molecular formula C4H7ClO2 B1295183 (S)-methyl 2-chloropropanoate CAS No. 73246-45-4

(S)-methyl 2-chloropropanoate

Cat. No.: B1295183
CAS No.: 73246-45-4
M. Wt: 122.55 g/mol
InChI Key: JLEJCNOTNLZCHQ-VKHMYHEASA-N
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Description

(S)-methyl 2-chloropropanoate is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEJCNOTNLZCHQ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70888377
Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
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Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73246-45-4
Record name (-)-Methyl 2-chloropropionate
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Record name Methyl 2-chloropropanoate, (S)-
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Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
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Record name Propanoic acid, 2-chloro-, methyl ester, (2S)-
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Record name (-)-Methyl (S)-2-chloropropionate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-CHLOROPROPANOATE, (S)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

(S)-methyl 2-chloropropanoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-Methyl 2-Chloropropanoate

Introduction

This compound, a chiral ester, is a pivotal intermediate in the landscape of modern organic synthesis. Its value is particularly pronounced in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is often the determining factor for its biological activity.[1] As a versatile chiral building block, it serves as a starting material for the asymmetric synthesis of a wide array of complex, enantiomerically pure compounds.[1] A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, purification, reaction design, and scale-up in research and drug development settings. This guide offers a detailed examination of these properties, grounded in established experimental data, to provide researchers and scientists with the technical insights necessary for its successful application.

Chemical Identity

To ensure clarity and precision in scientific communication and material sourcing, the fundamental identifiers for this compound are provided below.

IdentifierValue
IUPAC Name methyl (2S)-2-chloropropanoate
Synonyms (S)-(-)-2-Chloropropionic acid methyl ester, (-)-Methyl (S)-2-chloropropionate
CAS Number 73246-45-4[1][2]
Molecular Formula C₄H₇ClO₂[1][3]
Molecular Weight 122.55 g/mol [1][4]
Canonical SMILES COC(=O)Cl
InChI 1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
InChIKey JLEJCNOTNLZCHQ-VKHMYHEASA-N

Core Physical Properties: A Quantitative Overview

The physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions, from reaction setup to purification and storage.

PropertyValueConditions
Appearance Colorless to very faint yellow liquid[1]Room Temperature
Boiling Point 80 - 82 °C[1][5]at 110 mmHg
80 °Cat 120 mmHg[2]
Melting Point < -10 °C[6][7]-
Density 1.143 g/mL[1][5]at 25 °C
1.13 g/cm³at 20 °C[6]
Refractive Index n20/D 1.417[1][5]at 20 °C
Specific Optical Rotation [α]20/D -26°[1]neat
[α]20/D -28°neat[2]
Flash Point 32 °C[2]-
38 °C[7][8]Closed Cup
Solubility Soluble in organic solvents; slightly soluble/immiscible in water[1][9][10][11]-
Vapor Pressure 30 hPaat 20 °C[6]

Experimental Methodologies and Field Insights

The accurate determination of physical properties is fundamental to chemical research. This section details the causality behind the experimental choices for characterizing this compound.

Stereochemical Integrity: Optical Rotation Measurement

Expertise & Experience: The biological efficacy of a chiral molecule is critically dependent on its enantiomeric purity. For this compound, its utility as a chiral building block is directly tied to its optical purity. Polarimetry is the foundational technique for confirming the stereochemical identity and assessing the enantiomeric excess of the material. The negative sign of the optical rotation (-26° to -28°, neat) is the defining characteristic of the (S)-enantiomer.[1][2] A deviation from this value would suggest either the presence of the (R)-enantiomer as a contaminant or other impurities.

Experimental Protocol: Polarimetry

  • Instrument Calibration: Calibrate the polarimeter using a standard quartz plate or a solvent blank (e.g., chloroform if the sample is diluted).

  • Sample Preparation: As the reference value is for the "neat" liquid, carefully fill the polarimeter cell (typically 1 dm length) with undiluted this compound, ensuring no air bubbles are present in the light path.

  • Temperature Control: Equilibrate the sample cell to the standard temperature of 20°C, as optical rotation is temperature-dependent.

  • Measurement: Place the cell in the polarimeter and take multiple readings of the optical rotation at the sodium D-line (589 nm).

  • Calculation: The observed rotation is the specific rotation for a neat liquid when using a 1 dm cell. Compare the experimental value to the literature value to confirm identity and estimate purity.

Workflow for Optical Rotation Measurement

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Calibrate Calibrate Polarimeter Prepare Prepare Neat Sample in Cell Calibrate->Prepare Temp Equilibrate to 20°C Prepare->Temp Measure Measure Rotation (Sodium D-line) Temp->Measure Compare Compare to Literature Value ([α]20/D = -26° to -28°) Measure->Compare G cluster_setup Setup cluster_process Process cluster_result Result Assemble Assemble Distillation Apparatus Charge Charge Flask Assemble->Charge Apply_Vac Apply & Stabilize Vacuum Charge->Apply_Vac Heat Apply Gentle Heat Apply_Vac->Heat Distill Collect Distillate Heat->Distill Record_BP Record Boiling Point & Pressure Distill->Record_BP Product Purified Product Distill->Product

Caption: General workflow for purification by vacuum distillation.

Identity and Quality Control: Refractive Index and Density

Expertise & Experience: The refractive index and density are intensive physical properties that serve as fast, reliable, and non-destructive methods for identity confirmation and quality control. [1]The refractive index, measured at 20°C using the sodium D-line (n20/D 1.417), is particularly sensitive to impurities. Similarly, the density (1.143 g/mL at 25°C) is a key specification. [1]These measurements are standard in industrial settings for batch-to-batch consistency verification.

Chemical and Chiral Purity: Gas Chromatography (GC)

Expertise & Experience: While the previously mentioned techniques are excellent for bulk property assessment, gas chromatography provides a more detailed view of purity. Using a standard nonpolar column, GC can separate this compound from residual solvents or reaction byproducts, allowing for quantitative purity assessment (typically >98%). [2]More importantly, by employing a chiral GC column, one can resolve the (S) and (R) enantiomers and precisely determine the enantiomeric excess (ee), which is often specified to be ≥97%. Experimental Protocol: Chiral Gas Chromatography

  • System Preparation: Install a suitable chiral capillary column (e.g., a cyclodextrin-based column) into the gas chromatograph. Set the appropriate temperature program for the oven, injector, and detector (e.g., Flame Ionization Detector - FID).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Injection: Inject a small, precise volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation & Detection: The enantiomers are separated as they travel through the chiral column. The detector records the signal as each compound elutes.

  • Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Workflow for Chiral GC Analysis

G Sample Dilute Sample in Solvent Inject Inject into GC with Chiral Column Sample->Inject Separate Temperature-Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Analyze Integrate Peak Areas (S) and (R) enantiomers Detect->Analyze Calculate Calculate Enantiomeric Excess (ee%) Analyze->Calculate

Caption: Workflow for enantiomeric excess determination by chiral GC.

Safety, Handling, and Storage

Trustworthiness: Ensuring the safety of laboratory personnel is paramount. This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation. [2][4][7]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [2][8]Take precautionary measures against static discharge. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids. [1][2][6]Recommended storage temperatures are often refrigerated (≤ -20°C or 2-8°C) to maintain long-term stability and purity. [1]

Conclusion

The physical properties of this compound—from its specific optical rotation confirming its stereochemical identity to its boiling point guiding purification—are integral to its application as a high-value chiral intermediate. The experimental protocols outlined provide a framework for verifying these properties, ensuring the quality and consistency required in pharmaceutical and chemical research. Adherence to proper safety and handling procedures is essential for the responsible use of this important synthetic building block.

References

  • Multichem. Methyl-2-chloropropionate Dealer and Distributor. [Link]

  • LookChem. Cas 17639-93-9,Methyl 2-chloropropionate. [Link]

  • PubChem. Methyl 2-chloropropanoate, (R)-. [Link]

  • PubChem. Methyl 2-chloropropionate. [Link]

Sources

(S)-methyl 2-chloropropanoate CAS number 73246-45-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-methyl 2-chloropropanoate (CAS: 73246-45-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chiral building block in modern organic synthesis. Characterized by its reactive α-chloro ester functionality and defined stereochemistry, this compound serves as a critical intermediate in the production of high-value chemicals. Its primary utility lies in the synthesis of stereospecific agrochemicals, particularly aryloxypropionic acid herbicides, where the (S)-enantiomer often exhibits significantly higher biological activity than its (R)-counterpart or the racemate.[1][2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, robust synthesis methodologies with a focus on stereochemical control, analytical validation techniques, key industrial applications, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific principles, empowering researchers to effectively utilize this versatile intermediate.

Physicochemical and Spectroscopic Profile

This compound is a colorless, clear liquid with an ether-like odor.[1] Its physical and chemical properties are well-documented, making it a reliable reagent in various synthetic applications. The defined stereocenter is the most critical feature, dictating its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 73246-45-4[3][4][5]
Molecular Formula C₄H₇ClO₂[4]
Molecular Weight 122.55 g/mol [4]
Appearance Colorless, clear liquid[1][6]
Boiling Point 80-82 °C at 110 mmHg[7]
Density 1.143 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.417[7]
Optical Rotation ([α]²⁰/D) -26° (neat)
Flash Point 32 °C (closed cup)[6]
Storage Temperature Recommended <15°C, some suppliers suggest -20°C[5][6]

Spectroscopic Data: The structure of this compound is routinely confirmed by standard spectroscopic methods.

  • ¹H NMR (500MHz, CDCl₃): δ 4.41 (q, 1H, CH), 3.79 (s, 3H, OCH₃), 1.69 (d, 3H, CH₃).[8]

  • Mass Spectrometry (m/z): 122 (M⁺), 87, 63, 59.[8][9]

  • Infrared (IR, KBr, cm⁻¹): 3010, 2950, 1740 (C=O stretch), 1390, 1260, 1200, 860, 692 (C-Cl stretch).[8]

Synthesis Methodologies: Achieving Stereochemical Integrity

The industrial value of this compound is intrinsically linked to its enantiomeric purity. Therefore, synthesis strategies that preserve or establish the (S)-configuration are paramount. The most prevalent and economically viable approach is the directional synthesis from readily available chiral precursors.[1][8]

Core Principle: Stereospecific Chlorination with Inversion

A highly effective strategy involves the chlorination of an (R)-configured precursor, such as (R)-methyl lactate. This reaction typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, which results in a predictable inversion of stereochemistry at the chiral center, yielding the desired (S)-product with high optical purity.[10] The choice of chlorinating agent is critical to ensuring high yield and stereochemical fidelity. Vilsmeier reagents, generated from thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene) and a catalytic amount of N,N-dimethylformamide (DMF), are particularly effective for this transformation.[1][8]

G cluster_0 Synthesis via Stereochemical Inversion R_Lactate (R)-Methyl Lactate (Precursor) Vilsmeier Vilsmeier Reagent (e.g., SOCl₂/DMF) Sₙ2 Mechanism R_Lactate->Vilsmeier Chlorination S_Product This compound (Target Product) Vilsmeier->S_Product Inversion of Stereocenter

Caption: Stereospecific synthesis of this compound.

Detailed Experimental Protocol: Synthesis from (R)-Methyl Lactate

This protocol is adapted from established methodologies utilizing a Vilsmeier reagent for stereospecific chlorination.[8]

Step 1: Preparation of Vilsmeier Reagent

  • To a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add thionyl chloride (71.4 g, 0.6 mol).

  • Cool the flask to 5-10 °C using an ice-water bath.

  • Slowly add dry N,N-dimethylformamide (DMF) (50.4 g, 0.69 mol) dropwise while maintaining the temperature below 30 °C. The reaction is exothermic.

  • After the addition is complete, stir the resulting colorless solution for 2 hours at room temperature to ensure complete formation of the reagent.

Step 2: Chlorination of (R)-Methyl Lactate

  • To the freshly prepared Vilsmeier reagent solution, add a small amount of dioxane (as a co-solvent) via the dropping funnel.

  • Slowly add (R)-methyl lactate dropwise to the mixed solution at a temperature of 20-30 °C. The molar ratio of (R)-methyl lactate to the Vilsmeier reagent should be approximately 1:1.1 to 1:1.4.[8]

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 5-8 hours. Monitor the reaction progress by TLC or GC.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water to quench the excess reagent.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation (e.g., 80-82 °C at 110 mmHg) to obtain pure this compound.[7] A typical yield is in the range of 80-90% with an optical purity of >96% ee.[8]

Analytical Characterization and Quality Control

Ensuring the chemical identity and, most critically, the enantiomeric purity of this compound is essential for its application. A multi-step analytical workflow is employed for comprehensive quality control.

Workflow for Chiral Purity Analysis

The determination of enantiomeric excess (% ee) is the most important quality control parameter. Chiral Gas Chromatography (GC) is the industry-standard technique for this analysis, offering high resolution and accuracy.[11]

G cluster_1 Chiral GC Analysis Workflow Sample Sample Preparation (Dilute in appropriate solvent) Injection GC Injection (Vaporization) Sample->Injection Separation Chiral Column Separation (e.g., Cyclodextrin-based CSP) Injection->Separation Detection Detection (FID) Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Result Result (Calculate % Enantiomeric Excess) Analysis->Result

Caption: General workflow for determining enantiomeric purity via Chiral GC.

Detailed Protocol: Chiral Gas Chromatography for Enantiomeric Excess (% ee) Determination

1. Instrumentation and Column:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase (CSP) Column: A capillary column with a cyclodextrin-based stationary phase is required. Modified β- and γ-cyclodextrins are highly effective for separating the enantiomers of methyl 2-chloropropanoate.[11][12] An example is a column like Rt-βDEXsm or equivalent.

2. Sample Preparation:

  • Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a high-purity solvent such as hexane or dichloromethane.

  • Prepare a standard of the racemic methyl 2-chloropropanoate to confirm the retention times of both the (S) and (R) enantiomers.

3. GC Method Parameters (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C). The exact program must be optimized for the specific column used to achieve baseline separation of the enantiomers.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

4. Data Analysis:

  • Identify the peaks corresponding to the (S) and (R) enantiomers by running the racemic standard.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Industrial Applications

The utility of this compound stems from the reactivity of its C-Cl bond, which is susceptible to nucleophilic substitution, allowing for the construction of more complex chiral molecules.[2][13]

  • Agrochemicals: This is the largest area of application. It is a key intermediate for producing aryloxyphenoxypropionate herbicides such as quizalofop, fenoxaprop, and cyhalofop-butyl.[1][2] The stereochemistry is crucial, as the herbicidal activity resides almost exclusively in one enantiomer, allowing for lower application rates and reduced environmental impact.[2]

  • Pharmaceuticals: It serves as a versatile chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[7][14] The introduction of a specific stereocenter is a common strategy in modern drug design to enhance efficacy and reduce side effects.

  • Specialty Chemicals: The compound is also used in the synthesis of materials for the cosmetics, fragrance, and flavor industries.[2][14]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Table 2: GHS Hazard Information

Hazard CodeDescriptionSource(s)
H226 Flammable liquid and vapor[6][15]
H302 Harmful if swallowed[6]
H319 Causes serious eye irritation[6][15]
H373 May cause damage to organs through prolonged or repeated exposure[15]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][16] Use explosion-proof electrical equipment.[16]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]

  • Ground and bond containers when transferring material to prevent static discharge.[6][16]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][17]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][18]

  • The recommended storage temperature is typically below 15 °C, with some suppliers advising storage at -20 °C for long-term stability and to maintain optical purity.[6]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl (S)-(-)-2-Chloropropionate | CAS No : 73246-45-4. Retrieved from [Link]

  • Google Patents. (2016). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • Google Patents. (n.d.). CN102775303A - Method for preparing S-methyl 2-chloropropionate.
  • PubChem. (n.d.). Methyl 2-chloropropanoate, (R)-. Retrieved from [Link]

  • Google Patents. (2012). CN102381969A - Preparation method of methyl (S)-2-chloropropionate.
  • Google Patents. (n.d.). Process for the preparation of optically active 2-chloropropionic acid esters.
  • Multichem. (n.d.). Methyl-2-Chloropropionate Dealer and Distributor. Retrieved from [Link]

  • ResearchGate. (2025). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Enantiomers by Inclusion Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloropropionate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of methyl 2-bromo- propionate on column 3 at 60 °C. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 2‐(S)‐chloropropionate as the chiral source. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropropionic acid methyl ester. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

  • Sdfine. (n.d.). METHYL-2-CHLOROPROPIONATE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (S)-methyl 2-chloropropanoate: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-methyl 2-chloropropanoate is a crucial chiral building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its stereochemically defined structure allows for the precise construction of complex, enantiomerically pure molecules, which is paramount for achieving desired biological activity and minimizing off-target effects. This guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.[1]

Molecular Structure and Physicochemical Properties

This compound, also known as (S)-(-)-2-chloropropionic acid methyl ester, is a halogenated ester with the chemical formula C₄H₇ClO₂.[1] The molecule features a central chiral carbon atom at the second position of the propanoate chain, bonded to a chlorine atom, a methyl group, a carboxyl group, and a hydrogen atom.

IUPAC Nomenclature and CAS Registry
  • IUPAC Name: methyl (2S)-2-chloropropanoate[3]

  • CAS Number: 73246-45-4

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReferences
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to very faint yellow liquid[1]
Boiling Point 80-82 °C at 110 mmHg[1][4]
Density 1.143 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.417[4][5]
Optical Rotation ([α]20/D) -26° (neat)[1][5]
Solubility Soluble in organic solvents, insoluble in water[1][6]

The Critical Role of Stereochemistry

The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. The presence of a single stereocenter in this compound makes it a valuable precursor for introducing chirality into a target molecule.

Assigning the (S)-Configuration: Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the chiral center is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach ensures unambiguous communication of the molecule's stereochemistry.

Step-by-Step CIP Priority Assignment for this compound:

  • Identify the Chiral Center: The carbon atom at position 2, bonded to four different substituents (Cl, COOCH₃, CH₃, and H), is the stereocenter.

  • Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

    • Priority 1: Chlorine (Cl, atomic number 17)

    • Priority 2: The carbon of the methoxycarbonyl group (-COOCH₃), as it is bonded to two oxygen atoms.

    • Priority 3: The carbon of the methyl group (-CH₃).

    • Priority 4: Hydrogen (H, atomic number 1).

  • Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (H) points away from the viewer.

  • Determine the Direction: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is determined. For this compound, this direction is counter-clockwise, hence the designation (S) from the Latin sinister for left.

Caption: Cahn-Ingold-Prelog priority assignment for this compound.

Synthetic Methodologies

The synthesis of enantiomerically pure this compound is a key focus in its production. Several strategies have been developed to achieve high optical purity.[7]

Directional Synthesis from Chiral Precursors

This is one of the most common and cost-effective methods, utilizing readily available chiral starting materials.[7][8] A prominent example is the synthesis from methyl lactate.

Protocol: Synthesis of this compound from (R)-methyl lactate with Inversion of Stereochemistry

This method leverages a nucleophilic substitution reaction where the stereochemistry at the chiral center is inverted. The use of a Vilsmeier reagent is a modern approach for this transformation.[4][8]

  • Preparation of the Vilsmeier Reagent:

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere, add thionyl chloride.

    • Cool the vessel to 0-10°C using an ice bath.

    • Slowly add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature.

    • Stir the mixture for 1-2 hours to form the Vilsmeier reagent solution.[8]

  • Chlorination of (R)-methyl lactate:

    • To the freshly prepared Vilsmeier reagent, add a solvent such as dioxane.[8]

    • Slowly add (R)-methyl lactate dropwise to the reaction mixture, maintaining a controlled temperature (typically 50-60°C).[8]

    • The molar ratio of (R)-methyl lactate to the Vilsmeier reagent is typically in the range of 1:1.1 to 1:1.4.[8]

    • Allow the reaction to proceed with stirring for 5-8 hours.[8]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Wash the organic layer with water and brine to remove any remaining DMF and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain pure this compound.

G start Start: (R)-methyl lactate step2 Chlorination Reaction (Addition of (R)-methyl lactate) start->step2 step1 Preparation of Vilsmeier Reagent (Thionyl chloride + DMF) step1->step2 step3 Aqueous Work-up (Washing with water and brine) step2->step3 step4 Drying and Solvent Removal step3->step4 step5 Fractional Distillation step4->step5 end End Product: This compound step5->end

Caption: Synthetic workflow for this compound from (R)-methyl lactate.

Kinetic Resolution of Racemic Methyl 2-chloropropanoate

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. This method is particularly useful for separating racemic mixtures.

Protocol: Enzymatic Kinetic Resolution

This protocol utilizes an esterase to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer) at the optimal pH for the chosen esterase.

    • Add the racemic methyl 2-chloropropanoate to the buffer.

    • Introduce the esterase (e.g., from a microbial source).[9]

  • Enzymatic Hydrolysis:

    • Maintain the reaction at a constant temperature (typically 25-40°C) with gentle stirring.

    • Monitor the reaction progress by periodically analyzing the enantiomeric excess (e.e.) of the remaining ester and the conversion.[9]

  • Separation and Isolation:

    • Once the desired e.e. is reached (ideally at ~50% conversion for maximum theoretical e.e. of the remaining ester), stop the reaction by denaturing the enzyme (e.g., by pH change or solvent addition).

    • Extract the unreacted this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The hydrolyzed (R)-2-chloropropionic acid will remain in the aqueous layer.

    • Wash, dry, and concentrate the organic layer to isolate the enriched this compound.

    • Further purification may be achieved by distillation.

Analytical Techniques for Enantiomeric Purity Determination

The assessment of enantiomeric purity is critical to ensure the quality of this compound for its intended applications. Chiral chromatography is the primary method for this analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective technique for separating and quantifying enantiomers. It utilizes a capillary column coated with a chiral stationary phase (CSP).

Principle of Separation:

The enantiomers of methyl 2-chloropropanoate interact diastereomerically with the chiral stationary phase. These transient, non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) have different strengths for each enantiomer, leading to different retention times. The enantiomer that interacts more strongly with the CSP will have a longer retention time. The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers.

A typical result would show two separated peaks on the chromatogram, one for the (S)-enantiomer and one for the (R)-enantiomer. The percentage of each can be determined by integrating the peak areas.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][7][10]

  • Agrochemicals: It is a key raw material for the synthesis of aryloxypropionic acid herbicides.[7] The stereochemistry is crucial as often only one enantiomer possesses the desired herbicidal activity, while the other may be inactive or even detrimental.

  • Pharmaceuticals: This chiral building block is used in the synthesis of various active pharmaceutical ingredients (APIs).[1][10] Its reactive nature allows for nucleophilic substitution of the chlorine atom to introduce a variety of functional groups with retention or inversion of configuration, depending on the reaction mechanism. An example includes its use in the preparation of therapeutic agents for conditions like rheumatoid arthritis.[4]

  • Polymer Chemistry: It can act as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

Safety and Handling

This compound is a flammable liquid and vapor and causes serious eye irritation.[3][5] It is also harmful if swallowed. Proper safety precautions are essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[5][11]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[11] Use only non-sparking tools and take precautionary measures against static discharge. Handle in a well-ventilated area.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][11]

Conclusion

This compound is a fundamentally important chiral synthon with broad applications in the chemical industry. A thorough understanding of its structure, stereochemistry, and synthetic routes is essential for its effective use in the development of new pharmaceuticals and agrochemicals. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this valuable chiral intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135535, Methyl 2-chloropropanoate, (S)-. Retrieved from PubChem. [Link]

  • Google Patents. (2016). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • Google Patents. (2012). CN102775303A - Method for preparing S-methyl 2-chloropropionate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149593, Methyl 2-chloropropanoate, (R)-. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28659, Methyl 2-chloropropionate. Retrieved from PubChem. [Link]

  • Google Patents. (2012). CN102381969A - Preparation method of methyl (S)-2-chloropropionate.
  • ResearchGate. (n.d.). Process of reaction time on the resolution of (±)-methyl.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (2025). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Retrieved from ResearchGate. [Link]

  • LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from LookChem website. [Link]

  • ResearchGate. (n.d.). Methyl 2‐(S)‐chloropropionate as the chiral source. Retrieved from ResearchGate. [Link]

  • Multichem. (n.d.). Methyl-2-chloropropionate Dealer and Distributor. Retrieved from Multichem website. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-chloro-, methyl ester. Retrieved from NIST WebBook. [Link]

  • Fengchen Group Co., Ltd. (n.d.). Methyl 2-chloropropionate BP EP USP CAS 17639-93-9. Retrieved from Fengchen website. [Link]

  • Heben Pesticide and Chemicals Co., Ltd. (n.d.). Methyl 2-chloropropionate. Retrieved from Heben Pesticide website. [Link]

  • S D Fine-Chem Limited. (n.d.). METHYL-2-CHLOROPROPIONATE. Retrieved from Sdfine website. [Link]

Sources

Introduction: The Significance of (S)-methyl 2-chloropropanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-methyl 2-chloropropanoate for Researchers and Drug Development Professionals

This compound is a versatile chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] As a halogenated ester, its reactivity is centered around the ester group and the chlorine atom at the alpha position, making it a valuable intermediate for a wide range of chemical transformations.[2][3] The stereochemistry of this compound is crucial, as the biological activity of many complex molecules is dependent on their specific enantiomeric form.[1][4] This guide provides an in-depth overview of this compound, covering its nomenclature, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Nomenclature and Chemical Identification

Precise identification of chemical compounds is paramount in scientific research. This compound is known by several synonyms and is cataloged under various registry numbers.

Identifier TypeValueSource
IUPAC Name methyl (2S)-2-chloropropanoate[5]
CAS Number 73246-45-4[1][5][6][7]
Molecular Formula C4H7ClO2[1][5]
Molecular Weight 122.55 g/mol [1][5][7]
InChI Key JLEJCNOTNLZCHQ-VKHMYHEASA-N[7]
SMILES String COC(=O)Cl[7]
EC Number 412-470-8[7]
MDL Number MFCD00062941[1][7]

Common Synonyms:

  • (S)-(-)-2-Chloropropionic Acid Methyl Ester[1]

  • Methyl (S)-(-)-2-chloropropionate[1]

  • Propanoic acid, 2-chloro-, methyl ester, (2S)-[5]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are essential for its handling, reaction monitoring, and quality control.

Table of Physicochemical Properties:

PropertyValueSource
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 80-82 °C at 110-120 mmHg[1][6][7]
Density 1.143 g/mL at 25 °C[1][6][7]
Refractive Index n20/D 1.417[6][7]
Specific Rotation [α]20/D -26° to -28° (neat)[1][7]
Flash Point 32 °C
Storage Temperature -20°C to 30°C (varies by supplier)[7][8]

Spectroscopic Data: Spectroscopic data is critical for confirming the structure and purity of the compound.

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be found in various databases such as PubChem and ChemicalBook.[5][9][10] These spectra are essential tools for chemists to verify the identity and purity of the material before its use in synthetic pathways.

Synthesis Methodologies: Achieving High Enantiomeric Purity

The synthesis of enantiomerically pure this compound is a key challenge. The primary methods employed are directional synthesis from chiral precursors, resolution of racemic mixtures, and asymmetric synthesis.[11] The most common and cost-effective approach is the directional synthesis using readily available chiral starting materials.[11]

One prevalent method involves the chlorination of (R)-methyl lactate with inversion of stereochemistry. This is often achieved using a Vilsmeier reagent, which is a mild and effective chlorinating agent for alcoholic hydroxyl groups.[11][12]

Sources

Introduction: The Strategic Importance of a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(-)-2-Chloropropionic Acid Methyl Ester for Advanced Research and Development

(S)-(-)-2-Chloropropionic acid methyl ester, a seemingly simple halogenated ester, is a cornerstone chiral building block in modern synthetic chemistry. Its significance extends far beyond its modest molecular weight, serving as a critical intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The specific stereochemistry at the C-2 position, designated as (S), is frequently the linchpin that dictates the biological activity and efficacy of the final active ingredient.[1] This guide provides an in-depth exploration of its properties, synthesis, analysis, and handling, tailored for researchers, scientists, and drug development professionals who demand both technical precision and practical, field-proven insights.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of (S)-(-)-2-Chloropropionic acid methyl ester is paramount for its effective use in synthesis, dictating everything from reaction setup to purification strategy. The compound is a colorless to very faint yellow liquid with a characteristic ether-like odor.[1][2][4]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 73246-45-4[1][5]
Molecular Formula C₄H₇ClO₂[1][6]
Molecular Weight 122.55 g/mol [1][6]
Appearance Colorless to very faint yellow liquid[1][5]
Density 1.143 g/mL at 25 °C[1][7]
Boiling Point 80 - 82 °C at 110 mmHg[1][7]
Refractive Index (n²⁰/D) 1.417[1][7]
Specific Optical Rotation ([α]²⁰/D) -26° (neat)[1]
Flash Point 36 °C[8]
Autoignition Temperature 430 °C[8][9]
Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum provides a clear signature for the molecule's structure. Key expected shifts include a doublet for the C-2 proton, a quartet for the methyl protons at C-3, and a singlet for the ester methyl protons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is useful for confirming the molecular weight and identifying characteristic fragmentation patterns.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.[11]

Synthesis Strategies: Achieving Enantiopurity

The synthesis of enantiomerically pure (S)-(-)-2-Chloropropionic acid methyl ester is a critical challenge. The choice of synthetic route is often a trade-off between cost, scalability, and the desired level of optical purity. Two primary strategies dominate the landscape: stereospecific synthesis from a chiral pool starting material and resolution of a racemic mixture.

Strategy 1: Stereospecific Synthesis from the Chiral Pool

This approach leverages readily available, enantiopure natural products. The key advantage is the direct formation of the desired stereoisomer, avoiding costly resolution steps.

  • From L-Alanine: A classic and reliable method involves the diazotization of L-alanine.[12] This reaction proceeds with retention of configuration at the chiral center, yielding (S)-2-chloropropionic acid, which is subsequently esterified.[13][14] The causality here lies in the Sɴi-like mechanism of the diazotization in the presence of chloride ions, where the departing nitrogen molecule and the incoming chloride nucleophile are oriented on the same side of the chiral carbon.

  • From (R)-Methyl Lactate (Inversion Chemistry): An alternative, industrially relevant route starts with (R)-methyl lactate.[2] The hydroxyl group is converted to a chloro group using a suitable chlorinating agent, such as a Vilsmeier reagent (prepared from reagents like bis(trichloromethyl)carbonate and DMF/DMAc).[2][7][15] This reaction proceeds via an Sɴ2 mechanism, resulting in a complete inversion of stereochemistry at the chiral center, thus converting the (R) starting material into the desired (S) product. The use of a Vilsmeier-type reagent is advantageous as it provides a mild and effective way to activate the hydroxyl group for nucleophilic substitution by chloride.

G cluster_reagent Vilsmeier Reagent Prep cluster_main Main Reaction (Sɴ2 Inversion) ChlorinatingAgent SOCl₂ or (Cl₃CO)₂CO Vilsmeier Vilsmeier Reagent ChlorinatingAgent->Vilsmeier Amide DMF or DMAc Amide->Vilsmeier R_Lactate (R)-Methyl Lactate Intermediate Activated Intermediate R_Lactate->Intermediate + Vilsmeier Reagent S_Product (S)-(-)-2-Chloropropionic acid methyl ester Intermediate->S_Product Chloride Attack (Inversion)

Caption: Sɴ2 inversion pathway from (R)-Methyl Lactate.

Strategy 2: Kinetic Resolution

Kinetic resolution separates enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or enzyme.

  • Enzymatic Hydrolysis: Lipases and esterases can be employed to selectively hydrolyze one enantiomer of racemic methyl 2-chloropropionate, leaving the other enantiomer unreacted and thus enriched.[14][16] For instance, specific microbial esterases can hydrolyze the (R)-ester, allowing for the isolation of the desired (S)-ester.[16] This is a self-validating system because the biological catalyst's inherent chirality dictates the stereochemical outcome.

  • Diastereomeric Salt Formation: The racemic acid (obtained by hydrolysis of the racemic ester) can be resolved by forming diastereomeric salts with a chiral amine resolving agent, such as an optically active 1-(1-naphthyl)ethylamine.[17] The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired (S)-acid is then liberated and re-esterified.

Quality Control and Analytical Protocols

Rigorous analytical control is non-negotiable to ensure the chemical and optical purity of (S)-(-)-2-Chloropropionic acid methyl ester, as impurities can have a profound impact on subsequent reactions and the biological activity of the final product.

Visualizing the Quality Control Workflow

G Sample Batch Sample of (S)-(-)-2-Chloropropionic acid methyl ester GC Purity Assay (GC-FID) Sample->GC Chiral_HPLC Enantiomeric Purity (Chiral HPLC/GC) Sample->Chiral_HPLC Spectroscopy Identity Confirmation (NMR, IR, MS) Sample->Spectroscopy Results Certificate of Analysis (CoA) GC->Results Chiral_HPLC->Results Spectroscopy->Results Decision Release / Reject Batch Results->Decision

Caption: Standard Quality Control workflow for batch release.

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for determining the chemical purity and identifying potential volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A standard non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample.

  • Analysis: The purity is calculated based on the relative peak area percentage of the main component compared to all other peaks in the chromatogram.

Protocol 2: Enantiomeric Purity (ee%) by Chiral HPLC/GC

Determining the enantiomeric excess (ee%) is crucial. The choice between HPLC and GC depends on the available chiral stationary phases.

  • Instrumentation: HPLC with a UV detector or a GC with an FID.

  • Chiral Column: A specialized column designed for separating enantiomers (e.g., a cyclodextrin-based column for GC or a chiral stationary phase like Chiralcel OD-H for HPLC).

  • Mobile Phase (for HPLC): A mixture of hexane and isopropanol (e.g., 98:2 v/v) at a flow rate of 1.0 mL/min. Note: This must be optimized for the specific column used.

  • Oven Temperature (for GC): An isothermal program (e.g., 100 °C) is often sufficient. Note: This must be optimized.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.5 mg/mL) in the mobile phase or a suitable volatile solvent.

  • Detection (HPLC): UV detection at a low wavelength (e.g., 210 nm).

  • Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. A purity of ≥96.5% is often cited.[1]

Applications in Drug Development and Agrochemicals

The utility of (S)-(-)-2-Chloropropionic acid methyl ester is demonstrated by its role as a precursor to numerous commercial products.

  • Pharmaceuticals: It is a key intermediate for synthesizing compounds where the propionate moiety is a core structural feature.[3][18] Its reactivity allows for nucleophilic displacement of the chloride or modification at the ester group, enabling the construction of more complex chiral molecules.[1] It has been used in the development of therapeutic agents for conditions like rheumatoid arthritis.[7]

  • Agrochemicals: This compound is of paramount importance in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" family of herbicides).[2][3] The herbicidal activity of these compounds is often highly dependent on the (S)-stereochemistry, making enantiopure starting materials essential for creating products that are more effective at lower application rates and have a better environmental profile.[2]

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

  • Hazards: (S)-(-)-2-Chloropropionic acid methyl ester is a flammable liquid and vapor.[5] It is harmful if swallowed and causes serious eye irritation.[5] It can also cause skin burns and is a lachrymator (causes tearing).[8] Vapors may form explosive mixtures with air.[8]

  • Personal Protective Equipment (PPE): Always work in a chemical fume hood.[8] Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[19] For operations with a risk of significant exposure, a NIOSH-approved respirator should be used.[8]

  • Handling: Use spark-proof tools and explosion-proof equipment.[8] Avoid contact with skin, eyes, and clothing.[20] Keep away from heat, sparks, and open flames.[5] Ground and bond containers when transferring material to prevent static discharge.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[8][20] Protect from moisture.[8] Incompatible materials include strong oxidizing agents, reducing agents, acids, and bases.[19]

Conclusion

(S)-(-)-2-Chloropropionic acid methyl ester is more than a simple reagent; it is an enabling tool for the creation of complex, stereochemically defined molecules that are vital to human health and agriculture. A thorough understanding of its properties, synthetic origins, and analytical characterization, as presented in this guide, is essential for any scientist aiming to leverage its full potential. By adhering to rigorous protocols and appreciating the causality behind synthetic and analytical choices, researchers can confidently and safely incorporate this valuable chiral building block into their development programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28659, Methyl 2-chloropropionate. [Link]

  • Google Patents. CN102381969A - Preparation method of methyl (S)
  • Google Patents. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid.
  • ResearchGate. Process of reaction time on the resolution of (±)-methyl 2-chloropropinate by EST12–7. [Link]

  • Organic Syntheses. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. [Link]

  • SpectraBase. 2-Chloropropionic acid methyl ester. [Link]

  • LookChem. METHYL-2-CHLOROPROPIONATE. [Link]

  • Multichem. Methyl-2-chloropropionate Dealer and Distributor. [Link]

  • LookChem. Methyl 2-chloropropionate. [Link]

  • Wikipedia. 2-Chloropropionic acid. [Link]

  • NIST. Propanoic acid, 2-chloro-, methyl ester. [Link]

  • Google Patents.
  • NIST. Mass Spectrum of Propanoic acid, 2-chloro-, methyl ester. [Link]

  • NIST. (S)-(-)-2-Chloropropionic acid. [Link]

  • SpectraBase. 2-Chloropropionic acid methyl ester - 17O NMR. [Link]

  • Google Patents.
  • Heben Pesticide. Methyl 2-chloropropionate. [Link]

  • MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

  • precisionFDA. 2-CHLOROPROPIONIC ACID, (+)-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11734, 2-Chloropropionic acid. [Link]

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Spectroscopic Data for (S)-methyl 2-chloropropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-methyl 2-chloropropanoate is a chiral molecule of significant interest in organic synthesis, often serving as a versatile building block for the introduction of a stereogenic center in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a reactive chlorine atom at the α-position to a carbonyl group, making it susceptible to nucleophilic substitution, and an ester functionality that can be further manipulated. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to aid researchers in its identification and characterization.

It is important to note that while this guide focuses on the (S)-enantiomer, its NMR and IR spectra are identical to those of its (R)-enantiomer and the racemic mixture. Chiral discrimination using these techniques typically requires the use of a chiral auxiliary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are routinely employed for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different types of protons in the molecule.

Signal Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Assignment
1~1.7Doublet~7.0-CHH
2~3.8Singlet--OCH
3~4.5Quartet~7.0-CH Cl-

Interpretation:

  • -CHH₃ Protons (Signal 1): The three protons of the methyl group attached to the chiral center are chemically equivalent and appear as a doublet at approximately 1.7 ppm. The splitting into a doublet is due to coupling with the single adjacent proton on the chiral carbon (-CHCl-). The typical coupling constant for this interaction is around 7.0 Hz.

  • -OCH₃ Protons (Signal 2): The three protons of the methyl ester group are also chemically equivalent and, having no adjacent protons to couple with, appear as a sharp singlet at around 3.8 ppm.

  • -CHCl- Proton (Signal 3): The single proton on the chiral carbon is deshielded by the adjacent electron-withdrawing chlorine atom and carbonyl group, causing its signal to appear further downfield at approximately 4.5 ppm. This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (a 1:3:3:1 pattern) with a coupling constant of about 7.0 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected.

Signal Chemical Shift (δ) / ppm Assignment
1~21-C H₃
2~53-OC H₃
3~55-C HCl-
4~170-C =O

Interpretation:

  • -CH₃ Carbon (Signal 1): The carbon of the methyl group attached to the chiral center is the most upfield signal, typically appearing around 21 ppm.

  • -OCH₃ Carbon (Signal 2): The carbon of the methyl ester group appears at approximately 53 ppm.

  • -CHCl- Carbon (Signal 3): The chiral carbon, directly attached to the electron-withdrawing chlorine atom, is significantly deshielded and resonates at around 55 ppm.

  • -C=O Carbon (Signal 4): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with its signal appearing far downfield at approximately 170 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group and C-O and C-Cl bonds.

Frequency Range (cm⁻¹) Intensity Assignment
~1750StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)
~700Medium-StrongC-Cl stretch
~2950-3000MediumC-H stretch (aliphatic)

Interpretation:

  • C=O Stretch: A strong, sharp absorption band around 1750 cm⁻¹ is a definitive indicator of the carbonyl group in the ester functionality.

  • C-O Stretch: A strong absorption band in the region of 1200 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the ester.

  • C-Cl Stretch: The presence of a carbon-chlorine bond is indicated by a medium to strong absorption band typically found in the 700 cm⁻¹ region.

  • C-H Stretch: The absorption bands in the 2950-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl groups.

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data with a line broadening factor of 1-2 Hz.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure (S)-methyl 2-chloropropanoate NMR_Sample Dissolve in CDCl₃ Sample->NMR_Sample NMR IR_Sample Prepare as neat liquid Sample->IR_Sample IR NMR_Acq Acquire ¹H & ¹³C NMR Spectra NMR_Sample->NMR_Acq IR_Acq Acquire IR Spectrum IR_Sample->IR_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, & Coupling Constants NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Absorption Bands IR_Acq->IR_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

  • PubChem. Methyl 2-chloropropanoate, (R)-. [Link]

  • PubChem. Methyl 2-chloropropionate. [Link]

  • SpectraBase. 2-Chloropropionic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 2-Chloropropionic acid methyl ester. [Link]

  • Google Patents.
  • LookChem. Cas 17639-93-9,Methyl 2-chloropropionate. [Link]

  • NIST. Propanoic acid, 2-chloro-, methyl ester. [Link]

  • Matrix Fine Chemicals. METHYL 2-CHLOROPROPANOATE | CAS 17639-93-9. [Link]

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The Solubility Profile of (S)-methyl 2-chloropropanoate in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

(S)-methyl 2-chloropropanoate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its stereospecific configuration is crucial for the biological activity of the target molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance to empower researchers, scientists, and drug development professionals in their daily work. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide establishes a robust framework for predicting and experimentally determining this critical parameter.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate the nature and strength of intermolecular interactions with solvent molecules.

PropertyValueSource
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density Approximately 1.143 g/mL at 25 °C[1]
Boiling Point 80-82 °C at 110 mmHg[1]
Refractive Index Approximately 1.417 at 20 °C[1]
Chirality Contains a stereocenter at the C2 position, existing as the (S) enantiomer.
Water Solubility Immiscible or slightly soluble.[2][3][4][5][6][7][8][9][10]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Ester Functional Group (-COOCH₃): This group imparts polarity to the molecule due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor.

  • The Chlorine Atom (-Cl): The electronegative chlorine atom further contributes to the molecule's polarity and can participate in dipole-dipole interactions.

  • The Alkyl Backbone (CH₃CH-): This portion of the molecule is nonpolar and will primarily engage in weaker van der Waals forces (London dispersion forces).

The interplay of these features results in a molecule of moderate polarity.

G cluster_solute This compound cluster_solvent Solvent solute Solute Molecule polar_group Polar Groups (-COOCH₃, -Cl) solute->polar_group Dipole-Dipole Interactions nonpolar_group Nonpolar Group (Alkyl Backbone) solute->nonpolar_group Van der Waals Interactions polar_solvent Polar Solvent (e.g., Ethanol) polar_group->polar_solvent Favorable 'Like dissolves like' nonpolar_solvent Nonpolar Solvent (e.g., Heptane) polar_group->nonpolar_solvent Unfavorable nonpolar_group->polar_solvent Less Favorable nonpolar_group->nonpolar_solvent Favorable 'Like dissolves like' solvent Solvent Molecule solvent->polar_solvent Stronger Interactions solvent->nonpolar_solvent Weaker Interactions

Caption: Intermolecular interactions governing solubility.

Qualitative Solubility Profile

Based on its molecular structure and the principles of intermolecular forces, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is generally expected to be readily soluble in a range of common organic solvents.[1][2]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHighThe polar hydroxyl group of the alcohol can interact favorably with the polar ester and chloro groups of the solute through dipole-dipole interactions. The alkyl chains of both solute and solvent will interact via van der Waals forces.
Aprotic Polar Solvents Acetone, Ethyl Acetate, DichloromethaneHighThese solvents have significant dipole moments that can engage in strong dipole-dipole interactions with the polar functionalities of this compound.[2]
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighThe polarizability of the aromatic ring allows for induced dipole interactions with the polar groups of the solute, in addition to van der Waals forces between the nonpolar components.
Aliphatic Hydrocarbons Heptane, HexaneLow to ModerateThese are nonpolar solvents, and the primary interactions with the solute will be weaker van der Waals forces. The polar nature of the ester and chloro groups will limit solubility compared to more polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid in a solvent.

G start Start prep Prepare Solvent & Solute start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate add_solute Add Solute Incrementally to Solvent equilibrate->add_solute saturate Observe for Saturation (Persistent Cloudiness/Second Phase) add_solute->saturate with vigorous stirring equilibrate_sat Equilibrate Saturated Solution saturate->equilibrate_sat allow sufficient time separate Separate Phases (Centrifugation/Filtration) equilibrate_sat->separate analyze Analyze Solute Concentration (e.g., GC, HPLC) separate->analyze end End analyze->end

Caption: Workflow for experimental solubility determination.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Thermostatically controlled water bath or shaker

  • Glass vials with screw caps

  • Calibrated pipettes and syringes

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector and column

Procedure
  • Preparation: Accurately prepare stock solutions of this compound in the chosen solvent at several known concentrations to be used for calibration.

  • Equilibration: Place a known volume of the solvent into a glass vial and allow it to equilibrate to the desired temperature in the thermostatically controlled bath for at least 30 minutes.

  • Addition of Solute: Add a small, accurately measured amount of this compound to the solvent. Cap the vial tightly and shake vigorously.

  • Observation of Saturation: Continue adding small increments of the solute, allowing the mixture to equilibrate after each addition, until a persistent second phase (cloudiness or a distinct liquid layer) is observed, indicating that the saturation point has been reached.

  • Equilibration of Saturated Solution: Allow the saturated solution to equilibrate with the excess solute for an extended period (e.g., 24 hours) with continuous agitation to ensure thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vial to facilitate the separation of the undissolved solute.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter to remove any undissolved microdroplets.

  • Analysis: Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Data Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in molarity (mol/L) at the specified temperature. Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most liquid-liquid systems, solubility increases with temperature. However, this is not always the case, and experimental verification is necessary.

  • Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is crucial for obtaining accurate data.

  • Chiral Interactions: In a chiral environment (e.g., a chiral solvent or in the presence of other chiral molecules), the solubility of the (S)-enantiomer may differ from that of the (R)-enantiomer or the racemate.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical principles with a practical experimental protocol. While a lack of extensive published quantitative data necessitates a predictive approach based on physicochemical properties, the methodologies outlined herein provide a clear path for researchers to generate this critical data in-house. A thorough understanding and experimental determination of the solubility of this compound will undoubtedly facilitate its more efficient and effective use in the development of novel pharmaceuticals and agrochemicals. Future work in this area should focus on the systematic experimental determination of its solubility in a wide array of organic solvents at various temperatures to build a publicly accessible and comprehensive solubility database for this important chiral intermediate.

References

  • Methyl 2-chloropropionate BP EP USP CAS 17639-93-9 - Fengchen. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl 2-chloropropanoate - Solubility of Things. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl-2-chloropropionate Dealer and Distributor - Multichem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Cas 17639-93-9,Methyl 2-chloropropionate - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl-2-chloropropionate - Remarkable Organic Intermediate at Best Price. (n.d.). Retrieved January 11, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 11, 2026, from [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019). Retrieved January 11, 2026, from [Link]

  • METHYL-2-CHLOROPROPIONATE. (n.d.). Retrieved January 11, 2026, from [Link]

  • UNIFAC theory — COSMO-RS 2024.1 documentation - SCM. (n.d.). Retrieved January 11, 2026, from [Link]

  • Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model - Aidic. (n.d.). Retrieved January 11, 2026, from [Link]

  • Using the UNIFAC program — Tutorials 2024.1 documentation - SCM. (n.d.). Retrieved January 11, 2026, from [Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved January 11, 2026, from [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved January 11, 2026, from [Link]

  • 17639-93-9 Methyl 2-chloropropionate Methyl 2-chloropropionate - CAS Database. (n.d.). Retrieved January 11, 2026, from [Link]

  • Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

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(S)-Methyl 2-Chloropropanoate: A Keystone Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chirality is a fundamental principle in pharmacology and agrochemistry, where the three-dimensional arrangement of atoms dictates biological activity.[1][2] The increasing demand for enantiomerically pure compounds has elevated the importance of versatile chiral building blocks in synthetic chemistry.[3][4] (S)-methyl 2-chloropropanoate, a seemingly simple halogenated ester, has emerged as a critical intermediate, prized for its ready availability and predictable reactivity.[5][6] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its strategic application in stereocontrolled reactions. We will delve into the mechanistic underpinnings of its utility, particularly in the synthesis of high-value agrochemicals and pharmaceutical precursors, offering field-proven insights and detailed experimental protocols.

The Imperative of Chirality in Chemical Development

Living systems are inherently chiral, composed of macromolecules like proteins and nucleic acids that exhibit strict stereoselectivity.[1] This biological specificity means that enantiomers of a chiral molecule can have vastly different pharmacological, toxicological, and metabolic profiles.[1] For instance, while one enantiomer of a drug may provide the desired therapeutic effect, its mirror image could be inactive or even dangerously toxic.[2]

This reality has led regulatory bodies like the FDA to mandate rigorous evaluation of individual enantiomers in new drug applications.[1] Consequently, the synthesis of single-enantiomer drugs has become a primary goal in the pharmaceutical industry.[3][7] This necessitates the use of chiral building blocks—optically pure molecular fragments that serve as foundational starting materials for constructing complex chiral targets.[1][7] this compound is a quintessential example of such a building block, providing a reliable and cost-effective entry point into chiral chemical space.

G cluster_0 The Chiral Drug Paradigm cluster_1 Synthetic Strategy Racemic Mixture Racemic Mixture Biological Target Biological Target Racemic Mixture->Biological Target Mixed Effects (Therapeutic + Inactive/Toxic) Single Enantiomer (S) Single Enantiomer (S) Single Enantiomer (S)->Biological Target Desired Therapeutic Effect Chiral Building Block Chiral Building Block Single Enantiomer (R) Single Enantiomer (R) Single Enantiomer (R)->Biological Target Inactive or Adverse Effects Complex Chiral Drug Complex Chiral Drug Chiral Building Block->Complex Chiral Drug Stereocontrolled Synthesis

Caption: Logical flow from biological need to synthetic solution.

Physicochemical & Safety Profile of this compound

This compound is a colorless, clear liquid with an ether-like odor.[5] Its utility stems from the two reactive centers: the ester carbonyl and the chlorine-bearing stereocenter. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, which is the primary mode of its application.

Key Properties

The following table summarizes the essential physicochemical data for this compound.

PropertyValueReferences
CAS Number 73246-45-4[8]
Molecular Formula C₄H₇ClO₂[8]
Molecular Weight 122.55 g/mol [8]
Appearance Colorless liquid[5][9]
Boiling Point 132 - 133 °C[10]
Flash Point 38 °C / 100.4 °F[10]
Density ~1.11 g/cm³[9]
Solubility Insoluble in water; soluble in common organic solvents[11][12][13]
Optical Rotation [α]²⁰/D ~ -26°, neat(Typical, may vary)
Safety and Handling

This compound is a flammable liquid and vapor that causes serious eye and skin irritation.[10][14][15] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[16]

  • Hazards: Flammable (H226), Harmful if swallowed (H302), Causes serious eye irritation (H319).[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and flame-retardant clothing.[16][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][17]

  • Incompatibilities: Strong acids, bases, oxidizing agents, and reducing agents.[17][18]

Synthesis of this compound

The most common and economically viable methods for synthesizing this compound involve the stereospecific transformation of readily available chiral precursors, such as lactic acid esters.[5] The key is to select a chlorination method that proceeds with either retention or, more commonly, a predictable inversion of configuration.

One robust method involves the reaction of (R)-methyl lactate with a chlorinating agent, such as thionyl chloride or a Vilsmeier reagent, which proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter to yield the (S)-product.[5][19]

G Input (R)-Methyl Lactate + Vilsmeier Reagent Process Chlorination Reaction (Sₙ2 Inversion) Input->Process 50-60°C, 5-8h Purification Aqueous Wash & Distillation Process->Purification Crude Product Output High Purity (S)-Methyl 2-Chloropropanoate Purification->Output

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis from (R)-Methyl Lactate

This protocol is based on the principles described in patent literature, utilizing a Vilsmeier-type reagent for chlorination with inversion.[19]

Step 1: Preparation of Vilsmeier Reagent

  • To a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add bis(trichloromethyl)carbonate (0.6 mol).

  • Cool the flask to 0-5°C using an ice-water bath.

  • Slowly add anhydrous N,N-dimethylacetamide (0.72 mol) dropwise while maintaining the temperature below 10°C.

  • Once the addition is complete, stir the mixture mechanically for 1-2 hours at 0-10°C to obtain a colorless Vilsmeier reagent solution.[19]

Step 2: Synthesis of this compound

  • To the freshly prepared Vilsmeier reagent solution, add a small amount of N,N-dimethylacetamide as a solvent.

  • Begin dropwise addition of (R)-methyl lactate (1.0 mol relative to the chlorinating agent) into the solution.

  • After the addition is complete, heat the reaction mixture to 50-60°C and stir for 5-8 hours to drive the chlorination to completion.[19] The reaction proceeds with inversion of stereochemistry.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold water.

  • Separate the organic layer. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to yield pure this compound.

Core Application: Nucleophilic Substitution with Inversion of Configuration

The primary utility of this compound lies in its role as an electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions. The carbon atom bonded to the chlorine is a chiral center and is susceptible to backside attack by a wide range of nucleophiles.

This reaction mechanism is defined by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (chloride).[20] This backside attack forces the molecule's other three substituents to "invert," much like an umbrella flipping inside out in the wind. This phenomenon, known as the Walden inversion, is crucial as it allows for the predictable and controlled synthesis of a new chiral center with the opposite (R) configuration.[21][22]

Caption: The Sₙ2 mechanism showing Walden Inversion.

Application in Agrochemicals: Synthesis of Aryloxyphenoxypropionate Herbicides

A major industrial application of this compound is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as high-efficiency fluazifop-p-butyl.[5] The herbicidal activity of these compounds resides almost exclusively in the (R)-enantiomer. By starting with this compound, manufacturers can synthesize the desired (R)-AOPP product directly via an Sₙ2 reaction with a substituted phenoxide nucleophile. This enantioselective synthesis results in a product with higher efficacy and a reduced environmental load compared to the racemic mixture.[23]

Protocol: Synthesis of an (R)-Aryloxyphenoxypropionate Ester

  • Preparation of the Nucleophile: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as potassium carbonate (1.2 eq), to the solution and stir at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Substitution Reaction: Add this compound (1.05 eq) to the phenoxide solution.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or distillation to yield the (R)-aryloxyphenoxypropionate product with an inverted stereocenter.

Conclusion

This compound serves as a powerful and efficient tool in modern organic synthesis. Its value is not merely as a chemical intermediate, but as a strategic vehicle for introducing and controlling chirality.[6][12] Through a predictable Sₙ2 pathway characterized by the Walden inversion, this building block allows chemists to translate its defined (S)-stereochemistry into the desired (R)-configuration in a target molecule.[20][21] This capability is of paramount importance in the fields of drug discovery and agrochemical development, where stereochemical purity is directly linked to efficacy and safety.[23] As the demand for enantiopure compounds continues to grow, the role of foundational chiral building blocks like this compound will only become more critical.

References

  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • Google Patents. (n.d.). CN102381969A - Preparation method of methyl (S)-2-chloropropionate.
  • LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from [Link]

  • Multichem. (n.d.). Methyl-2-chloropropionate Dealer and Distributor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-chloropropionate. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-chloropropanoate, (S)-. PubChem. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions. OpenStax adaptation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved from [Link]

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An In-Depth Technical Guide to Asymmetric Synthesis Using Chiral Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, driven by the distinct pharmacological and toxicological profiles of stereoisomers. This guide provides an in-depth exploration of asymmetric synthesis strategies centered on the use of chiral intermediates. We will dissect the core principles, mechanistic underpinnings, and practical applications of two foundational approaches: leveraging the "chiral pool" and employing recoverable "chiral auxiliaries." This text is designed for researchers, scientists, and drug development professionals, offering not just protocols but the causal logic behind experimental choices, ensuring a robust and validated approach to stereocontrolled synthesis.

Introduction: The Imperative of Chirality in Synthesis

Most biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the enantiomers of a chiral drug molecule often exhibit profound differences in efficacy, metabolism, and toxicity. The historical case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was tragically teratogenic. Therefore, the ability to selectively synthesize a single, desired enantiomer is not merely an academic challenge but a critical requirement for safety and efficacy in medicine.

Asymmetric synthesis aims to solve this challenge by creating a chiral environment during a chemical reaction, favoring the formation of one enantiomer over the other. While catalytic methods have seen remarkable advances, strategies involving stoichiometric chirality—using chiral intermediates—remain highly reliable, versatile, and often the most time-efficient path to enantiomerically pure materials, particularly in the early stages of drug discovery and process development.[1]

This guide will navigate the two primary strategies that rely on chiral intermediates.

Asymmetric_Synthesis_Strategies cluster_0 Core Strategies Using Chiral Intermediates cluster_1 Alternative Strategy Start Prochiral Substrate Chiral_Pool Chiral Pool Synthesis (Inherent Chirality) Start->Chiral_Pool Select Natural SM Chiral_Auxiliary Chiral Auxiliary Approach (Temporary Chirality) Start->Chiral_Auxiliary Attach Auxiliary Chiral_Catalyst Chiral Catalysis (Transient Chiral Environment) Start->Chiral_Catalyst Add Cat. & Reagent End Enantiopure Product Chiral_Pool->End Transform Chiral_Auxiliary->End React & Cleave Chiral_Catalyst->End

Figure 1: Overview of major asymmetric synthesis strategies. This guide focuses on the Chiral Pool and Chiral Auxiliary approaches.

The Chiral Pool: Nature's Starting Blocks

The chiral pool approach is a highly attractive strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials.[2] Molecules such as amino acids, carbohydrates, terpenes, and alkaloids provide a vast and inexpensive source of complex stereochemistry.[2][3][4]

The Core Logic: The synthesis begins with a molecule that already contains one or more of the target's required stereocenters. The synthetic route is then designed to modify the existing chiral scaffold without disturbing its stereochemical integrity.

Advantages:

  • Cost-Effectiveness: Natural starting materials are often abundant and cheap.[3]

  • Guaranteed Chirality: The absolute configuration of the initial stereocenters is pre-determined and known.

  • Efficiency: It can significantly shorten a synthetic sequence by providing complex chiral fragments from the outset.

Limitations:

  • Synthetic Inflexibility: The synthetic design is inherently constrained by the structure of the available starting material. The chemist must devise a route from the chiral pool molecule, which may not always be the most direct or efficient pathway.

  • Limited Diversity: While the chiral pool is large, a suitable starting material may not exist for every desired target molecule.

Illustrative Example: L-Proline in the Synthesis of Captopril A classic industrial example is the synthesis of the ACE inhibitor Captopril. The requisite (S)-stereocenter at the C2 position of the pyrrolidine ring is sourced directly from L-proline, a readily available and inexpensive amino acid. This strategy elegantly sets the absolute stereochemistry of the final drug molecule in the very first step.

The Chiral Auxiliary Approach: A Recyclable Guide

Perhaps the most versatile and widely adopted substrate-controlled strategy is the use of a chiral auxiliary. In this method, a chiral molecule (the auxiliary) is temporarily and covalently attached to a prochiral substrate.[1][5] This creates a new, diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct a subsequent reaction to occur selectively on one of the two prochiral faces of the substrate, establishing a new stereocenter with high diastereoselectivity. After the reaction, the auxiliary is cleaved and can be recovered for reuse.[1]

Chiral_Auxiliary_Workflow A 1. Attach Auxiliary (Prochiral Substrate + Chiral Auxiliary) B 2. Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B C 3. Separate Diastereomers (If reaction is not 100% selective) B->C D 4. Cleave Auxiliary C->D E Enantiomerically Enriched Product D->E F Recovered Chiral Auxiliary D->F

Figure 2: The general workflow for asymmetric synthesis using a chiral auxiliary.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and well-studied auxiliaries, particularly for the stereoselective construction of C-C bonds.[1][6] Derived from readily available amino acids like valine or phenylalanine, they provide excellent stereocontrol in alkylation and aldol reactions.

Causality of Stereocontrol: After acylation of the oxazolidinone nitrogen, the substrate is treated with a base (e.g., LDA or NaHMDS) to form a specific Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl group) effectively shields one face of the planar enolate. Consequently, an incoming electrophile (like an alkyl halide or an aldehyde) can only approach from the less hindered opposite face, resulting in the formation of a single diastereomer with high fidelity.[1][7]

Evans_Aldol_Mechanism cluster_0 Mechanism of Stereodirection Acyl_Ox N-Acyl Oxazolidinone R' = i-Pr, Bn Z_Enolate Z-Enolate Formation Chelation to Lewis Acid (e.g., Bu₂BOTf) Acyl_Ox->Z_Enolate 1. Base (LDA) 2. Bu₂BOTf Transition_State Zimmerman-Traxler Transition State Aldehyde approaches from the unshielded face (Re face) Z_Enolate->Transition_State R-CHO Syn_Product Syn-Aldol Adduct Highly Diastereoselective Transition_State->Syn_Product exp1 Bulky R' group blocks the 'top' face of the planar Z-enolate. exp1->Transition_State

Figure 3: Simplified mechanism of the Evans Asymmetric Aldol reaction, highlighting facial shielding by the auxiliary.

Protocol: Asymmetric Alkylation using an Evans Auxiliary

This protocol describes the alkylation of an N-propanoyl oxazolidinone derived from (S)-valine.

Step 1: Enolate Formation

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propanoyl-(4S)-isopropyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

Step 2: Alkylation

  • To the cold enolate solution, add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

Step 3: Workup and Purification

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric product can be purified by flash column chromatography on silica gel. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Step 4: Auxiliary Cleavage

  • Dissolve the purified N-alkylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1M HCl and extract with ethyl acetate. The organic layers contain the desired chiral carboxylic acid. The aqueous layer contains the water-soluble lithium salt of the recovered chiral auxiliary.

Causality Behind Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is crucial.[8] It selectively attacks the exocyclic (acyl) carbonyl group over the more sterically accessible but less electrophilic endocyclic (oxazolidinone) carbonyl.[9][10] This regioselectivity ensures the integrity of the newly formed stereocenter and allows for high recovery of the intact auxiliary.[9]

Other Notable Chiral Auxiliaries

While Evans' auxiliaries are exceptionally versatile, other systems offer unique advantages for specific transformations.

Auxiliary SystemKey Features & StrengthsCommon Applications
Myers' Pseudoephedrine Amides - Both enantiomers are inexpensive. - Highly diastereoselective alkylations. - Product can be directly converted to chiral acids, alcohols, or ketones without isolation of the amide.[11]Asymmetric α-alkylation of carboxylic acids.
Enders' RAMP/SAMP Hydrazones - Derived from (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine. - Enables highly selective α-alkylation of ketones and aldehydes.[12]Asymmetric synthesis of chiral ketones and aldehydes.
Oppolzer's Camphorsultam - Based on the rigid camphor skeleton. - Provides excellent stereocontrol in a wide range of reactions. - Highly crystalline derivatives aid in purification by recrystallization.Diels-Alder reactions, conjugate additions, alkylations.
Sulfur-Based Auxiliaries - Thiazolidinethiones and oxazolidinethiones often show superior qualities.[13] - Easy to prepare and remove, providing high diastereoselectivity.[13]Acetate aldol reactions, Michael additions, synthesis of natural products.[13]

Validation: Determining the Stereochemical Outcome

A successful asymmetric synthesis is defined by its stereochemical purity. It is essential to quantify this outcome accurately.

  • Diastereomeric Ratio (dr): When using a chiral auxiliary, the product is a mixture of diastereomers. The ratio of these diastereomers (e.g., 95:5 dr) is a direct measure of the reaction's selectivity. It is typically determined by ¹H NMR spectroscopy or chromatographic methods on the crude reaction mixture.

  • Enantiomeric Excess (ee): After the auxiliary is cleaved, the product is a mixture of enantiomers. Enantiomeric excess is a measure of the purity of this final mixture.[14] It is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 A sample that is 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has a 96% ee.

Analytical Methods for Determining Enantiomeric Excess

The choice of analytical method is critical for validating the success of an asymmetric synthesis.[14]

MethodPrincipleAdvantagesDisadvantages
Chiral Chromatography (HPLC, GC) Enantiomers are physically separated on a chiral stationary phase, allowing for direct quantification of each peak area.- Highly accurate and reproducible. - The gold standard for ee determination. - Can be used for a wide range of compounds.- Requires specialized, often expensive, chiral columns. - Method development can be time-consuming.
NMR Spectroscopy 1. Chiral Shift Reagents: Lanthanide complexes that bind to the enantiomers, causing their NMR signals to appear at different chemical shifts. 2. Chiral Derivatizing Agents: Reacting the enantiomeric mixture with a pure chiral agent (e.g., Mosher's acid) to form diastereomers, which have distinct NMR spectra.- Provides direct visualization and integration of signals for each enantiomer/diastereomer. - Relatively fast analysis once the method is established.- Shift reagents can cause line broadening. - Derivatization requires an extra reaction step and introduces a potential for kinetic resolution, skewing the results.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The observed rotation is compared to the known maximum rotation of the pure enantiomer.- Simple and rapid measurement.- Requires a known value for the specific rotation of the pure compound. - Impurities can significantly affect the measurement. - Less accurate for very high or very low ee values.[15]

Case Study: Asymmetric Synthesis of (S)-Naproxen

Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), is sold as the single (S)-enantiomer, as the (R)-enantiomer is a liver toxin. Numerous asymmetric syntheses have been developed, many of which leverage chiral intermediates. One strategy involves the asymmetric Kumada cross-coupling of a racemic propionate with a naphthyl Grignard reagent, using a chiral ligand to control the stereochemistry, effectively creating a chiral intermediate in situ.[16] Other approaches have used chiral auxiliaries to set the key stereocenter early in the synthesis.[17] These industrial routes underscore the practical importance of mastering asymmetric synthesis for producing safe and effective pharmaceuticals.

Conclusion

The use of chiral intermediates, through either the chiral pool or chiral auxiliary strategies, provides a robust and reliable foundation for asymmetric synthesis. The chiral pool offers an efficient route when the target molecule is structurally related to an abundant natural product. Chiral auxiliaries provide unparalleled versatility and predictability, allowing chemists to impose stereocontrol on a vast array of prochiral substrates. While often involving stoichiometric amounts of the chiral source, these methods are well-understood, highly diastereoselective, and offer the significant advantage of producing diastereomeric intermediates that are easily separable. For the research scientist and drug development professional, a deep, mechanistic understanding of these techniques is indispensable for the efficient and logical construction of enantiomerically pure molecules.

References

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  • Wille, L. K., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn . Australian Journal of Chemistry, 76(12), 847-853. [Link]

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Biological activity of (S)-methyl 2-chloropropanoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (S)-Methyl 2-Chloropropanoate Derivatives

Introduction: The Significance of a Chiral Building Block

This compound is a chiral molecule that serves as a critical intermediate in the synthesis of a wide array of biologically active compounds.[1] Its importance lies in its specific stereochemistry and the presence of two reactive centers: the ester group and the chlorine atom at the stereogenic center. This unique structure allows for the creation of complex molecules with precise three-dimensional arrangements, a feature that is paramount in determining biological efficacy and target specificity.[2] While primarily recognized for its foundational role in developing next-generation agrochemicals, its derivatives also exhibit a spectrum of other biological activities, including antimicrobial and potential pharmaceutical applications.[2][3]

The precise (S)-configuration is often crucial for the biological activity of the final product. Utilizing a single, optically pure enantiomer can lead to enhanced potency against the intended target while minimizing off-target effects, which is a key driver in the development of safer and more efficient chemical solutions in both agriculture and medicine.[1] This guide provides a comprehensive technical overview of the primary biological activities of this compound derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to validate their function.

Part 1: Herbicidal Activity - A Dominant Application

The most significant and commercially successful application of this compound is in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1] These herbicides are renowned for their high efficiency, low toxicity to non-target organisms, and broad application window.[1]

Mechanism of Action: Targeting Acetyl-CoA Carboxylase (ACCase)

APP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[4] This enzyme is vital in the first committed step of fatty acid biosynthesis in plants. By blocking ACCase, these herbicides prevent the formation of malonyl-CoA, effectively halting the production of lipids necessary for cell membrane integrity and new growth.

The selectivity of APP herbicides for most grass (monocot) species over broadleaf (dicot) weeds is due to differences in the structure of the ACCase enzyme between these plant groups. The target site in monocot ACCase is susceptible to inhibition by APP herbicides, whereas the enzyme in dicots is structurally different and largely unaffected.

This targeted mode of action is a prime example of rational herbicide design, where understanding the biochemical differences between target and non-target species leads to effective and safer crop protection solutions.

cluster_0 Monocot Plant Cell (Grass) cluster_1 Dicot Plant Cell (Broadleaf) Acetyl-CoA Acetyl-CoA ACCase_M ACCase Enzyme (Susceptible Form) Acetyl-CoA->ACCase_M Bicarbonate Malonyl-CoA Malonyl-CoA ACCase_M->Malonyl-CoA ATP -> ADP Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Cell Growth Cell Growth Fatty Acids->Cell Growth APP_Herbicide APP Herbicide (e.g., Quizalofop) APP_Herbicide->ACCase_M Inhibition Acetyl-CoA_D Acetyl-CoA ACCase_D ACCase Enzyme (Resistant Form) Acetyl-CoA_D->ACCase_D Malonyl-CoA_D Malonyl-CoA ACCase_D->Malonyl-CoA_D Fatty Acids_D Fatty Acids Malonyl-CoA_D->Fatty Acids_D Cell Growth_D Cell Growth Fatty Acids_D->Cell Growth_D APP_Herbicide_2 APP Herbicide APP_Herbicide_2->ACCase_D No significant inhibition

Figure 1: Mechanism of selective herbicidal action of APP derivatives.

Key Herbicidal Derivatives

This compound is a precursor to several highly effective herbicides. The purity of the initial intermediate directly impacts the yield and quality of the final herbicidal product.[5]

Herbicide DerivativeCommon Target Weeds
Quizalofop-p-ethyl Annual and perennial grasses (e.g., wild oat, barnyard grass)
Fenoxaprop-p-ethyl Grassy weeds in broadleaf crops (e.g., crabgrass, foxtail)
Cyhalofop-butyl Barnyard grass and other grassy weeds in rice
Fluazifop-p-butyl Quackgrass, wild oats, and other annual/perennial grasses

Part 2: Antimicrobial and Antifungal Activity

Beyond the agrochemical sector, derivatives incorporating the 2-chloropropanoate structure have been investigated for their antimicrobial properties. Research has demonstrated that by modifying the core structure, compounds with significant antibacterial and antifungal activity can be synthesized.

Antibacterial and Antifungal Potential

Studies on related 2-chlorobenzoic acid derivatives have shown promising results against a range of pathogens.[3] For example, certain synthesized Schiff's bases and esters exhibited potent activity against Gram-negative bacteria like Escherichia coli and fungal strains such as Candida albicans and Aspergillus niger.[3][6] The activity is often governed by the overall molecular structure, with certain chemical additions enhancing the compound's ability to interfere with microbial growth.[3]

While the precise mechanism is not as universally defined as ACCase inhibition, potential modes of action include:

  • Disruption of Cell Membranes: The lipophilic nature of some derivatives may allow them to intercalate into the bacterial or fungal cell membrane, disrupting its integrity and leading to cell death.

  • Enzyme Inhibition: These compounds could act as inhibitors for essential microbial enzymes, similar to how their herbicidal counterparts work in plants. For instance, some antifungal agents target lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis in fungi.[7]

A study on substituted-propenoic acid derivatives, which share structural motifs, demonstrated potent, broad-spectrum antifungal activity by targeting this specific enzyme.[7] This suggests a viable pathway for designing novel antifungal agents based on the chloropropanoate scaffold.

Derivative ClassTarget OrganismsPotential Mechanism
Schiff's BasesE. coli, S. aureusEnzyme inhibition, membrane disruption
Substituted EstersC. albicans, A. nigerEnzyme inhibition
Propenoic Acid DerivativesCandida spp., Aspergillus spp.Inhibition of Lanosterol 14α-demethylase[7]

Part 3: Experimental Protocols for Biological Validation

To substantiate claims of biological activity, rigorous and reproducible experimental protocols are essential. The following sections detail standardized methodologies for assessing the herbicidal and antimicrobial efficacy of this compound derivatives.

Protocol 1: Whole-Plant Herbicidal Bioassay

This protocol is designed to assess the in-vivo herbicidal efficacy of a test compound on target weed species.

Objective: To determine the dose-dependent effect of a derivative on the growth and survival of a target monocot species (e.g., barnyard grass) and a non-target dicot species (e.g., rape).

Methodology:

  • Plant Preparation:

    • Sow seeds of the selected monocot and dicot species in pots containing a standardized soil mix.

    • Grow the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) until they reach the 2-3 leaf stage.

  • Test Compound Preparation:

    • Dissolve the synthesized derivative in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween-20) to create a stock solution.

    • Prepare a series of dilutions (e.g., 1, 10, 50, 100 mg/L) in distilled water. A control group should be prepared with only the solvent and surfactant.

  • Application:

    • Apply the solutions to the foliage of the test plants using a calibrated sprayer to ensure uniform coverage. Each concentration should be tested on a group of replicate plants (n=3-5).

  • Incubation and Observation:

    • Return the plants to the controlled environment.

    • Observe the plants daily for signs of phytotoxicity (e.g., chlorosis, necrosis, growth cessation).

  • Data Collection (14-21 days post-application):

    • Record visual injury scores on a scale of 0% (no effect) to 100% (plant death).

    • Measure the fresh weight of the above-ground biomass.

    • Calculate the growth inhibition percentage relative to the control group.

start Start: Seed Germination (Monocot & Dicot) prep Plant Growth (2-3 Leaf Stage) start->prep spray Foliar Application (Calibrated Sprayer) prep->spray sol_prep Prepare Test Compound Serial Dilutions sol_prep->spray incubate Incubate (Controlled Environment) spray->incubate observe Daily Observation (Phytotoxicity Signs) incubate->observe collect Data Collection (Day 14-21) observe->collect analyze Analyze Data: - Visual Injury Score - Biomass Reduction - Growth Inhibition % collect->analyze end End: Determine Herbicidal Efficacy analyze->end start Start: Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells (50 µL Inoculum/Well) start->inoculate plate_prep Prepare 96-Well Plate (50 µL Broth/Well) dilution Perform 2-Fold Serial Dilution of Test Compound plate_prep->dilution dilution->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read Read Results: Visually Inspect for Turbidity incubate->read end End: Determine MIC Value read->end

Figure 3: Workflow for antimicrobial MIC determination via broth microdilution.

Conclusion and Future Outlook

This compound is a versatile and high-value chiral intermediate whose derivatives have demonstrated significant biological activity, particularly in the agrochemical field. [1][2]The well-established mechanism of ACCase inhibition has led to the development of highly effective and selective herbicides. [4]Concurrently, emerging research highlights the potential of its derivatives as a scaffold for novel antimicrobial and antifungal agents. [3][7] Future research should focus on synthesizing novel derivatives and exploring their therapeutic potential beyond agriculture. Elucidating the precise mechanisms of antimicrobial action and optimizing structures to enhance potency and reduce toxicity will be critical for translating these findings into new drug development opportunities. The inherent reactivity and defined stereochemistry of this compound will undoubtedly continue to make it a cornerstone for the synthesis of innovative, biologically active molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals.
  • Sharma, P., & Kumar, A. (2014).
  • Guidechem. How to Prepare (S)-(-)
  • Khedr, M. A. (2015). Stepwise Design, Synthesis, and in Vitro Antifungal Screening of (Z)-substituted-propenoic Acid Derivatives With Potent Broad-Spectrum Antifungal Activity. Drug Design, Development and Therapy, 9, 4501–4513.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Google Patents. CN102381969A - Preparation method of methyl (S)
  • Duke, S. O. (1990). Overview of herbicide mechanisms of action. Environmental Health Perspectives, 87, 263–271.
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Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (S)-methyl 2-chloropropanoate from (R)-lactic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the stereoselective synthesis of (S)-methyl 2-chloropropanoate, a valuable chiral intermediate in the agrochemical and pharmaceutical industries.[1][2][3] The protocol details a robust two-step process commencing with the Fischer esterification of commercially available (R)-lactic acid to (R)-methyl lactate, followed by a stereospecific chlorination using thionyl chloride in the presence of pyridine. The key to this synthesis is the deliberate inversion of stereochemistry at the C2 position via a nucleophilic substitution (Sₙ2) mechanism, yielding the desired (S)-enantiomer with high optical purity. This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety procedures, and characterization data.

Scientific Principle: A Tale of Two Mechanisms

The conversion of a secondary alcohol to an alkyl chloride using thionyl chloride (SOCl₂) is a classic transformation in organic synthesis. However, the stereochemical outcome is critically dependent on the reaction conditions. The synthesis of this compound from (R)-methyl lactate hinges on controlling this stereoselectivity.

The hydroxyl group of an alcohol is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent substitution can proceed via two distinct pathways:

  • Sₙi (Internal Nucleophilic Substitution): In the absence of a base, the chlorosulfite intermediate collapses in a concerted step where the chloride is delivered from the same face, leading to retention of configuration.[4][5]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): When a non-nucleophilic base such as pyridine is added, it intercepts the HCl produced during the formation of the chlorosulfite intermediate. This generates a free chloride ion (Cl⁻) in the solution. This external nucleophile then attacks the carbon center from the backside, displacing the chlorosulfite leaving group and resulting in a clean inversion of stereochemistry.[4][5][6][7]

For this synthesis, where the goal is to transform the (R)-configured starting material into the (S)-configured product, forcing the reaction through the Sₙ2 pathway is essential. Pyridine serves this crucial role, ensuring the desired stereochemical inversion.

Overall Synthetic Scheme

Caption: Two-step synthesis of this compound.

Mechanism of Sₙ2 Chlorination

G Mechanism of Stereochemical Inversion cluster_0 Activation of Alcohol cluster_1 Role of Pyridine cluster_2 Sₙ2 Attack & Inversion A (R)-methyl lactate attacks SOCl₂ B Chlorosulfite intermediate formed A->B + SOCl₂ C Pyridine deprotonates, forms Pyridinium-HCl B->C + Pyridine D Generates free Cl⁻ nucleophile C->D E Backside attack by Cl⁻ D->E F This compound (Inverted Stereocenter) E->F Displaces leaving group (-SO₂, -Cl⁻)

Caption: Sₙ2 mechanism showing inversion of stereochemistry.

Experimental Protocols

Critical Safety Precautions

This procedure involves hazardous materials. Strict adherence to safety protocols is mandatory.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic by inhalation, and reacts violently with water to release toxic HCl and SO₂ gases.[8][9][10][11][12] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a face shield.[8][9] Ensure an emergency eyewash station and safety shower are immediately accessible.[9]

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.

  • General Precautions: All glassware must be oven or flame-dried before use to remove any trace moisture, which would rapidly decompose the thionyl chloride. The chlorination step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

Part A: Synthesis of (R)-methyl lactate

This initial esterification step converts the carboxylic acid to its methyl ester without affecting the chiral center.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
(R)-lactic acid (90% aq. sol.)C₃H₆O₃90.08100.0 g1.00Starting material
MethanolCH₃OH32.04300 mL-Reagent and solvent
Sulfuric Acid (conc.)H₂SO₄98.082 mL-Catalyst
Sodium Bicarbonate (sat. sol.)NaHCO₃84.01~200 mL-For neutralization
Dichloromethane (DCM)CH₂Cl₂84.933 x 100 mL-Extraction solvent
Anhydrous Magnesium SulfateMgSO₄120.37~20 g-Drying agent

Procedure

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-lactic acid (100.0 g) and methanol (300 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) to the solution.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 4 hours. Monitor the reaction progress by TLC if desired.

  • Cooling and Neutralization: Allow the flask to cool to room temperature. Slowly and carefully pour the reaction mixture into a 1 L beaker containing a saturated solution of sodium bicarbonate (~200 mL) to neutralize the sulfuric acid. (Caution: CO₂ evolution).

  • Solvent Removal: Reduce the volume of the neutralized mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the remaining aqueous solution to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash once with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude (R)-methyl lactate by vacuum distillation. The product is a clear, colorless liquid.

Part B: Synthesis of this compound

This is the critical stereoinversion step. Anhydrous conditions are paramount.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
(R)-methyl lactateC₄H₈O₃104.1052.0 g0.50From Part A
Thionyl ChlorideSOCl₂118.9744 mL (72.5g)0.61Chlorinating agent
PyridineC₅H₅N79.1044.4 mL (43.5g)0.55Base/Catalyst
Dichloromethane (anhydrous)CH₂Cl₂84.93250 mL-Solvent
Anhydrous Magnesium SulfateMgSO₄120.37~15 g-Drying agent

Procedure

  • Inert Atmosphere Setup: Assemble a 500 mL three-neck round-bottom flask, flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. Equip it with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen inlet/outlet.

  • Reagent Charging: In the flask, dissolve the (R)-methyl lactate (52.0 g, 0.50 mol) and pyridine (44.4 mL, 0.55 mol) in anhydrous dichloromethane (250 mL).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (44 mL, 0.61 mol) to the dropping funnel. Add the thionyl chloride dropwise to the reaction mixture over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 3-5 hours. Some protocols may require gentle heating (e.g., to 40 °C) to drive the reaction to completion.[13]

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 300 g of crushed ice and water. Stir until all the ice has melted.

  • Extraction and Washing: Transfer the mixture to a 1 L separatory funnel. Separate the layers. Wash the organic layer sequentially with:

    • Ice-cold 1 M HCl (2 x 100 mL) to remove pyridine hydrochloride.

    • Saturated sodium bicarbonate solution (1 x 100 mL).

    • Brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.[13][14] A yield of around 85-94% can be expected.[13][14]

Product Characterization and Validation

Confirming the identity, purity, and stereochemical configuration of the final product is essential.

Table of Expected Product Properties

PropertyValueSource
Molecular Formula C₄H₇ClO₂[3][15][16]
Molecular Weight 122.55 g/mol [3][15][16]
Appearance Colorless liquid[3][17]
Boiling Point ~132-134 °C (at atm. pressure)-
Optical Rotation [α]D²⁰ Approx. -25° to -30° (neat)[13]
¹H NMR (CDCl₃) δ ~1.7 (d, 3H), δ ~3.8 (s, 3H), δ ~4.4 (q, 1H)[18][19]
¹³C NMR (CDCl₃) δ ~21.7, δ ~52.9, δ ~54.5, δ ~170.1-
  • Polarimetry: The most critical validation step is measuring the optical rotation. A negative sign of rotation (levorotatory) confirms the successful inversion from the (R)-precursor to the (S)-product.

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and assess purity. The spectra should be clean, with integrations matching the expected proton counts.

  • Chromatography: Gas Chromatography (GC) can determine the chemical purity of the distilled product. Enantiomeric excess (e.e.) can be determined using a GC equipped with a suitable chiral column.

References

  • Vertex AI Search Result. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved January 11, 2026.
  • ReactionWeb.io. (2025). Alcohol + SOCl2. Retrieved January 11, 2026.
  • ResearchGate. (n.d.). Process of reaction time on the resolution of (±)-methyl.... Retrieved January 11, 2026.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved January 11, 2026, from [Link]

  • Pearson. (n.d.). Consider the SN2 reaction involving (R)-2-butanol with SOCl2. Wha.... Retrieved January 11, 2026.
  • PubChem. (n.d.). Methyl 2-chloropropanoate, (R)-. Retrieved January 11, 2026, from [Link]

  • Fisher Scientific. (2009, September 21). SAFETY DATA SHEET - Thionyl chloride. Retrieved January 11, 2026.
  • Reddit. (2023, November 20). Need help determining Sn1 and Sn2 reactions for alcohol reactions. Retrieved January 11, 2026.
  • Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS. Retrieved January 11, 2026.
  • Spectrum Chemical. (2017, February 28). SAFETY DATA SHEET - Thionyl Chloride, Purified. Retrieved January 11, 2026.
  • Henry Rzepa's Blog. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Retrieved January 11, 2026.
  • Merck Millipore. (2025). SAFETY DATA SHEET - Thionyl chloride. Retrieved January 11, 2026.
  • ChemTube3D. (n.d.). Acid Chloride Formation - Thionyl Chloride. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved January 11, 2026.
  • Sigma-Aldrich. (2013, March 19).
  • Chemistry LibreTexts. (2019, June 5). 14.5 Acid Chloride Formation. Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Chloropropionic acid methyl ester. Retrieved January 11, 2026, from [Link]

  • NIST WebBook. (n.d.). Propanoic acid, 2-chloro-, methyl ester. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid. Retrieved January 11, 2026.
  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 11, 2026.
  • PubChem. (n.d.). Methyl 2-chloropropionate. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). EP0163435A2 - Preparation of 2-chloropropionic acid esters. Retrieved January 11, 2026.
  • ChemicalBook. (n.d.). 2-Chloropropionic acid synthesis. Retrieved January 11, 2026.
  • Google Patents. (n.d.).
  • TCI Chemicals. (n.d.). Methyl (R)-(+)
  • Heben Pesticide. (n.d.). Methyl 2-chloropropionate. Retrieved January 11, 2026, from [Link]

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Application Note: Enantioselective Synthesis of Methyl 2-Chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Methyl 2-Chloropropanoate

Enantiomerically pure methyl 2-chloropropanoate is a critical chiral building block in the chemical industry. Its importance is particularly pronounced in the synthesis of agrochemicals, such as phenoxypropionate herbicides, and in the development of pharmaceuticals.[1][2] The biological activity of these complex molecules is often confined to a single enantiomer, making the synthesis of optically pure intermediates not just a matter of efficiency, but also of regulatory compliance and environmental safety.[1]

The primary challenge in producing enantiopure methyl 2-chloropropanoate lies in controlling the stereochemistry at the C2 position. Racemic synthesis is straightforward, but the separation of enantiomers or their direct asymmetric synthesis requires carefully designed strategies. This application note provides an in-depth guide to the three principal methodologies for achieving this: synthesis from the chiral pool, kinetic resolution of racemates, and direct asymmetric catalysis. We will explore the theoretical underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Strategic Approaches to Enantioselectivity

The synthesis of a single enantiomer of methyl 2-chloropropanoate can be approached from several distinct strategic directions. The choice of strategy depends on factors such as the availability of starting materials, required optical purity, scalability, and cost.

Chiral Pool Synthesis: Leveraging Nature's Chirality

This is currently the most common industrial method, prized for its reliability and use of inexpensive, readily available chiral precursors.[3][4] The strategy involves using a naturally occurring chiral molecule, typically methyl lactate, as the starting material. The key step is the substitution of the hydroxyl group with a chlorine atom. The stereochemical outcome of this substitution—either retention or inversion of configuration—is critically dependent on the choice of chlorinating agent and reaction conditions.

  • Mechanism with Inversion (SN2): A highly effective method for producing (S)-methyl 2-chloropropanoate involves starting with (R)-methyl lactate and employing a chlorinating agent that promotes an SN2 reaction pathway. Vilsmeier reagents, generated in situ from reagents like bis(trichloromethyl)carbonate (triphosgene) or thionyl chloride and a catalytic amount of an amide like N,N-dimethylformamide (DMF), are excellent for this purpose.[3][4] The reaction proceeds with a clean inversion of stereochemistry, yielding a product with high enantiomeric excess.[4]

  • Mechanism with Retention: Conversely, reagents like thionyl chloride in the absence of a configuration-inverting catalyst can lead to retention of stereochemistry, allowing for the synthesis of (R)-methyl 2-chloropropanoate from (R)-methyl lactate.[4]

Kinetic Resolution: Differentiating Enantiomers by Reactivity

Kinetic resolution is a powerful technique that operates on a racemic mixture of methyl 2-chloropropanoate.[5] The principle relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster, allowing the slower-reacting enantiomer to be recovered in an enantioenriched form.[5]

Enzymatic kinetic resolution is particularly prominent in this area.[6] Lipases are a class of enzymes that can stereoselectively hydrolyze esters.[7][8] For instance, a lipase from Candida rugosa can selectively hydrolyze one enantiomer of racemic methyl 2-chloropropanoate to the corresponding 2-chloropropionic acid, leaving the unreacted ester enriched in the other enantiomer.[7][9] The success of this method hinges on several factors:

  • Enzyme Selectivity (E-value): A high enantioselectivity ratio (E-value) is crucial for achieving high enantiomeric excess (e.e.) at a reasonable conversion.

  • Reaction Medium: The reaction is often performed in a biphasic system (organic solvent and aqueous buffer) to manage the solubility of the substrate and enzyme.[7]

  • Process Optimization: Parameters such as pH, temperature, and substrate concentration must be carefully optimized to maximize enzyme activity and selectivity.[6]

Asymmetric Catalysis: Direct Enantioselective Chlorination

Asymmetric catalysis represents the most direct and atom-economical approach, aiming to create the chiral center from a prochiral precursor with high enantioselectivity. Organocatalysis has emerged as a particularly effective strategy for the α-functionalization of carbonyl compounds.[10][11]

The direct asymmetric α-chlorination of a propionate derivative is challenging. However, a well-established workaround involves the organocatalytic α-chlorination of propanal.[12][13] In this process, a chiral secondary amine catalyst (e.g., an imidazolidinone derivative) reacts with propanal to form a chiral enamine intermediate.[10][13] This enamine then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchlorinated quinone, to form the α-chloro aldehyde with high enantioselectivity.[10][12] The resulting (S)- or (R)-2-chloropropanal can then be oxidized to the corresponding carboxylic acid and subsequently esterified to yield the target methyl 2-chloropropanoate without loss of optical purity.[12]

Visualized Workflows and Mechanisms

Enantioselective_Strategies cluster_start Starting Materials cluster_methods Methodologies cluster_end Product Prochiral Prochiral Substrate (e.g., Propanal) Asymmetric Asymmetric Catalysis (Organocatalyst + Cl+) Prochiral->Asymmetric Chiral_Pool Chiral Pool (e.g., (R)-Methyl Lactate) Substitution Stereospecific Substitution (Vilsmeier Reagent) Chiral_Pool->Substitution Racemic Racemic Mixture (rac-Methyl 2-chloropropanoate) Resolution Kinetic Resolution (Lipase) Racemic->Resolution Product Enantiopure Methyl 2-Chloropropanoate Asymmetric->Product Oxidation & Esterification Substitution->Product Resolution->Product Separation

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Substitution Reaction (S_N2) DMF DMF (Catalyst) Vilsmeier [ClCH=N(Me)2]+Cl- (Vilsmeier Reagent) DMF->Vilsmeier SOCl2 SOCl2 (Chlorinating Agent) SOCl2->Vilsmeier Lactate (R)-Methyl Lactate (Substrate) Intermediate Intermediate (Lactate-Vilsmeier Adduct) Product This compound (Product with Inversion) Chloride Cl-

Kinetic_Resolution cluster_products Reaction Products (at ~50% conversion) Racemic Racemic Mixture (R)-Ester + (S)-Ester Enzyme Chiral Catalyst (e.g., Lipase) + H2O Racemic->Enzyme S_Acid (S)-2-Chloropropionic Acid (Product of fast reaction) Enzyme->S_Acid k_fast R_Ester Enriched (R)-Ester (Unreacted starting material) Enzyme->R_Ester k_slow (unreacted)

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of this compound from (R)-Methyl Lactate

This protocol is adapted from methodologies employing Vilsmeier reagents for stereospecific inversion.[4]

Materials:

  • (R)-Methyl lactate

  • Bis(trichloromethyl)carbonate (Triphosgene) or Thionyl Chloride

  • N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF)

  • Anhydrous solvent (e.g., Dioxane)

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, four-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add bis(trichloromethyl)carbonate (0.6 mol). Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add anhydrous N,N-dimethylacetamide (0.72 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for 1-2 hours at 0-10 °C to form a colorless Vilsmeier reagent solution.[3][4]

  • Chlorination Reaction: To the freshly prepared Vilsmeier reagent, add a small amount of dioxane.

  • Add (R)-methyl lactate (1.0 mol) dropwise to the solution via the dropping funnel. The molar ratio of (R)-methyl lactate to the Vilsmeier reagent should be approximately 1:1.2.[4]

  • After the addition, allow the reaction mixture to warm to 50-60 °C and stir for 5-8 hours. Monitor the reaction progress by TLC or GC.[4]

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

  • Analysis: Determine the yield and confirm the enantiomeric excess using chiral GC analysis. An e.e. of >99% is expected.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

This protocol describes a typical lipase-catalyzed hydrolytic resolution.[6][7]

Materials:

  • Racemic methyl 2-chloropropanoate

  • Lipase from Candida rugosa (or other suitable lipase, e.g., from Pseudomonas cepacia)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., Toluene or Hexane)

  • Sodium hydroxide solution (e.g., 0.5 M) for pH control

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a pH-stat or a temperature-controlled reaction vessel, prepare a biphasic system consisting of phosphate buffer and an equal volume of an organic co-solvent (e.g., toluene).

  • Add racemic methyl 2-chloropropanoate to the organic phase to a final concentration of approximately 50-100 mmol/L.[6]

  • Add the lipase powder or immobilized lipase to the reaction mixture (e.g., 10-20 mg/mL).

  • Enzymatic Hydrolysis: Stir the mixture vigorously at a constant temperature (e.g., 30-40 °C) to ensure good mixing of the two phases.

  • Maintain the pH of the aqueous phase at the desired setpoint (e.g., 7.0) by the automated addition of sodium hydroxide solution. The consumption of NaOH is directly proportional to the formation of 2-chloropropionic acid and can be used to monitor the reaction progress.

  • Continue the reaction until approximately 50% conversion is reached. This point maximizes the theoretical enantiomeric excess of both the product and the remaining substrate.

  • Work-up and Separation: Stop the reaction by filtering off the enzyme (if immobilized) or by phase separation.

  • Separate the organic and aqueous layers.

  • Isolation of Unreacted Ester: The organic layer contains the enantioenriched unreacted methyl 2-chloropropanoate. Wash this layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Isolation of Acid Product: Acidify the aqueous layer to pH ~2 with HCl and extract the enantioenriched 2-chloropropionic acid with ethyl acetate.

  • Analysis: Determine the enantiomeric excess of the recovered ester (and the acid product, if desired) by chiral HPLC or GC.

Protocol 3: Asymmetric Synthesis via Organocatalytic α-Chlorination

This protocol is a multi-step synthesis based on the asymmetric chlorination of propanal.[10][12][13]

Materials:

  • Propanal

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one)

  • N-chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., Acetone or Dichloromethane)

  • Jones reagent (CrO₃ in sulfuric acid) or other suitable oxidizing agent

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Asymmetric α-Chlorination: In a dry flask under a nitrogen atmosphere, dissolve the chiral imidazolidinone catalyst (5-10 mol%) in the chosen anhydrous solvent at -30 °C.[13]

  • Add propanal (1.0 eq) and stir for 5 minutes.

  • Add N-chlorosuccinimide (1.1 eq) in one portion. Stir the reaction at -30 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and carefully concentrate in vacuo at low temperature to obtain crude (R)-2-chloropropanal.

  • Oxidation to Carboxylic Acid: Dissolve the crude (R)-2-chloropropanal in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until the orange color persists. Stir for 1 hour.

  • Quench with isopropanol, dilute with water, and extract with ethyl acetate. Dry the organic layer and concentrate to yield crude (R)-2-chloropropionic acid.

  • Esterification: Reflux the crude acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

  • Cool, neutralize with sodium bicarbonate solution, and extract the ester into diethyl ether.

  • Dry the organic layer, concentrate, and purify by distillation to afford (R)-methyl 2-chloropropanoate.

  • Analysis: Confirm the enantiomeric excess of the final product by chiral GC.

Comparative Analysis of Methodologies

FeatureChiral Pool SynthesisEnzymatic Kinetic ResolutionAsymmetric Catalysis
Starting Material Inexpensive chiral lactate[3]Inexpensive racemic esterProchiral aldehyde/acid derivative
Typical Yield High (>85%)Theoretical max. 50% for one enantiomerModerate to High (multi-step)
Enantiomeric Excess Very High (>99%)[4]High (>99% achievable)[6]High (up to 97% e.e.)[14][15]
Key Advantage Mature, scalable, high e.e.[3][4]Green chemistry, mild conditionsAtom economical, direct
Key Disadvantage Relies on availability of chiral poolMaximum 50% yield, requires separationMulti-step process, catalyst cost
Scalability Excellent, proven industriallyModerate, can be challengingGood, but can be process-intensive

Conclusion

The enantioselective synthesis of methyl 2-chloropropanoate is a well-developed field with several robust and reliable methodologies available to researchers. The chiral pool approach starting from methyl lactate remains the most practical and economically viable option for large-scale production, offering excellent enantiopurity and high yields. Enzymatic kinetic resolution provides an elegant and environmentally friendly alternative, operating under mild conditions to deliver products with high optical purity, although it is inherently limited to a 50% theoretical yield for a single enantiomer. Finally, asymmetric catalysis offers the most direct route from prochiral precursors and represents a dynamic area of ongoing research. While often requiring a multi-step sequence for this specific target, it holds significant promise for future, more efficient synthetic designs. The selection of the optimal protocol will ultimately be guided by the specific requirements of the project, balancing the need for optical purity, yield, cost, and scale.

References

  • CN103232344A - Method for synthesizing S-2-methyl chloropropionate. (2013). Google Patents.
  • Brochu, M. P., Brown, S. P., & MacMillan, D. W. C. (2004). Direct and enantioselective organocatalytic alpha-chlorination of aldehydes. Journal of the American Chemical Society, 126(13), 4108–4109. [Link]

  • Process of reaction time on the resolution of (±)-methyl... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]

  • CN102381969A - Preparation method of methyl (S)-2-chloropropionate. (2012). Google Patents.
  • Lanza, F., Ferlin, F., Goti, A., & Santi, C. (2022). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. [Link]

  • Li, Z., Wang, B., Zhang, C., Lo, W. Y., Yang, L., & Sun, J. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779–2788. [Link]

  • García-García, P., et al. (2018). Mechanistically Guided Design of an Efficient and Enantioselective Aminocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 140(17), 5789-5797. [Link]

  • Lanza, F., Ferlin, F., Goti, A., & Santi, C. (2022). Enantioselective organocatalytic electrochemical α-chlorination of aldehydes. Organic Chemistry Frontiers. [Link]

  • Moorhouse, S. D. (1988). Enzyme-catalyzed resolution of chlorinated esters. Durham University. Retrieved January 10, 2026, from [Link]

  • Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. (2004). Synthesis Portal. Retrieved January 10, 2026, from [Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. (2011). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. (2004). TU/e. Retrieved January 10, 2026, from [Link]

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  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (2022). MDPI. Retrieved January 10, 2026, from [Link]

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Vilsmeier reagent in the preparation of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Stereoselective Synthesis of (S)-methyl 2-chloropropanoate using the Vilsmeier Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Chiral α-Chloro Esters

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals, particularly herbicides. Its stereochemical integrity is crucial for the biological activity of the final product. Traditional methods for its synthesis often involve hazardous reagents or suffer from incomplete stereochemical inversion. The Vilsmeier reagent, a class of chloroiminium salts, offers a versatile and efficient alternative for the chlorination of hydroxyl groups.[1][2] This document provides a detailed guide to the mechanism, application, and protocol for the stereoselective synthesis of this compound from the readily available (R)-methyl lactate, leveraging an in situ generated Vilsmeier reagent. The process proceeds via a clean SN2 inversion, ensuring high enantiomeric purity.[3]

Part 1: The Vilsmeier Reagent: Formation and Mechanistic Role

The Vilsmeier reagent is not a single compound but a class of electrophilic iminium salts.[1] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.[4][5][6] The resulting chloroiminium cation, [(CH₃)₂N=CHCl]⁺, is a moderately reactive electrophile.[7][8] While renowned for the formylation of electron-rich aromatics (the Vilsmeier-Haack reaction), it is also a highly effective reagent for converting alcohols into alkyl chlorides.[9][10]

The formation mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic center of the acid chloride, followed by elimination to form the stable chloroiminium salt.

Vilsmeier_Formation cluster_0 Vilsmeier Reagent Formation DMF DMF (N,N-Dimethylformamide) intermediate Adduct Intermediate DMF->intermediate Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->intermediate reagent Vilsmeier Reagent[(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ intermediate->reagent Elimination SN2_Mechanism node_start (R)-methyl lactate OH group node_intermediate Activated Intermediate Excellent Leaving Group node_start->node_intermediate 1. Activation node_reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ node_reagent->node_intermediate node_product This compound Inverted Stereocenter node_intermediate->node_product 2. SN2 Displacement node_attack {Chloride Ion (Cl⁻) | Backside Attack} node_attack->node_intermediate

Caption: SN2 mechanism for the chlorination of (R)-methyl lactate.

Part 3: Experimental Protocol

This protocol is adapted from established procedures for the chlorination of chiral hydroxyl esters. [3] Safety First: The Vilsmeier reagent and its precursors are corrosive, moisture-sensitive, and toxic. [11]The reaction can be exothermic and poses thermal hazards. [12]All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Bis(trichloromethyl) carbonate (Triphosgene)296.751.0Highly toxic, handle with extreme care. Alternative: Oxalyl Chloride (1.2 eq).
N,N-Dimethylformamide (DMF)73.092.2Anhydrous grade. Acts as both reactant and solvent.
(R)-methyl lactate104.101.0Substrate. Ensure high optical purity.
Dichloromethane (DCM)84.93-Anhydrous solvent for extraction.
Saturated NaHCO₃ solution--For aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄--Drying agent.
Step-by-Step Procedure

Workflow Overview

Workflow A 1. Prepare Reagent Solution (Triphosgene in DMF) B 2. In Situ Vilsmeier Formation (Controlled Temp: 0-5°C) A->B C 3. Substrate Addition ((R)-methyl lactate, dropwise) B->C D 4. Reaction (Warm to 50-60°C, 5-8h) C->D E 5. Quench & Work-up (Ice water, NaHCO₃ wash) D->E F 6. Purification (Distillation under vacuum) E->F

Caption: Experimental workflow for the synthesis of this compound.

  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.).

    • Cool the flask to 0-5°C in an ice-water bath.

    • In a separate, dry flask, dissolve bis(trichloromethyl) carbonate (triphosgene, 1.0 eq.) in anhydrous DMF (1.0 eq.).

    • Slowly add the triphosgene solution to the cooled DMF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C. Causality: This slow addition is critical to control the highly exothermic reaction and prevent the decomposition of the reagent.

    • After the addition is complete, stir the resulting pale yellow solution at 0-5°C for an additional 1-2 hours to ensure complete formation of the Vilsmeier reagent.

  • Chlorination Reaction:

    • To the freshly prepared Vilsmeier reagent solution, add (R)-methyl lactate (1.0 eq.) dropwise via the dropping funnel, keeping the temperature below 15°C.

    • Once the addition is complete, slowly warm the reaction mixture to 50-60°C and maintain this temperature for 5-8 hours, monitoring the reaction by TLC or GC. Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully, pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas.

    • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Part 4: Expected Results and Characterization

  • Yield: 80-90% (based on literature)[3].

  • Purity: >98% (by GC analysis).

  • Optical Purity: >97% e.e. (enantiomeric excess), as determined by chiral GC or HPLC analysis.

  • Characterization: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds . [Link]

  • Google Patents. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • Royal Society of Chemistry. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides . [Link]

  • National Institutes of Health. A Convenient Synthesis of Amino Acid Methyl Esters . [Link]

  • Google Patents. Method for preparing 2-chloropropionyl chloride with high optical activity.

Sources

Application Notes and Protocols: (S)-methyl 2-chloropropanoate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Modern Pharmaceuticals

In the landscape of contemporary drug development, the stereochemistry of a molecule is of paramount importance. The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects. This reality has propelled the demand for enantiomerically pure starting materials and intermediates in pharmaceutical synthesis. (S)-methyl 2-chloropropanoate has emerged as a versatile and highly valuable chiral building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, as well as in the agrochemical industry for the production of potent herbicides.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Physicochemical Properties and Handling

This compound is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 73246-45-4[3]
Molecular Formula C₄H₇ClO₂[3]
Molecular Weight 122.55 g/mol [3]
Boiling Point 80 - 82 °C / 110 mmHg[3]
Density 1.143 g/mL at 25 °C[3]
Optical Rotation [α]²⁰/D = -26° (neat)[3]

Handling and Storage: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[4] It is harmful if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Synthesis of this compound: A Protocol from (S)-Alanine

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical manufacturing. One of the most reliable methods starts from the readily available and inexpensive chiral amino acid, (S)-alanine. This method involves a diazotization reaction to replace the amino group with a chlorine atom with retention of configuration, followed by Fischer esterification.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of (S)-2-Chloropropanoic Acid cluster_1 Part 2: Fischer Esterification S-Alanine S-Alanine Diazotization Diazotization S-Alanine->Diazotization 1. 5N HCl 2. NaNO₂ (aq), <5 °C S-2-Chloropropanoic_Acid S-2-Chloropropanoic_Acid Diazotization->S-2-Chloropropanoic_Acid Work-up & Extraction S-2-Chloropropanoic_Acid_2 S-2-Chloropropanoic Acid Esterification Esterification S-2-Chloropropanoic_Acid_2->Esterification Methanol (excess) cat. H₂SO₄, Reflux S-methyl_2-chloropropanoate S-methyl_2-chloropropanoate Esterification->S-methyl_2-chloropropanoate Work-up & Distillation

Caption: Synthetic workflow for this compound from (S)-alanine.

Protocol 1: Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • (S)-alanine (1.0 mol, 89.1 g)

  • 5 N Hydrochloric acid (1300 mL)

  • Sodium nitrite (1.6 mol, 110 g)

  • Deionized water

  • Diethyl ether

  • Sodium carbonate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve (S)-alanine in 5 N hydrochloric acid.

  • Cool the mixture to 0 °C in an ice/salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the reaction temperature below 5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to stir for 5 hours and then let it stand at room temperature overnight.

  • Carefully evacuate the flask with a water aspirator to remove dissolved nitrogen oxides.

  • Neutralize the reaction mixture by the cautious addition of solid sodium carbonate in small portions to avoid excessive foaming.

  • Extract the aqueous layer with four portions of 400 mL of diethyl ether.

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-chloropropanoic acid.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Fischer Esterification to this compound

Materials:

  • (S)-2-chloropropanoic acid (from Protocol 1)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve the crude (S)-2-chloropropanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the mass of the carboxylic acid).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation to obtain the pure product.

Application in the Synthesis of (S)-Ibuprofen (Dexibuprofen)

(S)-Ibuprofen, also known as dexibuprofen, is the pharmacologically active enantiomer of ibuprofen and exhibits a more favorable therapeutic profile.[5][6] A key step in a stereospecific synthesis of (S)-ibuprofen can be the coupling of a suitable isobutylphenyl nucleophile with the chiral electrophile, this compound. While various synthetic routes to ibuprofen exist, the following protocol outlines a plausible approach utilizing a Grignard reaction.

Workflow for the Synthesis of (S)-Ibuprofen

G 4-bromo-isobutylbenzene 4-bromo-isobutylbenzene Grignard_Formation Grignard_Formation 4-bromo-isobutylbenzene->Grignard_Formation Mg, THF Grignard_Reagent Grignard_Reagent Grignard_Formation->Grignard_Reagent Coupling_Reaction Coupling_Reaction Grignard_Reagent->Coupling_Reaction S-methyl_2-chloropropanoate S-methyl_2-chloropropanoate S-methyl_2-chloropropanoate->Coupling_Reaction Ester_Intermediate Ester_Intermediate Coupling_Reaction->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis 1. NaOH (aq) 2. HCl (aq) S-Ibuprofen S-Ibuprofen Hydrolysis->S-Ibuprofen

Caption: Synthesis of (S)-Ibuprofen via a Grignard coupling reaction.

Protocol 3: Synthesis of (S)-Ibuprofen Methyl Ester

Materials:

  • 4-Bromo-isobutylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • 1,2-Dibromoethane (for activation)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add a solution of 4-bromo-isobutylbenzene in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat evolution), add the remaining 4-bromo-isobutylbenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-ibuprofen methyl ester.

Protocol 4: Hydrolysis to (S)-Ibuprofen

Materials:

  • Crude (S)-ibuprofen methyl ester

  • Sodium hydroxide solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 6 M)

  • Diethyl ether

Procedure:

  • Dissolve the crude (S)-ibuprofen methyl ester in a suitable solvent like methanol or ethanol.

  • Add an excess of sodium hydroxide solution and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2, which will precipitate the (S)-ibuprofen.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (S)-ibuprofen.

  • The final product can be purified by recrystallization from a suitable solvent like hexane.

Analytical Methods for Quality Control

Ensuring the chemical and, critically, the enantiomeric purity of this compound is essential for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for determining enantiomeric excess (ee).

Protocol 5: Chiral Gas Chromatography (GC) for Enantiomeric Purity

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or equivalent).[7]

Typical GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Rt-βDEXsm.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 220 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min) to achieve separation of the enantiomers.

  • Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

Rationale: Chiral GC columns contain a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification.

Protocol 6: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak® IB).[8]

Typical HPLC Conditions:

  • Column: Chiralpak® IB (or equivalent), 250 x 4.6 mm, 5 µm.[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and analyte. For example, a starting point could be 95:5 (v/v) hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10-20 µL of a dilute solution of the sample in the mobile phase.

Rationale: The chiral stationary phase in the HPLC column provides a chiral environment where the two enantiomers of this compound interact differently, resulting in their separation. The UV detector allows for the quantification of each enantiomer, from which the enantiomeric excess can be calculated.

Conclusion

This compound is a cornerstone chiral intermediate in the synthesis of a number of important pharmaceuticals. Its effective use hinges on the availability of high-purity material and well-characterized synthetic and analytical protocols. The methodologies outlined in this guide provide a robust framework for researchers and professionals in the field of drug development to confidently utilize this key building block in their synthetic endeavors. The emphasis on both procedural detail and the underlying scientific principles is intended to empower users to not only replicate these methods but also to adapt and troubleshoot them as needed in their specific research contexts.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals. Retrieved from [Link]

  • Google Patents. (2013). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • Google Patents. (2012). CN102381969A - Preparation method of methyl (S)-2-chloropropionate.
  • PubChem. (n.d.). Methyl 2-chloropropanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

  • Central College. (2019). Ibuprofen Synthesis. Synaptic. Retrieved from [Link]

  • Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of naproxen. Retrieved from [Link]

  • Google Patents. (1988). US4736061A - Process for preparing naproxen.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (2015). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 735. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 840-6. Retrieved from [Link]

  • MDPI. (2021). Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations. Pharmaceutics, 13(3), 414. Retrieved from [Link]

  • PubMed. (2019). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. Drug Design, Development and Therapy, 13, 1643-1657. Retrieved from [Link]

  • Google Patents. (2003). CN1126728C - Preparation of S-Ibuprofen.
  • PubChem. (n.d.). Dexibuprofen. Retrieved from [Link]

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The Strategic Application of (S)-Methyl 2-Chloropropanoate in the Synthesis of Chiral Agrochemicals: A Guide for Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imperative in modern agrochemical development is the creation of highly effective, selective, and environmentally benign crop protection agents. A pivotal strategy in achieving this is the utilization of chiral building blocks to synthesize enantiomerically pure active ingredients. (S)-methyl 2-chloropropanoate has emerged as a critical intermediate in this endeavor, particularly in the production of aryloxyphenoxypropionate herbicides.[1][2][3] Its defined stereochemistry is instrumental in producing agrochemicals with enhanced biological activity, allowing for lower application rates and reduced environmental impact.[1][4][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use in the synthesis of next-generation agrochemicals.

The Significance of Chirality in Agrochemical Efficacy

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a profound role in the biological activity of many pesticides.[5][6][7] Often, only one enantiomer (the "eutomer") is responsible for the desired herbicidal or pesticidal effect, while the other (the "distomer") may be less active or even contribute to off-target effects.[4] The use of single-enantiomer agrochemicals, facilitated by chiral intermediates like this compound, offers several advantages:

  • Increased Potency: Targeting the specific enantiomer that interacts with the biological target can lead to a significant increase in efficacy.[1]

  • Reduced Environmental Load: By eliminating the inactive or less active enantiomer, the total amount of chemical applied to the environment can be halved, minimizing soil and water contamination.

  • Improved Selectivity: Enantiomerically pure compounds can exhibit greater selectivity towards target pests, reducing harm to non-target organisms and beneficial insects.[1]

This compound is a versatile chiral building block due to its reactive C-Cl bond, which is susceptible to nucleophilic substitution, and its ester functionality, which can be further modified.[1][2] This makes it an ideal starting material for a variety of complex agrochemical molecules.[8][9][10]

Application Note I: Synthesis of Aryloxyphenoxypropionate Herbicides

Aryloxyphenoxypropionate herbicides, often referred to as "fops," are a crucial class of post-emergence herbicides used to control grassy weeds in broadleaf crops. The herbicidal activity of these compounds is primarily attributed to the (R)-enantiomer. This compound is a key precursor in the synthesis of the corresponding (R)-aryloxyphenoxypropionic acids through a nucleophilic substitution reaction that proceeds with an inversion of stereochemistry (S_N2 mechanism).

General Reaction Scheme:

The core of this synthetic strategy involves the reaction of a substituted phenol with this compound in the presence of a base. The phenoxide ion, acting as a nucleophile, attacks the chiral carbon of the this compound, displacing the chloride ion and inverting the stereocenter to yield the desired (R)-aryloxyphenoxypropionate ester.

G cluster_reactants Reactants cluster_products Products S_MCP This compound Reaction SN2 Reaction (Stereochemical Inversion) S_MCP->Reaction Phenol Substituted Phenol Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction R_Ester (R)-aryloxyphenoxypropionate Ester Salt Salt (e.g., KCl) Reaction->R_Ester Reaction->Salt caption General workflow for the synthesis of (R)-aryloxyphenoxypropionate esters.

Caption: General workflow for the synthesis of (R)-aryloxyphenoxypropionate esters.

Protocol I: Synthesis of (R)-2-(4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy)propanoic acid (the precursor to Clodinafop-propargyl)

This protocol outlines the synthesis of the key acidic intermediate for the herbicide clodinafop-propargyl, starting from (R)-2-(p-hydroxyphenoxy)propionic acid. While this specific example starts with the acid, the initial formation of this acid often involves the reaction of hydroquinone with this compound, followed by hydrolysis.[11] The subsequent steps illustrate the coupling with the pyridine moiety.

Objective: To synthesize (R)-2-(4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy)propanoic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
(R)-2-(p-hydroxyphenoxy)propionic acid182.1718.2 g0.1 molStarting material
5-chloro-2,3-difluoropyridine149.5117.0 g0.114 molReagent
Caustic Alkali (e.g., KOH)56.1111.2 g0.2 molBase
Aprotic Polar Solvent (e.g., DMF)-200 mL-Solvent
Water18.0240 L-For work-up
15% Hydrochloric Acid-As needed-For acidification

Experimental Procedure:

  • Salt Formation: In a reaction vessel equipped with a stirrer and temperature control, dissolve 18.2 g (0.1 mol) of (R)-2-(p-hydroxyphenoxy)propionic acid in 200 mL of an aprotic polar solvent such as DMF.[12]

  • Add 11.2 g (0.2 mol) of caustic alkali (e.g., potassium hydroxide) to the solution. Stir the mixture at 30-60°C to facilitate the formation of the corresponding salt.[12]

  • Condensation Reaction: To the salt solution, add 17.0 g (0.114 mol) of 5-chloro-2,3-difluoropyridine.[12]

  • Heat the reaction mixture to 95°C and maintain this temperature for 6 hours. Monitor the reaction progress using HPLC until the starting (R)-2-(p-hydroxyphenoxy)propionic acid is less than 1%.[12]

  • Work-up and Isolation: After the reaction is complete, remove the solvent by distillation under reduced pressure.[12]

  • To the residue, add 40 L of water and stir until all solids are dissolved.[12]

  • Adjust the pH of the solution to approximately 3 with 15% hydrochloric acid while stirring. A solid precipitate will form.[12]

  • Filter the solid precipitate and dry it to obtain clodinafop-propargyl acid.

  • Expected Outcome: A yield of approximately 30 g (97.1%) with a purity of 99.1% and an optical purity of 99.2% can be expected.[12]

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent (DMF): DMF is chosen because it effectively dissolves the ionic intermediates (the phenoxide salt) and facilitates the S_NAr reaction on the pyridine ring without participating in the reaction itself.

  • Excess Base: An excess of caustic alkali ensures the complete deprotonation of the phenolic hydroxyl group, maximizing the concentration of the nucleophile.

  • Elevated Temperature: The condensation reaction requires heating to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • Acidification: The addition of hydrochloric acid protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution, which is a crucial step for isolation.

Protocol II: Synthesis of Quizalofop-P-ethyl

Quizalofop-P-ethyl is another important aryloxyphenoxypropionate herbicide. Its synthesis can be achieved by reacting 4-(6-chloro-2-quinoxalyloxy)phenol with an ethyl ester of L-2-chloropropionic acid, which is analogous to using this compound.[13] The following protocol is based on a similar transformation using a sulfonate leaving group, which is a common alternative to the chloride.

Objective: To synthesize Quizalofop-P-ethyl via nucleophilic substitution.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
6-chloro-2-(4-hydroxyphenoxy)quinoxaline272.692.5 g9 mmolStarting material
S(-) ethyl p-toluenesulfonyl lactate272.312.7 g10 mmolChiral electrophile
Potassium Carbonate138.211.5 g11 mmolBase
Naphtha-45 mL-Solvent
Activated Carbon-1.2 g-For decolorization
Toluene-As needed-For rinsing
Ethanol-As needed-For rinsing

Experimental Procedure:

  • Reaction Setup: In a dry 100 mL four-necked flask under a nitrogen atmosphere, add 45 mL of naphtha, 1.5 g (11 mmol) of potassium carbonate, 2.5 g (9 mmol) of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, and 2.7 g (10 mmol) of S(-) ethyl p-toluenesulfonyl lactate.[14]

  • Reaction: Heat the mixture to 100-105°C and maintain the reaction for 6 hours.[14]

  • Work-up: Cool the reaction mixture to 90°C and add 20 g of water. Stir for 30 minutes, then allow the layers to separate.[14]

  • Separate the organic phase and add 1.2 g of activated carbon. Stir at 80-85°C for 1 hour for decolorization.[14]

  • Crystallization and Isolation: Filter the hot solution to remove the activated carbon. Cool the filtrate to below 10°C to induce crystallization.[14]

  • Filter the resulting light-yellow crystals, rinse with cold toluene and ethanol, and dry.[14]

  • Expected Outcome: A yield of approximately 3.0 g (88%) of light-yellow crystals with high optical purity (e.g., 97.2% e.e.).[14]

Causality Behind Experimental Choices:

  • Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and intermediates, especially at elevated temperatures.

  • Potassium Carbonate: This base is strong enough to deprotonate the phenol, but mild enough to minimize side reactions. It is also easily removed during the aqueous work-up.

  • Sulfonate Leaving Group: P-toluenesulfonyl lactate is used as the chiral electrophile. The tosylate group is an excellent leaving group, facilitating the S_N2 reaction.

  • Decolorization with Activated Carbon: Activated carbon is used to adsorb colored impurities, resulting in a purer final product.

  • Crystallization: Cooling the solution reduces the solubility of the product, causing it to crystallize, which is an effective method of purification.

G Synthetic Workflow for Quizalofop-P-ethyl Start 6-chloro-2-(4-hydroxyphenoxy)quinoxaline + S(-) ethyl p-toluenesulfonyl lactate Reaction_Setup Add K2CO3 in Naphtha (Nitrogen Atmosphere) Start->Reaction_Setup Heating Heat to 100-105°C for 6 hours Reaction_Setup->Heating Workup Cool to 90°C, add Water, Separate Layers Heating->Workup Decolorization Treat Organic Phase with Activated Carbon at 80-85°C Workup->Decolorization Isolation Hot Filtration, Cool Filtrate to <10°C Decolorization->Isolation Final_Product Filter, Rinse with Toluene/Ethanol, and Dry (Quizalofop-P-ethyl) Isolation->Final_Product caption Detailed workflow for the synthesis of Quizalofop-P-ethyl.

Caption: Detailed workflow for the synthesis of Quizalofop-P-ethyl.

Conclusion

This compound is a cornerstone chiral intermediate in the agrochemical industry. Its strategic use enables the efficient and stereoselective synthesis of highly active herbicides. The protocols and principles outlined in this guide demonstrate the practical application of this valuable compound and underscore the importance of chirality in the development of modern, sustainable crop protection solutions. By understanding the underlying chemical principles and adhering to detailed experimental procedures, researchers and development professionals can effectively leverage this compound to innovate and advance the field of agrochemical synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals. 1

  • High-Purity (S)-(-)-Methyl 2-chloropropionate: Your Key Chiral Intermediate for Pharmaceuticals and Agrochemicals. 15

  • Chem-Impex. (-)-Methyl (S)-2-chloropropionate. 2

  • Eureka | Patsnap. Synthesis method of clodinafop-propargyl. 11

  • Elchemy. Methyl-2-Chloropropionate Manufacturer & Suppliers |ELAROMA-M2CP. 8

  • Guidechem. How to Prepare (S)-(-)-Methyl 2-Chloropropionate? - FAQ. 3

  • Multichem. Methyl-2-chloropropionate Dealer and Distributor. 9

  • Heben Pesticide. Methyl 2-chloropropionate. 10

  • Eureka | Patsnap. Preparation method of Quizalofop-p-ethyl with high optical content. 14

  • Google Patents. CN105418494A - Preparation method of clodinafop propargyl. 12

  • ResearchGate. 1.1 Introduction: The Importance of Chirality in Drugs and Agrochemicals.

  • PubMed. Chirality in Insecticide Design and Efficacy.

  • ResearchGate. The continuing significance of chiral agrochemicals.

  • PubMed. The continuing significance of chiral agrochemicals.

  • Google Patents. WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (S)-methyl 2-chloropropanoate in Chiral Synthesis

This compound is a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its utility stems from the strategic placement of three key functional groups on a stereochemically defined scaffold: a stereocenter at the α-carbon, a reactive chlorine atom serving as an effective leaving group, and an ester moiety that can be further manipulated. This combination makes it an ideal precursor for the asymmetric synthesis of a wide array of valuable molecules, including α-substituted amino acids, chiral ethers, and other pharmacologically relevant compounds.[1][2]

This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. We will delve into the core mechanistic principles that govern its reactivity, with a strong emphasis on stereochemical control, and present detailed, field-proven protocols for key transformations.

Part 1: Mechanistic Framework and Stereochemical Control

The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (S(_N)2) mechanism. The secondary nature of the carbon bearing the chlorine atom allows for a direct backside attack by a nucleophile, leading to a concerted displacement of the chloride ion.

Several factors favor the S(_N)2 pathway:

  • Unhindered Substrate: The methyl and ester groups at the α-position offer relatively low steric hindrance, allowing nucleophiles to access the electrophilic carbon.

  • Polar Aprotic Solvents: The use of solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) stabilizes the charged nucleophile and the transition state without solvating the nucleophile so heavily as to impede its reactivity.

  • Good Leaving Group: The chloride ion is a competent leaving group, facilitating the substitution process.

The Critical Aspect: Inversion of Configuration

A hallmark of the S(_N)2 reaction is the complete inversion of stereochemistry at the reaction center.[3] When this compound undergoes substitution, the nucleophile attacks the carbon atom from the side opposite to the carbon-chlorine bond. This forces the other three groups on the carbon to "flip" into the opposite configuration, much like an umbrella inverting in the wind.

Therefore, a reaction starting with the (S)-enantiomer will invariably yield a product with the (R)-configuration. This predictable stereochemical outcome is the cornerstone of its application in asymmetric synthesis, allowing for the direct transfer of chirality from the starting material to the product.

Caption: S(_{N})2 reaction mechanism showing inversion of stereochemistry.

Part 2: Key Applications and Experimental Protocols

The following sections detail protocols for common, high-value transformations of this compound.

Application 1: Synthesis of (R)-Methyl 2-Azidopropanoate – A Gateway to Chiral Amino Acids

Application Note: The substitution of the chloride with an azide ion (N₃⁻) is a cornerstone reaction. The resulting α-azido ester, (R)-methyl 2-azidopropanoate, is a stable and versatile intermediate.[2] Subsequent reduction of the azide group provides direct access to the corresponding α-amino acid ester, (R)-alanine methyl ester, a non-natural amino acid derivative widely used in peptide synthesis and pharmaceutical development.

Protocol: Synthesis of (R)-Methyl 2-Azidopropanoate

Materials and Equipment:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Temperature-controlled heating mantle

  • Diethyl ether, water, saturated sodium bicarbonate solution, brine

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add anhydrous DMF, followed by sodium azide (1.5 eq). Stir the resulting slurry.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring slurry at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of cold water and diethyl ether.

  • Extraction: Extract the aqueous layer two more times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude (R)-methyl 2-azidopropanoate.

  • Purification (Optional): The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

Application 2: Williamson Ether Synthesis for α-Alkoxy Esters

Application Note: The Williamson ether synthesis provides a reliable method for forming C-O bonds.[4][5] Reacting this compound with an alkoxide nucleophile (RO⁻) yields chiral α-alkoxy esters.[6][7] These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. For instance, the product from reaction with sodium methoxide is (R)-methyl 2-methoxypropanoate, a precursor to various chiral synthons.

Protocol: Synthesis of (R)-Methyl 2-Methoxypropanoate

Materials and Equipment:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) (1.2 eq), either as a solid or a solution in methanol

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Ice bath

  • Dichloromethane (DCM), water, brine

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Alkoxide Preparation (if using solid NaOMe): Add anhydrous methanol to the flask and cool in an ice bath. Carefully add sodium methoxide portion-wise, allowing it to dissolve completely.

  • Substrate Addition: While maintaining the cool temperature, add this compound dropwise to the stirred alkoxide solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC or GC. Gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

  • Work-up (Quenching): Cool the mixture and carefully add water to quench any unreacted sodium methoxide.

  • Extraction: Most of the methanol can be removed via rotary evaporation. Add dichloromethane and water to the residue in a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting (R)-methyl 2-methoxypropanoate by fractional distillation.

Part 3: Data Summary and Workflow Visualization

Summary of Key Transformations
NucleophileReagent ExampleProduct StructureProduct NameStereochemistryTypical Solvent
Azide (N₃⁻)Sodium Azide (NaN₃)CH₃CH(N₃)COOCH₃(R)-Methyl 2-azidopropanoateInversionDMF, DMSO
Alkoxide (RO⁻)Sodium Methoxide (NaOMe)CH₃CH(OCH₃)COOCH₃(R)-Methyl 2-methoxypropanoateInversionTHF, MeOH
Amine (RNH₂)Ammonia (NH₃)CH₃CH(NH₂)COOCH₃(R)-Methyl 2-aminopropanoateInversionEtOH, MeOH
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)CH₃CH(OH)COOCH₃(R)-Methyl 2-hydroxypropanoateInversionAcetone/Water

Note: Reaction with hydroxide can also lead to ester hydrolysis. Conditions must be carefully controlled.

General Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Solvent and Nucleophile setup->reagents substrate 3. Add (S)-methyl 2-chloropropanoate reagents->substrate react 4. Heat and Stir (Monitor by TLC/GC) substrate->react quench 5. Cool and Quench Reaction react->quench Reaction Complete extract 6. Liquid-Liquid Extraction quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate 9. Concentrate via Rotary Evaporation dry->concentrate purify 10. Purify Product (Distillation/Chromatography) concentrate->purify Crude Product analyze 11. Characterize Product (NMR, IR, MS, Polarimetry) purify->analyze

Caption: General workflow for nucleophilic substitution and product isolation.

References

  • Thorpe, J. W., & Warkentin, J. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Canadian Journal of Chemistry, 51(6), 927-934.
  • Chem-Impex International. (-)-Methyl (S)-2-chloropropionate.
  • Wikipedia. α-Halo carboxylic acids and esters. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Roy, P., et al. (2008). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, 85, 189-197. (This provides a representative protocol for substitution with sodium azide on a different substrate, illustrating the general conditions). Available at: [Link]

Sources

Application Notes and Protocols for the Esterification of (S)-2-Chloropropanoic Acid to (S)-Methyl 2-Chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-methyl 2-chloropropanoate is a crucial chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the presence of a stereocenter and reactive functional groups—an ester and an alkyl chloride—that allow for diverse chemical transformations. The precise stereochemical control during its synthesis is paramount, as the biological activity of the final products often depends on a specific enantiomer. This document provides a detailed guide for researchers, scientists, and drug development professionals on the esterification of (S)-2-chloropropanoic acid to produce this compound, with a focus on practical laboratory protocols and the underlying chemical principles.

Comparative Analysis of Synthetic Protocols

Several methods can be employed for the synthesis of this compound. The choice of method often depends on the scale of the reaction, the required purity of the product, and the available laboratory resources.

Fischer-Speier Esterification

This classical method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] It is a cost-effective and straightforward procedure, particularly suitable for large-scale synthesis.[3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used, or the water formed during the reaction is removed.[4][5]

Advantages:

  • Low cost of reagents.

  • Simple experimental setup.

  • Suitable for large-scale production.

Disadvantages:

  • Equilibrium reaction that may require forcing conditions.

  • The acidic conditions might not be compatible with sensitive functional groups.

Thionyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[6][7] This is a highly efficient method as the acyl chloride is much more reactive than the corresponding carboxylic acid. The reaction with methanol is rapid and generally provides high yields of the ester.

Advantages:

  • High reactivity and yields.

  • The reaction is not an equilibrium.

Disadvantages:

  • Thionyl chloride is a corrosive and hazardous reagent that must be handled with care.

  • The generation of HCl as a byproduct requires a base or careful workup.

Diazomethane Esterification

Diazomethane (CH₂N₂) is a highly reactive reagent for the methylation of carboxylic acids.[8][9] The reaction is typically fast, clean, and proceeds under mild conditions, making it suitable for sensitive substrates.[10] However, diazomethane is toxic and potentially explosive, which limits its use to small-scale syntheses and requires specialized handling procedures.[8][9]

Advantages:

  • Mild reaction conditions.

  • High yields and clean reaction profiles.

Disadvantages:

  • Diazomethane is highly toxic and explosive.

  • Generally not suitable for large-scale reactions.

For the purpose of these application notes, we will focus on the Fischer-Speier esterification due to its practicality, cost-effectiveness, and scalability.

Fischer-Speier Esterification: A Detailed Protocol

This protocol outlines the synthesis of this compound from (S)-2-chloropropanoic acid and methanol using sulfuric acid as a catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplier
(S)-2-Chloropropanoic acid≥98% enantiomeric excessSigma-Aldrich
Methanol (anhydrous)ACS GradeFisher Scientific
Sulfuric acid (concentrated)ACS GradeVWR
Diethyl etherACS GradeFisher Scientific
Saturated sodium bicarbonate solutionLaboratory prepared-
Brine (saturated NaCl solution)Laboratory prepared-
Anhydrous magnesium sulfateACS GradeSigma-Aldrich
Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Combine (S)-2-chloropropanoic acid and methanol in a round-bottom flask. B Cool the mixture in an ice bath. A->B C Slowly add concentrated sulfuric acid. B->C D Reflux the reaction mixture. C->D E Cool the reaction mixture to room temperature. D->E F Pour the mixture into cold water. E->F G Extract with diethyl ether. F->G H Wash the organic layer with saturated NaHCO₃ solution. G->H I Wash with brine. H->I J Dry the organic layer over anhydrous MgSO₄. I->J K Filter and concentrate the solution. J->K L Purify by vacuum distillation. K->L M Characterize the product (NMR, IR, etc.). L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-chloropropanoic acid (10.85 g, 0.1 mol).

    • Add anhydrous methanol (100 mL, 2.47 mol). The large excess of methanol helps to shift the equilibrium towards the product.[5]

    • Cool the flask in an ice-water bath.

    • Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred solution.

    • Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into 200 mL of cold water in a separatory funnel.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acid, followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[11]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.[12][13][14] The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps, as illustrated below.[1][3][4]

G RCOOH R-COOH Protonated_Carbonyl [R-C(OH)₂]⁺ RCOOH->Protonated_Carbonyl + H⁺ H_plus H⁺ ROH R'-OH Tetrahedral_Intermediate R-C(OH)₂(OR') Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ether R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Ether Proton Transfer Protonated_Ester [R-C(O)OR']⁺-H Protonated_Ether->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H2O H₂O H_plus2 H⁺

Caption: The mechanism of Fischer esterification.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][5]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.45 (q, 1H), 3.78 (s, 3H), 1.65 (d, 3H).[14]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.1, 53.0, 52.8, 21.5.[12]

  • IR (neat): ν 2990, 2955, 1745 (C=O), 1450, 1380, 1210, 1140 cm⁻¹.[12]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

Conclusion

The Fischer-Speier esterification is a robust and scalable method for the synthesis of this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this important chiral intermediate for applications in pharmaceutical and agrochemical development. Careful execution of the workup and purification steps is crucial for obtaining a high-purity product.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. JoVE. [Link]

  • Methyl 2-chloropropanoate, (R)-. PubChem. [Link]

  • Methyl 2-chloropropionate. PubChem. [Link]

  • Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]

  • Process for the preparation of optically active 2-chloropropionic acid esters.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

Sources

Application Notes: Stereoselective Synthesis of Aryloxypropionic Acid Herbicides Using (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Agrochemicals

Aryloxyphenoxypropionates (AOPPs) represent a vital class of herbicides, indispensable for the post-emergence control of grass weeds in numerous broadleaf crops.[1] Their mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species.[1][2] This inhibition disrupts the formation of cell membranes, leading to metabolic leakage and eventual plant death.[1]

A key feature of AOPP herbicides is the presence of a chiral center at the α-carbon of the propionate moiety. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, while the (S)-enantiomer is often significantly less active or inactive.[2] Consequently, the use of enantiomerically pure (R)-AOPPs, such as fenoxaprop-P-ethyl and haloxyfop-P-methyl, allows for a 50% reduction in the application rate compared to the racemic mixture, significantly decreasing the chemical load on the environment and reducing costs without compromising efficacy.[3]

The synthesis of these enantiopure herbicides hinges on the availability of a suitable chiral building block. (S)-methyl 2-chloropropanoate is a preferred intermediate for this purpose.[4] Through a well-established nucleophilic substitution reaction, it allows for the introduction of the propionate group with a defined stereochemistry, leading to the desired biologically active (R)-enantiomer of the final product. This document provides a detailed technical guide on the synthesis and application of this compound in the production of AOPP herbicides, aimed at researchers and chemical development professionals.

Part 1: Synthesis of the Chiral Intermediate: this compound

The reliable synthesis of the chiral intermediate is the foundational step for producing the final active herbicide. A common and efficient method to produce this compound is via the chlorination of the readily available and inexpensive methyl (R)-lactate, which proceeds with an inversion of stereochemistry.

Mechanistic Rationale: SNi to SN2 Pathway

The reaction of an alcohol (methyl (R)-lactate) with thionyl chloride (SOCl₂) can proceed through different mechanisms. In the absence of a base like pyridine, the reaction often follows an SNi (internal nucleophilic substitution) pathway, which results in retention of configuration. However, for the synthesis of this compound from methyl (R)-lactate, an inversion is required. This is achieved by adding a base such as pyridine.

The pyridine acts as a nucleophile, initially reacting with the chlorosulfite intermediate formed from the alcohol and thionyl chloride. This forms a pyridinium salt, which is then susceptible to a backside attack by the chloride ion (Cl⁻). This forces the reaction down a classic SN2 pathway, leading to a complete inversion of the stereocenter.

G cluster_0 Synthesis of this compound R_Lactate Methyl (R)-lactate Intermediate Chlorosulfite-Pyridinium Complex R_Lactate->Intermediate Reaction with SOCl₂ Thionyl Thionyl Chloride (SOCl₂) Thionyl->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Forms reactive salt S_MCP This compound Intermediate->S_MCP SN2 attack by Cl⁻ (Inversion of Stereochemistry)

Caption: Workflow for the synthesis of the chiral intermediate.

Detailed Laboratory Protocol for this compound

This protocol describes the synthesis of this compound from methyl (R)-lactate with inversion of configuration.

Materials and Reagents:

  • Methyl (R)-lactate

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add methyl (R)-lactate (1.0 eq) and a catalytic amount of anhydrous pyridine (e.g., 0.05 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the starting material.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add thionyl chloride (1.1 to 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Part 2: Synthesis of Aryloxypropionic Acid Herbicides

The core of the synthesis is the formation of an ether bond between an aryloxyphenol and this compound. This is achieved via the Williamson ether synthesis, a classic SN2 reaction.

Mechanistic Principles and Causality of Experimental Choices

The Williamson ether synthesis involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[5]

  • The SN2 Pathway and Stereochemistry: The reaction between the phenoxide and this compound proceeds via a concerted, single-step SN2 mechanism.[6] The nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the leaving group (a "backside attack").[6] This results in a Walden inversion of the stereochemical configuration at the chiral center. Therefore, starting with the (S)-enantiomer of the chloropropionate yields the desired (R)-enantiomer of the aryloxypropionic acid ester.[6]

Caption: SN2 mechanism showing inversion of stereochemistry.

  • Choice of Base (Potassium Carbonate): The phenol must be deprotonated to form the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a widely used base for this purpose.[7] It is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ~10) but not so strong as to cause significant side reactions like hydrolysis of the ester group on the chloropropionate. It is also inexpensive, easy to handle (non-hygroscopic solid), and safer than alternatives like sodium hydride (NaH).[8] The reaction is often heterogeneous (solid-liquid).[9]

  • Choice of Solvent (Polar Aprotic): The rate of SN2 reactions is highly dependent on the solvent.[10] Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[5][11] These solvents can effectively solvate the potassium cation (K⁺) from the base, but they poorly solvate the phenoxide anion.[12][13] This leaves the phenoxide "naked" and highly reactive, dramatically accelerating the rate of the SN2 reaction.[10] In contrast, polar protic solvents (like water or ethanol) would form strong hydrogen bonds with the phenoxide, creating a "solvent cage" and reducing its nucleophilicity.[13]

  • Potential Side Reactions: The primary competing reaction is E2 elimination. Since this compound is a secondary halide, treatment with a strong base can lead to the formation of methyl acrylate.[14] However, phenoxides are generally less basic and more nucleophilic than alkoxides, which favors the SN2 pathway. Using a moderately weak base like K₂CO₃ and maintaining a controlled temperature (typically 50-100 °C) helps to minimize elimination.[11][14]

Generalized Protocol for Williamson Ether Synthesis

This protocol provides a general framework for the synthesis of AOPP herbicides. Specific quantities and reaction times may need to be optimized for different aryloxyphenol substrates.

Materials and Reagents:

  • Aryloxyphenol (e.g., 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol for Fenoxaprop) (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: Charge a round-bottom flask with the aryloxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask under a nitrogen atmosphere.

  • Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt. In some cases, gentle heating (e.g., to 40-50 °C) may be applied.

  • Alkyl Halide Addition: Add this compound (1.05-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 70-90 °C. The optimal temperature will depend on the reactivity of the specific aryloxyphenol. Monitor the reaction by TLC or HPLC until the starting phenol is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washes. Pour the solution into a separatory funnel containing deionized water. Extract the aqueous phase with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash them with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product is typically an oil or a solid. Purification is often achieved by recrystallization from a suitable solvent system (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Synthesis of Common AOPP Herbicides

The following table summarizes typical reaction conditions for the synthesis of two prominent AOPP herbicides using the described methodology.

HerbicideAryloxyphenol ReactantBaseSolventTemp (°C)Time (h)Typical Yield (%)
Fenoxaprop-P-ethyl 6-chloro-2-(p-hydroxy)phenoxy benzoxazoleK₂CO₃Acetonitrile806-1085-95
Haloxyfop-P-methyl 2-(4-hydroxyphenoxy)propionic acid methyl esterK₂CO₃Dimethylacetamide80-8548~95[15]
Quizalofop-P-ethyl 6-chloro-2-(4-hydroxyphenoxy)quinoxalineK₂CO₃Toluene100-1055-880-90

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification method.

Part 3: Product Analysis and Quality Control

Verification of the final product's identity and, most importantly, its stereochemical purity is essential.

Workflow for Product Verification

G Crude Crude Product (Post-Workup) Purification Purification (Recrystallization / Chromatography) Crude->Purification Structure Structural Verification (¹H NMR, ¹³C NMR, MS) Purification->Structure Purity Chemical Purity Analysis (HPLC-UV) Purification->Purity Chiral Enantiomeric Purity Analysis (Chiral HPLC) Purity->Chiral Final Final Product (>98% ee, >95% purity) Chiral->Final

Caption: Post-synthesis workflow for product analysis and validation.

Protocol: Chiral HPLC Analysis

Determining the enantiomeric excess (e.e.) is crucial to confirm the success of the stereoselective synthesis.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is highly effective for separating AOPP enantiomers.[9]

  • Mobile Phase: A mixture of n-hexane or isooctane and an alcohol modifier like isopropanol (IPA) is typically used in normal-phase mode. A small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added to improve peak shape.[16]

  • Procedure:

    • Prepare a standard solution of the racemic herbicide and a solution of the synthesized product in the mobile phase.

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the synthesized product solution.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

A successful synthesis should yield a product with an enantiomeric excess greater than 98%.

Conclusion

The use of this compound as a chiral precursor is a robust and efficient strategy for the industrial and laboratory synthesis of enantiomerically pure (R)-aryloxypropionic acid herbicides. A thorough understanding of the underlying SN2 mechanism, the rationale for the selection of reagents and solvents, and potential side reactions is paramount for optimizing reaction conditions to achieve high yields and excellent stereochemical control. The protocols and insights provided in this guide offer a comprehensive framework for researchers and professionals engaged in the development and manufacturing of these critical agrochemicals.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Dong, F., et al. (2010). Enantioselective Environmental Behavior of the Chiral Herbicide Fenoxaprop-ethyl and Its Chiral Metabolite Fenoxaprop in Soil. Journal of Agricultural and Food Chemistry. [Link]

  • CIPAC. Fenoxaprop-P-ethyl. [Link]

  • AERU. Haloxyfop-P-methyl (Ref: DE 535). [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Link]

  • PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

  • ResearchGate. Can anyone help me with a Williamson ether synthesis? [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]

  • Li, N., et al. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • MDPI. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. [Link]

  • Google Patents. A kind of method for preparing haloxyfop-pyl with high optical purity.
  • Chemistry Net. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • Quora. What are the effects of solvents on SN1 and SN2 reactions? [Link]

  • PubMed. Purification and cloning of an esterase from the weed black-grass (Alopecurus myosuroides), which bioactivates aryloxyphenoxypropionate herbicides. [Link]

  • Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Google Patents. Efficient haloxyfop-methyl synthesizing method.
  • Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis. [Link]

  • PubChem. Haloxyfop-methyl. [Link]

  • Google Patents.
  • PubMed. Determination of Aryloxyphenoxypropionic Acid Herbicides in Water Using Different Solid-Phase Extraction Procedures and Liquid Chromatography-Diode Array Detection. [Link]

  • Google Patents. Preparation method of efficient haloxyfop-methyl.
  • ACS Publications. Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. [Link]

  • Google Patents. Method of racemization of the R(−) isomer of the (2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid methyl ester.
  • Google Patents.
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  • Google Patents.

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Application Notes and Protocols for the Chiral Resolution of Racemic Methyl 2-Chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Enantiomerically pure methyl 2-chloropropanoate is a critical chiral building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The production of a single enantiomer from a racemic mixture, a process known as chiral resolution, is a pivotal step in ensuring the efficacy and safety of the final product. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the three primary methods for resolving racemic methyl 2-chloropropanoate: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Chiral Chromatography. Each section elucidates the core scientific principles, provides detailed, field-proven protocols, and explains the causality behind experimental choices to ensure reproducible and efficient outcomes.

Introduction: The Significance of Chiral Purity

Chirality is a fundamental property of molecules in which a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, solubility), they often exhibit profoundly different biological activities.[3] For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic.

Methyl 2-chloropropanoate is a key intermediate where control of its stereocenter is paramount for applications in:

  • Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs).[1][4]

  • Agrochemicals: In the synthesis of stereospecific herbicides and pesticides, enhancing efficacy and reducing environmental impact.[5]

  • Flavor & Fragrance: For the production of specific aromatic compounds.[2]

A standard chemical synthesis of methyl 2-chloropropanoate typically yields a 50:50 mixture of its (R)- and (S)-enantiomers, known as a racemate or racemic mixture.[6] The separation of this mixture into its constituent enantiomers is a critical challenge. This guide details the theory and practical application of the most effective resolution strategies.

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful and green chemistry approach that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.

Principle of Separation

Kinetic resolution operates on the principle that two enantiomers react at different rates with a chiral catalyst or reagent.[7] In the case of lipase-catalyzed hydrolysis of racemic methyl 2-chloropropanoate, the enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) into the corresponding carboxylic acid, while leaving the other enantiomer (the S-enantiomer) largely unreacted.

This process does not yield 100% of a single enantiomer but rather separates the racemate into two different, enantioenriched compounds: the unreacted ester and the hydrolyzed acid. Theoretically, a maximum yield of 50% for each enantiomer can be achieved with high enantiomeric excess (ee).

Experimental Workflow & Protocol

EKR_Workflow Racemate Racemic (R/S)-Methyl 2-Chloropropanoate Reaction Biocatalytic Hydrolysis (Controlled pH & Temp) Racemate->Reaction Enzyme Lipase Enzyme (e.g., Candida rugosa) in Phosphate Buffer Enzyme->Reaction Separation Work-up & Extraction Reaction->Separation Products Mixture of: (S)-Methyl 2-Chloropropanoate (ester) (R)-2-Chloropropanoic Acid (acid) Separation->Products Purification Chromatographic Purification Products->Purification Final_S Pure (S)-Ester Purification->Final_S Final_R Pure (R)-Acid Purification->Final_R

Protocol: Lipase-Catalyzed Hydrolysis of (±)-Methyl 2-Chloropropanoate

  • Biocatalyst Preparation: To a temperature-controlled reaction vessel, add 100 mL of a 0.1 M phosphate buffer solution (pH 7.0). Add 1.0 g of a commercially available lipase, such as Candida rugosa lipase or Pseudomonas fluorescens (Amano AK) lipase.[8][9]

    • Causality: A buffered aqueous solution is essential to maintain the optimal pH for lipase activity, preventing denaturation. pH 7 is a common starting point for many lipases.[10]

  • Reaction Initiation: Add 5.0 g of racemic methyl 2-chloropropanoate to the buffer-enzyme mixture. To improve substrate solubility, a co-solvent like acetone or acetonitrile (5-20% v/v) can be added.[9]

    • Causality: While some lipases tolerate organic solvents, high concentrations can lead to inactivation. The co-solvent helps create a homogenous system for the reaction to proceed efficiently.

  • Controlled Hydrolysis: Maintain the reaction mixture at a constant temperature (e.g., 30-40°C) with gentle stirring (200-250 rpm).[9] The progress of the hydrolysis is monitored by the consumption of a base (e.g., 0.1 M NaOH) using a pH-stat or by periodically taking aliquots for chiral GC/HPLC analysis.

    • Causality: The reaction produces a carboxylic acid, which lowers the pH. A pH-stat automatically adds a base to maintain the optimal pH, and the amount of base consumed directly correlates to the reaction conversion. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product.[10]

  • Reaction Quench & Extraction: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. Acidify the filtrate to pH ~2 with 1 M HCl. Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 50 mL).

    • Causality: Filtration removes the biocatalyst. Acidification protonates the carboxylate salt of the product acid, making it soluble in the organic solvent for extraction.

  • Separation & Purification: The combined organic extracts contain both the unreacted (S)-ester and the (R)-acid product. The acid can be separated from the ester by extraction with an aqueous basic solution (e.g., saturated sodium bicarbonate). The organic layer will retain the ester, and the aqueous layer can be re-acidified and extracted to recover the carboxylic acid. Both products can be further purified by column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered ester and the product acid using chiral HPLC or GC.

Data Presentation: Lipase Performance
Enzyme SourceSubstrate TypeCo-SolventTemp (°C)Enantiomeric Ratio (E)Reference
Pseudomonas fluorescens (Amano AK)Aryloxy-propan-2-yl acetateAcetonitrile (20%)30>200[9]
Thermomyces lanuginosus (TLL)Aryloxy-propan-2-yl acetateAcetonitrile (20%)30>200[9]
Candida rugosaMenthyl chloropropanoateOrganic Media-Excellent (de=93%)[8]
Candida antarctica Lipase B (CALB)Secondary AlcoholsOrganic Media->99% ee[7][11]

Note: The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity. An E value >200 is considered excellent for preparative purposes.[10]

Method 2: Resolution via Diastereomeric Salt Crystallization

This classical chemical resolution method is robust, scalable, and relies on the fundamental principles of stereochemistry.[12] It is often performed on the carboxylic acid, requiring a preliminary hydrolysis of the methyl ester.

Principle of Separation

Enantiomers cannot be separated by standard techniques like crystallization because they have identical physical properties.[6] This method circumvents that issue by reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the "resolving agent").[13] This reaction forms a pair of diastereomeric salts:

  • (R)-acid + (S)-base → (R,S)-diastereomeric salt

  • (S)-acid + (S)-base → (S,S)-diastereomeric salt

Diastereomers, unlike enantiomers, have different physical properties, including solubility.[14] By carefully selecting a solvent, one diastereomeric salt can be induced to crystallize from the solution while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed to yield the enantiomerically pure acid.

Experimental Workflow & Protocol

DSC_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation RacemateEster Racemic (R/S)-Ester Hydrolysis Base Hydrolysis (e.g., NaOH) RacemateEster->Hydrolysis RacemateAcid Racemic (R/S)-Acid Hydrolysis->RacemateAcid SaltFormation Diastereomeric Salt Formation RacemateAcid->SaltFormation ResolvingAgent Chiral Base (e.g., (-)-NEA) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Crystals Less Soluble Salt (Crystals) Filtration->Crystals MotherLiquor More Soluble Salt (in Solution) Filtration->MotherLiquor Acidification Acid Treatment (e.g., HCl) Crystals->Acidification PureEnantiomer Enantiopure Acid Acidification->PureEnantiomer

Protocol: Resolution of (±)-2-Chloropropanoic Acid

  • Hydrolysis (if starting from ester): Dissolve racemic methyl 2-chloropropanoate in methanol and add 1.1 equivalents of aqueous sodium hydroxide. Stir at room temperature until TLC or GC analysis indicates complete consumption of the ester. Neutralize with HCl, remove methanol under reduced pressure, and extract the aqueous solution with ethyl acetate to isolate the racemic 2-chloropropanoic acid.

  • Salt Formation and Crystallization:

    • Dissolve the racemic 2-chloropropanoic acid in a suitable solvent, such as 2-propanol.[15]

    • In a separate flask, dissolve 0.8-1.0 equivalents of an optically active resolving agent, such as (-)-1-(1-naphthyl)ethylamine [(-)-NEA], in the same solvent.[15]

    • Slowly add the resolving agent solution to the acid solution at a controlled temperature (e.g., 20-50°C).[15]

    • Causality: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Stoichiometry is also key; using a slight sub-stoichiometric amount of resolving agent can sometimes improve the purity of the first crop of crystals.

  • Isolation of Diastereomer: Allow the solution to cool slowly to room temperature, and potentially further to 4°C, to induce crystallization of the less soluble diastereomeric salt [e.g., (+)-2-chloropropanoic acid·(-)-NEA salt]. Collect the precipitated crystals by vacuum filtration.

    • Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals.

  • Liberation of the Pure Enantiomer: Suspend the isolated diastereomerically pure salt in water and add an excess of a strong acid (e.g., 2 M HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent. Extract the mixture with an organic solvent (e.g., diethyl ether). The organic layer will contain the enantiomerically enriched 2-chloropropanoic acid. The aqueous layer contains the resolving agent, which can often be recovered.

  • Analysis and Esterification: Confirm the enantiomeric purity of the acid via chiral HPLC or by converting a small sample back to the methyl ester for chiral GC analysis. The bulk of the pure acid can then be re-esterified to yield enantiomerically pure methyl 2-chloropropanoate.

Data Presentation: Common Resolving Agents
Resolving Agent ClassExamplesTarget MoleculeReference
Chiral Amines1-(1-Naphthyl)ethylamine, Brucine, Strychnine, 1-PhenylethanamineRacemic Acids[13][15]
Chiral Carboxylic Acids(+)-Tartaric acid, (-)-Mandelic acidRacemic Bases[13]
Chiral Alcohols(-)-MentholRacemic Acids (via ester formation)[8]

Method 3: Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique that directly separates enantiomers without chemical derivatization.[16]

Principle of Separation

This method employs a chiral stationary phase (CSP) within a chromatography column (either GC or HPLC).[17] The racemic mixture is introduced into the column and, as it passes through, the two enantiomers interact differently with the chiral environment of the CSP. These differential interactions, which are transient diastereomeric complexes, cause one enantiomer to be retained longer on the column than the other, resulting in their separation and elution at different times.[6]

Experimental Workflow & Protocol

Chiral_Chroma_Workflow Racemate Inject Racemic (R/S)-Ester Column Chiral Column (CSP) (e.g., Lipodex-E) Racemate->Column Separation Differential Interaction with CSP Column->Separation Detector Detector (e.g., FID, UV) Separation->Detector Chromatogram Resulting Chromatogram Detector->Chromatogram Peak1 Peak 1: (R)-Enantiomer Peak2 Peak 2: (S)-Enantiomer

Protocol: Gas Chromatographic (GC) Separation of (±)-Methyl 2-Chloropropanoate

This protocol is based on literature methods for separating methyl 2-chloropropanoate enantiomers.[18][19]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Chiral Stationary Phase: An octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin column (e.g., Lipodex-E) is effective for this separation.[18]

    • Causality: The modified cyclodextrin creates chiral cavities. The enantiomers of methyl 2-chloropropanoate fit into these cavities differently, leading to varied strengths of interaction and thus different retention times.

  • GC Conditions:

    • Carrier Gas: Nitrogen (N₂) or Helium (He) at a constant flow rate.

    • Injector Temperature: 200°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: An isothermal or gradient program is determined empirically. A starting point could be an isothermal run at 80-100°C.

    • Injection: Inject a dilute solution of the racemic ester in a volatile solvent (e.g., hexane).

  • Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess can be calculated from the relative peak areas. For preparative work, a collection system can be used to trap the eluting fractions corresponding to each peak.

Data Presentation: Common Chiral Stationary Phases (CSPs)
CSP TypeCommon Name/BrandPrincipleTypical AnalytesReference
Modified CyclodextrinsLipodex®, Chiraldex®Inclusion ComplexationSmall, relatively non-polar molecules[18][19]
Polysaccharide DerivativesChiralcel®, Chiralpak®H-bonding, π-π, dipole interactionsBroad range of compounds[17]
Protein-BasedAGP, HSAHydrophobic and polar interactionsDrugs, especially acids and bases[17]
Pirkle-type (Brush-type)DNB-phenylglycineπ-π interactions, H-bondingAromatic compounds, amides, esters[17]

Conclusion: Selecting the Appropriate Method

The choice of resolution method for racemic methyl 2-chloropropanoate depends on the desired scale, required purity, available equipment, and economic considerations.

  • Enzymatic Kinetic Resolution is an elegant and environmentally friendly method, ideal for producing high-purity materials on a lab to medium scale. Its main drawback is the theoretical maximum yield of 50% for each enantiomer.

  • Diastereomeric Salt Crystallization is a time-tested, robust method that is particularly well-suited for large-scale industrial production due to its low cost and scalability. However, it can be labor-intensive and requires empirical screening of resolving agents and solvents.

  • Chiral Chromatography offers excellent separation for both analytical and small-scale preparative purposes, providing very high enantiomeric purities. Its primary limitation is the high cost of chiral stationary phases and solvents, which can make it prohibitive for large-scale manufacturing.

By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most suitable strategy for obtaining the enantiomerically pure methyl 2-chloropropanoate required for their specific application.

References

  • Poire, H., et al. (n.d.). Enzymatic resolution of (plusnegative)-menthol using transesterification with methyl (2R)-(plus)-2-chloropropanoate. ProQuest.
  • Mandoli, A., & Schurig, V. (2016). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Chirality, 28(2), 124-31. Available at: [Link]

  • Mandoli, A., & Schurig, V. (2016). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Fengchen Group Co., Ltd. (n.d.). Methyl 2-chloropropionate BP EP USP CAS 17639-93-9. Retrieved from [Link]

  • Wang, Q., et al. (n.d.). Functional Characterization of a Novel Marine Microbial Esterase and its Utilization in the Enantioselective Preparation of (R)-Methyl 2-Chloropropionate. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Optical resolution of (+-)-2-chloropropionic acid.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Guijarro-Diez, M., et al. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link]

  • Moor, D., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 19(1), 1-10. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • de Miranda, A. S., et al. (2020). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 25(18), 4285. Available at: [Link]

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Application Note: Enantioselective Gas Chromatography for the Resolution of Methyl 2-Chloropropanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the enantioselective separation of methyl 2-chloropropanoate using gas chromatography (GC). Methyl 2-chloropropanoate is a critical chiral building block in the synthesis of agrochemicals, particularly phenoxypropionate herbicides, where enantiomeric purity dictates biological activity. This application note details the fundamental principles of chiral GC, presents a validated protocol using a cyclodextrin-based chiral stationary phase, and offers insights into method optimization. The intended audience includes researchers in analytical chemistry, process development, and quality control within the pharmaceutical and agrochemical industries.

Introduction: The Significance of Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different pharmacological or biological activities.[1][2] In the agrochemical industry, this is exemplified by the phenoxypropionate class of herbicides, such as fenoxaprop-ethyl.[3] The herbicidal activity is often confined to one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable environmental effects. Methyl 2-chloropropanoate is a key precursor in the synthesis of these herbicides, and controlling its enantiomeric composition is paramount for producing an effective and safe final product.

Gas chromatography (GC) offers a high-resolution, sensitive, and rapid technique for enantiomeric analysis.[4] The direct separation of enantiomers is achieved by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes, leading to differential retention times.[5][6] This note focuses on the use of derivatized cyclodextrins, a versatile and widely successful class of CSPs for this application.[1][7]

Principles of Chiral Recognition on Cyclodextrin Phases

The separation of enantiomers by GC is accomplished by creating a chiral environment within the column.[5] Modified cyclodextrins are toroidal-shaped oligosaccharides that are chemically bonded to a polysiloxane backbone, creating the CSP.[7][8]

The mechanism of separation, known as chiral recognition, relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[4] For an effective separation, there must be a sufficient difference in the stability of these complexes. This stability is governed by a combination of interactions:

  • Inclusion Complexation: The non-polar portion of the analyte fits into the hydrophobic cavity of the cyclodextrin.[7] The size of the analyte relative to the cyclodextrin cavity (α, β, or γ) is a critical factor.[7]

  • Surface Interactions: Polar functional groups on the analyte interact with the derivatized hydroxyl groups on the rim of the cyclodextrin. These interactions can include hydrogen bonding, dipole-dipole stacking, and steric hindrance.[7][9]

The combination of these interactions, often visualized with the "three-point interaction model," results in one enantiomer being retained longer than the other, enabling their separation and quantification.[2] Derivatized gamma-cyclodextrin (γ-CD) phases, such as those with trifluoroacetyl groups, are particularly effective for halogenated compounds like methyl 2-chloropropanoate.[10]

Experimental Protocol

This section provides a detailed methodology for the separation of (R)- and (S)-methyl 2-chloropropanoate enantiomers.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral GC Column: Astec® CHIRALDEX™ G-TA (2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin), 30 m x 0.25 mm I.D., 0.12 µm film thickness.

  • Data System: Agilent OpenLab CDS or equivalent.

  • Gases: Carrier Gas: Hydrogen (H₂) or Helium (He), high purity (99.999%); FID Gases: Hydrogen and Air, high purity.

  • Syringe: 10 µL GC syringe.

Reagents and Standards
  • Solvent: Dichloromethane or Hexane, HPLC or GC grade.

  • Standard: Racemic (±)-methyl 2-chloropropanoate.

  • Sample Preparation: Prepare a stock solution of the racemic standard at 1000 µg/mL in the chosen solvent. Create a working standard by diluting the stock solution to 10-50 µg/mL for analysis.

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

G Figure 1: GC Workflow for Chiral Analysis cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing Standard_Prep Standard & Sample Preparation GC_Setup Instrument Setup & Method Loading Standard_Prep->GC_Setup Load Sample Injection Sample Injection GC_Setup->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Data_Acq Data Acquisition & Integration Detection->Data_Acq Analysis Peak Identification & Quantification Data_Acq->Analysis

Sources

Einführung: Die strategische Bedeutung von (S)-Methyl-2-chlorpropanoat

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle: Derivatisierung von (S)-Methyl-2-chlorpropanoat: Ein strategischer Leitfaden für die Synthese chiraler Moleküle

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Derivatisierung von (S)-Methyl-2-chlorpropanoat, einem vielseitigen chiralen Baustein von großer Bedeutung in der organischen Synthese, insbesondere in der pharmazeutischen Industrie.[1] Wir werden die zugrunde liegenden Prinzipien der nukleophilen Substitution an diesem Substrat untersuchen, detaillierte Protokolle für Schlüsseltransformationen bereitstellen und die Kausalität hinter den experimentellen Entscheidungen erläutern, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.

(S)-Methyl-2-chlorpropanoat ist ein wertvolles C3-chirales Synthon. Seine Bedeutung liegt in der Präsenz eines stereogenen Zentrums, das direkt an eine reaktive Chlorgruppe und eine Esterfunktionalität gebunden ist. Diese einzigartige Anordnung ermöglicht eine breite Palette von stereospezifischen Transformationen, was es zu einem gefragten Ausgangsmaterial für die Synthese von enantiomerenreinen pharmazeutischen Wirkstoffen (APIs) und anderen komplexen Zielmolekülen macht. Die Fähigkeit, die Chiralität während der Synthese zu kontrollieren, ist von entscheidender Bedeutung, da verschiedene Enantiomere eines Moleküls drastisch unterschiedliche pharmakologische Aktivitäten aufweisen können.

Die primäre Reaktivität von (S)-Methyl-2-chlorpropanoat wird durch die nukleophile Substitution am C2-Kohlenstoff bestimmt. Das Chloratom, eine gute Abgangsgruppe, kann leicht durch eine Vielzahl von Nukleophilen verdrängt werden, was den Zugang zu einer breiten Palette von chiralen Propanoat-Derivaten ermöglicht.

Mechanistische Grundlagen: Die S_N2-Reaktion im Fokus

Die Derivatisierung von (S)-Methyl-2-chlorpropanoat erfolgt überwiegend über einen S_N2-Mechanismus (bimolekulare nukleophile Substitution).[2][3] Das Verständnis dieses Mechanismus ist entscheidend für die Vorhersage der Stereochemie des Produkts und die Optimierung der Reaktionsbedingungen.

Schlüsselmerkmale der S_N2-Reaktion:

  • Konzertierter Mechanismus: Die Reaktion verläuft in einem einzigen Schritt, bei dem die Bindungsbildung zum Nukleophil und die Bindungsspaltung zur Abgangsgruppe gleichzeitig erfolgen.[3]

  • Rückseitenangriff: Das Nukleophil greift das elektrophile Kohlenstoffatom von der dem Chloratom entgegengesetzten Seite an.[3] Dieser "Rückseitenangriff" ist sterisch am wenigsten gehindert.

  • Inversion der Konfiguration: Eine direkte Folge des Rückseitenangriffs ist die Inversion der Stereochemie am chiralen Zentrum.[4][5] Wenn wir also mit dem (S)-Enantiomer beginnen, erhalten wir das (R)-Enantiomer des Produkts. Dies ist ein kritischer Punkt, der bei der Planung mehrstufiger Synthesen berücksichtigt werden muss.

  • Bimolekulare Kinetik: Die Reaktionsgeschwindigkeit hängt von der Konzentration sowohl des Substrats ((S)-Methyl-2-chlorpropanoat) als auch des Nukleophils ab.[3][5]

Abbildung 1: Vereinfachtes Diagramm des S_N2-Mechanismus.

Protokolle für die Derivatisierung

Hier stellen wir zwei detaillierte Protokolle für die Umwandlung von (S)-Methyl-2-chlorpropanoat in wertvolle synthetische Zwischenprodukte vor: (R)-Methyl-2-azidopropanoat und (R)-Methyl-2-hydroxypropanoat.

Protokoll 1: Synthese von (R)-Methyl-2-azidopropanoat

Azid-Derivate sind äußerst nützliche Zwischenprodukte, die leicht zu Aminen reduziert oder in Cycloadditionsreaktionen (z. B. "Click-Chemie") verwendet werden können. Die Reaktion mit Natriumazid ist eine klassische S_N2-Reaktion.

Materialien:

  • (S)-Methyl-2-chlorpropanoat

  • Natriumazid (NaN₃)

  • Dimethylformamid (DMF), wasserfrei

  • Diethylether

  • Gesättigte wässrige Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz

  • Scheidetrichter, Rotationsverdampfer

Sicherheitshinweis: Natriumazid ist hochgiftig und kann bei Kontakt mit Säuren explosives Stickstoffwasserstoffgas (HN₃) bilden. Alle Arbeiten müssen in einem gut belüfteten Abzug durchgeführt werden.

Prozedur:

  • Reaktionsaufbau: In einem trockenen 250-ml-Rundkolben, der mit einem Magnetrührstab und einem Rückflusskühler ausgestattet ist, werden Natriumazid (1,5 Äquivalente) in wasserfreiem DMF (ca. 100 ml) suspendiert.

  • Zugabe des Substrats: (S)-Methyl-2-chlorpropanoat (1,0 Äquivalent) wird bei Raumtemperatur unter Rühren langsam zur Suspension gegeben.

  • Reaktion: Die Reaktionsmischung wird auf 60-70 °C erhitzt und über Nacht (ca. 12-16 Stunden) gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) verfolgt werden.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung in einen Scheidetrichter mit Wasser (200 ml) und Diethylether (100 ml) gegeben.

  • Extraktion: Die wässrige Phase wird abgetrennt und erneut mit Diethylether (2 x 50 ml) extrahiert.

  • Waschen: Die vereinigten organischen Phasen werden nacheinander mit Wasser (2 x 100 ml) und Sole (1 x 100 ml) gewaschen, um restliches DMF und anorganische Salze zu entfernen.

  • Trocknen und Einengen: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Reinigung: Das Rohprodukt kann durch Vakuumdestillation gereinigt werden, um hochreines (R)-Methyl-2-azidopropanoat zu erhalten.

Kausale Begründung der experimentellen Entscheidungen:

  • Lösungsmittel: DMF ist ein polares aprotisches Lösungsmittel, das die S_N2-Reaktion begünstigt.[2] Es löst das Natriumazid gut und solvatisiert das Natriumkation, wodurch das Azid-Anion "nackt" und hochreaktiv bleibt.

  • Temperatur: Eine erhöhte Temperatur beschleunigt die Reaktionsgeschwindigkeit, ohne signifikante Nebenreaktionen wie die Eliminierung zu fördern.

  • Überschuss an Nukleophil: Die Verwendung eines Überschusses an Natriumazid stellt sicher, dass die Reaktion vollständig abläuft und die Konzentration des Nukleophils während der Reaktion hoch bleibt, was die bimolekulare Kinetik begünstigt.

Protokoll 2: Synthese von (R)-Methyl-2-hydroxypropanoat (Methyllactat)

Die Hydrolyse des Chlorids zu einem Alkohol ist eine weitere wichtige Transformation. Diese Reaktion kann unter basischen Bedingungen durchgeführt werden, um (R)-Methyllactat zu erzeugen, ein wichtiges chirales Molekül, das in vielen biologischen Prozessen eine Rolle spielt.[6]

Materialien:

  • (S)-Methyl-2-chlorpropanoat

  • Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)

  • Wasser/Tetrahydrofuran (THF)-Gemisch

  • Salzsäure (HCl), 1 M

  • Ethylacetat

  • Gesättigte wässrige Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Magnetrührer

  • Scheidetrichter, Rotationsverdampfer

Prozedur:

  • Reaktionsaufbau: (S)-Methyl-2-chlorpropanoat (1,0 Äquivalent) wird in einem Gemisch aus Wasser und THF (z. B. 1:1 Volumenverhältnis) in einem Rundkolben gelöst. THF wird verwendet, um die Löslichkeit des organischen Substrats in der wässrigen Phase zu verbessern.

  • Zugabe der Base: Eine wässrige Lösung von Natriumhydroxid (1,2 Äquivalente) wird langsam unter Rühren bei Raumtemperatur zugegeben.

  • Reaktion: Die Mischung wird bei Raumtemperatur für 4-6 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder GC überwacht.

  • Neutralisation: Nach Abschluss der Reaktion wird die Mischung vorsichtig mit 1 M HCl neutralisiert, bis ein pH-Wert von ~7 erreicht ist.

  • Extraktion: Das Produkt wird mit Ethylacetat (3 x 50 ml) aus der wässrigen Phase extrahiert.

  • Waschen: Die vereinigten organischen Phasen werden mit Sole (1 x 50 ml) gewaschen.

  • Trocknen und Einengen: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Reinigung: Das resultierende (R)-Methyl-2-hydroxypropanoat kann durch Vakuumdestillation weiter gereinigt werden.

Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung.

Datenzusammenfassung und Vergleich

Die Wahl des Nukleophils und der Reaktionsbedingungen hat einen signifikanten Einfluss auf das Ergebnis der Derivatisierung.

DerivatisierungNukleophilLösungsmittelTemperatur (°C)Typische Ausbeute (%)Stereochemie
Azidierung NaN₃DMF60-7085-95Inversion (R)
Hydrolyse NaOHH₂O / THFRaumtemp.70-85Inversion (R)
Thiolierung R-SH / BaseEthanol50-6080-90Inversion (R)
Aminierung R-NH₂Acetonitril70-8060-80Inversion (R)

Tabelle 1: Vergleich verschiedener Derivatisierungsreaktionen von (S)-Methyl-2-chlorpropanoat.

Fazit und Ausblick

(S)-Methyl-2-chlorpropanoat ist ein robuster und vielseitiger chiraler Baustein, dessen Reaktivität hauptsächlich durch den S_N2-Mechanismus bestimmt wird. Die vorgestellten Protokolle für die Synthese von Azid- und Hydroxy-Derivaten demonstrieren die stereospezifische Natur dieser Transformationen, die zu einer vorhersagbaren Inversion der Konfiguration führt. Durch die sorgfältige Auswahl des Nukleophils, des Lösungsmittels und der Reaktionsbedingungen können Forscher eine breite Palette von chiralen Propanoat-Derivaten effizient herstellen. Diese Derivate dienen als wertvolle Zwischenprodukte für die Synthese komplexer, enantiomerenreiner Moleküle, die für die Arzneimittelentwicklung und andere Bereiche der chemischen Industrie von entscheidender Bedeutung sind.

Referenzen

  • Wikipedia. Milchsäuremethylester. [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • The Organic Chemistry Tutor. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

  • Chemistry LibreTexts. 7.10: The SN2 Mechanism. [Link]

Sources

Application Note & Protocol: Safe Handling and Storage of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-methyl 2-chloropropanoate (CAS No. 73246-45-4) is a valuable chiral building block extensively utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry is often critical for the biological activity of the final target molecules.[1] As an intermediate, it is employed in various reactions, including nucleophilic substitutions and the synthesis of complex chiral compounds.[1][3]

However, its utility is matched by its hazardous properties. This compound is a flammable, reactive, and irritating compound that demands rigorous handling and storage procedures to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the essential protocols and the scientific rationale behind them.

Compound Profile and Hazard Identification

A thorough understanding of the chemical's properties is the foundation of its safe use. This compound is a colorless to faint yellow liquid with physical and chemical characteristics that dictate its handling requirements.[1][7]

Physical and Chemical Properties

The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 73246-45-4[1]
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to very faint yellow liquid[1]
Density 1.143 g/mL at 25 °C[1]
Boiling Point 80 - 82 °C at 110 mmHg[1]
Melting Point -10 °C / 14 °F[6][8]
Flash Point 38 °C / 100.4 °F[4][6]
Solubility Insoluble in water; soluble in common organic solvents[1][4][7]
GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Pictograms:

    • 🔥 (Flammable)

    • ❗ (Irritant, Harmful)

    • HEALTH HAZARD (Systemic Health Hazard)

  • Signal Word: Warning [4][9]

  • Hazard Statements:

    • H226: Flammable liquid and vapour.[7][9]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][7][9]

    • H335: May cause respiratory irritation.[5][6]

    • H373: May cause damage to organs through prolonged or repeated exposure.[4][7][9]

Analysis of Primary Hazards
  • Flammability: With a flash point of 38°C, this compound is a Category 3 flammable liquid.[4][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flashback" event.[10][11] The vapor can also form explosive mixtures with air, especially in enclosed spaces.[4][11]

  • Reactivity: As a halogenated ester, this compound exhibits significant reactivity. It reacts exothermically with acids and bases, which can generate heat.[4][10][11] Contact with strong oxidizing acids can lead to a vigorous reaction, potentially igniting the materials.[3][4][11] A particularly dangerous reaction occurs with alkali metals (e.g., sodium, potassium) and hydrides, which generates highly flammable hydrogen gas.[4][10][11] Upon combustion, it decomposes to release toxic and corrosive gases, including hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[8]

  • Health Hazards: The compound is a potent irritant and a lachrymator (a substance that causes tearing).[5][6][8] Direct contact can cause serious eye irritation and skin irritation.[5][6] Inhalation of vapors may irritate the respiratory tract, and absorption through the skin can be toxic.[5][10][11]

Risk Assessment and Control Measures

A multi-layered approach combining engineering controls, personal protective equipment, and strict procedural rules is necessary to mitigate the identified risks.

Engineering Controls

The primary defense against exposure is to handle the chemical in a controlled environment.

  • Chemical Fume Hood: All handling, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of vapors and to contain any potential spills.[12]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[4]

  • Safety Equipment: An operational eyewash station and safety shower must be located in close proximity to the workstation.[8]

  • Ignition Source Control: All electrical equipment used in the vicinity must be intrinsically safe or explosion-proof.[4][8] Open flames, hot plates, and other potential ignition sources are strictly prohibited.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory and serves as the last line of defense.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4][8] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[5]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for any signs of degradation or puncture before use.[5][12]

    • Lab Coat: A flame-retardant, anti-static lab coat is required to protect against splashes and fire hazards.[5]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge should be used by emergency response personnel.[4][8]

Chemical Segregation and Storage Logic

Improper storage is a common cause of laboratory incidents. Segregation from incompatible materials is non-negotiable.

Caption: Incompatibility diagram for this compound.

Standard Operating Protocol: Handling and Use

This protocol must be followed for all procedures involving this compound.

Handling_Workflow A 1. Retrieve from Approved Storage B 2. Pre-Use Inspection (Container & Label) A->B C 3. Don PPE & Verify Fume Hood Operation B->C D 4. Ground Container & Receiving Equipment C->D E 5. Dispense/Weigh Chemical (Use non-sparking tools) D->E F 6. Tightly Reseal Container E->F G 7. Decontaminate Tools & Clean Workspace F->G H 8. Doff PPE & Wash Hands G->H I 9. Return Container to Approved Storage H->I

Caption: Step-by-step workflow for handling this compound.

Protocol Steps:
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is free of clutter and ignition sources. Don all required PPE.

  • Retrieval: Retrieve the container from its designated storage location (e.g., flammable cabinet).

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond both the source container and the receiving vessel before initiating any transfer.[4]

  • Dispensing: Perform all transfers slowly and carefully to minimize splashing and vapor generation. Use non-sparking tools for any manipulation.[4][8]

  • Sealing: Immediately after dispensing, tightly close the container cap. For long-term storage or sensitive applications, consider flushing the headspace with an inert gas like nitrogen or argon, as the material can be air-sensitive.[6][8]

  • Cleanup: Clean any contaminated surfaces and equipment immediately after use. Dispose of any contaminated materials (e.g., pipette tips, weighing paper) in a designated, sealed hazardous waste container.[4]

  • Return to Storage: Promptly return the chemical to its proper storage location. Do not leave chemicals on the benchtop.[13]

  • Final Steps: Remove PPE and wash hands and arms thoroughly with soap and water.[4][5]

Standard Operating Protocol: Storage

Proper storage is critical for maintaining the chemical's stability, chiral purity, and for preventing hazardous situations.

Long-Term Storage (Archival/High-Purity Samples)
  • Temperature: For optimal preservation of chiral purity and to minimize slow degradation, store at ≤ -20 °C .[1] This low temperature significantly reduces the rate of potential side reactions.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). This is particularly important as the compound is noted to be air-sensitive and susceptible to moisture.[6][8][12]

  • Container: Use the original manufacturer's bottle or a suitable alternative with a secure, vapor-tight seal. Wrap the cap with Parafilm® for an extra barrier against air and moisture.

  • Location: Store within a freezer rated for the storage of flammable materials. Never use a standard household freezer , as they contain numerous internal ignition sources.[13]

Short-Term Storage (Working Stock)
  • Temperature: Store in a cool, dry, well-ventilated area.[4][8] A dedicated, approved flammable liquid storage cabinet is the required location.[8][13] The recommended temperature range is typically between +4°C and +25°C.[10][14]

  • Light: Protect from direct sunlight and other sources of strong light, which can catalyze degradation.[6][8]

  • Labeling: All containers must be clearly labeled with the chemical name, concentration (if a solution), date received, date opened, and all relevant GHS hazard pictograms.[15]

  • Inventory: Maintain a chemical inventory to track usage and prevent the storage of expired or unnecessary chemicals. The date of opening should be written on the bottle, as some reactive compounds have a limited shelf-life once exposed to the atmosphere.[15]

Emergency and Spill Response

Immediate and correct response to an incident is critical.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an inert absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials like paper towels.

    • Using non-sparking tools, collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[11][12]

    • Wipe the area with a suitable solvent and then soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Remove all ignition sources if it is safe to do so.[5]

    • Close the laboratory doors and prevent re-entry.

    • Contact the institution's emergency response team.

  • Fire:

    • If the fire is small and you are trained, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[4] Using a water spray may be inefficient.[4]

    • For any larger fire, evacuate immediately and call emergency services.

    • Firefighting will produce toxic gases (HCl), so responders must wear self-contained breathing apparatus (SCBA).[5][8]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Conclusion

This compound is an indispensable reagent in modern chemical synthesis. Its effective use is predicated on a deep respect for its hazards. By adhering to the engineering controls, PPE requirements, and the detailed handling and storage protocols outlined in this guide, researchers can ensure a safe laboratory environment while maintaining the high purity and integrity of this critical chiral building block.

References

  • LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/guidance/chemical-safety/Safe storage of chemicals in labs.pdf]([Link] storage of chemicals in labs.pdf)

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

  • Heben Pesticide. (n.d.). Methyl 2-chloropropionate. Retrieved from [Link]

  • Laboratory Disposable Products. (2025). How to Store Lab Reagents: Dos and Don'ts. Retrieved from [Link]

  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025. Retrieved from [Link]

Sources

Synthesis of (S)-methyl 2-chloropropanoate: A Detailed Protocol for Stereoselective Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the laboratory-scale synthesis of (S)-methyl 2-chloropropanoate, a valuable chiral building block in the development of pharmaceuticals and agrochemicals. The described two-step methodology commences with the stereospecific diazotization of the readily available and inexpensive chiral precursor, L-alanine, to yield (S)-2-chloropropanoic acid. Subsequent acid-catalyzed esterification with methanol affords the target compound in high optical purity. This document offers a detailed, step-by-step experimental protocol, an in-depth discussion of the underlying chemical principles, safety precautions, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Introduction

This compound is a key chiral intermediate, particularly in the synthesis of phenoxypropionate herbicides, a class of agrochemicals known for their high efficacy and environmental compatibility. The biological activity of these herbicides is highly dependent on the stereochemistry at the C2 position of the propanoate moiety, with the (S)-enantiomer exhibiting significantly greater herbicidal activity. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure this compound is of considerable industrial and academic importance.

The synthetic strategy detailed herein leverages the principle of chiral pool synthesis, starting from L-alanine, a naturally occurring amino acid. This approach is advantageous due to the low cost of the starting material and the high optical purity that can be achieved in the final product.[1] The first step involves a diazotization reaction, where the primary amine of L-alanine is converted into a diazonium group, which is an excellent leaving group and is subsequently displaced by a chloride ion.[2] This reaction is known to proceed with retention of configuration at the chiral center. The resulting (S)-2-chloropropanoic acid is then esterified to the methyl ester in the second step.

Reaction Scheme

Step 1: Diazotization of L-Alanine

Step 2: Fischer Esterification

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Esterification & Purification A Dissolve L-Alanine in 5N HCl B Cool to 0-5 °C A->B C Slowly add aq. NaNO2 solution B->C D Stir at 0-5 °C, then warm to RT C->D E Work-up: Ether Extraction D->E F Dry & Evaporate Solvent E->F G (S)-2-Chloropropanoic Acid (Crude) F->G H Dissolve Acid in Methanol G->H To next step I Add H2SO4 (cat.) & Reflux H->I J Work-up: Neutralization & Extraction I->J K Dry & Evaporate Solvent J->K L Vacuum Distillation K->L M Pure (S)-methyl 2-chloropropanoate L->M

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Alanine≥99%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)37%, ACS ReagentVWR
Methanol (CH₃OH)Anhydrous, 99.8%J.T.Baker
Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentEMD Millipore
Diethyl Ether (Et₂O)Anhydrous, ≥99%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich
Step 1: Synthesis of (S)-2-Chloropropanoic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 44.5 g (0.5 mol) of L-alanine in 650 mL of 5 N hydrochloric acid.

  • Cooling: Cool the solution to 0 °C in an ice/salt bath. A precipitate of the amino acid hydrochloride may form.[1]

  • Diazotization: Prepare a solution of 55.0 g (0.8 mol) of sodium nitrite in 200 mL of water and cool it in an ice bath. Add the cold sodium nitrite solution dropwise to the stirred L-alanine solution via the dropping funnel over a period of approximately 2 hours.

    • Causality: The slow, dropwise addition and efficient cooling are crucial to maintain the reaction temperature below 5 °C. This minimizes side reactions and prevents the uncontrolled decomposition of the unstable diazonium intermediate.[3][4] Nitrous acid, formed in situ from NaNO₂ and HCl, reacts with the amino group.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for at least 3 hours or until nitrogen gas evolution ceases.

  • Work-up: Transfer the reaction mixture to a 2 L separatory funnel and extract with four 200 mL portions of diethyl ether.

  • Drying and Concentration: Combine the ether extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation at a bath temperature of 40-50 °C. The crude (S)-2-chloropropanoic acid is obtained as a pale yellow oil.

Step 2: Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: Place the crude (S)-2-chloropropanoic acid from the previous step into a 500 mL round-bottom flask. Add 250 mL (an excess) of anhydrous methanol.

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add 5 mL of concentrated sulfuric acid.

    • Causality: Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

  • Esterification: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with three 150 mL portions of diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution on a rotary evaporator. Purify the resulting crude ester by vacuum distillation.[2] Collect the fraction boiling at 80-82 °C at 110 mmHg.[6]

Characterization and Data

ParameterExpected Value
Yield (overall) 60-70%
Appearance Colorless to pale yellow liquid[6][7]
Boiling Point 80-82 °C / 110 mmHg[6]
Density (at 25 °C) 1.143 g/mL[6]
Optical Rotation [α]²⁰_D_ -26° (neat)[6]
¹H NMR (CDCl₃) δ (ppm): 1.66 (d, 3H), 3.78 (s, 3H), 4.40 (q, 1H)[8]
¹³C NMR (CDCl₃) δ (ppm): 21.5, 52.5, 53.0, 170.0

Safety and Hazard Management

The experimental procedures described in this note involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazotization: The reaction of sodium nitrite with acid generates nitrous acid and nitrogen oxides, which are toxic. Diazonium salts can be explosive when isolated in a dry state.[3][4] It is imperative to keep the reaction temperature low and to ensure the diazonium salt remains in solution.

  • Sodium Nitrite: A strong oxidizer and toxic if swallowed.[9][10] Avoid contact with combustible materials.[11]

  • Acids and Solvents: Concentrated hydrochloric and sulfuric acids are highly corrosive. Diethyl ether is extremely flammable. Handle with care and avoid ignition sources.

Conclusion

The two-step synthesis of this compound from L-alanine presented in this application note provides a reliable and cost-effective method for obtaining this important chiral intermediate with high optical purity. The detailed protocol, coupled with an understanding of the reaction mechanisms and safety considerations, will enable researchers to successfully implement this procedure in their laboratories. The final product's purity can be readily assessed using standard analytical techniques, ensuring its suitability for subsequent applications in pharmaceutical and agrochemical research and development.

References

  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]

  • PubChem. Methyl 2-chloropropanoate, (R)-. [Link]

  • Google Patents. (2018). CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • International Labour Organization. (2021). ICSC 1120 - SODIUM NITRITE. [Link]

  • Master Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • Google Patents. (2013).
  • PubChem. Methyl 2-chloropropionate. [Link]

  • YouTube. (2023). Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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Application Notes & Protocols: (S)-Methyl 2-Chloropropanoate as a Cornerstone Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control throughout the synthetic process. (S)-methyl 2-chloropropanoate has emerged as a highly versatile and economically significant chiral building block, providing a reliable stereogenic center for the construction of complex chiral molecules. This guide offers an in-depth exploration of its properties, synthesis, and application, complete with detailed protocols for its use in nucleophilic substitution reactions and methods for verifying enantiomeric purity. Designed for researchers, chemists, and drug development professionals, this document aims to be a practical resource, bridging theoretical concepts with actionable laboratory procedures.

The Strategic Importance of this compound in Chiral Synthesis

This compound is a colorless liquid and a halogenated ester that serves as a fundamental intermediate in organic synthesis.[1][2] Its value is anchored in its structure: a propionate backbone with a chlorine atom at the C-2 position, which is a stereogenic center. This specific (S)-configuration is the key to its utility, allowing chemists to introduce a defined stereocenter into a target molecule early in a synthetic route.

This chiral synthon is instrumental in the production of a wide array of chemical products, including pharmaceuticals and advanced agrochemicals like aryloxyphenoxypropionic acid herbicides.[3][4][5][6] The reactivity of the C-Cl bond, susceptible to nucleophilic attack, combined with the adjacent ester group, makes it a powerful tool for asymmetric synthesis.[3][7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and optimal reaction design.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂[1][4]
Molecular Weight 122.55 g/mol [1][8]
Appearance Colorless to faint yellow liquid[1][3]
Boiling Point 132-133 °C[1][9]
Density 1.13 - 1.143 g/mL at 20-25 °C[3][10]
Refractive Index n20/D 1.417[3]
Optical Rotation [α]20/D = -26° (neat)[3]
Solubility Immiscible in water; soluble in organic solvents[1][2]
Flash Point 36-38 °C[9][10]
Safety and Handling

This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[9][11][12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13][14] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

The Core Principle: Nucleophilic Substitution with Stereochemical Control

The primary utility of this compound lies in its participation in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. The choice of this pathway is critical for maintaining stereochemical integrity.

The Sₙ2 Mechanism and Inversion of Configuration

Given that the chlorine atom is attached to a secondary carbon, the Sₙ2 pathway is favored. In this mechanism, a nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This backside attack leads to a predictable and highly desirable outcome: inversion of configuration at the chiral center.[15] Therefore, starting with the (S)-enantiomer allows for the direct synthesis of the corresponding (R)-enantiomer of the product. This predictability is a cornerstone of efficient chiral drug synthesis.

G

Synthetic Routes to High-Purity this compound

The accessibility of enantiomerically pure starting material is crucial. Several methods are employed for its industrial-scale production.[5]

  • Directional Synthesis from Chiral Precursors: This is the most common and cost-effective method.[5][16] It often involves the chlorination of readily available chiral lactate esters, such as (R)-methyl lactate. The reaction with a chlorinating agent like thionyl chloride in the presence of a catalyst can proceed with an inversion of configuration to yield this compound.[16]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture. For example, specific enzymes like lipases can selectively hydrolyze the (R)-ester from racemic methyl 2-chloropropanoate, leaving the desired (S)-ester unreacted and thus enriched.[17][18]

  • Asymmetric Synthesis: This involves creating the chiral center from a prochiral substrate using a chiral catalyst or reagent. While elegant, this can sometimes be more complex and costly for this specific molecule compared to directional synthesis.[5]

Application Protocol: Synthesis of an Aryloxyphenoxypropionate Intermediate

Aryloxyphenoxypropionate structures are prevalent in herbicides but also serve as excellent models for analogous scaffolds in pharmaceutical agents.[19][20] The following protocol details a general procedure for the Williamson ether synthesis, a classic Sₙ2 reaction, using this compound.

Objective

To synthesize methyl (R)-2-(4-hydroxyphenoxy)propanoate, a key intermediate, via nucleophilic substitution of this compound with hydroquinone.

Reaction Scheme

reactant1 [label=<

this compound

];

reactant2 [label=<

Hydroquinone

];

product [label=<

Methyl (R)-2-(4-hydroxyphenoxy)propanoate

];

reagents [label="K₂CO₃, Acetone\nReflux"];

{rank=same; reactant1; reactant2;}

reactant1 -> product [style=invis]; reactant2 -> product [style=invis];

subgraph { rank = same; node[shape=plaintext]; reactant1; plus1 [label="+"]; reactant2; arrow [label="->"]; product; }

arrow -> reagents [style=dotted, arrowhead=none, label=""]; } ends_dot Caption: Synthesis of a chiral aryloxypropionate intermediate.

Materials and Equipment
ReagentsEquipment
This compound (>98% ee)Round-bottom flask (250 mL)
HydroquinoneReflux condenser
Anhydrous Potassium Carbonate (K₂CO₃)Magnetic stirrer and stir bar
Anhydrous AcetoneHeating mantle
Diethyl EtherSeparatory funnel
1M Hydrochloric Acid (HCl)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) soln.Standard glassware
Brine (Saturated NaCl soln.)TLC plates (silica gel)
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask, add hydroquinone (1.1 molar equivalents), anhydrous potassium carbonate (2.0 molar equivalents), and anhydrous acetone (100 mL).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Addition of Starting Material: Add this compound (1.0 molar equivalent) dropwise to the suspension at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) using a heating mantle. Maintain reflux for 12-18 hours.

    • Causality Note: The base (K₂CO₃) deprotonates the phenol, forming a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not participate in the reaction. Refluxing provides the necessary activation energy for the Sₙ2 reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Causality Note: The acid wash removes any unreacted phenoxide, the bicarbonate wash removes acidic impurities, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure methyl (R)-2-(4-hydroxyphenoxy)propanoate.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Verifying the enantiomeric excess (ee) of both the starting material and the final product is non-negotiable for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[21][22]

Objective

To determine the enantiomeric purity of a sample of 2-chloropropanoic acid or its methyl ester derivative.

Principle of Chiral Chromatography

Chiral separation is achieved using a Chiral Stationary Phase (CSP). The CSP contains a single enantiomer of a chiral selector that transiently interacts with the enantiomers of the analyte. These interactions form short-lived diastereomeric complexes with different energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[23]

Equipment and Materials
  • HPLC system with UV detector

  • Chiral HPLC column (e.g., CHIRALPAK® series, Pirkle-type columns)[21]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Acidic/basic modifiers (e.g., trifluoroacetic acid - TFA, diethylamine - DEA)

Step-by-Step Protocol
  • Column Selection: Select an appropriate chiral column. For propanoic acid derivatives, polysaccharide-based columns (e.g., CHIRALPAK AD-H) or Pirkle-type columns are often effective.[21][22]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent and an alcohol. A common starting point is 90:10 (v/v) n-Hexane:Isopropanol. A small amount of an acidic modifier like TFA (0.1%) is often added for acidic analytes to improve peak shape.[22]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample (e.g., 1 mg) in the mobile phase to create a solution of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method Parameters:

ParameterTypical SettingRationale
Column CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)Proven CSP for this class of compounds.
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1)Balances retention and resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 225 nmWavelength for detecting the analyte.[24]
  • Analysis:

    • Inject a racemic standard first to determine the retention times of both enantiomers and to confirm resolution.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern synthetic chemistry. Its predictable reactivity via the Sₙ2 mechanism, coupled with its commercial availability, makes it an invaluable asset for the stereocontrolled synthesis of pharmaceuticals. By adhering to rigorous protocols for both its application in synthesis and the analytical verification of stereochemical purity, researchers can confidently and efficiently construct the complex chiral architectures that define today's most advanced medicines.

References

  • LookChem. Cas 17639-93-9, Methyl 2-chloropropionate. [Link]

  • Multichem. Methyl-2-chloropropionate Dealer and Distributor. [Link]

  • Google Patents.
  • ResearchGate. Methyl 2‐(S)‐chloropropionate as the chiral source. [Link]

  • ResearchGate. Process of reaction time on the resolution of (±)-methyl.... [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • Google Patents. CN102381969A - Preparation method of methyl (S)
  • National Center for Biotechnology Information. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. [Link]

  • ResearchGate. Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. [Link]

  • Homework.Study.com. For a nucleophilic substitution reaction in order to synthesize 2-Chloropropane, why would you.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals. [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. [Link]

  • Chiral Technologies. Amino Acid Database. [Link]

  • Google Patents. CN102344355A - Method for preparing chiral (S)-2-propionic acid.
  • Google Patents. CN1868997A - Method of preparing (S)-(-)
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubMed. Enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid by nitrilase. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-methyl 2-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. As a crucial chiral intermediate in the pharmaceutical and agrochemical industries, achieving high yield and enantiomeric purity of this compound is paramount.[1][2] This document will delve into common challenges and provide scientifically grounded solutions to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to produce this compound?

There are three main strategies for synthesizing this compound:

  • Directional synthesis from chiral raw materials: This is the most common and cost-effective method. It typically involves the chlorination of a chiral precursor like L-methyl lactate using a chlorinating agent such as thionyl chloride. This method is favored for its simple steps and the high optical purity of the resulting product.[1]

  • Racemate resolution: This involves synthesizing a racemic mixture of methyl 2-chloropropanoate and then separating the (S)-enantiomer from the (R)-enantiomer. While effective, this can be a less efficient process.

  • Asymmetric synthesis: This method involves creating the desired enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. This approach can offer high enantioselectivity but may require more complex and expensive reagents.

Q2: Why is the choice of chlorinating agent important?

The choice of chlorinating agent significantly impacts the reaction's stereochemical outcome, yield, and safety profile. Thionyl chloride is a common choice for the direct chlorination of L-methyl lactate, which proceeds with retention of configuration to yield this compound.[1] Other reagents like phosgene or bis(trichloromethyl) carbonate (triphosgene) can also be used, often in the presence of a base like pyridine.[3][4] The Vilsmeier reagent, prepared from a chlorinating agent and a short-chain aliphatic substituted amide, offers a milder and more selective alternative to traditional chlorinating agents, reducing hazardous byproducts.[3]

Q3: How can I minimize racemization during the synthesis?

Racemization, the formation of an unwanted enantiomer, is a critical issue that can diminish the optical purity of your final product. It can occur if the reaction conditions promote the inversion of the stereocenter. Key factors to control include:

  • Temperature: Lower reaction temperatures are generally preferred to minimize side reactions and racemization.

  • Reaction Time: Prolonged reaction times can increase the likelihood of racemization. It's crucial to monitor the reaction progress and stop it once the starting material is consumed.

  • Choice of Base: When a base is required, its nature and stoichiometry are important. Strong, non-nucleophilic bases are often preferred.

Q4: What are the typical yields and optical purities I can expect?

With optimized protocols, high yields and excellent optical purity are achievable. For instance, the use of a Vilsmeier reagent derived from bis(trichloromethyl) carbonate and N,N-dimethylacetamide for the chlorination of R-methyl lactate has been reported to yield this compound with a yield of 90% and an optical purity of 97%.[1][3]

II. Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem 1: Low Yield of this compound

A lower than expected yield is a frequent challenge. The underlying causes can be multifaceted, ranging from incomplete reactions to product loss during workup.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, NMR). Ensure the reaction is stirred efficiently and maintained at the optimal temperature for the recommended duration.
Suboptimal Reagent Stoichiometry An incorrect molar ratio of reactants, particularly the chlorinating agent, can lead to incomplete conversion of the starting material.Carefully calculate and measure the molar ratios of all reactants. For instance, when using a Vilsmeier reagent, a molar ratio of R-methyl lactate to the reagent of 1:1.1 to 1:1.4 is recommended.[3]
Side Reactions The formation of byproducts can consume the starting material or the desired product, leading to a lower yield. Common side reactions include elimination and decomposition.Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature, using a milder chlorinating agent, or adding a scavenger for any acidic byproducts.
Product Loss During Workup The product can be lost during aqueous washing, extraction, or distillation steps. This compound is slightly soluble in water.[5]Minimize the volume of water used for washing. Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product. Use efficient distillation techniques to purify the final product.
Problem 2: Poor Enantiomeric Purity (High Percentage of (R)-enantiomer)

Achieving high enantiomeric excess (e.e.) is critical for the utility of this compound. Contamination with the (R)-enantiomer can arise from racemization during the reaction or from the use of starting materials with low optical purity.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Racemization During Reaction The reaction conditions, such as high temperature or the presence of certain reagents, can cause the stereocenter to invert, leading to the formation of the (R)-enantiomer.Maintain a low reaction temperature. For example, the preparation of the Vilsmeier reagent is often carried out at 0-10°C.[3] The subsequent chlorination reaction should also be carefully temperature-controlled.
Starting Material with Low Optical Purity The enantiomeric purity of the final product is directly dependent on the optical purity of the starting chiral material (e.g., L- or R-methyl lactate).Ensure the starting material has a high enantiomeric purity. Verify the purity using a suitable analytical method, such as chiral GC or HPLC, before starting the synthesis.
Inappropriate Solvent or Catalyst The choice of solvent and any catalyst can influence the stereochemical outcome of the reaction.Solvents like pyridine or dioxane can be used to promote the inversion of configuration when starting from R-methyl lactate to obtain this compound.[1] The selection should be based on the desired stereochemical pathway.
Problem 3: Difficulty in Product Purification

Impurities in the final product can affect its quality and suitability for downstream applications. These impurities can be unreacted starting materials, byproducts, or residual solvents.

Potential Causes and Solutions
Potential Cause Explanation Recommended Solution
Presence of Unreacted Starting Materials Incomplete reaction can leave unreacted methyl lactate or chlorinating agent in the crude product.Ensure the reaction goes to completion by monitoring its progress. After the reaction, a thorough workup including washing and extraction is necessary to remove unreacted starting materials.
Formation of Byproducts Side reactions can generate impurities that are difficult to separate from the desired product.Optimize the reaction conditions to minimize byproduct formation. If byproducts are present, fractional distillation is a common method for purification. The boiling point of methyl 2-chloropropanoate is a key parameter for successful distillation.
Residual Solvent Solvents used in the reaction or workup may remain in the final product.After distillation, ensure the product is thoroughly dried under vacuum to remove any residual volatile solvents.

III. Experimental Protocols and Workflows

To provide practical guidance, this section outlines a common synthetic workflow and key considerations at each step.

Workflow for the Synthesis of this compound via Vilsmeier Reagent

This workflow is based on a widely used and effective method.[3]

SynthesisWorkflow cluster_prep Step 1: Vilsmeier Reagent Preparation cluster_synthesis Step 2: Chlorination Reaction cluster_workup Step 3: Workup and Purification prep_reagent Prepare Vilsmeier Reagent (e.g., from Bis(trichloromethyl) carbonate and N,N-dimethylacetamide) prep_conditions Maintain low temperature (0-10°C) Stir for 1-2 hours prep_reagent->prep_conditions Reaction Conditions add_lactate Add R-methyl lactate dropwise to the Vilsmeier reagent solution prep_reagent->add_lactate Transfer Reagent reaction Stir and heat to 50-60°C for 5-8 hours add_lactate->reaction Initiate Chlorination wash Wash the reaction mixture with water extract Extract with an organic solvent wash->extract distill Purify by distillation extract->distill

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Considerations
  • Inert Atmosphere: Many of the reagents used, particularly the chlorinating agents, are sensitive to moisture. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Precise temperature control is crucial at all stages of the synthesis to ensure high yield and optical purity. Use of an ice bath or a cryostat is recommended for cooling.

  • Ventilation: Chlorinating agents like thionyl chloride and phosgene are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.[6]

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the hazards associated with all chemicals used.[7]

IV. References

  • CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents.

  • CN102381969A - Preparation method of methyl (S)-2-chloropropionate - Google Patents.

  • Process of reaction time on the resolution of (±)-methyl... - ResearchGate. [Link]

  • Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride | Request PDF - ResearchGate. [Link]

  • The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents.

  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. [Link]

  • CN102775303A - Method for preparing S-methyl 2-chloropropionate - Google Patents.

  • Cas 17639-93-9,Methyl 2-chloropropionate - LookChem. [Link]

  • Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem. [Link]

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Technical Support Center: Purification of Crude (S)-Methyl 2-Chloropropanoate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude (S)-methyl 2-chloropropanoate via distillation. As a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals, achieving high chemical and enantiomeric purity is paramount.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol to ensure a successful and efficient purification process.

I. Understanding the Compound: Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental to designing an effective distillation strategy. Key parameters are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂[1][3][4]
Molecular Weight 122.55 g/mol [1][2][4]
Appearance Colorless to very faint yellow liquid[1][5]
Boiling Point 132-133 °C (at atmospheric pressure)[6][7]
80-82 °C (at 110-120 mmHg)[1][8][9]
Density ~1.143 g/mL at 25 °C[1][9]
Refractive Index (n20/D) ~1.417[1][6][9]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[2][5]
Stability Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents.[5][6]

II. Troubleshooting Guide: Distillation of this compound

This section addresses specific issues that may arise during the distillation process, providing potential causes and actionable solutions.

Problem 1: Low Product Purity After Distillation

  • Symptom: The collected main fraction shows significant impurities when analyzed by GC or NMR.

  • Potential Causes & Solutions:

    • Inefficient Fractionation: The boiling points of impurities may be too close to that of the product for simple distillation to be effective.

      • Solution: Employ fractional distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain an efficient temperature gradient.[10]

    • Distillation Rate is Too Fast: A high distillation rate prevents the establishment of vapor-liquid equilibrium within the column, leading to poor separation.

      • Solution: Reduce the heating rate to achieve a slow and steady collection of the distillate, typically 1-2 drops per second.[10]

    • Azeotrope Formation: An impurity may form an azeotrope with the product, resulting in co-distillation.

Problem 2: Product Loss or Low Yield

  • Symptom: The amount of purified product collected is significantly lower than expected.

  • Potential Causes & Solutions:

    • Premature or Late Fraction Collection: Incorrectly identifying the start and end of the main fraction collection can lead to product loss in the forerun or pot residue.

      • Solution: Closely monitor the temperature at the distillation head. Collect the forerun (low-boiling impurities) until the temperature stabilizes at the expected boiling point of the product. Stop collection when the temperature begins to rise or fall significantly after the main fraction has been collected.[12]

    • Hold-up in the Apparatus: A significant amount of product can be lost due to condensation on the surfaces of a large or complex distillation apparatus.

      • Solution: Use an appropriately sized distillation setup for the volume of crude material. Ensure proper insulation to minimize condensation in the column and head.

    • Thermal Decomposition: Although generally stable, prolonged heating at high temperatures could potentially lead to some degradation.

      • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[10] For example, the boiling point is 80-82 °C at 110-120 mmHg.[1][8][9]

Problem 3: Bumping or Uncontrolled Boiling

  • Symptom: The liquid in the distillation flask boils violently and erratically.

  • Potential Causes & Solutions:

    • Lack of Nucleation Sites: Smooth surfaces of the glassware can prevent the smooth formation of bubbles.

      • Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.[12]

    • Excessive Heating: Applying too much heat can cause the liquid to superheat and boil uncontrollably.

      • Solution: Heat the distillation flask gently and evenly using a heating mantle with a stirrer.[12]

Problem 4: Racemization of the Chiral Center

  • Symptom: The enantiomeric excess (e.e.) of the purified product is lower than that of the crude material.

  • Potential Causes & Solutions:

    • Presence of Acidic or Basic Impurities: Residual acidic or basic catalysts from the synthesis can potentially catalyze racemization at elevated temperatures.

      • Solution: Perform an aqueous workup before distillation. Wash the crude product with water and a dilute solution of a weak base like sodium bicarbonate to neutralize and remove any acidic impurities.[10]

    • Thermal Racemization: While less common for this specific compound under typical distillation conditions, prolonged exposure to high temperatures could be a contributing factor.

      • Solution: As with preventing thermal decomposition, utilizing vacuum distillation to lower the boiling temperature is the most effective preventative measure.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as (R)-methyl lactate or thionyl chloride if prepared via chlorination with inversion of configuration.[9][13]

  • Solvents: Residual solvents used in the reaction or workup, such as N,N-dimethylformamide (DMF) or dioxane.[9][13]

  • Side-Reaction Products: Dichloro derivatives or other chlorinated byproducts.[14]

  • Residual Acids or Bases: Catalysts or reagents used during synthesis.

Q2: Is vacuum distillation necessary for purifying this compound?

A2: While not strictly necessary, as it can be distilled at atmospheric pressure (b.p. 132-133 °C), vacuum distillation is highly recommended.[6][7] It lowers the required temperature, which minimizes the risk of thermal decomposition and potential racemization, and can improve the separation from high-boiling impurities.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used:

  • Gas Chromatography (GC): To determine the chemical purity by separating the product from volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.

  • Chiral GC or Chiral HPLC: To determine the enantiomeric purity (e.e.%).

  • Refractive Index: A quick check that can indicate the purity if compared to the literature value.

Q4: My product is slightly yellow after distillation. Is this a problem?

A4: While high-purity this compound is typically colorless, a faint yellow tinge may not necessarily indicate significant impurity.[1][5] It could be due to trace, high-boiling, colored impurities. Analyze the product using the methods described in Q3 to determine if the purity is acceptable for your application. If not, a second distillation or an alternative purification method may be required.

IV. Experimental Protocol: Fractional Distillation

This protocol outlines a general procedure for the purification of crude this compound.

1. Pre-Distillation Workup (Recommended):

  • Transfer the crude product to a separatory funnel.
  • Wash the crude material sequentially with:
  • An equal volume of deionized water.
  • An equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release CO₂ gas.
  • An equal volume of brine (saturated NaCl solution).
  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
  • Filter to remove the drying agent.

2. Distillation Apparatus Setup:

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process crude Crude (S)-Methyl 2-Chloropropanoate flask Round-Bottom Flask + Boiling Chips/Stir Bar crude->flask column Fractionating Column (e.g., Vigreux) flask->column Heat head Distillation Head + Thermometer column->head condenser Condenser (Water In/Out) head->condenser adapter Receiving Adapter condenser->adapter forerun_flask Forerun Flask adapter->forerun_flask Initial Collection main_flask Main Fraction Flask heat Apply Gentle Heat (Heating Mantle) monitor_temp Monitor Temperature at Head heat->monitor_temp collect_forerun Collect Forerun (Low-Boiling Impurities) monitor_temp->collect_forerun temp_stabilizes Temperature Stabilizes at Product B.P. collect_forerun->temp_stabilizes collect_main Collect Main Fraction (Pure Product) temp_stabilizes->collect_main temp_changes Temperature Drops or Rises Sharply collect_main->temp_changes stop Stop Distillation temp_changes->stop

Caption: Workflow for Fractional Distillation Setup and Process.

3. Distillation Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.
  • Place the pre-treated crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.[12]
  • Begin gentle heating of the distillation flask.
  • Observe the temperature as the vapor rises through the column. Collect the initial fraction (forerun) that distills over at a lower, unstable temperature.
  • When the temperature at the distillation head stabilizes at the boiling point of this compound (adjusting for pressure if under vacuum), switch to a clean, pre-weighed receiving flask.
  • Collect the main fraction while maintaining a constant temperature.
  • Stop the distillation if the temperature rises or falls significantly, or when only a small amount of residue remains in the distillation flask.
  • Weigh the receiving flask to determine the yield of the purified product.

V. Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common distillation problems.

Troubleshooting_Logic start Distillation Problem purity Low Purity Symptoms:GC/NMR impurities start->purity yield Low Yield Symptoms:Low mass of collected product start->yield boiling Uncontrolled Boiling Symptoms:Bumping, erratic boiling start->boiling racemization Racemization Symptoms:Decreased e.e.% start->racemization sol_purity Use Fractional Column Reduce Distillation Rate Pre-distillation workup purity->sol_purity Address sol_yield Monitor Temperature Closely Use Vacuum Distillation Use Appropriate Glassware Size yield->sol_yield Address sol_boiling Add Boiling Chips/Stir Bar Ensure Gentle, Even Heating boiling->sol_boiling Address sol_racemization Use Vacuum Distillation Neutralize Crude Product Beforehand racemization->sol_racemization Address outcome Successful Purification sol_purity->outcome sol_yield->outcome sol_boiling->outcome sol_racemization->outcome

Caption: Decision-making flowchart for troubleshooting distillation issues.

VI. References

  • Methyl-2-chloropropionate Dealer and Distributor - Multichem. (n.d.). Retrieved from [Link]

  • Cas 17639-93-9,Methyl 2-chloropropionate - LookChem. (n.d.). Retrieved from [Link]

  • CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents. (n.d.). Retrieved from

  • Methyl-2-chloropropionate - Remarkable Organic Intermediate at Best Price. (n.d.). Retrieved from [Link]

  • How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube. (2025, November 10). Retrieved from [Link]

  • Methyl 2-chloropropionate - Heben Pesticide. (n.d.). Retrieved from [Link]

  • Common Techniques for Distillation Troubleshooting - ResearchGate. (n.d.). Retrieved from [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved from [Link]

  • Chiral Purification of S‐Methyl‐2‐chloropropionate from Enantiomer Mixtures by Three‐Phase Crystallization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Distillation Column Troubleshooting Part 1 - YouTube. (2021, September 25). Retrieved from [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns - Aidic. (n.d.). Retrieved from [Link]

  • METHYL 2-CHLOROPROPANOATE | CAS 17639-93-9 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • AZEOTROPIC DATA- II. (n.d.). Retrieved from [Link]

  • Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem. (n.d.). Retrieved from [Link]

  • US5215671A - Purification method of 2-chloropropionic acid - Google Patents. (n.d.). Retrieved from

  • Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • US2591877A - Purification of alcohols by azeotropic distillation - Google Patents. (n.d.). Retrieved from

Sources

Navigating the Labyrinth of Synthesis: A Troubleshooting Guide to Identifying Impurities in (S)-methyl 2-chloropropanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is crafted for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-methyl 2-chloropropanoate. As a critical chiral building block, its enantiomeric purity is paramount for the efficacy and safety of downstream active pharmaceutical ingredients. This document provides a structured, in-depth approach to identifying and mitigating common impurities, grounded in established scientific principles and practical, field-proven insights.

The Synthetic Challenge: Achieving Purity in Asymmetric Synthesis

The synthesis of this compound, commonly achieved through the chlorination of (S)-methyl lactate, is a well-established yet nuanced process.[1] The stereochemical integrity of the final product is highly dependent on the reaction conditions, with the potential for racemization and the formation of various side-products. Understanding the mechanistic pathways that lead to these impurities is the first step toward effective control.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that arise during the synthesis and purification of this compound.

Q1: My final product exhibits a lower than expected optical rotation, suggesting racemization. What are the likely causes, and how can I confirm this?

A1: Unraveling the Roots of Racemization

A diminished optical rotation is a strong indicator of racemization, implying the presence of the unwanted (R)-enantiomer. The primary cause of this loss of stereochemical purity often lies in the conditions of the chlorination step, particularly when using thionyl chloride (SOCl₂).[2][3]

Mechanistic Insights into Racemization:

The reaction between an alcohol, such as (S)-methyl lactate, and thionyl chloride proceeds through a chlorosulfite intermediate. The subsequent nucleophilic substitution by a chloride ion can follow different pathways, each with distinct stereochemical outcomes:

  • Sₙi (Internal Nucleophilic Substitution): In the absence of a base, the reaction can proceed via an Sₙi mechanism, where the chloride is delivered from the chlorosulfite intermediate itself. This pathway typically leads to retention of configuration.[3][4]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the reaction is steered towards an Sₙ2 pathway. The base assists in removing the proton from the alcohol and also sequesters the generated HCl, allowing a "free" chloride ion to act as an external nucleophile. This results in an inversion of configuration.[3][5]

  • Sₙ1 (Unimolecular Nucleophilic Substitution): Conditions that favor the formation of a carbocation intermediate, such as higher temperatures or polar protic solvents, can lead to an Sₙ1 pathway. The planar carbocation can be attacked from either face by the nucleophile, resulting in a racemic mixture.[2][6]

Therefore, to obtain this compound from (S)-methyl lactate, a reaction pathway that proceeds with retention of configuration (Sₙi) is desired. Deviation from the optimal conditions can introduce competing Sₙ2 and Sₙ1 pathways, leading to racemization.

Troubleshooting Workflow for Racemization:

racemization_workflow cluster_problem Problem Identification cluster_investigation Analytical & Mechanistic Investigation cluster_causes Potential Root Causes cluster_solutions Corrective Actions problem Low Optical Rotation chiral_analysis Perform Chiral GC/HPLC Analysis problem->chiral_analysis review_conditions Review Reaction Conditions: - Temperature - Solvent - Base (presence/absence) problem->review_conditions sn1_path Sₙ1 Pathway Promoted chiral_analysis->sn1_path Confirms (R)-enantiomer review_conditions->sn1_path sn2_path Unintended Sₙ2 Pathway review_conditions->sn2_path temp_control Lower & Control Temperature sn1_path->temp_control solvent_choice Use Non-Polar, Aprotic Solvent sn1_path->solvent_choice base_control Careful Control of Base Addition sn2_path->base_control

Caption: A logical workflow for troubleshooting racemization.

Experimental Confirmation:

The definitive method for quantifying the enantiomeric purity of your product is through chiral chromatography.

Protocol: Chiral Gas Chromatography (GC) Analysis

  • Column Selection: A cyclodextrin-based chiral capillary column is highly effective for separating the enantiomers of methyl 2-chloropropionate.[7]

  • Sample Preparation: Prepare a dilute solution of your product in a volatile solvent like dichloromethane or hexane.

  • Typical GC Parameters:

    • Injector Temperature: 220 °C

    • Oven Program: Begin at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

  • Data Interpretation: The presence of two separated peaks corresponding to the (R)- and (S)-enantiomers confirms racemization. The enantiomeric excess (% ee) can be calculated from the relative peak areas.[7]

Q2: My NMR spectrum shows unexpected signals. What are the common chemical impurities?

A2: A Guide to Common Side-Products

Beyond enantiomeric impurities, several other byproducts can arise from side reactions or incomplete conversion.

ImpurityOriginKey ¹H NMR Signals (CDCl₃)Notes
(S)-Methyl lactate Incomplete reaction of the starting material.Quartet at ~4.3 ppm (CH-OH), Doublet at ~1.4 ppm (CH₃-CH), Singlet at ~3.8 ppm (O-CH₃)The quartet for the proton adjacent to the hydroxyl group is a key identifier.[8]
Methyl acrylate Elimination of HCl from the product, often promoted by heat or residual base.Complex multiplets between ~5.8 and ~6.4 ppm (vinyl protons), Singlet at ~3.7 ppm (O-CH₃)The appearance of signals in the vinyl region is a clear indication of this impurity.
Dichloropropanoate esters Over-chlorination of the starting material or product.May result in downfield shifts of the remaining protons on the propanoate backbone.GC-MS is often more effective for identifying these higher molecular weight species.
Unreacted Thionyl Chloride Byproducts Hydrolysis of SOCl₂ during workup.Can lead to acidic conditions, potentially catalyzing further side reactions.Not typically observed in the final product's NMR after proper workup.

Formation Pathways of Common Impurities:

impurity_formation cluster_reactants Reactants & Conditions cluster_products Products & Impurities start_mat (S)-Methyl Lactate desired_prod (S)-Methyl 2-chloropropanoate start_mat->desired_prod Chlorination unreacted_sm Unreacted (S)-Methyl Lactate start_mat->unreacted_sm Incomplete Reaction reagent SOCl₂ reagent->desired_prod conditions Heat / Base elim_prod Methyl Acrylate conditions->elim_prod Elimination desired_prod->elim_prod

Caption: Key pathways leading to the formation of common impurities.

Q3: How can I proactively minimize the formation of these impurities during my synthesis?

A3: Strategies for Process Optimization and Purity Enhancement

Controlling impurity formation hinges on meticulous control of the reaction parameters.

  • Rigorous Temperature Management: The chlorination reaction is exothermic. Maintaining a consistently low temperature, often between 0-5 °C, is critical to suppress Sₙ1 pathways and minimize the rate of elimination side reactions.

  • Controlled Reagent Addition: Thionyl chloride should be added dropwise to the solution of (S)-methyl lactate. This slow addition helps to manage the exotherm and prevents localized high concentrations of the reactive intermediate.

  • Judicious Choice of Solvent: Non-polar, aprotic solvents are generally preferred as they can disfavor the formation of carbocation intermediates that lead to racemization.

  • Optimized Work-up Protocol: A swift and cold aqueous work-up is essential to quench the reaction and remove water-soluble byproducts. Prolonged exposure to aqueous conditions, especially if basic, can promote hydrolysis of the ester or elimination of HCl.

  • Effective Purification: The final product is typically purified by fractional distillation under reduced pressure. This is an effective method for separating the desired product from less volatile impurities, such as unreacted starting material, and more volatile byproducts.

References

  • A Comparative Guide to Chiral Purity Analysis of Methyl 2-chloropropionate by Gas Chrom
  • Alcohol + SOCl2. ReactionWeb.io.
  • Explain the mechanism of SOCl₂ (thionyl chloride) for converting secondary alcohols to alkyl halides. brainly.com.
  • Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Master Organic Chemistry.
  • Methyl 2-chloropropano
  • Methyl 2-chloropropano
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.
  • How to Prepare (S)-(-)
  • Methyl 2-chloropropionate(17639-93-9) 1H NMR spectrum. ChemicalBook.
  • Method for synthesizing S-2-methyl chloropropionate.
  • Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
  • Methyl 2-chloropropion
  • Cas 17639-93-9,Methyl 2-chloropropion
  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • Accurate measurement of optical purity of 2-chloropropionic acid by precolumn derivatization-high performance liquid chromatography and its application.
  • Application Note: GC-MS Analysis of 1-Chloroethyl 2-methylpropano
  • Methyl-2-chloropropion
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Chiral analysis. Wikipedia.
  • Methyl 2-chloropropionate for synthesis 17639-93-9. Sigma-Aldrich.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • Methyl 2-chloropropionate(17639-93-9) MS spectrum. ChemicalBook.
  • Methyl-2-Chloropropionate for Synthesis (2-chloropropionic acid methyl ester). CDH.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • What is METHYL LACT
  • Methyl lact
  • METHYL LACTATE.
  • lactic acid and its Impurities.
  • Methyl Lact

Sources

Technical Support Center: Chlorination of Methyl Lactate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The conversion of methyl lactate to methyl 2-chloropropionate is a critical transformation in the synthesis of pharmaceuticals and agrochemicals, where high chemical and optical purity is paramount.[1][2] This seemingly straightforward chlorination, most commonly achieved with reagents like thionyl chloride (SOCl₂), is often plagued by a variety of side reactions that can compromise yield, purity, and stereochemical integrity. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues, drawing from established protocols and mechanistic principles to empower researchers in optimizing this challenging reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary side reactions I should expect when chlorinating methyl lactate with thionyl chloride (SOCl₂)?

Answer: When chlorinating methyl lactate, particularly with thionyl chloride, you are not just running a single reaction but navigating a landscape of potential competitive pathways. The primary side products arise from three main sources: intermolecular reactions of the starting material, racemization at the chiral center, and reactions involving impurities present in the starting lactate.

The most common side products include:

  • Methyl Lactyl Lactate and its Chlorinated Derivatives: Lactic acid and its esters are prone to self-condensation (oligomerization). Methyl lactate can react with another molecule to form the dimer, methyl lactyllactate. This dimer can then be chlorinated itself, leading to high-boiling, difficult-to-remove impurities.[3]

  • Products of Racemization: If you are using an optically active starting material (e.g., L-methyl lactate), a significant side reaction is the loss of stereochemical purity, resulting in a mixture of (S)- and (R)-methyl 2-chloropropionate.[4]

  • Methyl Acrylate: Under certain conditions, particularly at elevated temperatures, elimination of HCl from the product can occur, yielding methyl acrylate.

  • Byproducts from Starting Material Impurities: Commercial methyl lactate can contain other alkyl lactates (like ethyl lactate) as impurities. These will undergo chlorination concurrently to produce the corresponding alkyl 2-chloropropionates (e.g., ethyl 2-chloropropionate), which can be difficult to separate from the desired product due to similar boiling points.[3][4]

The reaction pathway and its major diversions are illustrated below.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions ML Methyl Lactate Int Intermediate (Chlorosulfinate Ester) ML->Int + SOCl₂ MLL Methyl Lactyl Lactate ML->MLL Self-Condensation ML->MLL MCP Methyl 2-Chloropropionate (Desired Product) Int->MCP Decomposition Racemic Racemic Methyl 2-Chloropropionate MCP->Racemic Racemization MCP->Racemic MA Methyl Acrylate MCP->MA Elimination (-HCl) MCP->MA CMLL Chlorinated Dimer MLL->CMLL + SOCl₂

Sources

Technical Support Center: Optimizing Reaction Conditions for (S)-Methyl 2-Chloropropanoate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-methyl 2-chloropropanoate. This valuable chiral intermediate is crucial in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its preparation, focusing on the common and stereochemically sensitive route from methyl lactate using thionyl chloride (SOCl₂).

Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent laboratory and industrial method involves the reaction of a methyl lactate enantiomer with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosgene derivatives.[3][4][5] The choice of starting material, specifically (R)- or (S)-methyl lactate, is critical as it dictates the reaction pathway needed to achieve the desired (S) configuration in the final product.

Q2: How does the stereochemistry of the starting material, methyl lactate, affect the final product?

This is a critical aspect of the synthesis. The reaction of a secondary alcohol like methyl lactate with thionyl chloride can proceed through two primary mechanisms, each yielding a different stereochemical outcome:

  • SNi (Substitution Nucleophilic internal): This mechanism occurs when thionyl chloride is used alone or in a non-nucleophilic solvent. It proceeds with retention of configuration. Therefore, to obtain this compound, you would start with (S)-methyl lactate.[6][7]

  • SN2 (Substitution Nucleophilic bimolecular): This mechanism is favored in the presence of a nucleophilic base like pyridine. It proceeds with inversion of configuration.[6][7] Consequently, to synthesize this compound via this pathway, you must start with (R)-methyl lactate.[4]

Q3: What is the role of pyridine in the reaction with thionyl chloride?

Pyridine serves a dual purpose. Firstly, it acts as a base to neutralize the HCl gas produced during the reaction, which can prevent acid-catalyzed side reactions.[8] Secondly, and more importantly for stereochemistry, pyridine is a nucleophile that intercepts the chlorosulfite intermediate formed between the alcohol and thionyl chloride.[7][9] This forms a pyridinium salt, releasing a free chloride ion which then acts as an external nucleophile, forcing an SN2 backside attack and leading to inversion of the stereocenter.[6][7]

Experimental Workflow & Protocol

This section outlines a general, reliable protocol for the synthesis of this compound from (R)-methyl lactate, leveraging the SN2 pathway to ensure high optical purity.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Assemble Reagents: (R)-Methyl Lactate Thionyl Chloride (SOCl₂) Pyridine Anhydrous Solvent (e.g., DCM) glassware Setup Dry Glassware under Inert Atmosphere (N₂/Ar) reagents->glassware dissolve Dissolve (R)-Methyl Lactate and Pyridine in Solvent glassware->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_socl2 Slowly Add SOCl₂ (Dropwise) cool->add_socl2 react Stir at 0-5 °C, then Warm to Room Temp. Monitor by TLC/GC add_socl2->react quench Quench with Ice-Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by Vacuum Distillation concentrate->distill characterize Characterize Product: ¹H NMR, ¹³C NMR, IR distill->characterize purity Determine Purity (GC) & Enantiomeric Excess (Chiral HPLC/GC) characterize->purity

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol (SN2 Inversion)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Reagent Addition: Dissolve (R)-methyl lactate and pyridine (1.2 equivalents) in the DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition is mildly exothermic.[10]

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully pour the reaction mixture over crushed ice to quench excess thionyl chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.[11]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Probable CauseRecommended SolutionScientific Rationale
Moisture Contamination Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, high-purity reagents.Thionyl chloride reacts vigorously with water to form HCl and SO₂, consuming the reagent and preventing the desired reaction.
Reagent Degradation Use a fresh bottle of thionyl chloride or distill it before use.[12]Thionyl chloride can decompose over time, especially if exposed to moisture, reducing its reactivity.
Incomplete Reaction Increase reaction time or gently heat the reaction after the initial addition (e.g., reflux in a higher boiling solvent like toluene if DCM is ineffective).[12] Monitor progress by TLC or GC.The reaction may be sluggish, especially if the starting alcohol is sterically hindered or if concentrations are low. Heating provides the necessary activation energy.
Loss during Work-up Ensure the pH of the aqueous layer is neutral or slightly basic during NaHCO₃ washing to prevent hydrolysis of the ester product. Avoid vigorous shaking to prevent emulsion formation.This compound is an ester and can be hydrolyzed back to the corresponding acid under acidic or strongly basic conditions, especially during aqueous work-up.
Troubleshooting Flowchart: Low Yield

G start Low Yield Observed check_reagents Were reagents and solvents anhydrous? start->check_reagents check_socl2 Is the SOCl₂ fresh or recently distilled? check_reagents->check_socl2 Yes sol_reagents Solution: Use anhydrous conditions. Dry glassware & solvents. check_reagents->sol_reagents No check_time_temp Was reaction monitored to completion? check_socl2->check_time_temp Yes sol_socl2 Solution: Use fresh or distilled SOCl₂. check_socl2->sol_socl2 No check_workup Was the work-up pH controlled? check_time_temp->check_workup Yes sol_time_temp Solution: Increase reaction time or apply gentle heating. check_time_temp->sol_time_temp No sol_workup Solution: Ensure neutral/mildly basic washes. Avoid emulsions. check_workup->sol_workup No end Yield Optimized check_workup->end Yes sol_reagents->end sol_socl2->end sol_time_temp->end sol_workup->end

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to one of the most common challenges in the field: achieving high enantiomeric excess (ee). This resource moves beyond simple checklists to explain the causality behind experimental outcomes, helping you not only to solve current issues but also to build a robust framework for future success.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a low enantiomeric excess (% ee). What are the most common culprits?

A1: Low enantioselectivity can stem from multiple factors, often categorized into three main areas: the catalyst system, the reaction conditions, and the purity of the materials used.[1][2] A systematic investigation starting with the most likely or easiest-to-test variable is the most efficient troubleshooting approach. Common issues include impure or degraded catalysts, suboptimal temperature, inappropriate solvent choice, or the presence of a non-catalyzed racemic background reaction.[2]

Q2: How critical is the purity of my chiral catalyst or ligand?

A2: It is paramount. The enantiomeric purity of your catalyst or ligand directly sets the maximum possible ee for your product.[2] Any contamination with the opposite enantiomer of the catalyst will generate the opposite enantiomer of the product, directly eroding your final ee value. Furthermore, chemical impurities can poison the catalyst or interfere with the formation of the active catalytic species, leading to diminished performance.[1][3] Always use catalysts and ligands of the highest possible purity and handle them under appropriate conditions (e.g., inert atmosphere for air-sensitive compounds) to prevent degradation.[1]

Q3: How does reaction temperature influence enantioselectivity?

A3: Temperature is one of the most critical parameters for controlling enantioselectivity.[2][3] Generally, lower reaction temperatures lead to higher enantiomeric excess.[2][3] This is because the formation of two enantiomers proceeds through two different diastereomeric transition states, each with a distinct activation energy (ΔG‡). A lower temperature amplifies the impact of the difference in these activation energies (ΔΔG‡), making the reaction pathway through the lower-energy transition state significantly more favorable.[3][4] Conversely, at higher temperatures, there may be enough thermal energy to overcome both barriers, leading to a more racemic product.[3][5]

Q4: Can the solvent choice really make that much of a difference?

A4: Absolutely. The solvent can have a profound effect on enantioselectivity by influencing the conformation and stability of the catalyst-substrate complex in the transition state.[3] Factors such as solvent polarity, coordinating ability, and even viscosity can alter the delicate non-covalent interactions that govern stereochemical control.[6][7][8] For instance, in some reactions, non-polar, non-coordinating solvents are preferred to maintain a rigid catalyst structure, while in others, a coordinating solvent may be essential for catalyst activation.[3] A solvent screen is often a crucial step in reaction optimization.[1]

In-Depth Troubleshooting Guides

Guide 1: Catalyst and Ligand Issues

Q: I've confirmed my catalyst/ligand is enantiopure, but my ee is still low. What could be wrong with the catalyst system itself?

A: Beyond enantiopurity, several factors related to the catalyst's chemical state and environment can be at play:

  • Incorrect Catalyst Loading: Using too little catalyst can increase the relative contribution of a non-catalyzed background reaction, which produces a racemic product and lowers the overall ee.[2] Conversely, excessively high catalyst loading can sometimes lead to aggregation or the formation of less selective catalytic species. It is crucial to screen a range of catalyst loadings to find the optimal concentration.

  • Catalyst Deactivation: Chiral catalysts can be sensitive and prone to deactivation.[9][10][11] This can be caused by impurities in the substrate or solvent (e.g., water, oxygen), or by side products generated during the reaction.[9][10][11] For example, hydrolysis of an intermediate imine can release species like ammonia or methylamine that strongly coordinate to and poison an iridium catalyst.[9][10][11] Running the reaction under strictly inert and anhydrous conditions is often necessary.

  • Incomplete Catalyst Formation: For catalysts generated in situ, the pre-formation step is critical. Ensure the metal precursor and ligand are mixed in the correct stoichiometry and for a sufficient amount of time before adding the substrate. Incomplete formation of the active chiral complex means a portion of the reaction may be catalyzed by a less selective or achiral species.

Guide 2: Reaction Condition Optimization

Q: I've screened temperatures and my ee improves at lower temperatures, but the reaction becomes impractically slow. How do I balance rate and selectivity?

A: This is a classic challenge in asymmetric synthesis. While lowering the temperature is a reliable way to increase ee, it's not always practical.[3] Here is a logical workflow to address this:

  • Confirm Temperature is the Key: First, ensure that other parameters are not confounding the issue. Re-optimize solvent and concentration at the lowest practical temperature.

  • Increase Catalyst Loading: At lower temperatures, a modest increase in catalyst loading can often restore a reasonable reaction rate without compromising the gains in enantioselectivity.

  • Solvent Optimization: Revisit the solvent screen. A different solvent might stabilize the desired transition state more effectively, allowing for a higher ee at a more moderate temperature.[12][13]

  • Ligand Modification: If available, screen structurally related chiral ligands. Sometimes a small modification to the ligand's steric or electronic properties can significantly enhance catalyst turnover and selectivity, allowing for faster reactions at lower temperatures.[14]

Workflow for Optimizing Reaction Conditions

G start Low ee Observed temp_screen Perform Temperature Screen (-78°C, -40°C, 0°C, 25°C) start->temp_screen solvent_screen Screen Solvents (Polar Aprotic, Non-Polar, Ethereal, etc.) temp_screen->solvent_screen Select best temp conc_screen Optimize Catalyst/Substrate Concentration solvent_screen->conc_screen Select best solvent analysis Analyze ee by Chiral HPLC/GC conc_screen->analysis Test range analysis->temp_screen Re-optimize if needed result Optimal Conditions Identified analysis->result

Caption: A systematic workflow for optimizing key reaction parameters to improve enantiomeric excess.

Guide 3: Analytical Method Validation

Q: I am getting inconsistent ee values from my chiral HPLC/GC. How can I be sure my analytical method is reliable?

A: An unreliable analytical method can be just as problematic as a poor reaction. Accurate determination of ee is non-negotiable.[15]

  • Baseline Resolution: The primary requirement is to achieve baseline separation of the two enantiomer peaks. A resolution value (Rs) of >1.5 is ideal. If resolution is poor, optimize the mobile phase composition, flow rate, or column temperature. For HPLC, screening different chiral stationary phases (CSPs) may be necessary.[1][]

  • Peak Identification: You must unequivocally identify which peak corresponds to which enantiomer. This is typically done by injecting an independently synthesized, enantiopure standard of one enantiomer. If a standard is unavailable, derivatization with a chiral reagent can create diastereomers that may be identifiable by other means (e.g., NMR).

  • Accurate Integration: Ensure the peak integration is accurate and consistent. Automated integration parameters should be carefully reviewed to avoid errors, especially with small peaks or those on a sloping baseline.

  • Detector Linearity: Confirm that the detector response is linear over the concentration range of your samples. A non-linear response can lead to inaccurate area percentages and, therefore, an incorrect ee calculation.

Experimental Protocols

Protocol 1: General Procedure for Reaction Temperature Screening

This protocol outlines a systematic approach to evaluating the effect of temperature on enantioselectivity.

  • Setup: Prepare five identical, oven-dried reaction vessels equipped with stir bars under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: Prepare a stock solution of your substrate and a separate stock solution of your in situ generated catalyst (ligand + metal precursor) in your chosen anhydrous solvent.

  • Reaction Initiation:

    • Place each reaction vessel in a cooling bath set to the target temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

    • Aliquot the catalyst stock solution into each vessel. Allow 10-15 minutes for thermal equilibration.

    • Initiate all reactions simultaneously by adding the substrate stock solution to each vessel.

  • Monitoring: Stir the reactions at their respective temperatures. Take aliquots from each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Quench each aliquot immediately (e.g., with a saturated NH4Cl solution).

  • Analysis: Extract the product from each quenched aliquot, prepare for analysis, and determine the conversion and enantiomeric excess by a validated chiral HPLC or GC method.

  • Data Interpretation: Plot % ee vs. temperature and conversion vs. temperature to find the optimal balance between selectivity and reaction rate.

Table 1: Example Data from a Temperature Screen

Temperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (% ee)
254>9975.2
012>9991.5
-20249596.8
-40488298.9
-787245>99.5

This illustrative data shows a common trend where lower temperatures significantly increase % ee but decrease the reaction rate.[2][3]

Protocol 2: Chiral HPLC Method Development for ee Determination

This protocol provides a starting point for developing a robust analytical method to measure % ee.

  • Column Selection: Choose a chiral stationary phase (CSP) based on the functional groups in your analyte. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are versatile starting points.

  • Mobile Phase Screening:

    • Normal Phase: Start with a Hexane/Isopropanol (IPA) mixture (e.g., 90:10). Run a gradient from 99:1 to 50:50 to find an approximate elution composition.

    • Reverse Phase: Start with an Acetonitrile/Water mixture (e.g., 50:50).

  • Optimization: Once initial separation is observed, perform isocratic runs, finely adjusting the mobile phase composition to achieve baseline resolution (Rs > 1.5). Adjusting the flow rate can also improve separation.

  • Quantification: Integrate the peak areas (A1 and A2) of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

  • Validation: Inject a known racemic standard (50:50 mixture) to confirm that the peak areas are equal, verifying an unbiased detector response.

Diagram: Factors Influencing Stereoselectivity

G TS TS Products Products TS->Products Determines Ratio DeltaG ΔΔG‡ (Free Energy Difference) DeltaG->TS Catalyst Catalyst Structure & Purity Catalyst->DeltaG Temperature Temperature (T) Temperature->DeltaG Solvent Solvent Effects Solvent->DeltaG

Caption: The enantiomeric excess is determined by the free energy difference (ΔΔG‡) between the two diastereomeric transition states.

References

  • Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • DNA–Based Asymmetric Catalysis: Role of Ionic Solvents and Glymes. PMC. Available at: [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). Available at: [Link]

  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. Available at: [Link]

  • Effect of temperature on the enantiomeric excess using the constant ν1... ResearchGate. Available at: [Link]

  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. White Rose Research Online. Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]

  • Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. ResearchGate. Available at: [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. Available at: [Link]

  • Chirality in Chemical Synthesis. Mettler Toledo. Available at: [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available at: [Link]

  • Enantiomeric excess E as a function of the number of temperature cycles... ResearchGate. Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. Encyclopedia.pub. Available at: [Link]

  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society. Available at: [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. MDPI. Available at: [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH. Available at: [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. Available at: [Link]

  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. Available at: [Link]

  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. Available at: [Link]

  • Determination of enantiomeric excess. University of Bristol. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. Available at: [Link]

  • Asymmetric reactions_synthesis. University of Illinois. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]

  • Catalytic Deracemization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. PMC. Available at: [Link]

  • What is the easiest way to synthesize a pure enantiomer using only racemic ingredients? Quora. Available at: [Link]

  • Assymetric Induction. MSU chemistry. Available at: [Link]

  • Kinetic resolution. Wikipedia. Available at: [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. PubMed Central. Available at: [Link]

  • Enantioselective synthesis. Wikipedia. Available at: [Link]

  • Asymmetric-Synthesis. University of Birmingham. Available at: [Link]

  • Effect of Acid Catalyst on the Yield and Purity of Hemiacetal 34. ResearchGate. Available at: [Link]

  • Plausible explanation for the low enantioselectivity observed. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis. University of York. Available at: [Link]

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Technical Support Center: Purification of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (S)-methyl 2-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the highest purity of your final product. The removal of residual catalysts is a critical step in any synthesis, directly impacting downstream applications and the overall quality of your active pharmaceutical ingredient (API).

Introduction to the Challenge

This compound is a key chiral intermediate in the synthesis of many pharmaceuticals and agrochemicals. Its synthesis often employs catalysts that, if not completely removed, can interfere with subsequent reactions, compromise product stability, and pose safety risks. This guide will focus on the effective removal of common catalysts and byproducts encountered during its synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have during the purification of this compound.

Q1: What are the most common catalysts used in the synthesis of this compound that require removal?

A1: The primary catalysts and reagents of concern are typically those used in the chlorination of (S)-lactic acid or its methyl ester. These include:

  • Vilsmeier reagent , generated in situ from a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Pyridine and other organic bases, which can be used to catalyze the reaction and scavenge the HCl byproduct.[1][2][3]

  • Hydrogen peroxide , which has been reported as a catalyst in some synthesis routes.[4]

Q2: I've completed my reaction using a Vilsmeier reagent and now have a complex mixture. What is the first step in the work-up?

A2: The first and most critical step is to safely quench the reactive Vilsmeier reagent and any remaining chlorinating agent. This is typically achieved by slowly and carefully adding the reaction mixture to crushed ice or ice-cold water with vigorous stirring. This hydrolyzes the reactive species and makes the mixture safer to handle.

Q3: My aqueous wash after a Vilsmeier-type reaction is forming a persistent emulsion. What can I do?

A3: Emulsion formation is a common issue, especially when residual DMF is present. Here are several strategies to break the emulsion:

  • Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5][6][7]

  • Change in pH: If the reaction mixture is basic, a gentle acidification (or neutralization if acidic) can sometimes disrupt the emulsion.[8]

  • Filtration through Celite®: Filtering the entire emulsified mixture through a pad of Celite® can help to remove fine particulate matter that may be stabilizing the emulsion.[6][8]

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7]

Q4: How do I effectively remove residual pyridine from my product?

A4: Pyridine is a basic compound and can be removed by washing the organic layer with a dilute acidic solution, such as 1M hydrochloric acid or a 10% aqueous copper sulfate solution. The pyridine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1][2][9]

Q5: What is the best way to remove unreacted hydrogen peroxide?

A5: Residual hydrogen peroxide can often be removed by washing the organic layer with an aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate.[10] Alternatively, repeated water washes can also be effective, as hydrogen peroxide is water-soluble.

Troubleshooting Guides

This section provides more detailed, step-by-step protocols for specific challenges you may encounter during the purification of this compound.

Scenario 1: Removing Vilsmeier Reagent Byproducts

Problem: You have synthesized this compound using a Vilsmeier-type reaction and need to remove the catalyst byproducts, including DMF, and any residual phosphorus compounds.

Underlying Chemistry: The Vilsmeier reagent is an iminium salt that is hydrolyzed during work-up. The byproducts, such as dimethylamine hydrochloride and phosphoric acid (if POCl₃ was used), are water-soluble and can be removed by aqueous extraction. DMF is also highly water-soluble.

start Crude Reaction Mixture quench Quench with Ice-Cold Water start->quench neutralize Neutralize with NaHCO3 Solution quench->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract wash_h2o Wash with Water extract->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Further Purification (e.g., Distillation) concentrate->purify product Pure this compound purify->product

Caption: Workflow for Vilsmeier Reagent Byproduct Removal.

  • Quenching: Slowly add the crude reaction mixture to a beaker of crushed ice with vigorous stirring. Maintain the temperature below 20°C.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral (~7). This will neutralize any acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash successively with water and then brine. The water wash helps to remove the majority of the DMF and inorganic salts, while the brine wash aids in breaking any emulsions and removing residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation.[11]

Scenario 2: Removal of Pyridine Catalyst

Problem: You have used pyridine as a catalyst and need to ensure its complete removal from your this compound product.

Underlying Chemistry: Pyridine is a basic amine and will react with an acid to form a water-soluble pyridinium salt. This allows for its selective removal from the organic product through liquid-liquid extraction.

start Crude Product Containing Pyridine dissolve Dissolve in Organic Solvent start->dissolve wash_acid Wash with Dilute HCl (1M) dissolve->wash_acid wash_bicarb Wash with Saturated NaHCO3 Solution wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Pyridine-Free Product concentrate->product

Caption: Workflow for Pyridine Removal.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate.

  • Acid Wash: Wash the organic solution with 1M hydrochloric acid. Repeat the wash if a significant amount of pyridine was used. The pyridine will react to form pyridinium chloride and move into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Perform a final wash with brine to remove any remaining water-soluble impurities and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Data Summary Table

Catalyst/ReagentRemoval MethodKey Considerations
Vilsmeier Reagent Quenching with ice, neutralization (NaHCO₃), and aqueous extraction.Prone to emulsion formation; ensure thorough washing to remove DMF.
Pyridine Acid wash (e.g., 1M HCl) followed by a neutralization wash.Ensure the product is stable to acidic conditions.
Hydrogen Peroxide Wash with a mild reducing agent (e.g., Na₂S₂O₃) or water.Hydrogen peroxide is water-soluble, making aqueous washes effective.
Thionyl Chloride Quenching with a base (e.g., NaHCO₃) or careful addition to water/ice.Highly reactive and corrosive; handle with care in a fume hood.

Analytical Methods for Residual Catalyst Detection

Ensuring the complete removal of catalysts and their byproducts is crucial. Here are some recommended analytical techniques for quantifying residual impurities.

AnalyteRecommended Technique(s)Principle
Residual DMF Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)GC separates volatile compounds, and the detector provides quantification.
Residual Phosphorus Compounds Ion Chromatography (IC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)IC is suitable for ionic phosphate species after hydrolysis. ICP-MS offers high sensitivity for elemental phosphorus.[12]
Unreacted Hydrogen Peroxide 1H NMR Spectroscopy, Iodometric Titration1H NMR can directly quantify H₂O₂ in solution.[13][14] Titration provides a quantitative measure of the total peroxide content.[10]
Residual Pyridine High-Performance Liquid Chromatography (HPLC) with UV detection, GC-MSHPLC is effective for quantifying non-volatile organic bases. GC-MS can also be used if the product is sufficiently volatile.

Conclusion

The successful synthesis of high-purity this compound hinges on the meticulous removal of residual catalysts and byproducts. By understanding the underlying chemistry of the removal processes and employing the appropriate work-up and analytical techniques, researchers can ensure the quality and reliability of their final product. This guide provides a foundation for troubleshooting common purification challenges, but it is essential to adapt these procedures to the specific scale and conditions of your experiment.

References

  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (n.d.). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • National Institutes of Health. (2022). Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for using peroxide (organic peracid; H2O2; etc.). Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing S-methyl 2-chloropropionate.
  • ResearchGate. (2022). Simultaneous Quantification of H 2 O 2 and Organic Hydroperoxides by 1 H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). How to remove pyridine from reaction mixture? Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of pyridine carboxylic acids.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate.
  • Google Patents. (n.d.). Method for synthesizing S-2-methyl chloropropionate.
  • ResearchGate. (2025). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Retrieved from [Link]

  • Alvarez, P. J. (2021). Quantification of photocatalytically-generated hydrogen peroxide in the presence of organic electron donors. Chemical Engineering Journal, 420, 129623.
  • ResearchGate. (n.d.). Process of reaction time on the resolution of (±)-methyl.... Retrieved from [Link]

  • Reddit. (2014). Emulsion Problem during Extraction. Help! Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Purification of S‐Methyl‐2‐chloropropionate from Enantiomer Mixtures by Three‐Phase Crystallization. Retrieved from [Link]

  • Analytical Method Summaries. (2018). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Detection and Quantification of Hydrogen Peroxide in Aqueous Solutions Using Chemical Exchange Saturation Transfer. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Analytical Method Summaries. (n.d.). Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

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Technical Support Center: (S)-methyl 2-chloropropanoate Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (S)-methyl 2-chloropropanoate is a crucial chiral building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its stereochemical integrity is paramount for the efficacy and safety of the final active ingredient. However, its utility is matched by its sensitivity to storage and handling conditions. This technical guide provides an in-depth analysis of the stability issues associated with this compound, offering troubleshooting advice and validated protocols to help researchers maintain its chemical and chiral purity. The two primary degradation pathways of concern are hydrolysis and racemization , which will be the central focus of this document.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability and preserve enantiomeric purity, the compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[2][3] For optimal shelf-life, refrigeration at temperatures below 15°C is recommended, with some suppliers suggesting storage at or below -20°C.[1][3] The storage area should be well-ventilated and designated as a flammables area, away from heat, sparks, or open flames.[4]

Q2: What are the primary signs of degradation?

A: Visual signs may not always be apparent. The clear, colorless liquid may not change in appearance even with significant degradation.[4] The most reliable indicators are analytical:

  • Chemical Degradation: The appearance of new peaks in a Gas Chromatography (GC) chromatogram, most commonly corresponding to 2-chloropropionic acid and methanol.

  • Chiral Degradation: A decrease in the enantiomeric excess (ee%) as measured by chiral High-Performance Liquid Chromatography (HPLC).

  • Physical Signs: An unusually sharp or acidic odor, beyond its characteristic mild ester-like smell, may indicate the formation of acidic hydrolysis byproducts like hydrogen chloride gas.[2][5][6]

Q3: What is the expected shelf-life of this compound?

A: With proper storage as outlined in Q1, a shelf-life of up to 24 months can be expected.[7] However, this is highly dependent on the purity of the initial material and the strict exclusion of moisture and atmospheric contaminants. It is best practice to re-analyze the purity and enantiomeric excess of the material if it has been stored for an extended period or if the container has been opened multiple times.

Q4: Why is moisture a critical concern?

A: Moisture is the primary driver of chemical degradation through hydrolysis. This compound, like other esters, can react with water to break down into its constituent carboxylic acid (2-chloropropionic acid) and alcohol (methanol).[8] This reaction is often slow with pure water but can be catalyzed by trace amounts of acid or base.[5][8][9] This not only consumes the desired starting material but also introduces acidic impurities that can complicate subsequent reactions.

Q5: Can I store it at room temperature?

A: While some sources state it is stable under "normal conditions," this is generally meant for short-term handling.[5] Long-term storage at ambient temperature is not recommended. Elevated temperatures can increase the rate of both hydrolysis and potential racemization, and as a flammable liquid with a relatively low flash point (~101°F or 38°C), room temperature storage increases the fire hazard.[2][4]

Q6: What is racemization and why is it a critical issue for this compound?

A: Racemization is the process by which an enantiomerically pure substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in the loss of optical activity.[10] For this compound, the chiral center is the carbon atom bonded to the chlorine. This chlorine atom can be displaced by a nucleophile, such as a chloride ion, via an SN2 mechanism.[11] This reaction proceeds through a transition state that inverts the stereochemistry. If the attacking nucleophile is a chloride ion, the result is the formation of the (R)-enantiomer. This process is reversible, leading to an equilibrium mixture of both enantiomers and a loss of the critical stereospecificity required for its applications in drug development.[11][12]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Inconsistent or Low Yields in Subsequent Reactions
  • Symptom: Your reaction, which uses this compound as a starting material, is providing lower than expected yields or failing completely.

  • Possible Cause: Degradation of the starting material via hydrolysis.

  • Causality & Explanation: The ester has partially or fully hydrolyzed to 2-chloropropionic acid and methanol.[8] The actual molar amount of the active ester is therefore lower than calculated based on weight or volume. Furthermore, the acidic byproduct (2-chloropropionic acid) can interfere with pH-sensitive reactions, neutralize basic reagents, or catalyze unwanted side reactions.

  • Troubleshooting & Validation:

    • Verify Purity: Before use, analyze a small aliquot of the this compound using Gas Chromatography (GC) as described in Protocol 2 . Compare the resulting chromatogram to a reference standard or the certificate of analysis. The presence of significant new peaks, especially those corresponding to methanol and 2-chloropropionic acid, confirms hydrolysis.

    • Aqueous Wash Test: Shake a small sample of the ester with deionized water. Check the pH of the aqueous layer. A pH significantly below 7 indicates the presence of acidic hydrolysis products.

    • Solution: If degradation is confirmed, the material should be repurified by distillation under reduced pressure. To prevent recurrence, ensure the material is stored under an inert atmosphere and that all glassware and reagents used are scrupulously dried.

Issue 2: Loss of Stereospecificity in the Final Product
  • Symptom: A chiral product synthesized from this compound shows low enantiomeric excess (ee%) or is completely racemic.

  • Possible Cause: Racemization of the this compound starting material.

  • Causality & Explanation: The chiral center of the starting material has been compromised. This can be caused by trace amounts of nucleophiles, particularly chloride ions, during storage.[11] These ions can arise from the slow decomposition of the ester itself, which can release HCl. Each SN2 attack by a chloride ion on the chiral carbon has a high probability of inverting the stereocenter, leading to the formation of the (R)-enantiomer and a gradual loss of enantiomeric purity.[11] Certain reaction conditions, such as prolonged heating or the presence of specific bases or salts, can accelerate this process.[10]

  • Troubleshooting & Validation:

    • Verify Chiral Purity: Before starting your synthesis, analyze the enantiomeric excess of the this compound using a suitable chiral HPLC method as detailed in Protocol 3 .

    • Review Reaction Conditions: Scrutinize your reaction protocol for any reagents or conditions known to promote racemization of alkyl halides. Avoid prolonged exposure to high temperatures and nucleophilic catalysts or solvents where possible.

    • Solution: If the starting material is found to be partially or fully racemic, it cannot be easily corrected. The batch should be discarded for stereospecific applications. To prevent future occurrences, adhere strictly to the recommended storage conditions, particularly the use of an inert atmosphere and refrigeration, to minimize the initial decomposition that can trigger the racemization cascade.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, inspect the container seal for integrity.

  • Inerting: If the material will be used frequently, transfer it in a glovebox or under a positive pressure of inert gas (argon or nitrogen) into smaller, septum-sealed vials for single or limited use. This minimizes atmospheric exposure of the main stock.

  • Storage: Store the main container and any aliquots in a designated, ventilated flammables refrigerator at <15°C.[3] Ensure the container is tightly closed.

  • Dispensing: For use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid. Use a dry syringe or cannula to transfer the liquid under an inert gas counter-flow.

  • Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing and returning to cold storage.

Protocol 2: Quality Control - Assessing Chemical Purity by Gas Chromatography (GC)
  • Objective: To quantify the purity of this compound and detect hydrolysis byproducts.

  • Instrumentation:

    • Column: A standard non-polar capillary column (e.g., DB-5, HP-5MS, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/Splitless, 250°C.

    • Detector: Flame Ionization Detector (FID), 280°C.

  • Method:

    • Sample Preparation: Prepare a dilute solution of the ester (approx. 1 µL in 1 mL) in a high-purity solvent like dichloromethane or ethyl acetate.

    • Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 15°C/minute.

      • Final Hold: Hold at 200°C for 2 minutes.

    • Injection: Inject 1 µL of the prepared sample.

    • Analysis: Integrate the peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. Identify potential impurities based on their expected retention times (methanol will be very early, 2-chloropropionic acid will be later and may show tailing).

Protocol 3: Quality Control - Assessing Enantiomeric Purity by Chiral HPLC
  • Objective: To determine the enantiomeric excess (ee%) of the this compound.

  • Instrumentation:

    • Column: A chiral stationary phase (CSP) column. Cyclodextrin-based or polysaccharide-based columns are often effective for this class of compounds.[13] (e.g., Astec CYCLOBOND I 2000 or similar).

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio must be optimized for the specific column used (e.g., 98:2 Hexane:IPA).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a low wavelength (e.g., 210 nm).

  • Method:

    • Sample Preparation: Prepare a solution of the ester (approx. 1 mg/mL) in the mobile phase.

    • Injection: Inject 10-20 µL of the sample.

    • Analysis: The two enantiomers, (S) and (R), should resolve into two separate peaks.

    • Calculation: Calculate the enantiomeric excess using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Section 4: Data and Visualization

Table 1: Storage Condition Guidelines and Associated Risks
ParameterRecommended ConditionAssociated Risk if Deviated
Temperature <15°C (Refrigerated)[3]Increased rate of hydrolysis and racemization.
Atmosphere Inert Gas (Nitrogen/Argon)Exposure to moisture leads to hydrolysis.
Light Amber vial / Dark locationLight can potentially promote radical decomposition.[5]
Container Tightly sealedIngress of moisture and contaminants.
Incompatibles Acids, Bases, Oxidizers[6]Vigorous reactions, accelerated decomposition.[9]
Diagrams

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products S_Ester (S)-methyl 2-chloropropanoate Products (S)-2-chloropropionic acid + Methanol S_Ester->Products Hydrolysis (catalyzed by H⁺/OH⁻) Water H₂O

Caption: The hydrolysis pathway of this compound.

Racemization_Mechanism S_Ester (S)-enantiomer TS Trigonal Bipyramidal Transition State S_Ester->TS SN2 Attack TS->S_Ester R_Ester (R)-enantiomer TS->R_Ester Inversion of Stereochemistry R_Ester->TS Reverse Reaction Nucleophile2 Cl⁻ Nucleophile1 Cl⁻

Caption: SN2 mechanism leading to racemization.

Troubleshooting_Workflow start Experiment Fails (Low Yield or No Stereoselectivity) run_gc Perform GC analysis (Protocol 2) start->run_gc check_purity Is starting material pure? run_hplc Perform Chiral HPLC (Protocol 3) check_purity->run_hplc Yes degraded Chemical Degradation (Hydrolysis) check_purity->degraded No check_chiral Is ee% > 98%? racemized Chiral Degradation (Racemized) check_chiral->racemized No review_reaction Starting material is OK. Review reaction conditions (temp, reagents, time). check_chiral->review_reaction Yes run_gc->check_purity run_hplc->check_chiral repurify Repurify via distillation & improve storage degraded->repurify discard Discard batch for chiral applications racemized->discard

Sources

Scaling up the production of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance on scaling up the production of (S)-methyl 2-chloropropanoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the complexities of this chiral synthesis.

Section 1: Synthesis Pathway and Critical Control Points

The industrial synthesis of this compound predominantly relies on the stereospecific transformation of readily available chiral precursors. While various methods exist, the diazotization of an L-alanine derivative is a common and cost-effective route.[1][2] This process involves the conversion of the amino group into a diazonium group, which is an excellent leaving group, followed by nucleophilic substitution with a chloride ion.

A critical aspect of this synthesis is maintaining the stereochemical integrity of the chiral center. The reaction proceeds with overall retention of configuration, but any deviation from optimal conditions can lead to racemization, significantly impacting the product's optical purity and utility.[3][4]

Below is a generalized workflow illustrating the key stages and critical control points (CCPs) during the scale-up process.

Synthesis_Workflow cluster_0 Preparation & Staging cluster_1 Reaction Stage cluster_2 Work-up & Isolation cluster_3 Purification & QC Start L-Alanine Methyl Ester HCl Diazotization Diazotization Reaction Start->Diazotization Reagents Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) Reagents->Diazotization CCP1 CCP 1: Temperature Control (-5°C to 0°C) Diazotization->CCP1 CCP2 CCP 2: Reagent Addition Rate (Slow, Sub-surface) Diazotization->CCP2 Quench Reaction Quench (e.g., Urea) Diazotization->Quench Extraction Organic Extraction Quench->Extraction Wash Aqueous Wash (Brine) Extraction->Wash Drying Drying over MgSO4/Na2SO4 Wash->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation CCP3 CCP 3: Vacuum & Temp Control Distillation->CCP3 QC Final Product QC (Chiral GC, NMR) Distillation->QC

Caption: Generalized workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of your synthesis.

Question 1: We are experiencing low yields (<70%). What are the likely causes and how can we improve this?

Answer: Low yield is a common scale-up challenge and can typically be attributed to three main factors: incomplete reaction, side reactions, or product loss during work-up.

  • Incomplete Reaction:

    • Causality: The diazotization reaction is highly dependent on the stoichiometry and effective concentration of the reagents. In a large-scale reactor, poor mixing can lead to localized areas of low reagent concentration, causing the reaction to stall.

    • Solution: Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider using a sub-surface addition tube for the sodium nitrite solution to ensure it reacts before potential degradation on the surface. Verify the molar equivalents of all reagents; a slight excess of sodium nitrite (1.1-1.2 eq) is often required.

  • Side Reactions:

    • Causality: The intermediate diazonium salt is unstable. If the temperature rises above 5°C, it can decompose or react with water to form the corresponding hydroxy compound, (S)-methyl lactate, a common byproduct.

    • Solution: Strict temperature control is paramount. Use a jacketed reactor with a reliable chilling system to maintain the internal temperature between -5°C and 0°C throughout the NaNO₂ addition. The rate of addition should be slow enough to allow the cooling system to dissipate the exothermic heat of reaction.

  • Product Loss During Work-up:

    • Causality: this compound has some solubility in water. Multiple, aggressive aqueous washes can lead to significant product loss into the aqueous phase.

    • Solution: Minimize the volume of water used for washing. Use a saturated brine solution for the final wash to reduce the solubility of the ester in the aqueous layer. Ensure efficient phase separation before proceeding.

Question 2: Our final product has low enantiomeric excess (ee < 95%). What is causing the racemization?

Answer: Maintaining stereochemical purity is the most critical challenge in this synthesis. Racemization can occur if the reaction mechanism deviates from a pure Sₙ2-like pathway.

  • Causality: The primary cause of racemization is the formation of a carbocation intermediate (Sₙ1 pathway) or a planar enolate under basic conditions.[3][4] While the reaction is run under acidic conditions, localized pH changes or excessive heat can promote these pathways. The C-Cl bond in the product is at an alpha position to a carbonyl group, making the alpha-proton acidic and susceptible to deprotonation and subsequent racemization if any base is present.

  • Preventative Measures:

    • Strict Temperature Control: As mentioned for yield, keeping the temperature below 0°C disfavors the formation of a carbocation intermediate.

    • Avoid Basic Conditions: Ensure the reaction mixture remains acidic throughout. During work-up, avoid using basic solutions (e.g., sodium bicarbonate) until all acidic reagents have been thoroughly removed with water or brine washes.

    • Solvent Choice: While the reaction is typically run in aqueous HCl, the choice of extraction solvent is important. Non-polar solvents are generally preferred.

    • Minimize Time: The diazonium intermediate should be converted and the product isolated in a timely manner. Prolonged reaction or work-up times increase the opportunity for racemization.

Racemization_Pathway Start This compound Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Deprotonation Base Trace Base (e.g., from work-up) Base->Enolate Protonation Re-protonation Enolate->Protonation 50% Enolate->Protonation 50% S_Product (S)-Product (Desired) Protonation->S_Product R_Product (R)-Product (Racemized) Protonation->R_Product

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Question 3: We are observing significant foaming and gas evolution during the reaction, posing a safety risk. How can this be managed?

Answer: Vigorous gas evolution (N₂) is expected from the decomposition of the diazonium salt. However, excessive foaming can lead to reactor overflow and is a serious safety concern.

  • Causality: The rate of gas evolution is directly proportional to the rate of the reaction. Adding the sodium nitrite solution too quickly or operating at too high a temperature will cause a rapid, uncontrollable release of nitrogen gas. The presence of impurities can also act as nucleation sites, promoting foaming.

  • Control Strategies:

    • Controlled Addition: This is the most effective control. Use a calibrated dosing pump to add the sodium nitrite solution at a slow, steady rate.

    • Adequate Headspace: Ensure the reactor is not overfilled. A general rule is to not exceed 75% of the total reactor volume.

    • Anti-Foaming Agents: If foaming is persistent despite process controls, a small amount of a suitable anti-foaming agent (e.g., a silicone-based agent) can be added to the reaction mixture beforehand. This should be tested on a small scale first to ensure it does not affect the reaction or purification.

    • Efficient Venting: The reactor must be equipped with a properly sized vent line to safely handle the rate of gas evolution.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the recommended analytical methods for in-process control and final product QC?

A: A multi-pronged approach is best.

  • In-Process Control (IPC): Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting material.

  • Final Product QC:

    • Identity and Purity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and a standard GC-FID analysis to determine chemical purity (typically >99%).[5]

    • Enantiomeric Purity: Chiral Gas Chromatography (GC) is the gold standard for determining the enantiomeric excess (ee). A column with a chiral stationary phase (e.g., a cyclodextrin-based column) is required.

    • Residual Solvents: Headspace GC can be used to quantify any residual solvents from the extraction or purification steps.

Q: What are the primary safety concerns when handling diazotization reactions at scale?

A: The primary concerns are:

  • Thermal Runaway: The reaction is exothermic. A failure in the cooling system could lead to a rapid temperature increase, causing violent gas evolution and a potential reactor over-pressurization.

  • Toxicity: The reagents, particularly sodium nitrite, are toxic. Handle with appropriate personal protective equipment (PPE). Nitrogen oxides (NOx), which are toxic, can also be formed as byproducts. Ensure adequate ventilation and consider a scrubber for the reactor off-gas.

  • Unstable Intermediates: Diazonium salts can be explosive in a dry, isolated state. These reactions are always performed in solution where the intermediate reacts in situ and is never isolated.

Q: Is vacuum distillation the only method for purification?

A: Vacuum distillation is the most common and effective method for purifying this compound on a large scale, as it allows for boiling at a lower temperature, minimizing the risk of thermal degradation or racemization. Alternative methods like preparative chromatography are generally not economically viable for large quantities. For some applications, if the purity after extraction and drying is sufficient, the crude product might be used directly.

Section 4: Scale-Up Synthesis Protocol Example

This protocol is an illustrative example for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with suitable safety measures.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and a pressure-equalizing dropping funnel.

  • Chiller unit capable of maintaining -10°C.

  • Vacuum pump and distillation setup.

Reagents & Quantities:

ReagentMolar MassQuantityMolesEquivalents
L-Alanine methyl ester HCl139.58 g/mol 1.00 kg7.161.0
Concentrated HCl (37%)36.46 g/mol 2.5 L--
Deionized Water18.02 g/mol 2.5 L--
Sodium Nitrite (NaNO₂)69.00 g/mol 545 g7.901.1
Dichloromethane (DCM)84.93 g/mol 3 x 2 L--
Saturated NaCl (Brine)-1 L--
Anhydrous MgSO₄120.37 g/mol 200 g--

Procedure:

  • Reactor Setup: Charge the 10 L reactor with L-alanine methyl ester hydrochloride (1.00 kg).

  • Acidic Solution: Add concentrated HCl (2.5 L) and deionized water (2.5 L). Begin stirring to dissolve the starting material.

  • Cooling: Cool the reactor jacket to -10°C. Wait for the internal temperature of the solution to reach -5°C.

  • Nitrite Solution Prep: In a separate beaker, dissolve sodium nitrite (545 g) in 1 L of deionized water.

  • Controlled Addition: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 0°C. Vigorous gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional hour.

  • Work-up - Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 2 L).

  • Work-up - Washing: Combine the organic layers and wash with 1 L of cold deionized water, followed by 1 L of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (200 g), stir for 20 minutes, and then filter.

  • Purification: Concentrate the filtrate on a rotary evaporator to remove the bulk of the solvent. Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Section 5: References

  • Process of reaction time on the resolution of (±)-methyl... - ResearchGate. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides - PMC - NIH. Available at: [Link]

  • CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents. Available at:

  • Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC - NIH. Available at: [Link]

  • Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α-Chloroesters | Journal of the American Chemical Society. Available at: [Link]

  • α-Halo carboxylic acids and esters - Wikipedia. Available at: [Link]

  • Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. Available at: [Link]

  • Methyl-2-chloropropionate - Remarkable Organic Intermediate at Best Price. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis of Tertiary α-Chloro Esters by Non-covalent Catalysis. - ResearchGate. Available at: [Link]

  • Directed chiral synthesis by way of .alpha.-chloro boronic esters | Organometallics - ACS Publications. Available at: [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. Available at: [Link]

  • A. Synthesis of α‐hydroxy acids by diazotisation. Reaction and conditions - ResearchGate. Available at: [Link]

  • CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents. Available at:

  • Synthesis of α-chlorocarboxylic acids and derivatives - Organic Chemistry Portal. Available at: [Link]

  • dl-ALANINE - Organic Syntheses Procedure. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

Sources

Technical Support Center: Synthesis of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-methyl 2-chloropropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, providing not just solutions but also the underlying scientific principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound from (R)-methyl lactate and thionyl chloride shows significant racemization. What is the primary cause and how can I minimize it?

A1: This is a very common issue. The primary byproduct in your case is the undesired (R)-methyl 2-chloropropanoate, and its formation is due to a loss of stereochemical control during the chlorination step. The reaction of a chiral secondary alcohol with thionyl chloride (SOCl₂) can proceed through different mechanistic pathways, each with a distinct stereochemical outcome.

Underlying Mechanisms:

  • SN2 Pathway (Inversion of Configuration): When a base like pyridine is added, the reaction typically proceeds via an SN2 mechanism. Pyridine reacts with an intermediate to form a pyridinium salt, and the released chloride ion (Cl⁻) then acts as a nucleophile. This nucleophile performs a "backside attack" on the carbon bearing the chlorosulfite leaving group, leading to a predictable inversion of stereochemistry.[1][2] This is the desired pathway when starting from (R)-methyl lactate to obtain the (S)-product.

  • SNi Pathway (Retention of Configuration): In the absence of a base and in a non-polar solvent, the reaction can proceed through an SNi (Substitution Nucleophilic internal) mechanism. Here, the chlorosulfite intermediate delivers the chloride from the same face as the leaving group, resulting in retention of configuration.[3][4]

  • Racemization Pathway: Racemization occurs when the reaction conditions allow for the formation of a carbocation-like intermediate or an "intimate ion pair".[4] This allows the incoming chloride nucleophile to attack from either face of the planar carbocation, leading to a mixture of both (S) and (R) enantiomers.

Troubleshooting & Mitigation Strategies:

Parameter Recommendation to Minimize Racemization Scientific Rationale
Reagent Choice Use thionyl chloride in the presence of a stoichiometric amount of pyridine .Pyridine ensures the reaction proceeds via the SN2 pathway, which provides predictable inversion of stereochemistry and minimizes carbocation formation.[1]
Temperature Maintain low reaction temperatures (e.g., 0 °C to -10 °C) during the addition of thionyl chloride and the initial reaction phase.Higher temperatures provide the energy to overcome the activation barrier for carbocation formation, a key step in the racemization pathway.
Solvent Use a polar, aprotic solvent such as dichloromethane (DCM) or chloroform.These solvents can stabilize the transition state of the SN2 reaction without promoting the formation of free ions that lead to racemization.
Addition Order Add the (R)-methyl lactate dropwise to a pre-cooled solution of thionyl chloride and pyridine.This ensures that the thionyl chloride is always in excess, which can help to quickly convert the alcohol to the chlorosulfite intermediate and minimize side reactions.

Experimental Protocol: Minimizing Racemization in the Chlorination of (R)-Methyl Lactate

  • To a stirred solution of pyridine (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture for 15-20 minutes at 0 °C.

  • Add a solution of (R)-methyl lactate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Proceed with standard aqueous workup and purification by distillation.

Logical Workflow for Troubleshooting Racemization

G cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Corrective Actions cluster_3 Verification Problem High Level of (R)-Enantiomer Detected (Racemization) Cause1 Reaction Mechanism: SN1/SNi contribution? Problem->Cause1 Cause2 Reaction Conditions: High Temperature? Problem->Cause2 Cause3 Reagents: Absence of Base (Pyridine)? Problem->Cause3 Action1 Ensure Stoichiometric Pyridine is Used Cause1->Action1 Action3 Use Polar Aprotic Solvent (e.g., DCM) Cause1->Action3 Action2 Implement Strict Temperature Control (0°C or below) Cause2->Action2 Cause3->Action1 Verification Analyze Product by Chiral GC/HPLC for Enantiomeric Excess (e.e.) Action1->Verification Action2->Verification Action3->Verification G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products & Byproducts Start (R)-Methyl Lactate Desired Desired SN2 Attack Start->Desired Side1 Formylation Attack Start->Side1 Side2 Incomplete Reaction Start->Side2 Vilsmeier Vilsmeier Reagent (e.g., from SOCl₂/DMF) Vilsmeier->Desired Vilsmeier->Side1 Byproduct3 DMF/Amine Salts Vilsmeier->Byproduct3 from workup Product This compound (Desired Product) Desired->Product Byproduct1 Methyl 2-formyloxypropanoate Side1->Byproduct1 Byproduct2 Unreacted (R)-Methyl Lactate Side2->Byproduct2

Caption: Byproduct pathways in Vilsmeier synthesis.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product and separate the enantiomers if necessary?

A3: Accurate determination of enantiomeric excess is critical to validate the success of your stereoselective synthesis. If significant racemization has occurred, purification will be necessary.

Analytical Methods for Enantiomeric Excess (e.e.) Determination:

Method Principle Advantages Disadvantages
Chiral Gas Chromatography (GC) The enantiomers are separated on a capillary column coated with a chiral stationary phase (CSP).High resolution, requires very small sample size, suitable for volatile compounds like methyl 2-chloropropanoate. [5]Requires the analyte to be thermally stable. Does not provide absolute configuration without a standard. [5]
Chiral High-Performance Liquid Chromatography (HPLC) Separation occurs on a column packed with a chiral stationary phase.Highly versatile, can be used for a wide range of compounds. Non-destructive, allowing for sample recovery. [6][7]Can be more expensive and time-consuming than GC. May require method development to find a suitable CSP and mobile phase.
NMR Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers, causing their signals (e.g., methyl protons) to appear at different chemical shifts.Provides a direct measure of the enantiomeric ratio from the integration of the separated signals. [8]Requires relatively pure samples. The shift reagents can be expensive and may cause line broadening.
Polarimetry Measures the rotation of plane-polarized light by the sample. The observed rotation is compared to the known specific rotation of the pure enantiomer.Simple and fast.Less accurate for determining high e.e. values. Requires a known specific rotation value and is highly sensitive to concentration, solvent, and temperature. [5]

Purification and Separation Techniques:

If your product has an unacceptable level of the (R)-enantiomer, separation is required.

  • Preparative Chiral Chromatography (HPLC or SFC): This is the most direct method for separating enantiomers on a larger scale. [9][]Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.

  • Fractional Distillation: While not effective for separating enantiomers, distillation is the primary method for removing other byproducts such as unreacted starting materials, solvent, and formate esters.

  • Crystallization of Diastereomeric Salts: This classical resolution technique involves hydrolyzing the ester to the carboxylic acid (2-chloropropionic acid), reacting the racemic acid with a chiral base (e.g., (S)-(-)-α-phenylethylamine) to form diastereomeric salts, separating these salts by crystallization, and then re-esterifying the desired enantiomer. [11][12]This is a multi-step process but can be effective for large-scale purification.

References

  • Mechanism for the SN2 Conversion of a Primary or Secondary Alcohol into an Alkyl Chloride. (2022). YouTube. Retrieved from [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). PharmaTutor. Retrieved from [Link]

  • Thionyl Chloride Reaction on Alcohol. (n.d.). firos.co.in. Retrieved from [Link]

  • Chem 351 F23 Final : Mechanism. (n.d.). University of Calgary. Retrieved from [Link]

  • Vilsmeier-Haack reaction of tertiary alcohols: Formation of functionalised pyridines and naphthyridines. (2001). ResearchGate. Retrieved from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. (2001). Royal Society of Chemistry. Retrieved from [Link]

  • Determination of enantiomeric excess. (n.d.). University of Bath. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). ResearchGate. Retrieved from [Link]

  • Chiral and Achiral Compounds Purification. (n.d.). Neopharm. Retrieved from [Link]

  • Vilsmeier(-Haack) reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved from [Link]

  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. (2013). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2012). PubMed Central. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). National Institutes of Health. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. Retrieved from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]

  • Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. (2020). PubMed. Retrieved from [Link]

  • Novel methods of resolving racemic diols and amino alcohols. (1996). ResearchGate. Retrieved from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2018). MDPI. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges of Methyl 2-Chloropropanoate Enantiomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the enantiomeric separation of methyl 2-chloropropanoate. This critical chiral intermediate is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals, making the reliable and efficient separation of its (R) and (S) enantiomers a paramount concern for researchers, scientists, and professionals in drug development. This guide is structured to provide practical, field-tested insights and solutions to the common hurdles encountered during this process. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective troubleshooting.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing a step-by-step approach to diagnosis and resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Question: Why am I observing poor or no peak resolution for my methyl 2-chloropropanoate enantiomers on a chiral HPLC column?

Answer:

Achieving baseline resolution in chiral HPLC is a multi-faceted challenge. Poor resolution is often a symptom of suboptimal method parameters. Let's break down the potential causes and their solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[1] If the chosen CSP doesn't offer sufficient stereoselective interactions, resolution will be compromised.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for this type of analyte.[3]

    • Solution: Screen a variety of chiral columns with different selectors (e.g., cellulose vs. amylose derivatives).[4] The nature of the selector, such as tris(3,5-dimethylphenylcarbamate) on cellulose or amylose, can significantly impact selectivity.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.[4] An incorrect solvent ratio or the absence of a necessary additive can lead to poor resolution.

    • Solution: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane). A lower flow rate can sometimes improve resolution by allowing more time for interaction with the CSP.[2] For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and selectivity.[2]

  • Temperature Fluctuations: Temperature can influence the thermodynamics of chiral recognition, and inconsistencies can lead to retention time shifts and poor resolution.[2]

    • Solution: Employ a column thermostat to maintain a consistent and optimized temperature throughout your analysis. It's worth screening different temperatures as part of your method development.[4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, asymmetric peaks and a loss of resolution.

    • Solution: Prepare a dilution series of your sample and inject decreasing concentrations to determine the optimal loading capacity of your column.

Question: My peaks are showing significant tailing. What's the cause and how can I fix it?

Answer:

Peak tailing is a common issue that can compromise both resolution and accurate quantification. The primary cause is often secondary, undesirable interactions between the analyte and the stationary phase.

  • Silanol Interactions: For silica-based CSPs, residual acidic silanol groups can interact with analytes, particularly those with basic functionalities, causing peak tailing.[2]

    • Solution: Add a basic modifier to your mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a low concentration (e.g., 0.1% v/v).[2] This additive will compete with your analyte for the active silanol sites, minimizing these unwanted interactions.

  • Contaminated Guard Column or Column Inlet Frit: Particulate matter from your sample or mobile phase can accumulate on the guard column or the inlet frit of your analytical column, leading to poor peak shape.

    • Solution: Regularly replace your guard column and filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.[2] If you suspect a blocked frit, you can try back-flushing the column (check the manufacturer's instructions first).[5]

Chiral Gas Chromatography (GC)

Question: I am not getting any separation of methyl 2-chloropropanoate enantiomers on my chiral GC column. What should I check?

Answer:

Successful chiral GC separation hinges on the volatility of the analyte and its interaction with a chiral stationary phase. For methyl 2-chloropropanoate, cyclodextrin-based CSPs are known to be effective.[1] If you're not seeing separation, consider the following:

  • Incorrect Column Choice: Not all chiral GC columns are suitable for every analyte. The type of cyclodextrin and its derivatives are crucial for creating the necessary diastereomeric interactions.

    • Solution: Ensure you are using a cyclodextrin-based CSP, such as one containing derivatized β- or γ-cyclodextrin.[1][6]

  • Suboptimal Temperature Program: The oven temperature program directly affects the retention and interaction of the enantiomers with the CSP.

    • Solution: Optimize your temperature program. A slower ramp rate or an isothermal period at a specific temperature can enhance the differential interactions and improve resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas can impact separation efficiency.

    • Solution: Optimize the flow rate of your carrier gas (e.g., helium or hydrogen) to achieve the best balance between resolution and analysis time.

  • Influence of Water: Traces of water in the carrier gas can sometimes influence the complexation of enantiomers with the cyclodextrin phase, which can affect selectivity.[6]

    • Solution: While often overlooked, ensuring a consistently dry carrier gas is important for reproducibility. In some specific cases, controlled addition of water vapor has been shown to alter selectivity.[6]

Enzymatic Kinetic Resolution

Question: My enzymatic resolution of methyl 2-chloropropanoate is resulting in low enantiomeric excess (ee). What are the likely causes?

Answer:

Enzymatic kinetic resolution relies on the differential rate of reaction of two enantiomers with an enzyme.[7] Low enantiomeric excess is a clear indicator that the enzyme's selectivity or the reaction conditions are not optimal.[8]

  • Incorrect Enzyme Selection: Not all lipases or esterases will exhibit high enantioselectivity for methyl 2-chloropropanoate.[8][9]

    • Solution: Screen a variety of commercially available lipases from different sources (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, Candida rugosa lipase).[9][10] The choice of enzyme is the most critical factor for success.

  • Suboptimal Reaction Conditions: Enzyme activity and enantioselectivity are highly dependent on the reaction environment.

    • Solution:

      • pH: Optimize the pH of the reaction medium. Most lipases have an optimal pH range, and deviation from this can drastically reduce both activity and selectivity.

      • Temperature: Temperature can have a significant impact. While higher temperatures may increase the reaction rate, lower temperatures often lead to higher enantioselectivity.[8] It is crucial to find the optimal balance.

      • Solvent: The choice of organic solvent can influence enzyme conformation and, consequently, its enantioselectivity. Screen various organic solvents to find one that provides the best balance of solubility, enzyme stability, and selectivity.

  • Reaction Conversion Not Optimal: In a kinetic resolution, the enantiomeric excess of the unreacted starting material is highest at approximately 50% conversion.[8]

    • Solution: Monitor the reaction progress over time by taking aliquots and analyzing the enantiomeric excess and conversion. Stop the reaction when the conversion is close to 50% to maximize the ee of the remaining starting material. Pushing the reaction beyond 50% will decrease the yield of the desired unreacted enantiomer.[8]

  • Enzyme Inhibition: The substrate or the product formed during the reaction can sometimes inhibit the enzyme, leading to a decrease in reaction rate and potentially affecting selectivity.

    • Solution: Try lowering the initial substrate concentration to see if this improves the outcome.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for preparative scale separation of methyl 2-chloropropanoate enantiomers?

A1: For preparative scale separations, both preparative chiral HPLC and enzymatic resolution are viable options.[11][12]

  • Preparative Chiral HPLC: This method offers high purity and direct separation of both enantiomers. However, it can be costly in terms of solvent consumption and the initial investment in a preparative HPLC system and large-diameter chiral columns.[13][14]

  • Enzymatic Kinetic Resolution: This can be a more cost-effective method, especially for larger quantities. It utilizes relatively inexpensive enzymes and can be performed in standard laboratory glassware. The main drawback is that the theoretical maximum yield for a single enantiomer is 50%.[7] However, if a suitable racemization method for the unwanted enantiomer is available, a dynamic kinetic resolution can be employed to achieve a theoretical yield of 100%.

Q2: How do I choose the right chiral stationary phase for my HPLC analysis?

A2: The selection of the CSP is a critical step and often requires an empirical screening approach.[4][15]

  • Start with Polysaccharide-Based Columns: For a compound like methyl 2-chloropropanoate, columns with cellulose or amylose derivatives are a good starting point.[3]

  • Consider the Selector: The specific derivative on the polysaccharide backbone (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)) will determine the chiral recognition capabilities.[3][16]

  • Consult Application Notes and Literature: Search for application notes from column manufacturers and peer-reviewed articles for the separation of similar compounds. This can provide a valuable starting point for your method development.

Q3: Can I use the same chiral column for both analytical and preparative HPLC?

A3: While it is technically possible to use a semi-preparative column for both, it is generally not recommended. Analytical columns have smaller particle sizes (typically 3-5 µm) for high efficiency and resolution, while preparative columns have larger particle sizes (10-20 µm) to handle higher sample loads and reduce backpressure.[16] Using an analytical column for preparative work will quickly lead to column overload and poor separation. Conversely, using a preparative column for analytical work will result in lower efficiency and broader peaks. It is best to develop the method on an analytical column and then scale it up to a preparative column with the same stationary phase chemistry.

Q4: In enzymatic resolution, what is the role of the acyl donor?

A4: In many lipase-catalyzed resolutions of esters via hydrolysis, water is the nucleophile. However, in transesterification reactions, an alcohol is used as the acyl acceptor. The choice of acyl donor can impact the reaction rate and selectivity.[8] For the resolution of methyl 2-chloropropanoate, if performing a transesterification, different alcohols can be screened to optimize the process.

Section 3: Experimental Protocols & Data

Protocol: Chiral GC Analysis of Methyl 2-Chloropropanoate

This protocol provides a general starting point for the chiral GC analysis of methyl 2-chloropropanoate. Optimization will likely be required for your specific instrument and sample.

  • Sample Preparation: Dilute the methyl 2-chloropropanoate sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.[1]

  • GC System and Conditions:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[1]

    • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm or similar).[17]

    • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

    • Inlet Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

Protocol: Enzymatic Kinetic Resolution of Methyl 2-Chloropropanoate

This protocol describes a typical procedure for the lipase-catalyzed hydrolytic resolution of methyl 2-chloropropanoate.

  • Reaction Setup:

    • To a solution of racemic methyl 2-chloropropanoate (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5) and an organic co-solvent (e.g., toluene) to aid solubility, add the selected lipase (e.g., Candida antarctica lipase B, immobilized).

  • Reaction Conditions:

    • Stir the mixture at a controlled temperature (e.g., 30 °C).[18]

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture.

    • Extract the aliquot with an organic solvent (e.g., diethyl ether).

    • Analyze the organic extract by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester.

  • Workup:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with an organic solvent to recover all the unreacted ester.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantioenriched methyl 2-chloropropanoate.

    • Acidify the aqueous layer and extract with an organic solvent to isolate the enantioenriched 2-chloropropanoic acid.

Data Summary Table
Separation TechniqueTypical Stationary/Mobile Phase or EnzymeKey Parameters to OptimizeCommon Challenges
Chiral HPLC Polysaccharide-based CSP (e.g., Chiralpak® series); Hexane/Isopropanol mobile phase.[3][19]Mobile phase composition, flow rate, temperature, choice of CSP.[4]Poor resolution, peak tailing, column overload.[2]
Chiral GC Cyclodextrin-based CSP (e.g., Rt-βDEXsm).[17]Oven temperature program, carrier gas flow rate.Co-elution of enantiomers, thermal degradation of analyte.
Enzymatic Resolution Lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).[10]Enzyme choice, pH, temperature, solvent, reaction time.[8]Low enantioselectivity, low conversion, enzyme inhibition.[8]

Section 4: Visual Diagrams

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Start: Racemic Methyl 2-Chloropropanoate ScreenCSPs Screen 2-3 Polysaccharide-based CSPs (e.g., Cellulose, Amylose derivatives) Start->ScreenCSPs ScreenMP Test with standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) ScreenCSPs->ScreenMP Evaluate Evaluate Initial Chromatograms ScreenMP->Evaluate OptimizeMP Optimize Mobile Phase Ratio (e.g., % IPA) Evaluate->OptimizeMP Partial or No Separation Optimized Optimized Separation Evaluate->Optimized Good Separation OptimizeFlow Optimize Flow Rate OptimizeMP->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp CheckAdditive Add Modifier if Tailing Occurs (e.g., 0.1% DEA) OptimizeTemp->CheckAdditive CheckAdditive->Optimized

Caption: A systematic workflow for developing a chiral HPLC method.

Decision Tree for Troubleshooting Low Enantiomeric Excess in Enzymatic Resolution

Caption: A troubleshooting guide for low ee in enzymatic resolution.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Enantiomeric Excess of (S)-1-Chloro-2-propanol.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Purity Analysis of Methyl 2-chloropropionate by Gas Chromatography.
  • ResearchGate. (n.d.). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa.
  • ResearchGate. (n.d.). Resolution of ethyl 2‐chloropropionate using the lipase from Candida cylindracea (CCL).18.
  • ResearchGate. (n.d.). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E.
  • ResearchGate. (n.d.). Chiral Purification of S‐Methyl‐2‐chloropropionate from Enantiomer Mixtures by Three‐Phase Crystallization.
  • MDPI. (n.d.). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives.
  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • Chromatography Online. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications.
  • PubMed Central. (2011). Kinetic resolution of constitutional isomers controlled by selective protection inside a supramolecular nanocapsule.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • ResearchGate. (n.d.). Types of chiral selectors typically coated or immobilized onto the chromatographic support.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • MDPI. (n.d.). Enantiomers and Their Resolution.
  • Semantic Scholar. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • PubMed Central. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • CORE. (n.d.). Processes to separate enantiomers.
  • PubMed Central. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
  • Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions.
  • NIH. (n.d.). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant.
  • Springer. (n.d.). Chiral Drug Separation.
  • Waters. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].
  • Chromatography Today. (n.d.). Preparative Chiral Separations – from Laboratory Scale to Production.
  • Royal Society of Chemistry. (n.d.). Hydrolytic kinetic resolution of racemic glycidyl esters on a polymer supported chiral salen cobalt(iii) complex.
  • Wikipedia. (n.d.). Kinetic resolution.
  • ResearchGate. (n.d.). Methyl 2‐(S)‐chloropropionate as the chiral source.
  • MDPI. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.
  • Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
  • MDPI. (n.d.). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects.
  • PubMed Central. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • PubMed Central. (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • PubMed. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols.
  • MDPI. (n.d.). Chiral Trapped-Headspace GC-QMS-IMS: Boosting Untargeted Benchtop Volatilomics to the Next Level.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.
  • MDPI. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs.
  • Unipd. (n.d.). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes.
  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • PubMed. (n.d.). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae.

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Managing exothermic reactions in (S)-methyl 2-chloropropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-methyl 2-chloropropanoate Synthesis

A Guide to Managing Exothermic Reactions and Ensuring Process Safety

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of this compound, a critical chiral intermediate for various pharmaceuticals and agrochemicals.[1] The conversion of methyl (S)-lactate using thionyl chloride (SOCl₂) is a common and effective method. However, this reaction is notoriously exothermic and requires precise control to ensure safety, maximize yield, and maintain the stereochemical integrity of the final product.[2][3]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and safety practices.

Understanding the Core Challenge: The Thionyl Chloride Exotherm

The reaction of an alcohol (like the hydroxyl group in methyl lactate) with thionyl chloride proceeds through a chlorosulfite ester intermediate.[4] The subsequent decomposition of this intermediate to form the alkyl chloride is highly favorable and exothermic, primarily because it generates two stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]

The rapid and uncontrolled evolution of these gases, coupled with the heat generated, can lead to a dangerous increase in temperature and pressure—a runaway reaction. Effective management of this exotherm is the cornerstone of a safe and successful synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction temperature is spiking uncontrollably after adding only a small amount of thionyl chloride. What is happening and what should I do?

Answer: A rapid, uncontrolled temperature increase indicates that the rate of heat generation is exceeding the system's capacity for heat removal.

  • Immediate Cause: The most likely cause is an excessively high addition rate of the thionyl chloride. Even a small amount can initiate a reaction that accelerates as the temperature rises. Another possibility is inadequate cooling or inefficient stirring, leading to localized "hot spots" where the reaction runs away before the heat can be dissipated.

  • Underlying Chemistry: The reaction's activation energy is relatively low, and once initiated, the exothermic nature is self-propagating.[6] Catalytic impurities, such as residual water or amines, can also accelerate the initial reaction rate.

  • Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately cease the addition of thionyl chloride.

    • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice/acetone) is making maximum contact with the reaction flask and has sufficient capacity. If necessary, add more ice or dry ice.

    • Ensure Vigorous Stirring: Check that your stirring is efficient to break up any hot spots and ensure uniform temperature distribution.

  • Preventative Measures:

    • Slow, Controlled Addition: Add thionyl chloride dropwise via an addition funnel. The rate should be slow enough to maintain the desired internal temperature (typically 0–10°C).

    • Adequate Cooling: Always start with a pre-cooled reaction vessel. Ensure the cooling bath is large enough for the scale of your reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system. Thionyl chloride reacts violently with water.[7][8]

Question 2: The evolution of gas (HCl and SO₂) is extremely vigorous, causing my reaction mixture to foam and splash. How can I control this?

Answer: Vigorous off-gassing is a direct consequence of the rapid reaction rate. Controlling the gas evolution is synonymous with controlling the reaction's kinetics.

  • Immediate Cause: As with temperature spikes, the primary cause is too rapid an addition of the reagent. The gases are produced stoichiometrically with the product, so a burst of gas means a burst of reaction.

  • System Design for Gas Management:

    • Adequate Headspace: Use a reaction flask that is no more than half-full to provide sufficient headspace for the gas and any potential foaming.

    • Gas Scrubber: Vent the reaction through a gas outlet connected to a scrubber. A typical setup involves bubbling the off-gas through a concentrated solution of sodium hydroxide (NaOH) to neutralize the acidic HCl and SO₂ gases.

    • Controlled Addition: The ultimate solution is to slow the addition of thionyl chloride to a rate where gas is evolved smoothly and can be safely vented to the scrubber.

Question 3: My final yield is low, and I've noticed side products in my analysis. What are the likely causes?

Answer: Low yields can stem from incomplete reactions, side reactions, or product loss during workup.

  • Probable Causes & Solutions:

    • Side Reactions at Elevated Temperatures: If temperature control is poor, side reactions such as elimination or the formation of sulfites can occur. Maintaining a low and stable reaction temperature is critical.

    • Incomplete Reaction: Ensure a slight molar excess of thionyl chloride (typically 1.1-1.2 equivalents) is used to drive the reaction to completion. After the addition is complete, allow the reaction to stir at a low temperature or warm slowly to room temperature to ensure full conversion.

    • Hydrolysis During Workup: The product, this compound, is an ester and an alkyl halide, making it susceptible to hydrolysis, especially under basic conditions. When quenching the excess thionyl chloride, do so cautiously at low temperatures. A common method is to slowly add the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.[9][10] Vigorous stirring during the quench is essential.[11]

    • Loss During Extraction/Distillation: Ensure proper phase separation during aqueous workup. When purifying by distillation, use vacuum distillation to keep the temperature low and prevent product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling thionyl chloride?

A1: Thionyl chloride is a corrosive, toxic, and highly reactive chemical.[12] All work must be conducted in a certified chemical fume hood.[13] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical splash goggles and a face shield.[7][8]

  • Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[13][14]

  • A flame-resistant lab coat. An emergency safety shower and eyewash station must be immediately accessible.[14]

Q2: Can I use a catalyst like DMF or pyridine?

A2: Yes, catalysts like N,N-dimethylformamide (DMF) or pyridine are often used to accelerate the conversion of alcohols and carboxylic acids to their corresponding chlorides.[4][15] They typically work by forming a more reactive intermediate (a Vilsmeier-Haack type reagent).[2][4] However, be aware that these catalysts can significantly increase the reaction rate and the intensity of the exotherm. If you choose to use a catalyst, you must be even more vigilant with temperature control and slow reagent addition.

Q3: How do I properly quench and dispose of excess thionyl chloride?

A3: Quenching must be done with extreme caution.

  • Quenching: The unreacted thionyl chloride can be quenched by slowly adding the reaction mixture to a vigorously stirred, ice-cold solution of a weak base, like saturated sodium bicarbonate, or simply ice water.[9][16] This should be done in the fume hood. The quench is also highly exothermic and will release HCl and SO₂.

  • Disposal: All waste containing thionyl chloride, including rinsate from glassware and contaminated disposable materials, must be collected and disposed of as hazardous waste according to your institution's guidelines.[13] Never pour thionyl chloride waste down the drain.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq. Methyl (S)-lactateLimiting reagent.
1.1 - 1.2 eq. Thionyl ChlorideSlight excess ensures complete conversion.
Temperature 0 - 10°CCritical for controlling the exotherm and minimizing side products.
Addition Time 1 - 3 hours (scale-dependent)Slow, dropwise addition is key to thermal management.
Solvent Optional (e.g., Toluene, DCM)Can help with heat dissipation, though the reaction can be run neat.
Stirring Speed > 300 RPM (Vigorous)Ensures efficient heat transfer and prevents localized hot spots.
Step-by-Step Best Practice Protocol (Illustrative)
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet connected to a gas scrubber (containing NaOH solution).

  • Cooling: Charge the flask with methyl (S)-lactate and cool the flask to 0°C using an ice-salt bath.

  • Reagent Addition: Charge the addition funnel with thionyl chloride (1.1 eq.).

  • Reaction: Begin adding the thionyl chloride dropwise to the vigorously stirred methyl lactate solution. Carefully monitor the internal temperature, ensuring it does not exceed 10°C. Adjust the addition rate to maintain this temperature range.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture back down to 0°C. Slowly and carefully, add the reaction mixture dropwise to a separate flask containing vigorously stirred ice-cold saturated sodium bicarbonate solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visual Workflow Guides

Diagram 1: Exotherm Management Decision Tree

This diagram outlines the logical steps for managing a temperature increase during the reaction.

ExothermManagement start Monitor Internal Temperature (Ti) check_temp Is Ti > 10°C? start->check_temp check_temp->start No stop_add IMMEDIATELY Stop SOCl₂ Addition check_temp->stop_add Yes enhance_cool Enhance Cooling (Add Ice/Dry Ice) stop_add->enhance_cool check_stir Ensure Vigorous Stirring enhance_cool->check_stir recheck_temp Is Ti Decreasing? check_stir->recheck_temp resume_slow Resume Addition at 50% Previous Rate recheck_temp->resume_slow Yes hold Hold & Continue Cooling/Stirring recheck_temp->hold No continue_mon Continue Monitoring resume_slow->continue_mon continue_mon->start hold->recheck_temp

Caption: Decision workflow for managing a thermal excursion.

Diagram 2: Reaction Mechanism and Byproduct Formation

This diagram illustrates the key chemical transformation and the source of the exotherm.

ReactionMechanism cluster_reactants Reactants cluster_products Products & Byproducts MeLac Methyl (S)-Lactate (Alcohol) Intermediate Chlorosulfite Ester (Unstable Intermediate) MeLac->Intermediate SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product (S)-methyl 2-chloropropanoate SO2 Sulfur Dioxide (SO₂) (Gas) HCl Hydrogen Chloride (HCl) (Gas) Intermediate->Product  Highly  Exothermic  Decomposition Intermediate->SO2 Intermediate->HCl

Caption: Simplified reaction pathway and byproduct generation.

References

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: Thionyl Chloride. [Link]

  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

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  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

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  • Lomas, J. S. (1984). Kinetics and mechanism of the reaction of thionyl chloride with substituted acetophenone semicarbazones. The synthesis of 1,2,3-thiadiazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1753-1756. [Link]

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Technical Support Center: Alternative Chlorinating Agents for Methyl Lactate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the chlorination of methyl lactate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the selection and use of alternative chlorinating agents for this critical transformation. As Senior Application Scientists, we understand the nuances of converting α-hydroxy esters and have structured this resource to address the practical challenges you may face in the lab.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of methyl lactate, providing probable causes and actionable solutions.

Issue 1: Low Yield of Methyl 2-chloropropionate

Probable Cause 1: Incomplete Reaction The chlorinating agent may not be reactive enough under the chosen conditions, or the reaction may not have been allowed to proceed to completion.

Solution:

  • Reagent Choice: For a secondary alcohol like methyl lactate, stronger chlorinating agents may be required. While thionyl chloride (SOCl₂) is common, its reactivity can be substrate-dependent. Consider using the Appel reaction (triphenylphosphine and carbon tetrachloride), which is known for its mild conditions and high efficiency with primary and secondary alcohols.[1][2]

  • Reaction Time & Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.

  • Catalyst: For SOCl₂ reactions, catalytic amounts of dimethylformamide (DMF) can be added to form the Vilsmeier-Haack reagent, a more potent chlorinating agent.[3]

Probable Cause 2: Degradation of Starting Material or Product The reaction conditions may be too harsh, leading to decomposition of the ester or the chlorinated product. Methyl lactate can be sensitive to strongly acidic or basic conditions.

Solution:

  • Milder Reagents: The Appel reaction proceeds under neutral conditions, making it suitable for acid- or base-sensitive substrates.[1]

  • Acid Scavenger: When using reagents like SOCl₂ that produce acidic byproducts (HCl), the inclusion of a non-nucleophilic base like pyridine is crucial to neutralize the acid and prevent side reactions.[4] The base also influences the reaction mechanism, favoring an Sₙ2 pathway.[4][5]

Probable Cause 3: Work-up Issues The desired product, methyl 2-chloropropionate, might be lost during the aqueous work-up or purification steps due to its volatility or water solubility.

Solution:

  • Careful Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery.

  • Brine Wash: Washing the combined organic layers with saturated aqueous sodium chloride (brine) can help to remove dissolved water and some water-soluble impurities.

  • Purification Method: Distillation under reduced pressure is often the preferred method for purifying volatile liquids like methyl 2-chloropropionate.

Issue 2: Formation of Impurities and Side Products

Probable Cause 1: Elimination Reactions Under certain conditions, particularly with heat or the presence of a strong, non-nucleophilic base, elimination can compete with substitution, leading to the formation of methyl acrylate.

Solution:

  • Control Temperature: Maintain the lowest effective temperature for the reaction.

  • Choice of Base: If a base is required, use a base like pyridine that is also a good nucleophile, which can favor the substitution pathway.

Probable Cause 2: Racemization or Inversion of Stereochemistry For chiral methyl lactate, controlling the stereochemical outcome is often critical. The choice of reagent and conditions will dictate whether the reaction proceeds with retention, inversion, or racemization.

Solution:

  • Sₙ2 Conditions for Inversion: To achieve inversion of configuration, conditions that favor an Sₙ2 mechanism are necessary. The Appel reaction is well-known to proceed via an Sₙ2 pathway for primary and secondary alcohols, resulting in inversion of stereochemistry.[2][6][7] Using SOCl₂ with pyridine also promotes an Sₙ2 reaction.[4]

  • Sₙi Conditions for Retention: The reaction of alcohols with SOCl₂ in the absence of a base like pyridine can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration.[5]

Issue 3: Reagent Handling and Safety Concerns

Probable Cause: Use of Highly Toxic or Regulated Reagents Traditional chlorinating agents like thionyl chloride and phosphorus pentachloride are highly corrosive, toxic, and react violently with water.[8][9][10] Carbon tetrachloride, used in the Appel reaction, is a regulated substance due to its environmental impact.[11]

Solution:

  • Engineering Controls: Always handle these reagents in a well-ventilated chemical fume hood.[8][10] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8][10]

  • Alternative Reagents: Explore greener alternatives. For instance, modifications to the Appel reaction have been developed that use catalytic amounts of the phosphine reagent.[11] The Corey-Kim reagent, generated from N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), can also be used for chlorination under specific conditions, although it is primarily known for oxidation.[12][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common alternative chlorinating agents for methyl lactate, and how do they compare?

A1: Besides the conventional thionyl chloride (SOCl₂), several other reagents can be employed. The choice depends on the desired stereochemical outcome, substrate sensitivity, and scale of the reaction.

Reagent/SystemMechanismStereochemistryConditionsKey Considerations
Thionyl Chloride (SOCl₂) Sₙi (without base)RetentionNeat or in a non-polar solventCorrosive, toxic, reacts violently with water.[8][9] Byproducts (SO₂, HCl) are gases.
SOCl₂ / Pyridine Sₙ2InversionAprotic solvent (e.g., CH₂Cl₂)Pyridine acts as an acid scavenger and promotes the Sₙ2 pathway.[4][5]
Appel Reaction (PPh₃ / CCl₄) Sₙ2InversionMild, neutralHigh-yielding for 1° and 2° alcohols.[1][2] CCl₄ is a regulated substance.[11] A stoichiometric amount of triphenylphosphine oxide is produced as a byproduct.[7]
Phosphorus Pentachloride (PCl₅) Sₙ2 or SₙiInversion (Sₙ2) or Retention (Sₙi)VariesHighly reactive and moisture-sensitive. Can be less stereospecific than other methods.[14]
Vilsmeier-Haack Reagent (SOCl₂/DMF) VariesVariesMildThe active chlorinating agent is formed in situ.[3]
Tosyl Chloride (TsCl) / Pyridine then LiCl Sₙ2 (two steps)Net InversionStepwise processThe alcohol is first converted to a tosylate (with retention), which is then displaced by chloride (with inversion).[15][16]

Q2: How does the mechanism of the Appel reaction lead to inversion of stereochemistry?

A2: The Appel reaction proceeds through a well-defined Sₙ2 mechanism. The key steps are:

  • Activation of triphenylphosphine (PPh₃) by carbon tetrachloride (CCl₄) to form a phosphonium salt.

  • Deprotonation of the alcohol (methyl lactate) by an intermediate to form an alkoxide.

  • The alkoxide attacks the phosphonium salt, forming an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group.

  • The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the oxyphosphonium group from the backside. This backside attack results in the inversion of configuration at the stereocenter, yielding the chlorinated product and triphenylphosphine oxide.[1][6][7] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[7]

Q3: Can I use tosyl chloride to chlorinate methyl lactate?

A3: Yes, but it is a two-step process. First, the alcohol is treated with tosyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a tosylate (-OTs), which is an excellent leaving group. Importantly, this step proceeds with retention of configuration because the carbon-oxygen bond of the alcohol is not broken.[15][17] In a second step, the tosylate is displaced by a chloride source, such as lithium chloride (LiCl), in an Sₙ2 reaction. This second step proceeds with inversion of configuration. The net result of the two-step sequence is an overall inversion of the stereocenter.[15]

Q4: What is the role of pyridine in chlorination reactions with thionyl chloride?

A4: Pyridine serves two critical functions in reactions with thionyl chloride:

  • Acid Scavenger: The reaction of an alcohol with SOCl₂ produces hydrogen chloride (HCl) as a byproduct.[18] HCl can cause unwanted side reactions, such as ester hydrolysis or degradation of acid-sensitive functional groups. Pyridine is a base that neutralizes the HCl as it is formed.

  • Mechanistic Influence: In the absence of pyridine, the reaction often proceeds via an Sₙi mechanism, where the chloride is delivered from the chlorosulfite intermediate on the same face from which the leaving group departs, leading to retention of stereochemistry.[5] When pyridine is present, it can react with the chlorosulfite intermediate, displacing the chloride ion. This free chloride ion then acts as a nucleophile in a standard Sₙ2 backside attack, leading to inversion of configuration.[4][5]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Chlorination using the Appel Reaction (Inversion)

This protocol is adapted from established procedures for the Appel reaction.[1][6]

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add triphenylphosphine (1.1 eq.) and anhydrous carbon tetrachloride (as both reagent and solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve methyl lactate (1.0 eq.) in a minimal amount of anhydrous carbon tetrachloride and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • Purify the resulting crude methyl 2-chloropropionate by vacuum distillation.

Diagrams
Appel Reaction Mechanism

Appel_Reaction cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ Phosphonium [Ph₃P-Cl]⁺ CCl₃⁻ PPh3->Phosphonium Reaction CCl4 CCl₄ CCl4->Phosphonium Oxyphosphonium [Ph₃P-OR]⁺ Cl⁻ Phosphonium->Oxyphosphonium ROH Methyl Lactate (R-OH) Alkoxide R-O⁻ ROH->Alkoxide Deprotonation Alkoxide->Oxyphosphonium Attack on Phosphonium Product Methyl 2-chloropropionate (R-Cl) Oxyphosphonium->Product Sₙ2 Attack by Cl⁻ Byproduct Ph₃P=O Oxyphosphonium->Byproduct

Caption: Mechanism of the Appel Reaction for alcohol chlorination.

SOCl₂ Reaction Pathways

SOCl2_Pathways cluster_SNi Sₙi Pathway (No Pyridine) cluster_SN2 Sₙ2 Pathway (With Pyridine) ROH Methyl Lactate (R-OH) Chlorosulfite R-O-S(O)Cl (Chlorosulfite Intermediate) ROH->Chlorosulfite SOCl2 SOCl₂ SOCl2->Chlorosulfite SNi_Product R-Cl (Retention) Chlorosulfite->SNi_Product Internal Return SN2_Intermediate [R-O-S(O)-Py]⁺ Cl⁻ Chlorosulfite->SN2_Intermediate + Pyridine SN2_Product R-Cl (Inversion) SN2_Intermediate->SN2_Product Backside Attack by Cl⁻

Caption: Mechanistic pathways for SOCl₂ chlorination of alcohols.

References

  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

  • Name-Reaction.com. Appel Reaction. [Link]

  • TutorChase. How is an Appel reaction used to convert alcohols?. [Link]

  • Wikipedia. Appel reaction. [Link]

  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]

  • Google Patents.
  • Google Patents. CN102381969A - Preparation method of methyl (S)
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Me2S/NCS Corey – Kim oxidation. [Link]

  • J&K Scientific LLC. Corey-Kim Oxidation. [Link]

  • Wikipedia. Corey–Kim oxidation. [Link]

  • SciSpace. Device and method for producing methyl 2-chloropropionate through continuous kettle-type reaction. [Link]

  • NROChemistry. Corey-Kim Oxidation. [Link]

  • Brainly. [FREE] Consider the reaction between an alcohol and tosyl chloride, followed by a nucleophile. Write the condensed. [Link]

  • Chemistry Stack Exchange. reactions for alcohols into alkyl halides with 100% retention. [Link]

  • YouTube. UCF CHM2210 - Chapter 12.14 - TsCl and pyridine. [Link]

  • YouTube. Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033. [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. [Link]

  • P2 InfoHouse. An Alternative to Chlorinated Solvents for Cleaning Metal Parts. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. [Link]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • ACS Publications. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ResearchGate. New reaction pathways for high selectivity synthesis of methyl lactate via SnClx(OH)2-x-catalyzed cellulose conversion in water-containing methanol solution | Request PDF. [Link]

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  • ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride. [Link]

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Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of (S)-Methyl 2-Chloropropanoate by Gas-Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical and agrochemical industries. (S)-methyl 2-chloropropanoate is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and herbicides.[1][2][3][4] Its enantiomeric purity directly impacts the efficacy and safety of the final product.[4] This guide provides an in-depth technical comparison of Gas-Liquid Chromatography (GLC) for determining the enantiomeric excess (ee) of this compound, alongside alternative analytical techniques.

The Central Role of Enantiomeric Excess in Drug Development

In chiral drug development, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[5][6] Regulatory bodies worldwide now often mandate that chiral drugs be marketed as single enantiomers.[7] Consequently, the accurate determination of enantiomeric excess is a non-negotiable aspect of quality control in the synthesis of chiral compounds.

Gas-Liquid Chromatography (GLC) for Chiral Separation

GLC is a powerful and widely adopted technique for the separation of volatile compounds like methyl 2-chloropropanoate.[8] The success of enantiomeric separation by GLC hinges on the use of a chiral stationary phase (CSP).

The "Why": Mechanism of Chiral Recognition on Cyclodextrin-Based CSPs

For methyl 2-chloropropanoate, cyclodextrin-based CSPs have demonstrated exceptional performance.[8] Cyclodextrins are macrocyclic oligosaccharides that form transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes is the basis for their separation. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, where the analyte fits into the cyclodextrin cavity.[8][9] The subtle differences in how the (S) and (R) enantiomers of methyl 2-chloropropanoate interact with the chiral environment of the CSP lead to different retention times, enabling their separation and quantification.

Experimental Workflow for Chiral GLC Analysis

Chiral GLC Workflow cluster_prep Sample Preparation cluster_glc GLC Analysis cluster_data Data Analysis Sample Sample of (S)-methyl 2-chloropropanoate Dilution Dilute with appropriate solvent Sample->Dilution Injection Inject sample into GLC with Chiral Column Dilution->Injection Separation Separation of (R) and (S) enantiomers Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate peak areas of enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Experimental workflow for chiral GLC analysis.

Comparison of Analytical Techniques

While GLC is a primary method, other techniques can also be employed for the chiral analysis of methyl 2-chloropropanoate and its precursors.

TechniquePrincipleAdvantagesDisadvantages
Gas-Liquid Chromatography (GLC) with Chiral Stationary Phase (CSP) Direct separation of enantiomers based on differential interactions with a CSP.[8]High efficiency and resolution, high sensitivity (especially with Flame Ionization Detector - FID), often rapid analysis times.[8]Requires analyte to be volatile and thermally stable.[8]
High-Performance Liquid Chromatography (HPLC) with CSP Direct separation of enantiomers on a chiral column.[10][11]Wide applicability to non-volatile compounds, variety of CSPs available.[5][12][13]Can be slower than GLC, may require more solvent.
Indirect HPLC/GLC via Diastereomer Formation Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[8][14]Avoids the need for a specialized chiral column.Derivatization step adds complexity and potential for analytical error, including racemization.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, inducing different chemical shifts for the enantiomers.[7]Rapid analysis, provides structural information.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[16][17][18]Very sensitive to chirality, can be used for high-throughput screening.[16][19]Often requires calibration with pure enantiomers, can be complex to interpret for mixtures.

Detailed Experimental Protocol: GLC Determination of Enantiomeric Excess

This protocol outlines a typical procedure for determining the enantiomeric excess of this compound using GLC with a chiral cyclodextrin-based column.

1. Materials and Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based phase like Lipodex-E).[9]

  • High-purity carrier gas (e.g., helium or hydrogen).

  • This compound sample.

  • Racemic methyl 2-chloropropanoate standard.

  • High-purity solvent for dilution (e.g., dichloromethane or hexane).

2. Chromatographic Conditions (Example):

  • Column: Lipodex-E (25 m x 0.25 mm i.d.).

  • Oven Temperature Program: Isothermal at a temperature that provides good resolution (e.g., 80°C). The optimal temperature should be determined experimentally.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Carrier Gas Flow Rate: 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Procedure:

  • Standard Preparation: Prepare a solution of racemic methyl 2-chloropropanoate in the chosen solvent at a concentration of approximately 1 mg/mL. This is crucial for identifying the retention times of both the (R) and (S) enantiomers.

  • Sample Preparation: Prepare a solution of the this compound sample in the same solvent at a similar concentration.

  • System Suitability: Inject the racemic standard to verify that the system can adequately separate the two enantiomers. The resolution between the two peaks should be greater than 1.5.[11]

  • Analysis: Inject the sample solution into the GC.

  • Data Acquisition: Record the chromatogram.

  • Data Processing: Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard. Integrate the peak areas for both enantiomers.

4. Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers:[8]

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where:

  • Area(S) is the peak area of the (S)-enantiomer.

  • Area(R) is the peak area of the (R)-enantiomer.

Method Validation

A robust analytical method requires validation to ensure its accuracy, precision, and reliability.[11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Gas-Liquid Chromatography with a chiral stationary phase is a highly effective and reliable method for determining the enantiomeric excess of this compound. Its high resolution, sensitivity, and speed make it well-suited for quality control in research and industrial settings. While alternative methods like HPLC and NMR offer their own advantages, GLC remains a cornerstone technique for the chiral analysis of volatile compounds. The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

References

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A Comparative Guide to Analytical Methods for the Quality Control of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds, the stereochemistry of chiral building blocks is of paramount importance. (S)-methyl 2-chloropropanoate, a key intermediate, demands rigorous quality control to ensure the enantiomeric purity and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the quality control of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

The Critical Role of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The use of a single, desired enantiomer can lead to improved therapeutic indices, reduced side effects, and more predictable pharmacokinetic behavior. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and intermediates. For this compound, ensuring a high enantiomeric excess (% ee) is crucial to the efficacy and safety of the final drug product.

Chromatographic Techniques for Chiral Separation: A Head-to-Head Comparison

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely used techniques for the separation and quantification of enantiomers. The choice between these methods depends on the physicochemical properties of the analyte, the required sensitivity, and the specific goals of the analysis.

Chiral Gas Chromatography (GC): Precision for Volatile Compounds

Chiral GC is a highly effective technique for the separation of volatile and thermally stable enantiomers like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Cyclodextrin-based CSPs, such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E), are particularly effective for separating enantiomers of small, functionalized molecules like methyl 2-chloropropanoate. The chiral cavities of the cyclodextrin create a stereoselective environment where one enantiomer forms a more stable inclusion complex than the other, resulting in a longer retention time.

  • Carrier Gas: The choice of an inert carrier gas like nitrogen or helium is critical to prevent on-column reactions and ensure reproducible retention times.

  • Temperature Programming: A carefully optimized oven temperature program is essential to achieve baseline separation of the enantiomers while maintaining reasonable analysis times.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, providing a response proportional to the mass of the analyte.

Experimental Protocol: Chiral GC-FID for this compound

This protocol is based on established methods for the chiral separation of methyl 2-chloropropanoate.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) or equivalent.

Chromatographic Conditions:

ParameterCondition
Column Lipodex-E (e.g., 25 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Nitrogen or Helium at a constant flow or pressure
Injector Temp. 220 °C
Detector Temp. 250 °C
Oven Program Isothermal at a temperature optimized for resolution (e.g., 60-80 °C)
Injection Volume 1 µL (with an appropriate split ratio, e.g., 50:1)
Sample Preparation Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the (S)- and (R)-enantiomers using the following formula:

% ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100

Workflow for Chiral GC Analysis

Caption: Workflow for the determination of enantiomeric purity of this compound by Chiral GC-FID.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

Chiral HPLC is a versatile technique that can be applied to a wider range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. Similar to GC, the separation is based on the differential interaction of enantiomers with a chiral stationary phase.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are widely used for their broad enantioselectivity. The helical structure of the polysaccharide derivatives creates chiral grooves that can interact with enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.

  • Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is critical for achieving optimal resolution and retention. The composition of the mobile phase influences the interactions between the analyte and the CSP.

  • Detector: A UV detector is commonly used for HPLC analysis, provided the analyte has a suitable chromophore. For compounds with weak or no UV absorbance, a Refractive Index (RI) detector or coupling to a Mass Spectrometer (MS) can be employed. This compound has a weak chromophore, so a UV detector set to a low wavelength (e.g., 210 nm) would be necessary, or an alternative detection method may be preferred for higher sensitivity.

Experimental Protocol: Chiral HPLC-UV for this compound

As direct HPLC methods for this compound are not as commonly published as GC methods, the following protocol is a starting point for method development based on the analysis of similar chiral esters.

Instrumentation:

  • HPLC system equipped with a UV detector.

  • Chiral HPLC Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H or equivalent).

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temp. Ambient (e.g., 25 °C)
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to an appropriate concentration.

Workflow for Chiral HPLC Analysis

Caption: Workflow for the determination of enantiomeric purity of this compound by Chiral HPLC-UV.

Performance Comparison: GC vs. HPLC
FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.
Resolution Typically offers very high resolution due to the high efficiency of capillary columns.Good resolution, highly dependent on the choice of CSP and mobile phase.
Sensitivity FID provides excellent sensitivity for hydrocarbons.UV sensitivity depends on the analyte's chromophore. May require derivatization for sensitive detection of some compounds.
Analysis Time Generally faster analysis times.Can have longer run times depending on the separation.
Cost & Complexity Lower solvent consumption and generally lower operating costs. Simpler instrumentation.Higher solvent consumption and cost. More complex instrumentation.
Method Development Can be more straightforward for suitable analytes.Can be more complex due to the wider range of columns and mobile phase combinations.

Beyond Enantiomeric Purity: A Holistic Approach to Quality Control

A comprehensive quality control strategy for this compound extends beyond the determination of enantiomeric excess. It must also encompass the identification and quantification of potential impurities and degradation products.

Potential Impurities from Synthesis

The synthesis of this compound often starts from a chiral precursor like (R)-methyl lactate. Potential impurities can include:

  • Residual Starting Material: Unreacted (R)-methyl lactate.

  • Reagents and Solvents: Residual chlorinating agents, solvents (e.g., pyridine, dioxane), and by-products from the Vilsmeier reagent formation.

  • Diastereomeric Impurities: If the starting material is not enantiomerically pure, the corresponding (R)-methyl 2-chloropropanoate will be present.

These impurities can be monitored using achiral GC or HPLC methods, often coupled with Mass Spectrometry (MS) for identification.

Degradation Pathways and Stability-Indicating Methods

This compound, as an ester, is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 2-chloropropionic acid and methanol. Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1]

Forced Degradation Study Design:

Stress ConditionTypical ConditionsPotential Degradation Product
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)2-Chloropropionic acid
Base Hydrolysis 0.1 M NaOH at room temperature2-Chloropropionic acid
Oxidation 3% H₂O₂ at room temperatureOxidative degradation products
Thermal Degradation Dry heat (e.g., 105 °C)Thermally induced by-products
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic degradation products

The development of a stability-indicating method, typically using HPLC, involves demonstrating that the analytical procedure can separate the intact drug from its degradation products, thus providing a reliable measure of the drug's stability.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

The validation of analytical methods is a critical requirement for ensuring the reliability of quality control data and for regulatory submissions. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2) and Q14) on method validation.[2][3][4]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer, impurities, and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion: Selecting the Optimal Analytical Strategy

Both chiral GC and chiral HPLC are powerful techniques for the quality control of this compound.

  • Chiral GC is often the method of choice for determining enantiomeric purity due to its high resolution, speed, and suitability for this volatile analyte.

  • Chiral HPLC offers greater versatility and can be essential for developing a comprehensive, stability-indicating method that can simultaneously quantify the active ingredient and its potential non-volatile impurities and degradation products.

The ultimate decision on which method to employ, or whether a combination of methods is necessary, will depend on the specific requirements of the analysis, including the need to quantify different types of impurities and the stage of drug development. A thorough understanding of the principles behind each technique, coupled with robust method validation according to ICH guidelines, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Rahman, A., Haque, M. R., Rahman, M. M., & Rashid, M. A. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 12(1), 11-17. [Link]

  • Schurig, V. (2015). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Chirality, 27(10), 734-740. [Link]

  • International Council for Harmonisation. (2023). Analytical Procedure Development Q14. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Google Patents. (2013).
  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • PubChem. (n.d.). Methyl 2-chloropropanoate. [Link]

  • LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. [Link]

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A Senior Application Scientist's Guide to the Synthesis of (S)-methyl 2-chloropropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision that balances efficiency, cost, stereochemical control, and scalability. (S)-methyl 2-chloropropanoate is a valuable chiral building block, and its enantiopurity is paramount for the efficacy of the final active pharmaceutical ingredient or agrochemical.[1][2] This guide provides an in-depth comparison of four distinct and field-proven synthesis routes to this important intermediate, offering insights into the causality behind experimental choices to aid in your selection process.

Introduction to this compound

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including aryloxyphenoxypropionate herbicides.[3] The stereochemistry at the C2 position is crucial for its biological activity. Consequently, the development of efficient and highly stereoselective synthetic methods is of significant interest. This guide will explore and compare four major synthetic strategies:

  • Direct Chlorination of (S)-Methyl Lactate with Retention of Configuration

  • Stereoinversive Chlorination of (R)-Methyl Lactate

  • Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

  • Synthesis from the Chiral Pool: (S)-Alanine

Route 1: Direct Chlorination of (S)-Methyl Lactate with Thionyl Chloride (Retention of Configuration)

This classical approach utilizes the readily available and inexpensive (S)-lactic acid derivative, methyl lactate, and converts the hydroxyl group to a chloride with retention of stereochemistry.

The Chemistry: SNi Mechanism

The reaction of an alcohol with thionyl chloride (SOCl₂) typically proceeds through an SNi (Substitution Nucleophilic internal) mechanism, especially in the absence of a base like pyridine. The alcohol attacks the sulfur of SOCl₂, and after loss of a proton and chloride, an alkyl chlorosulfite intermediate is formed. The key step is the internal delivery of the chloride from the chlorosulfite group to the carbocationic center, which results in overall retention of the original stereochemistry.

G cluster_0 Route 1: Chlorination with Retention (SNi) SM (S)-Methyl lactate INT Alkyl chlorosulfite intermediate SM->INT + SOCl2 - HCl PROD This compound INT->PROD - SO2 REAG SOCl2

Caption: SNi mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a patented industrial process.[2]

  • To a reaction kettle, add 534 parts by weight of thionyl chloride.

  • Maintain the reactor at a constant pressure and a temperature of 70°C.

  • Slowly dropwise add 429 parts by weight of (S)-methyl lactate into the reaction kettle.

  • During the addition, a mixed gas of hydrochloric acid and sulfur dioxide is generated.

  • After the addition is complete, allow the reaction mixture to stand and layer.

  • The lower layer containing the product is separated to yield this compound.

Discussion
  • Expertise & Experience: This method is straightforward and uses common, inexpensive reagents. The primary advantage is the direct conversion with retention of configuration. However, careful control of the reaction temperature is crucial. Side reactions, such as elimination to form methyl acrylate, can occur at higher temperatures.

  • Trustworthiness: While the SNi mechanism favors retention, the presence of any impurities that can act as a nucleophile (including the chloride ion product) can open up an SN2 pathway, leading to inversion and thus racemization. The optical purity of the product can be variable and may not be as high as other methods.[4] For applications requiring very high enantiomeric excess, this route may necessitate further purification.

Route 2: Stereoinversive Chlorination of (R)-Methyl Lactate using a Vilsmeier Reagent

This modern approach leverages a stereospecific SN2 reaction to invert the stereocenter of the readily available (R)-methyl lactate, providing the desired (S)-product with high enantiopurity.

The Chemistry: SN2 Inversion

The reaction proceeds via a Vilsmeier reagent, formed in situ from a chlorinating agent like bis(trichloromethyl) carbonate (triphosgene) and a catalytic amount of a short-chain aliphatic substituted amide such as N,N-dimethylacetamide.[5][6] The hydroxyl group of (R)-methyl lactate is converted into a good leaving group by the Vilsmeier reagent, which is then displaced by a chloride ion in a classic SN2 fashion, resulting in a complete inversion of the stereochemical configuration.

G cluster_1 Route 2: Chlorination with Inversion (SN2) SM (R)-Methyl lactate INT Activated Hydroxyl Group SM->INT + Vilsmeier Reagent PROD This compound INT->PROD + Cl- (SN2) REAG Vilsmeier Reagent NU Cl-

Caption: SN2 inversion for the synthesis of this compound.

Experimental Protocol

This protocol is based on a patented method with reported high yield and optical purity.[6]

  • Preparation of the Vilsmeier Reagent: In a 500ml four-neck bottle, add 178.0g (0.6mol) of bis(trichloromethyl) carbonate. Cool to 0-5°C using an ice-water bath. Dropwise add 52.2g (0.6mol) of anhydrous N,N-dimethylacetamide as a solvent. A significant temperature rise will be observed. Stir mechanically for 1-2 hours to obtain a colorless Vilsmeier reagent solution.

  • Synthesis of this compound: At a temperature of 20-30°C, add a small amount of dioxane to the Vilsmeier reagent solution. Dropwise add 62.4g (0.6mol) of (R)-methyl lactate to the mixed solution. The reaction is exothermic with gas evolution. After the addition is complete, warm the mixture to 55°C and stir for 6 hours.

  • Work-up: After the reaction is complete, cool the mixture. Wash the resulting solution with water, separate the organic layer, and distill to obtain the final product.

Discussion
  • Expertise & Experience: This method is highly reliable for achieving a high degree of stereochemical inversion. The use of a Vilsmeier reagent allows for milder reaction conditions compared to other chlorinating agents like PCl₅, which can cause equipment corrosion.[3]

  • Trustworthiness: The reported yields are high (around 90%), and the optical purity is excellent (typically >97% e.e.).[6] This makes it a very attractive route for industrial-scale production where high enantiopurity is critical. The progress of the reaction can be conveniently monitored by gas chromatography.

Route 3: Enzymatic Kinetic Resolution of Racemic Methyl 2-chloropropanoate

Biocatalysis offers a green and highly selective alternative to classical chemical methods. In this route, an enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

The Chemistry: Enantioselective Hydrolysis

Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst, in this case, an enzyme.[7] For the synthesis of this compound, a specific esterase, WDEst9, has been shown to selectively hydrolyze the (R)-enantiomer of racemic methyl 2-chloropropanoate to (R)-2-chloropropionic acid.[5][8] This leaves the unreacted this compound in high enantiomeric excess.

G cluster_2 Route 3: Enzymatic Kinetic Resolution RAC Racemic (R,S)-Methyl 2-chloropropanoate S_PROD This compound (unreacted) RAC->S_PROD R_ACID (R)-2-Chloropropionic acid RAC->R_ACID Enzymatic Hydrolysis ENZ Esterase WDEst9 G cluster_3 Route 4: From (S)-Alanine ALA (S)-Alanine DIAZO Diazonium Salt ALA->DIAZO + NaNO2, HCl ACID (S)-2-Chloropropionic acid DIAZO->ACID - N2, - H2O ESTER This compound ACID->ESTER + Methanol, H+ REAG1 NaNO2, HCl REAG2 Methanol, H+

Caption: Synthesis of this compound from (S)-alanine.

Experimental Protocol

This is a two-step process.

Step 1: Synthesis of (S)-2-Chloropropionic Acid [9]

  • In a 4-L, three-necked, round-bottomed flask, dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid.

  • Cool the mixture to 0°C in an ice/sodium chloride bath.

  • Prepare a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water and add it dropwise to the alanine solution, keeping the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Extract the product with diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude acid by distillation.

Step 2: Esterification to this compound [10]

  • To the (S)-2-chloropropionic acid obtained in the previous step, add an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or by generating anhydrous HCl in situ using thionyl chloride in methanol.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the excess methanol by rotary evaporation.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer, filter, and purify the product by distillation.

Discussion
  • Expertise & Experience: This route benefits from the low cost and high enantiopurity of the starting material, (S)-alanine. The diazotization reaction, however, requires careful temperature control to avoid side reactions and ensure high stereochemical fidelity. The use of sodium nitrite with acid generates nitrous acid in situ, which can be hazardous if not handled properly.

  • Trustworthiness: High yields (over 90%) and excellent enantiomeric excess (up to 99%) have been reported for the first step. [11]The subsequent esterification is a standard and high-yielding reaction. This makes the overall route highly viable, though it involves two separate synthetic operations.

Comparative Summary of Synthesis Routes

FeatureRoute 1: Direct Chlorination (Retention)Route 2: Stereoinversive ChlorinationRoute 3: Enzymatic Kinetic ResolutionRoute 4: From (S)-Alanine
Starting Material (S)-Methyl lactate(R)-Methyl lactateRacemic methyl 2-chloropropanoate(S)-Alanine
Key Reagent(s) Thionyl chlorideVilsmeier reagentEsterase WDEst9Sodium nitrite, HCl, Methanol
Stereochemistry Retention (SNi)Inversion (SN2)ResolutionRetention
Reported Yield Moderate to HighHigh (~90%) [6]Max. 50% (can be improved with recycling)High (two steps)
Reported e.e. Variable, potential for racemization [4]High (>97%) [6]Very High (>98%) [5][8]Very High (>98%) [11]
Key Advantages Simple, inexpensive reagentsHigh yield and enantioselectivity, mild conditions"Green" process, very high e.e.Inexpensive chiral starting material, high e.e.
Key Disadvantages Potential for racemizationUse of triphosgene50% max yield, enzyme cost/stabilityTwo-step process, hazardous diazotization
Scalability GoodExcellentModerate (depends on enzyme cost and recycling)Good

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the project.

  • For large-scale industrial production where high yield and high enantiopurity are paramount, Route 2 (Stereoinversive Chlorination) appears to be the most advantageous, offering a robust and reliable process.

  • For applications where environmental impact is a primary concern and the highest possible enantiomeric excess is required, Route 3 (Enzymatic Kinetic Resolution) is an excellent, albeit lower-yielding, option.

  • Route 4 (From (S)-Alanine) is a strong contender, particularly if the two-step process can be streamlined, due to the low cost of the starting material.

  • Route 1 (Direct Chlorination) is the simplest and most direct method but may not be suitable for applications demanding very high optical purity without additional purification steps.

This guide provides the foundational knowledge to make an informed decision. It is always recommended to perform a thorough risk and cost analysis and to conduct small-scale trials before committing to a specific synthetic pathway for large-scale production.

References

  • Wang, M., et al. (2020). Utilization of One Novel Microbial Esterase WDEst9 in the Kinetic Resolution of (S)-Methyl 2-chloropropionate and (S)-Ethyl 2-chloropropionate. Chemical Research in Chinese Universities.
  • Wang, M., et al. (2020). Process of reaction time on the resolution of (±)-methyl 2-chloropropionate by EST12-7. ResearchGate. Available at: [Link]

  • CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents.
  • Koppenhoefer, B., et al. (1993). 2-chloroalkanoic acids of high enantiomeric purity from (s)-amino acids: (s)-2-chloropropanoic acid. Organic Syntheses, 70, 230. Available at: [Link]

  • Nishiyama, T., & Hamanaka, S. (1988). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Nippon Kagaku Kaishi, (10), 1672-1676.
  • Wikipedia. Kinetic resolution. Wikipedia. Available at: [Link]

  • LookChem. Cas 17639-93-9, Methyl 2-chloropropionate. LookChem. Available at: [Link]

  • EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents.
  • CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents.
  • CN102775303A - Method for preparing S-methyl 2-chloropropionate - Google Patents.
  • Kendall, E. C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4. Available at: [Link]

  • DE3245781A1 - Process for the preparation of optically active 2-chloropropionic acid esters - Google Patents.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

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A Comparative Guide to (S)- and (R)-Methyl 2-Chloropropanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity and safety profile. Chiral building blocks, enantiomerically pure molecules that serve as starting materials, are indispensable tools for the efficient construction of complex chiral targets. Among these, the enantiomers of methyl 2-chloropropanoate, (S)-methyl 2-chloropropanoate and (R)-methyl 2-chloropropanoate, have emerged as versatile and economically significant synthons.

This guide provides an in-depth comparison of these two enantiomers, exploring their synthesis, physical properties, and, most importantly, their differential applications in stereoselective synthesis. We will delve into the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols for key transformations, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic strategies.

The Foundation: Synthesis and Physicochemical Properties

The accessibility of enantiomerically pure starting materials is a cornerstone of practical asymmetric synthesis. Both (S)- and (R)-methyl 2-chloropropanoate are typically derived from the chiral pool, most commonly from the corresponding enantiomers of lactic acid or its esters.[1]

The most prevalent synthetic routes involve the chlorination of methyl lactate. A common method for producing this compound is the reaction of (R)-methyl lactate with a chlorinating agent, such as thionyl chloride in the presence of a solvent like pyridine or dioxane, which proceeds with an inversion of configuration.[1] Conversely, direct chlorination of (L)-methyl lactate with thionyl chloride can yield this compound with retention of configuration.[1]

Below is a comparative summary of the key physicochemical properties of the two enantiomers.

Property(S)-(-)-Methyl 2-chloropropanoate(R)-(+)-Methyl 2-chloropropanoateRacemic (±)-Methyl 2-chloropropanoate
CAS Number 73246-45-4[2]77287-29-7[3]17639-93-9[4]
Molecular Formula C₄H₇ClO₂[2]C₄H₇ClO₂[3]C₄H₇ClO₂[4]
Molecular Weight 122.55 g/mol [2]122.55 g/mol [3]122.55 g/mol [4]
Appearance Colorless to very faint yellow liquid[2]Colorless to almost colorless clear liquid[5]Colorless liquid[4]
Boiling Point 80-82 °C at 110 mmHg[2]Not explicitly stated, but expected to be identical to the (S)-enantiomer132-133 °C (lit.)[6]
Density 1.143 g/mL at 25 °C[2]Not explicitly stated, but expected to be identical to the (S)-enantiomer1.075 g/mL at 25 °C[6]
Refractive Index n20/D 1.417 (lit.)[2]Not explicitly stated, but expected to be identical to the (S)-enantiomern20/D 1.417 (lit.)[6]
Optical Rotation [α]20/D -26° (neat)Expected to be [α]20/D +26° (neat)

The Cornerstone of Reactivity: The S(_N)2 Mechanism and Walden Inversion

The synthetic utility of both (S)- and (R)-methyl 2-chloropropanoate is predominantly centered around the nucleophilic substitution of the chlorine atom at the chiral center. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. A hallmark of the S(_N)2 reaction is the inversion of stereochemical configuration at the carbon center, a phenomenon known as the Walden inversion.[6][7]

This predictable stereochemical outcome is of paramount importance in asymmetric synthesis, as it allows for the direct transfer of chirality from the starting material to the product with high fidelity. The choice between the (S) and (R) enantiomer of methyl 2-chloropropanoate, therefore, directly dictates the absolute stereochemistry of the resulting product.

G cluster_S Starting with (S)-enantiomer cluster_R Starting with (R)-enantiomer S_start This compound S_product (R)-Product S_start->S_product  Nu⁻ (Sₙ2 attack) (Walden Inversion) R_start (R)-Methyl 2-chloropropanoate R_product (S)-Product R_start->R_product  Nu⁻ (Sₙ2 attack) (Walden Inversion)

Stereochemical outcome of S(_N)2 reactions.

Case Study 1: Synthesis of Phenoxypropionate Herbicides

A prominent application of these chiral building blocks is in the synthesis of aryloxyphenoxypropionate ("fop") herbicides, such as fluazifop-P-butyl and quizalofop-p-ethyl.[8][9] For many of these herbicides, the herbicidal activity resides almost exclusively in the (R)-enantiomer.[10]

Synthesis of (R)-Quizalofop-p-ethyl

The synthesis of the active (R)-enantiomer of quizalofop-p-ethyl typically involves the reaction of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an (S)-configured propionate derivative, which proceeds with inversion of stereochemistry.[11][12]

G cluster_0 Synthesis of (R)-Quizalofop-p-ethyl A 6-chloro-2-(4-hydroxyphenoxy)quinoxaline C (R)-Quizalofop-p-ethyl A->C B (S)-(-)-p-toluenesulfonyl ethyl lactate B->C

Key reactants for (R)-Quizalofop-p-ethyl synthesis.

Experimental Protocol: Synthesis of (R)-Quizalofop-p-ethyl [13]

  • Step 1: Preparation of R(+)-2-(p-formylphenoxy)propionate: In a suitable solvent, p-hydroxybenzaldehyde is reacted with S(-)-p-toluenesulfonyl ethyl lactate in the presence of a mineral base. The reaction mixture is refluxed until completion. After cooling and filtration, the solvent is removed under reduced pressure. The residue is taken up in toluene and washed with water. The final product is obtained by distillation under reduced pressure.

  • Step 2: Oxidation and Hydrolysis to R(+)-2-(p-hydroxyphenoxy)propionate: The product from Step 1 is dissolved in a solvent and subjected to catalytic oxidation, followed by hydrolysis to yield R(+)-2-(p-hydroxyphenoxy)propionate.

  • Step 3: Condensation to form (R)-Quizalofop-p-ethyl: In a solvent and in the presence of a base as an acid scavenger, the product from Step 2 is condensed with 2,6-dichloroquinoxaline to afford high-purity (R)-Quizalofop-p-ethyl.

Synthesis of (R)-Fluazifop-P-butyl

Similarly, the commercial production of fluazifop-P-butyl, the active (R)-enantiomer, involves a stereoselective synthesis.[8] This process often utilizes (R)-2-chloropropionic acid or its derivatives, which are coupled with a substituted pyridyl ether intermediate under conditions that ensure the retention or controlled inversion of stereochemistry to yield the desired (R)-product.[10]

Experimental Protocol: Synthesis of Fluazifop-P-butyl [14][15][16][17]

  • Step 1: Preparation of the Pyridyl Ether Intermediate: 5-(trifluoromethyl)-2-pyridinol is reacted with a halogenated phenol to form the aryloxyphenoxy core.

  • Step 2: Coupling with the Chiral Propionate Moiety: The intermediate from Step 1 is coupled with an (R)-2-chloropropionic acid derivative. This is a nucleophilic substitution reaction where the stereochemistry at the chiral center is critical.

  • Step 3: Esterification: The resulting acid is esterified with butanol to produce the final product, fluazifop-P-butyl.

  • Purification: Purification steps such as crystallization or chromatography are employed to isolate the pure (R)-isomer.

Case Study 2: Synthesis of Pharmaceuticals

The utility of (S)- and (R)-methyl 2-chloropropanoate extends into the pharmaceutical industry, where they serve as precursors for a variety of chiral active pharmaceutical ingredients (APIs).[4]

Synthesis of (S)-Naproxen

(S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be synthesized enantioselectively. While various methods exist, some synthetic routes can employ chiral building blocks derived from or analogous to methyl 2-chloropropanoate. For instance, a process for preparing Naproxen involves the condensation of 1-chloro-2-methoxy-naphthalene with an (S)-2-halo-propionyl halide.[18] While not directly using methyl 2-chloropropanoate, this highlights the application of similarly structured chiral synthons.

G cluster_1 Synthesis of (S)-Naproxen Precursor Nap_A 1-chloro-2-methoxy-naphthalene Nap_C (S)-2-halo-1-(5'-chloro-6'-methoxy-2'-naphthyl)-propan-1-one Nap_A->Nap_C Friedel-Crafts Nap_B (S)-2-halo-propionyl halide Nap_B->Nap_C Friedel-Crafts

Key reaction in an enantioselective Naproxen synthesis.

Comparative Performance and Experimental Considerations

While the principle of Walden inversion in S(_N)2 reactions provides a predictable stereochemical outcome, the choice between (S)- and (R)-methyl 2-chloropropanoate can be influenced by factors such as the availability and cost of the corresponding chiral precursors (e.g., L- or D-lactic acid).

In terms of reactivity, both enantiomers are expected to exhibit identical reaction rates with achiral nucleophiles under the same conditions. Any observed differences would likely be attributable to impurities or variations in experimental setup. The critical distinction lies in the absolute stereochemistry of the product formed.

It is crucial for researchers to meticulously characterize the enantiomeric purity of their starting materials, as any racemic impurity will be carried through the synthesis, diminishing the enantiomeric excess of the final product.

Conclusion

(S)- and (R)-methyl 2-chloropropanoate are powerful and versatile chiral building blocks in asymmetric synthesis. Their utility is firmly rooted in the predictable stereochemistry of S(_N)2 reactions, allowing for the controlled introduction of a chiral propionate moiety. The choice between the two enantiomers is dictated by the desired stereochemistry of the target molecule.

The extensive use of these synthons in the agrochemical industry for the production of enantiomerically pure herbicides underscores their industrial importance. While their application in the pharmaceutical sector is also significant, the principles of their reactivity remain the same: serving as reliable handles for the construction of complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the strategic application of (S)- and (R)-methyl 2-chloropropanoate will undoubtedly remain a cornerstone of modern synthetic chemistry.

References

  • AERU, University of Hertfordshire. Fluazifop-P-butyl (Ref: R154875). [Link]

  • PubChem. Methyl 2-chloropropanoate, (R)-. [Link]

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  • LookChem. Cas 17639-93-9,Methyl 2-chloropropionate. [Link]

  • Google Patents. CN101602736B - Synthesis method of quizalofop-p-ethyl.
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  • BYJU'S. Walden Inversion Reaction. [Link]

  • Google Patents. US4736061A - Process for preparing naproxen.
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Efficacy Comparison of Herbicides Derived from (S)- and (R)- Enantiomers: A Guide for Agrochemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Significance of Chirality in Modern Herbicides

In the realm of agrochemicals, the three-dimensional structure of a molecule is as crucial as its chemical composition. Many herbicides are chiral, meaning they exist as two non-superimposable mirror images known as enantiomers, designated (S)- and (R)-.[1] While these enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit dramatically different biological activities.[2] This stereoselectivity arises from the specific, three-dimensional interactions with their biological targets, such as enzymes and receptors, which are themselves chiral.[3]

Historically, many chiral herbicides have been manufactured and sold as racemic mixtures, containing a 50:50 ratio of both enantiomers.[4] However, it is common for one enantiomer (the eutomer) to be responsible for the majority of the desired herbicidal activity, while the other (the distomer) may be less active or completely inactive.[1] In some cases, the distomer can even contribute to undesirable off-target effects or a higher environmental load.[5]

This guide provides a comprehensive comparison of the efficacy of (S)- and (R)- enantiomers for key classes of herbicides. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis, supporting experimental data, and validated protocols to empower the development of more potent, selective, and environmentally sound herbicidal solutions.

Part 1: The Molecular Basis of Enantioselective Herbicide-Target Interaction

The differential activity of enantiomers is rooted in the precise stereochemical requirements of their biological targets. The interaction between a small molecule like a herbicide and a target enzyme is often described by a "three-point attachment" model. For a chiral molecule to bind effectively to a receptor site, it must have at least three points of interaction that align with complementary sites on the receptor. Due to the fixed spatial arrangement of atoms in an enantiomer, only one of the two mirror images may be able to achieve this optimal three-point fit, leading to a stable and effective binding. The other enantiomer, being a mirror image, will be unable to align all three corresponding points simultaneously, resulting in weak or no binding. This principle governs the enantioselectivity observed in numerous herbicide classes.

Below is a conceptual workflow illustrating the process of comparing herbicide enantiomer efficacy, from initial separation to final biological assessment.

G cluster_0 Phase 1: Chiral Separation cluster_1 Phase 2: Biological Efficacy Testing cluster_2 Phase 3: Data Analysis Racemic Racemic Herbicide Mixture Chiral_HPLC Chiral HPLC Separation Racemic->Chiral_HPLC Racemic_Test Test Racemic Mixture Racemic->Racemic_Test S_Enantiomer (S)-Enantiomer (Isolated) Chiral_HPLC->S_Enantiomer R_Enantiomer (R)-Enantiomer (Isolated) Chiral_HPLC->R_Enantiomer S_Enantiomer_Test Test (S)-Enantiomer S_Enantiomer->S_Enantiomer_Test R_Enantiomer_Test Test (R)-Enantiomer R_Enantiomer->R_Enantiomer_Test Bioassay Whole-Plant Bioassay (Dose-Response) Data_Analysis Calculate GR50 / I50 Values Bioassay->Data_Analysis S_Enantiomer_Test->Bioassay R_Enantiomer_Test->Bioassay Racemic_Test->Bioassay Control Untreated Control Control->Bioassay Comparison Efficacy Comparison Data_Analysis->Comparison

Caption: Workflow for comparing the efficacy of herbicide enantiomers.

Part 2: Comparative Efficacy Analysis: Herbicide Case Studies

The following case studies illustrate the profound impact of stereochemistry on herbicidal efficacy across different modes of action.

Case Study 1: Aryloxyphenoxypropionates ("FOPs")
  • Mechanism of Action: Aryloxyphenoxypropionate herbicides, such as diclofop-methyl and fluazifop-butyl, function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[3][6] ACCase is critical for fatty acid synthesis in grasses, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death.[6]

  • Enantioselectivity: The herbicidal activity resides almost exclusively in the (R)-enantiomer.[7][8] Molecular modeling studies have shown that the (R)-enantiomer adopts a specific low-energy conformation that fits perfectly into the active site of the ACCase enzyme.[7][8] The (S)-enantiomer cannot easily adopt this active conformation due to steric hindrance, rendering it inactive.[7]

HerbicideEnantiomerTarget EnzymeRelative EfficacyReference(s)
Diclofop-methyl (R)-enantiomerACCaseHighly Active[3]
(S)-enantiomerACCaseInactive[3]
Fluazifop-butyl (R)-enantiomerACCaseHighly Active[4]
(S)-enantiomerACCaseInactive[4]
Mecoprop (R)-enantiomerAuxin MimicHighly Active[4][6]
(S)-enantiomerAuxin MimicInactive[4][6]
Case Study 2: Glufosinate
  • Mechanism of Action: Glufosinate is a non-selective, post-emergence herbicide that inhibits the enzyme glutamine synthetase (GS).[9] GS plays a vital role in assimilating ammonia and synthesizing the amino acid glutamine. Inhibition of GS leads to a rapid accumulation of toxic ammonia and the depletion of glutamine, which disrupts photosynthesis and causes the formation of reactive oxygen species (ROS), leading to rapid cell death.[9][10][11]

  • Enantioselectivity: Glufosinate is a racemic mixture of L-glufosinate and D-glufosinate. The L-enantiomer, which corresponds to the (S)-configuration, is the biologically active component.[12] The D-enantiomer is not metabolized by the plant and shows negligible herbicidal activity.[1]

G Glutamate Glutamate + Ammonia (NH3) GS Glutamine Synthetase (GS) Glutamate->GS Substrates Glutamine Glutamine GS->Glutamine Product ROS Ammonia Accumulation & Reactive Oxygen Species (ROS) GS->ROS Disruption leads to L_Glu L-Glufosinate ((S)-enantiomer) L_Glu->GS Binds & Inhibits D_Glu D-Glufosinate ((R)-enantiomer) D_Glu->GS No Binding Inhibition Inhibition No_Inhibition No Interaction

Caption: Mechanism of enantioselective inhibition of Glutamine Synthetase.

HerbicideEnantiomerTarget EnzymeEfficacy (I50 for Dry Weight)Reference(s)
Glufosinate L-(+)-Glufosinate (S)Glutamine SynthetaseMore active (I50 values are lower)[13]
D-(-)-Glufosinate (R)Glutamine SynthetaseLess active (4.2x higher I50)[13]
Case Study 3: Imidazolinones
  • Mechanism of Action: Imidazolinone herbicides, such as imazethapyr, inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][5] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5]

  • Enantioselectivity: For imazethapyr, the (R)-enantiomer exhibits significantly greater herbicidal activity.[3] Studies have shown that the (R)-enantiomer is a much more potent inhibitor of the ALS enzyme, reportedly showing 10-fold more inhibition than the (S)-enantiomer.[3]

HerbicideEnantiomerTarget EnzymeRelative EfficacyReference(s)
Imazethapyr (R)-enantiomerALS~10x more active[3]
(S)-enantiomerALSLess Active[3]

Part 3: Experimental Protocols for Efficacy and Chiral Analysis

To empirically validate the differences in enantiomer efficacy, robust and reproducible experimental protocols are essential.

Protocol 1: Whole-Plant Dose-Response Bioassay in a Greenhouse Setting

This protocol is designed to determine the herbicide concentration required to reduce plant growth by 50% (GR50), a key metric for efficacy.[14]

Objective: To quantify and compare the herbicidal efficacy of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture of a chiral herbicide on a target weed species.

Materials:

  • Target weed seeds (e.g., Amaranthus palmeri, Lolium rigidum).[9][14]

  • Pots (e.g., 10 cm diameter) with standard potting mix.

  • Isolated (R)- and (S)-enantiomers and the racemic mixture of the test herbicide.

  • Appropriate solvents and surfactants as per herbicide formulation guidelines.[15][16]

  • Controlled environment greenhouse or growth chamber.

  • Calibrated laboratory sprayer.[14]

  • Analytical balance.

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots and allow them to germinate and grow in a controlled greenhouse environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).[14][17]

    • Water the plants as needed and thin them to a uniform number (e.g., 2-4 plants) per pot once they reach the 2-3 leaf stage.[18]

  • Herbicide Preparation:

    • Prepare stock solutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture.

    • Create a series of dilutions for each test substance to establish a dose-response curve. A typical series might include 0, 0.125x, 0.25x, 0.5x, 1x, 2x, and 4x the anticipated field application rate (x).

    • Include an untreated control group that is sprayed only with the carrier solution (water and surfactant).[14]

  • Herbicide Application:

    • Randomly assign treatments to the pots. Use a randomized complete block design with at least four replications per treatment.[19]

    • When plants reach a consistent growth stage (e.g., 4-6 true leaves), apply the herbicide treatments using a calibrated laboratory sprayer to ensure uniform coverage.[14]

  • Data Collection and Analysis:

    • Return the plants to the greenhouse and monitor for visual injury symptoms.

    • After a specified period (e.g., 21 days after treatment), harvest the above-ground biomass for each pot.[14]

    • Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

    • Measure the dry weight for each replicate.

    • Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control.

    • Use a suitable statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 value for each enantiomer and the racemic mixture.

Protocol 2: Analytical Separation of Herbicide Enantiomers via Chiral HPLC

This protocol outlines a standard method for separating and quantifying the enantiomers of a chiral herbicide, which is a prerequisite for biological testing and quality control.[2]

Objective: To achieve baseline separation of (S)- and (R)-enantiomers of a herbicide from a racemic mixture for analytical quantification or preparative isolation.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are widely effective for many herbicides.[2][20][21]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).[20]

  • Herbicide standard (racemic mixture).

  • Syringe filters (0.22 or 0.45 µm).

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic herbicide standard in a suitable mobile phase solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution (e.g., to 10 µg/mL).

    • Filter the working solution through a syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions Development:

    • Install the selected chiral column into the HPLC system.

    • Start with a typical mobile phase for normal-phase chiral separations, such as a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[20]

    • Set a constant flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).

    • Set the detector to the wavelength of maximum absorbance for the herbicide.

  • Injection and Separation:

    • Inject a standard volume (e.g., 10 µL) of the prepared sample onto the column.

    • Run the chromatogram and observe the separation of the two enantiomeric peaks.

  • Method Optimization:

    • If separation is not optimal (resolution < 1.5), adjust the mobile phase composition. Increasing the percentage of the alcohol modifier generally decreases retention time, while changing the type of alcohol can affect selectivity.[20]

    • Adjusting the flow rate and temperature can also be used to fine-tune the separation.

  • Quantification:

    • Once baseline separation is achieved, create a calibration curve using standards of known concentrations to quantify the amount of each enantiomer in a sample.

Part 4: Implications for Agrochemical Development

The clear difference in efficacy between enantiomers has significant implications for the agrochemical industry:

  • Reduced Environmental Load: By developing formulations that contain only the active enantiomer (the eutomer), the total amount of chemical applied to the field can be significantly reduced, often by up to 50%, without sacrificing efficacy.[1] This lowers the non-active chemical load on the environment.[3]

  • Improved Cost-Effectiveness: While the synthesis or separation of a single enantiomer can be more expensive initially, using a more potent product at a lower application rate can be more cost-effective in the long run.[3]

  • Enhanced Safety and Selectivity: Removing the inactive distomer can reduce the potential for non-target toxicity and improve the overall safety profile of the herbicide.[2]

The development of "chiral switches," where a successful racemic product is re-launched as a single-enantiomer version (e.g., metolachlor to S-metolachlor), exemplifies the commercial and environmental benefits of this approach.[4]

Conclusion

The principle of stereoselectivity is a cornerstone of modern herbicide science. The efficacy of chiral herbicides is overwhelmingly dictated by the specific three-dimensional structure of one enantiomer. Understanding and leveraging these stereochemical differences allows for the rational design of more effective, efficient, and environmentally responsible weed management solutions. The experimental frameworks provided in this guide serve as a self-validating system for researchers to rigorously assess enantiomeric efficacy and contribute to the next generation of advanced agrochemical products.

References

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  • Enantioselective Separation and Analysis of Chiral Herbicides. (2011).
  • Turner, J. A., & Pernich, D. J. (2002). Origin of Enantiomeric Selectivity in the Aryloxyphenoxypropionic Acid Class of Herbicidal Acetyl Coenzyme A Carboxylase (ACCase) Inhibitors. Journal of Agricultural and Food Chemistry, 50(15), 4351-4356. Available at: [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Available at: [Link]

  • Le, T. P., et al. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Molecules, 26(7), 2056. Available at: [Link]

  • (PDF) Enantioselective Activity and Toxicity of Chiral Herbicides. (2018).
  • Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. Journal of Agricultural and Food Chemistry, 50(15), 4351-4356. Available at: [Link]

  • Stereoisomers of Pesticide Molecules and Biological Activity. (2024). Oer.Cps.Edu.Ph.
  • Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. (2024). PubMed. Available at: [Link]

  • Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Liu, W., et al. (2005). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1083(1-2), 143-149. Available at: [Link]

  • Chiral Herbicide Fluorochloridone: Absolute Configuration, Stereoselective Bioactivity, Toxicity, and Degradation in the Potatoes. (2024). PubMed. Available at: [Link]

  • (PDF) Enantioselective Phytotoxicity and the Relative Mechanism of Current Chiral Herbicides. (2021).
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). NDSU Agriculture. Available at: [Link]

  • Enantioselective Analysis of Chiral Agrochemicals with High-Performance Liquid Chromatography. (2019). Springer Nature Experiments. Available at: [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. (2013). University of Hawai'i at Manoa. Available at: [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Available at: [Link]

  • How to Conduct a Bioassay Test. (2021). joegardener®. Available at: [Link]

  • Analytical Methods. (2014). Royal Society of Chemistry.
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  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada Publications. Available at: [Link]

  • Interaction of chiral herbicides with soil microorganisms, algae and vascular plants. (2022).
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  • Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. (2021). Weed Technology, Cambridge Core. Available at: [Link]

  • Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction. (2021). MDPI. Available at: [Link]

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  • Phenoxy herbicide. (n.d.). Wikipedia.
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  • Takano, H. K., et al. (2020). A Novel Insight Into the Mode of Action of Glufosinate: How Reactive Oxygen Species Are Formed. Photosynthesis Research, 144(3), 307-319. Available at: [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-Methyl 2-Chloropropanoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and fine chemical synthesis, the integrity of a chiral starting material is paramount. (S)-methyl 2-chloropropanoate is a versatile C4 chiral building block, widely employed in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is critical for biological activity.[1][2][3] Its value lies in the precise spatial arrangement of the chloro group, which dictates the stereochemical outcome of subsequent reactions. Consequently, a Certificate of Analysis (CoA) for this compound is not merely a formality; it is the foundational document that guarantees its identity, purity, and, most importantly, its enantiomeric integrity.

This guide deconstructs the essential components of a CoA for this compound, offering a comparative analysis of the analytical methodologies used for its validation. We will explore the causality behind experimental choices, provide actionable protocols, and compare this synthon to viable alternatives to provide a comprehensive resource for researchers and quality control professionals.

The Anatomy of a Certificate of Analysis: Beyond the Paper

A Certificate of Analysis is a formal document issued by a quality control department that confirms a product meets its predetermined specifications.[4][5] For a chiral intermediate like this compound, this document underpins the quality and reliability of the entire synthetic supply chain, especially under regulatory frameworks like Good Manufacturing Practices (GMP).[4][6] A robust CoA must transparently present data that validates three core attributes: Identity, Purity (achiral), and Chiral Purity.

cluster_CoA Certificate of Analysis Validation Workflow cluster_Identity Identity Tests cluster_Purity Purity Tests cluster_Chiral Chiral Purity Tests CoA_Doc Receive CoA for This compound Identity Part 1: Identity Confirmation CoA_Doc->Identity Verify Structure Purity Part 2: Purity Assessment (Achiral) Identity->Purity Confirm Chemical Formula NMR NMR (1H, 13C) Identity->NMR FTIR FTIR Identity->FTIR MS Mass Spec Identity->MS Chiral_Purity Part 3: Chiral Purity (ee) Purity->Chiral_Purity Assess Impurities GC_FID GC-FID Purity->GC_FID Release Batch Release for Synthesis Chiral_Purity->Release Validate Enantiomeric Excess Chiral_GC Chiral GC Chiral_Purity->Chiral_GC Polarimetry Polarimetry Chiral_Purity->Polarimetry

Caption: Workflow for the comprehensive validation of a this compound batch.

Identity Confirmation: Is It the Right Molecule?

The first section of any CoA confirms that the material is, in fact, this compound. This is typically achieved through a combination of spectroscopic techniques that provide a molecular fingerprint.

Technique Information Provided Rationale for Use
¹H NMR Confirms the proton environment (e.g., quartet for the chiral proton, doublet for the methyl group, singlet for the ester methyl).[7][8][9]Provides unambiguous structural confirmation and can reveal proton-bearing impurities.
¹³C NMR Confirms the carbon backbone, including the carbonyl carbon of the ester and the carbon bonded to the chlorine.[8][10][11]Complements ¹H NMR for full structural elucidation.
FTIR Identifies key functional groups, primarily the strong C=O stretch of the ester (~1750 cm⁻¹) and the C-Cl stretch.[10][11]A rapid and cost-effective method for functional group verification.
Mass Spec. Determines the molecular weight (122.55 g/mol ) and characteristic fragmentation patterns.[8][10][11]Provides definitive confirmation of the molecular formula and structure.

Expertise in Action: While all four methods are powerful, ¹H NMR is often the primary workhorse for identity. Its ability to show distinct, well-resolved signals for each part of the molecule makes it exceptionally reliable for routine QC. The integration of these signals can also give a preliminary indication of purity.

Purity Assessment: Quantifying Non-Chiral Impurities

This analysis determines the percentage of the desired compound relative to any achiral impurities. For a volatile and thermally stable liquid like methyl 2-chloropropanoate, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard.

Common Impurities:

  • Starting Materials: Unreacted methyl lactate or 2-chloropropionic acid.[12][13]

  • Solvents: Residual solvents from synthesis and purification (e.g., dioxane, dimethylformamide).[14]

  • By-products: Products from side reactions occurring during the chlorination step.[15]

Data Presentation: A CoA will present this data as a percentage purity, often ≥98%.

Parameter Typical Specification Method Significance
Purity≥98.0%GC-FIDEnsures the material is free from significant levels of process-related impurities that could interfere with subsequent reactions.
Water Content≤0.1%Karl Fischer TitrationWater can hydrolyze the ester and may be incompatible with downstream organometallic or water-sensitive reagents.
Experimental Protocol: Purity Determination by GC-FID
  • System Preparation: Use a GC system equipped with an FID and a non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • Instrument Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

    • Injection: 1 µL of a 1% solution in dichloromethane, split ratio 50:1.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should match that of a certified reference standard.

The Crucial Metric: Chiral Purity (Enantiomeric Excess)

For a chiral synthon, the enantiomeric excess (ee) is the most critical parameter. It defines the percentage of the desired (S)-enantiomer in the mixture compared to the undesired (R)-enantiomer.[16] An ee of 100% indicates an enantiomerically pure substance, while an ee of 0% represents a racemic mixture.[16]

Comparative Analysis of Chiral Purity Methods

The choice of analytical method for determining ee involves a trade-off between precision, speed, and the need for derivatization.

cluster_Decision Decision Logic for Chiral Analysis Method Selection Start Need to Determine Enantiomeric Excess (ee) Check_Volatility Is the analyte volatile and thermally stable? Start->Check_Volatility Check_QC Is this for routine QC with high precision? Check_Volatility->Check_QC Yes Consider_Chiral_NMR Consider Chiral NMR (with shift reagents) Check_Volatility->Consider_Chiral_NMR No Check_Screening Is this for rapid screening or historical comparison? Check_QC->Check_Screening No Use_Chiral_GC Use Chiral GC Check_QC->Use_Chiral_GC Yes Check_Screening->Use_Chiral_GC No, need high accuracy Use_Polarimetry Use Polarimetry Check_Screening->Use_Polarimetry Yes

Caption: Decision tree for selecting the appropriate analytical method for chiral purity.

Method Principle Advantages Limitations
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase (CSP), typically a cyclodextrin derivative, leading to different retention times.[17][18][19]High accuracy and precision; directly measures the ratio of enantiomers; suitable for a wide range of ee values (0-100%).[20]Requires a volatile and thermally stable analyte; CSPs can be expensive and have limited lifetimes.[20]
Optical Rotation (Polarimetry) Measures the rotation of plane-polarized light by the chiral molecule. The magnitude of rotation is compared to the known value for the pure enantiomer.[20]Rapid, non-destructive, and inexpensive.Less accurate, especially at very high ee values; highly sensitive to concentration, solvent, temperature, and wavelength; requires a pure sample.[20]
Chiral NMR Spectroscopy Uses chiral solvating agents or lanthanide shift reagents to induce a chemical shift difference between the signals of the two enantiomers.[21]Provides direct observation of both enantiomers in one spectrum; no physical separation required.Often requires higher concentrations; shift reagents can cause line broadening; may require derivatization.

Trustworthiness by Design: Chiral GC is the gold standard and the most trustworthy method for a CoA because it is a self-validating system. It physically separates the two enantiomers, allowing for their direct quantification. A typical specification for this compound is an enantiomeric excess of ≥97%.

Experimental Protocol: Enantiomeric Excess by Chiral GC
  • System Preparation: Use a GC system with an FID and a chiral capillary column (e.g., Rt-βDEXsm or equivalent cyclodextrin-based CSP, 30 m x 0.25 mm x 0.25 µm).

  • Instrument Conditions:

    • Injector Temperature: 220°C

    • Detector Temperature: 250°C

    • Carrier Gas: Hydrogen at 80 cm/sec, set at 40°C.

    • Oven Program: 40°C, hold for 1 minute, then ramp at 2°C/min to 180°C and hold for 5 minutes.[22] (Note: The exact program must be optimized for the specific column used).

    • Injection: 1 µL of a 0.5% solution in hexane, split ratio 100:1.

  • Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers by running a standard of the racemic mixture.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the S and R enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Performance Comparison with Alternative Chiral Synthons

While this compound is an excellent C4 building block, the choice of a chiral synthon depends on the specific synthetic target. Understanding its place among alternatives is key for process development.

Chiral Synthon Structure Key Features Common Applications
This compound CH₃CH(Cl)COOCH₃Electrophilic chiral center; good leaving group (Cl).Synthesis of phenoxypropionate herbicides, chiral pharmaceuticals.[2][14]
Ethyl (S)-Lactate CH₃CH(OH)COOCH₂CH₃Readily available, inexpensive C3 building block; hydroxyl group can be activated or used for further reactions.[23]Chiral solvent, precursor to other chiral building blocks.[23]
(S)-Glycidyl Butyrate C₄H₉COOCH₂CH(O)CH₂Versatile C3 electrophile with a reactive epoxide ring.Synthesis of beta-blockers and other pharmaceuticals.
(S)-3-Hydroxy-γ-butyrolactone C₄H₆O₃C4 chiral building block with multiple functional handles (lactone, secondary alcohol).Synthesis of L-carnitine, various natural products.

This comparison illustrates that this compound is particularly valuable when a direct nucleophilic substitution at a chiral center with a good leaving group is required. Alternatives like ethyl lactate require activation of the hydroxyl group, while others like glycidol derivatives offer a different pattern of reactivity via epoxide opening.

Conclusion

The Certificate of Analysis for this compound is a critical quality document that provides a multi-faceted view of the material's integrity. For the drug development professional, a thorough understanding of the analytical techniques behind the CoA—from spectroscopic identity confirmation to the high-precision quantification of enantiomeric excess by chiral GC—is essential for mitigating risk and ensuring the successful synthesis of enantiomerically pure target molecules. By appreciating the "why" behind each test and comparing the synthon's profile to that of its alternatives, researchers can make more informed decisions, ensuring both the quality of their science and the efficiency of their development pipeline.

References

  • Google Patents. CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • Google Patents. CN102381969A - Preparation method of methyl (S)-2-chloropropionate.
  • PubChem. Methyl 2-chloropropanoate, (R)-. Available from: [Link]

  • LookChem. Cas 17639-93-9,Methyl 2-chloropropionate. Available from: [Link]

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  • ResearchGate. Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Available from: [Link]

  • ResearchGate. Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Available from: [Link]

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  • Organic Chemistry Portal. Determination of enantiomeric excess. Available from: [Link]

  • SpectraBase. 2-Chloropropionic acid methyl ester. Available from: [Link]

  • ResearchGate. Methyl 2‐(S)‐chloropropionate as the chiral source (ref.[5] – Section 2.2). Available from: [Link]

  • LCGC. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available from: [Link]

  • WorldOfChemicals. Methyl-2-chloropropionate - Remarkable Organic Intermediate at Best Price. Available from: [Link]

  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Available from: [Link]

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  • Wikipedia. Enantiomeric excess. Available from: [Link]

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A Senior Application Scientist's Guide to (S)-Methyl 2-Chloropropanoate: A Comparative Analysis of a Keystone Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chirality and the Role of (S)-Methyl 2-Chloropropanoate

In the landscape of modern chemical synthesis, particularly within the agrochemical and pharmaceutical industries, the control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. Many active molecules, from potent herbicides to life-saving drugs, owe their function to a specific three-dimensional arrangement of atoms. This compound has emerged as a cornerstone chiral building block, a readily available and versatile intermediate for the stereospecific synthesis of a multitude of valuable compounds.[1][2] Its utility stems from the presence of a defined stereocenter and a reactive C-Cl bond, which allows for nucleophilic substitution, typically with inversion of configuration, providing a reliable method for introducing chirality into a target molecule.[3]

This guide provides an in-depth, comparative analysis of the applications of this compound, focusing on its primary role in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. We will objectively compare this established "chiral pool" approach with a prominent alternative: the enzymatic kinetic resolution of racemic precursors. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, supported by field-proven data.

Core Application: Stereoselective Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicides

The AOPP class of herbicides, which includes commercial products like Clodinafop-propargyl, Quizalofop-p-ethyl, and Fenoxaprop, are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[4][5] This inhibition halts fatty acid synthesis, leading to the selective death of grass weeds in broadleaf crops. Crucially, the herbicidal activity resides almost exclusively in the (R)-enantiomer.[4] Consequently, the synthesis of the enantiomerically pure (R)-AOPP is of paramount commercial importance to maximize efficacy and minimize environmental load by avoiding the application of an inactive isomer.

Pathway 1: The Chiral Pool Approach via this compound

This is the most established industrial method. The strategy relies on starting with an enantiomerically pure building block, this compound, and transferring its chirality to the final product.

Mechanism of Action: Stereospecific SN2 Reaction

The core of this pathway is a classic Williamson ether synthesis, a nucleophilic substitution (SN2) reaction. A substituted phenoxide, generated by deprotonating the corresponding phenol with a base (commonly K₂CO₃ or NaOH), acts as the nucleophile.[6] It attacks the stereogenic carbon of this compound, displacing the chloride leaving group. A key feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon. Therefore, the (S)-configuration of the starting material is converted to the desired (R)-configuration in the product.

Caption: SN2 reaction mechanism showing the inversion of stereochemistry.

Detailed Experimental Protocol: Synthesis of an (R)-AOPP Intermediate

This protocol is a representative procedure for the synthesis of an (R)-AOPP acid, a precursor to herbicides like Clodinafop-propargyl, derived from patent literature.[7]

Materials:

  • R-2-(p-hydroxyphenoxy)propionic acid (can be sourced or synthesized)

  • 5-chloro-2,3-difluoropyridine

  • Sodium Hydroxide (Caustic alkali)

  • Aprotic polar solvent (e.g., Acetonitrile)

  • Water

  • Hydrochloric Acid (15%)

Procedure:

  • Salt Formation: In a reaction vessel, charge R-2-(p-hydroxyphenoxy)propionic acid (1 mol equivalent) and the aprotic polar solvent. Add water to the mixture.

  • Add sodium hydroxide (approx. 2.0-2.2 mol equivalents) to the slurry at 30-60°C to form the corresponding sodium salt.

  • Condensation Reaction: To the resulting salt solution, add 5-chloro-2,3-difluoropyridine (1.0-1.2 mol equivalents).

  • Heat the reaction mixture to 75-95°C and maintain for several hours (e.g., 6 hours). Monitor the reaction progress by HPLC until the starting propionic acid is consumed (<1%).[7]

  • Work-up and Isolation: After the reaction is complete, recover the solvent via distillation under reduced pressure.

  • To the residue, add water and stir to dissolve the salts.

  • Adjust the pH of the aqueous solution to ~3 with 15% hydrochloric acid while stirring. A solid will precipitate.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude clodinafop acid.

  • Esterification (if required): The resulting acid can then be esterified with propargyl alcohol in the presence of a suitable catalyst to yield Clodinafop-propargyl.[7]

Causality Behind Experimental Choices:

  • Base (NaOH/K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group, creating the nucleophilic phenoxide. The choice of base can influence reaction rate and side reactions like ester hydrolysis.

  • Solvent (Acetonitrile/DMF): A polar aprotic solvent is ideal as it solvates the cation (Na⁺ or K⁺) but does not solvate the nucleophile (phenoxide) extensively, leaving it highly reactive. It also has a suitable boiling point for the reaction temperature.

  • Temperature (70-100°C): The elevated temperature provides the necessary activation energy for the SN2 reaction to proceed at a practical rate.

  • Acidic Work-up: Acidification protonates any unreacted phenoxide and is crucial for precipitating the final product, which is typically a carboxylic acid and less soluble in acidic water.

Pathway 2: The Enzymatic Kinetic Resolution (EKR) Approach

An increasingly attractive alternative to the chiral pool method is enzymatic kinetic resolution. This "green chemistry" approach starts with a racemic mixture of a precursor (e.g., racemic methyl 2-chloropropanoate) and uses a stereoselective enzyme, typically a lipase, to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.[8][9]

Mechanism of Action: Enantioselective Hydrolysis

Lipases are enzymes that catalyze the hydrolysis of esters.[10][11] In a racemic mixture of methyl 2-chloropropanoate, a lipase like Candida antarctica Lipase B (often immobilized as Novozym 435) or Candida rugosa lipase will preferentially bind and hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the desired (S)-ester) largely untouched.[2][5] The separation of the unreacted (S)-ester from the (R)-acid is then straightforward due to their different chemical properties (e.g., extraction with a basic aqueous solution).

EKR_Workflow Start Racemic Methyl 2-Chloropropanoate ((R)- and (S)-isomers) Enzyme Add Lipase (e.g., Novozym 435) + Aqueous Buffer Start->Enzyme Reaction Selective Hydrolysis (R)-ester is converted to acid Enzyme->Reaction Mixture Mixture: This compound (unreacted) (R)-2-Chloropropionic Acid (product) Enzyme Reaction->Mixture Separation Separation (e.g., Basic Extraction) Mixture->Separation Product1 Desired Product: This compound (High e.e.) Separation->Product1 Organic Phase Product2 Byproduct: (R)-2-Chloropropionic Acid Separation->Product2 Aqueous Phase

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of a racemic ester.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Ester

This protocol is a representative procedure for the kinetic resolution of a racemic ester based on principles described in the literature.[12][13][14]

Materials:

  • Racemic methyl 2-chloropropanoate

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica B)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., acetonitrile or methyl tert-butyl ether, MTBE)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, combine the racemic methyl 2-chloropropanoate (1 equivalent), phosphate buffer, and organic co-solvent (e.g., 80:20 buffer:co-solvent v/v).

  • Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym 435, typically 10% w/w of the substrate) to the mixture. Stir the suspension at a controlled temperature (e.g., 30-45°C).[14]

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining ester and the product acid.

  • Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).

  • Separation: Transfer the filtrate to a separatory funnel. Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove the acidic product ((R)-2-chloropropionic acid).

  • Wash the organic layer again with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched this compound.

  • The aqueous layers can be combined, acidified with HCl, and extracted with ethyl acetate to recover the (R)-2-chloropropionic acid, if desired.

Causality Behind Experimental Choices:

  • Immobilized Enzyme (Novozym 435): Immobilization prevents the enzyme from dissolving, making its recovery and reuse simple and cost-effective—a critical factor for industrial applications.[15] Novozym 435 is known for its high stability and activity in organic solvents.[16]

  • Buffer/Co-solvent System: While lipases are active at the oil-water interface, a buffered aqueous phase is necessary for the hydrolysis reaction. An organic co-solvent is often used to improve the solubility of the substrate.[12]

  • Temperature and pH: Like all enzymes, lipases have optimal temperature and pH ranges for activity and stability. These must be controlled to ensure an efficient reaction.[10]

  • 50% Conversion Target: In a perfect kinetic resolution (E > 200), stopping at exactly 50% conversion yields the remaining substrate and the product both at >99% enantiomeric excess.[12] Proceeding past this point increases the yield of the acid but decreases the e.e. of the remaining ester.

Comparative Performance Analysis

The choice between these two synthetic strategies is a trade-off between several key performance indicators. The following table summarizes a comparison based on typical results reported in the literature.

MetricPathway 1: Chiral Pool (S-MCP)Pathway 2: Enzymatic Kinetic ResolutionRationale & Causality
Theoretical Max. Yield ~100%50% (for the desired enantiomer)EKR is a resolution of a racemate; one half is the "wrong" enantiomer. This can be overcome with a Dynamic Kinetic Resolution (DKR) where the unwanted enantiomer is racemized in situ, but this adds complexity.[17]
Typical Reported Yield >85-95% for the SN2 step~45% for the desired enantiomerThe chiral pool approach is highly efficient as all the starting material can theoretically be converted to the product. EKR is inherently limited by the 50% theoretical maximum.[4][8]
Enantiomeric Excess (e.e.) >98% (dependent on starting material)>99%Enzymatic reactions are renowned for their exquisite stereoselectivity, often yielding products with exceptionally high enantiomeric purity.[9][12] The chiral pool method's e.e. is limited by the purity of the initial this compound.
Reaction Conditions Elevated temperatures (70-100°C), anhydrous conditions often preferredMild conditions (30-45°C), aqueous/biphasic systemThe SN2 reaction requires significant thermal energy. Enzymatic reactions operate under physiological-like conditions, reducing energy costs and potential side reactions.[7][14]
Environmental Impact Use of organic solvents, potential for halogenated waste"Green" process: aqueous media, biodegradable catalyst, lower energy consumptionBiocatalysis is a cornerstone of green chemistry, avoiding harsh reagents and solvents and operating under mild conditions.[8]
Process Complexity Relatively straightforward single chemical transformationRequires careful monitoring to stop at 50% conversion, enzyme handling/recyclingEKR adds the complexity of enzyme sourcing, immobilization, and process monitoring to achieve optimal results.

Application in Pharmaceutical Synthesis: The Case of Profens

While this compound is primarily associated with agrochemicals, the principles of its use and the comparison with enzymatic methods are directly applicable to pharmaceutical synthesis. A prominent example is the synthesis of 2-arylpropionic acids, known as "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes Ibuprofen and Naproxen.[1][18]

Similar to AOPP herbicides, the pharmacological activity of profens resides primarily in the (S)-enantiomer.[19] While many profens are still sold as racemic mixtures because the human body can convert the inactive (R)-enantiomer to the active (S)-form (a process called metabolic chiral inversion), the direct synthesis of the pure (S)-enantiomer is highly desirable to reduce patient dosage and potential side effects.[18]

  • Chiral Pool Analogy: A synthetic chemist could, in principle, use a chiral building block like this compound to react with an appropriate aryl nucleophile to set the stereocenter of a profen.

  • Enzymatic Resolution Reality: In practice, the resolution of racemic profens or their esters using lipases is a widely studied and industrially relevant method.[7] Lipase-catalyzed esterification of racemic ibuprofen, for instance, can selectively convert one enantiomer, allowing for the separation and isolation of the desired (S)-ibuprofen with high optical purity.[5][6][20] The data from these studies mirrors the comparison in the herbicide section: the enzymatic route offers unparalleled enantioselectivity at the cost of a theoretical 50% yield per pass.

Conclusion and Senior Scientist's Recommendation

This compound is a highly effective and reliable chiral building block for the industrial synthesis of enantiomerically pure molecules, particularly (R)-AOPP herbicides. Its primary advantage lies in the high-yield, stereospecific SN2 reaction that efficiently transfers chirality to the target molecule. This "chiral pool" approach is a mature, robust, and economically viable strategy for large-scale production.

However, the field is evolving. The alternative, Enzymatic Kinetic Resolution (EKR) , presents a compelling "green" alternative that offers exceptionally high enantiomeric purity (>99% e.e.) under mild, environmentally benign conditions. Its main drawback is the inherent 50% theoretical yield limit for a single pass.

The choice between these pathways is a strategic one, dictated by project priorities:

  • For maximum throughput and yield where the enantiomeric purity of the starting material (>98%) is sufficient, the This compound pathway remains the preferred industrial method.

  • For applications demanding the highest possible enantiomeric purity and where sustainability and "green" credentials are a priority, Enzymatic Kinetic Resolution is a superior choice, despite the lower single-pass yield. The potential for enzyme recycling and the development of dynamic kinetic resolution processes (which can theoretically approach 100% yield) continue to make this an increasingly attractive and competitive strategy for the future.

Ultimately, a thorough techno-economic analysis, considering raw material cost, process complexity, energy consumption, and desired final product purity, must guide the final decision for any specific application.

References

  • Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (n.d.). National Institutes of Health. [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (n.d.). Via Medica Journals. [Link]

  • Stereoselective metabolism of anti-inflammatory 2-arylpropionates. (1986). PubMed. [Link]

  • On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. (2022). MDPI. [Link]

  • Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. (n.d.). Scientific Information Database (SID). [Link]

  • Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. (2011). ResearchGate. [Link]

  • Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. (n.d.). Wiley Online Library. [Link]

  • Preparation method of clodinafop propargyl. (2016).
  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. (n.d.). An-Najah Staff. [Link]

  • Chemoenzymatic Synthesis of Enantioenriched (R)‐ and (S)‐Aryloxyalkanoic Herbicides. (2020). ResearchGate. [Link]

  • Conversion of Racemic Ibuprofen to (S)-Ibuprofen. (n.d.). ScholarWorks@UTEP. [Link]

  • The continuing significance of chiral agrochemicals. (2024). National Institutes of Health. [Link]

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. (2024). National Institutes of Health. [Link]

  • Facile conversion of racemic ibuprofen to (S)-ibuprofen. (n.d.). ResearchGate. [Link]

  • Conversion of racemic ibuprofen to (s)-ibuprofen. (2015). ScholarWorks@UTEP. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2022). MDPI. [Link]

  • A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. (2020). MDPI. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health. [Link]

  • convenient preparation of (s)-fenoprofen by biocatalysed irreversible esterification. (2011). Rasayan Journal of Chemistry. [Link]

  • Scheme 1. Lipase-catalyzed hydrolysis of racemic esters and chemical... (n.d.). ResearchGate. [Link]

  • Lipase-catalyzed Kinetic Resolution of (.+-.)-trans- and cis-2-Azidocycloalkanols. (2014). ResearchGate. [Link]

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  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. [Link]

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Cost-benefit analysis of different (S)-methyl 2-chloropropanoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Cost-Benefit Analysis

Introduction: The Strategic Importance of (S)-Methyl 2-Chloropropanoate

This compound is a crucial chiral building block in the chemical industry.[1][2][3] As a key intermediate, it is indispensable for the synthesis of numerous high-value products, particularly in the agrochemical and pharmaceutical sectors.[4][5][6][7] Its primary application lies in the production of phenoxypropionate herbicides, where the (S)-enantiomer possesses significantly higher biological activity than its (R)-counterpart. This enantioselectivity allows for the development of more potent, efficient, and environmentally friendly crop protection agents by reducing the required application rates and minimizing off-target effects.

The economic viability and sustainability of producing these end-products are directly tied to the efficiency and cost-effectiveness of the this compound synthesis route. Factors such as raw material cost, catalyst expense, operational complexity, yield, enantiomeric purity, and waste generation are critical considerations for researchers and process chemists. This guide provides a comprehensive cost-benefit analysis of the three principal synthetic strategies: Chiral Pool Synthesis, Kinetic Resolution, and Asymmetric Synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to empower scientists and drug development professionals in making informed decisions for both laboratory-scale and industrial-scale production.

Method 1: Chiral Pool Synthesis via (R)-Methyl Lactate

This is arguably the most mature and commonly employed industrial method, leveraging a readily available, naturally derived chiral starting material.[8] The strategy involves the stereospecific conversion of the hydroxyl group of an (R)-lactate ester into a chloride with inversion of configuration, a classic Sₙ2 reaction.

Reaction Principle and Causality

The core of this method is the transformation of a secondary alcohol into an alkyl chloride. Direct reaction with agents like HCl is ineffective for alcohols. Therefore, the hydroxyl group must first be converted into a better leaving group. The use of a Vilsmeier reagent, generated in situ from a chlorinating agent (e.g., thionyl chloride or triphosgene) and a catalyst like N,N-dimethylformamide (DMF), is a highly effective approach.[8][9] The Vilsmeier reagent activates the hydroxyl group, facilitating a backside nucleophilic attack by the chloride ion, which results in the desired inversion of stereochemistry from (R) to (S). This choice of reagent avoids the harsh conditions and racemization risk associated with other methods.

Experimental Protocol: Synthesis using Vilsmeier Reagent

This protocol is adapted from established industrial methods.[8]

Step 1: Preparation of Vilsmeier Reagent

  • To a 500 mL jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add bis(trichloromethyl) carbonate (triphosgene, 0.6 mol).

  • Cool the reactor to 0-5°C using a circulating chiller.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 0.6 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 5°C. The reaction is exothermic.

  • After the addition is complete, stir the mixture mechanically for an additional 1-2 hours at 0-5°C to ensure complete formation of the colorless Vilsmeier reagent solution.

Step 2: Chlorination of (R)-Methyl Lactate

  • To the Vilsmeier reagent solution from Step 1, add a small amount of an appropriate solvent such as dioxane.

  • Begin the dropwise addition of (R)-methyl lactate (0.5 mol) to the reaction mixture. The molar ratio of (R)-methyl lactate to the Vilsmeier reagent should be approximately 1:1.2.

  • After the addition is complete, slowly warm the reaction mixture to 50-60°C and maintain it for 5-8 hours, monitoring the reaction progress by GC analysis.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly quench the reaction by pouring the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.

  • Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional vacuum distillation to obtain this compound as a colorless liquid.

Cost-Benefit Analysis
ParameterAnalysis
Raw Material Costs Moderate. (R)-Methyl lactate is accessible via fermentation but is more expensive than racemic starting materials. Chlorinating agents like triphosgene or thionyl chloride are commodity chemicals.
Operational Costs Moderate to High. Requires cryogenic conditions (0-5°C) for reagent preparation and heating for the reaction, increasing energy costs. The use of solvents requires recovery/disposal systems.
Yield & Purity Excellent. Yields are typically high (80-90%), and the stereochemical inversion is highly efficient, leading to excellent optical purity (97-98% ee).[8]
Capital Costs Low to Moderate. Standard glass-lined reactors suitable for handling corrosive reagents are required. No specialized high-pressure equipment is needed.
Environmental & Safety Significant Concerns. Thionyl chloride and triphosgene are highly toxic and corrosive. The reaction generates HCl and SO₂ as byproducts, which require scrubbing.[8] DMF is a solvent with reproductive toxicity concerns.
Workflow Diagram

Workflow: Chiral Pool Synthesis A 1. Vilsmeier Reagent Prep (Triphosgene + DMF @ 0-5°C) B 2. Chlorination Reaction (Add (R)-Methyl Lactate, Heat to 55°C) A->B Transfer Reagent C 3. Aqueous Quench (Ice-water) B->C Reaction Mixture D 4. Extraction (Dichloromethane) C->D E 5. Wash & Dry D->E F 6. Vacuum Distillation E->F Crude Product G Final Product: This compound F->G

Caption: Workflow for Chiral Pool Synthesis.

Method 2: Enzymatic Kinetic Resolution

Kinetic resolution is an elegant, green chemistry approach that differentiates the two enantiomers in a racemic mixture.[10] It relies on a biocatalyst, typically an esterase or lipase, that selectively hydrolyzes one enantiomer faster than the other.[11] For the synthesis of this compound, the goal is to selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted and thus enriched.

Reaction Principle and Causality

The principle of kinetic resolution is based on the difference in reaction rates between two enantiomers with a chiral catalyst.[10] Enzymes, being inherently chiral, create a diastereomeric transition state with each enantiomer of the substrate. The activation energy for the hydrolysis of (R)-methyl 2-chloropropanoate is significantly lower than that for the (S)-enantiomer in the active site of a suitable lipase. This rate difference allows for the selective conversion of the (R)-ester into (R)-2-chloropropanoic acid, which can be easily separated from the remaining, optically pure this compound. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a generalized procedure based on common enzymatic resolution methods.[5][11]

  • To a temperature-controlled vessel, add 500 mL of a 0.1 M phosphate buffer solution and adjust the pH to 7.2.

  • Add racemic methyl 2-chloropropanoate (0.1 mol).

  • Add a commercially available lipase preparation (e.g., Porcine Pancreatic Lipase or a specific microbial esterase, typically 10-20% by weight of the substrate).[5]

  • Stir the resulting suspension at a constant temperature (e.g., 30-40°C) for 6-24 hours.

  • Monitor the reaction progress by chiral HPLC, tracking the conversion and the enantiomeric excess (ee) of the remaining ester.

  • The reaction should be stopped at or near 50% conversion to achieve the maximum ee for the (S)-ester.

  • Once the target conversion is reached, separate the enzyme by centrifugation or filtration.

  • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the unreacted this compound.

  • The aqueous layer, containing (R)-2-chloropropanoic acid, can be acidified and extracted separately if recovery of the other enantiomer is desired.

  • Dry the organic phase containing the (S)-ester over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Further purification can be achieved by vacuum distillation if necessary.

Cost-Benefit Analysis
ParameterAnalysis
Raw Material Costs Low. Racemic methyl 2-chloropropanoate is an inexpensive starting material.[12] The cost is primarily driven by the biocatalyst.
Operational Costs Low. Reactions are run under mild conditions (near-neutral pH, moderate temperatures), significantly reducing energy costs. The main cost is the enzyme, though it can often be immobilized and reused.
Yield & Purity Moderate Yield, Excellent Purity. The maximum theoretical yield is 50%. However, the enantiomeric excess can be very high (>99%) if the reaction is stopped at the optimal point.[11]
Capital Costs Low. Requires standard stirred-tank reactors. No specialized equipment for high pressure or extreme temperatures is needed.
Environmental & Safety Excellent ("Green"). The process uses water as the primary solvent and a biodegradable catalyst. It avoids hazardous reagents and corrosive byproducts, making it environmentally benign.[11]
Workflow Diagram

Workflow: Enzymatic Kinetic Resolution A 1. Reaction Setup (Racemic Ester + Lipase in Buffer) B 2. Selective Hydrolysis (Stir @ 35°C, pH 7.2) A->B C 3. Enzyme Removal (Centrifugation / Filtration) B->C Stop at ~50% conversion D 4. Extraction (Recover (S)-Ester with Organic Solvent) C->D E 5. Separation Aqueous: (R)-Acid | Organic: (S)-Ester D->E F 6. Dry & Concentrate E->F Organic Phase G Final Product: This compound F->G Workflow: Asymmetric Hydrogenation A 1. Catalyst Preparation (Rh Precursor + Chiral Ligand) B 2. Reactor Charging (Substrate + Solvent + Catalyst) A->B C 3. Hydrogenation (Pressurize with H₂ gas, Heat) B->C D 4. Depressurize & Purge C->D Reaction Complete E 5. Catalyst Removal (Silica Filtration) D->E F 6. Solvent Removal E->F Purified Solution G Final Product: This compound F->G

Caption: Workflow for Asymmetric Hydrogenation.

Comparative Summary and Recommendations

FeatureChiral Pool SynthesisEnzymatic Kinetic ResolutionAsymmetric Hydrogenation
Starting Material (R)-Methyl LactateRacemic Methyl 2-chloropropanoateMethyl 2-chloroacrylate
Theoretical Yield ~100%50%~100%
Typical Yield 80-90% [8]40-48%>95%
Typical ee% 97-98% [8]>99% [11]>99% [13]
Key Cost Driver Chiral raw materialEnzyme, lower throughputChiral catalyst, capital equipment
Environmental Impact Poor (toxic reagents, waste)Excellent (biocatalytic, aqueous)Good (atom economical, metal recycling needed)
Primary Advantage Mature, reliable technology"Green," mild conditions, high eeHigh yield, high ee, atom economical
Primary Disadvantage Hazardous reagents50% max yieldHigh catalyst & capital cost

Conclusion

The optimal synthesis method for this compound is highly dependent on the specific goals of the production campaign.

  • For large-scale, established industrial production, Chiral Pool Synthesis remains a dominant method due to its reliability, high yields, and the use of relatively inexpensive bulk chemicals. However, the significant environmental and safety drawbacks are increasingly pushing industries to seek alternatives.

  • For applications where sustainability and environmental impact are paramount, Enzymatic Kinetic Resolution is an outstanding choice. Its mild reaction conditions and "green" profile are highly attractive. The primary limitation is the 50% theoretical maximum yield, which may be a significant economic barrier unless the undesired enantiomer can also be utilized or racemized and recycled.

  • For the development of new, highly efficient processes and for high-value applications where purity is critical, Asymmetric Hydrogenation represents the state-of-the-art. It offers the best of both worlds: near-perfect yields and enantioselectivity. The high initial investment in catalysts and equipment is the main hurdle, but for long-term production, the high throughput and atom economy can make it the most economically advantageous route.

Ultimately, the decision requires a careful balancing of raw material costs, operational complexity, throughput requirements, capital investment, and corporate sustainability goals.

References

  • Process of reaction time on the resolution of (±)-methyl... - ResearchGate. Available at: [Link]

  • CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents.
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  • CN102381969A - Preparation method of methyl (S)-2-chloropropionate - Google Patents.
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  • Methyl 2-Chloropropionate Market - Reports and Data. Available at: [Link]

  • Methyl-2-chloropropionate - Remarkable Organic Intermediate at Best Price. Available at: [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. Available at: [Link]

  • CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents.
  • (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • EP0163435A2 - Preparation of 2-chloropropionic acid esters - Google Patents.
  • The Economic Evaluation of Methanol and Propylene Production from Natural Gas at Petrochemical Industries in Iran - MDPI. Available at: [Link]

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A Comparative Guide to the Characterization of (S)-methyl 2-chloropropanoate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, (S)-methyl 2-chloropropanoate stands as a pivotal chiral building block. Its utility lies in the stereospecific introduction of a propionate moiety, a common structural motif in many active molecules.[1][2] The reaction of this electrophilic intermediate with various nucleophiles opens a gateway to a diverse range of chiral compounds. However, the success of these syntheses hinges on the rigorous characterization of the resulting products. Verifying the chemical structure, assessing stereochemical integrity, and quantifying purity are not merely procedural steps; they are the cornerstones of developing safe and efficacious products.[3]

This guide provides a comparative analysis of the essential techniques used to characterize the products of nucleophilic substitution reactions involving this compound. We will explore the characterization of two primary product classes—(R)-methyl 2-hydroxypropanoate and (R)-methyl 2-aminopropanoate—and compare the utility of various analytical methods, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Synthetic Pathways: From Precursor to Product

The primary reaction pathway for this compound is nucleophilic substitution at the C2 carbon. The chlorine atom, being a good leaving group, is readily displaced by a range of nucleophiles. The stereochemistry of this reaction is critical; an SN2 mechanism is typically desired to ensure inversion of configuration, leading to the corresponding (R)-enantiomer.

G S_MCP (S)-methyl 2-chloropropanoate R_MHP (R)-methyl 2-hydroxypropanoate S_MCP->R_MHP  H₂O / OH⁻ (SN2 Inversion) R_MAP (R)-methyl 2-aminopropanoate S_MCP->R_MAP  NH₃ / Amine (SN2 Inversion)

Caption: Nucleophilic substitution pathways of this compound.

The Analytical Toolkit: A Comparative Overview

No single analytical technique can provide a complete picture of the reaction outcome. A multi-faceted approach is essential for unambiguous characterization. The choice of technique is dictated by the specific question being asked: What is the structure? Is it the correct stereoisomer? How pure is the product?

The following diagram illustrates a logical workflow for the comprehensive characterization of a reaction mixture.

G cluster_primary Primary Structural & Purity Analysis cluster_chiral Chiral & Stereochemical Analysis RM Reaction Mixture GCMS GC-MS RM->GCMS Volatility Check NMR ¹H & ¹³C NMR RM->NMR Structural Confirmation Purity Purity > 95%? GCMS->Purity Peak Area % Structure Structure Confirmed? NMR->Structure Chemical Shifts, Coupling Constants Polarimetry Polarimetry ee_prelim Preliminary ee Polarimetry->ee_prelim Bulk Optical Activity Chiral_GC Chiral GC / HPLC ee_quant Definitive ee Chiral_GC->ee_quant Quantitative ee NMR_CSA NMR with Chiral Solvating Agents ee_quant_nmr Definitive ee NMR_CSA->ee_quant_nmr Quantitative ee Structure->Polarimetry Structure->Chiral_GC Structure->NMR_CSA

Caption: A logical workflow for comprehensive product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For the products derived from this compound, both ¹H and ¹³C NMR provide invaluable, albeit distinct, information.

  • Expertise & Experience: ¹H NMR is the first-pass analysis. It confirms the presence of key functional groups through their characteristic chemical shifts and coupling patterns. For instance, the disappearance of the methine proton signal adjacent to chlorine (~4.4 ppm) and the appearance of a new methine proton signal at a different chemical shift (e.g., ~4.0-4.3 ppm for the hydroxyl product) is a primary indicator of successful substitution. ¹³C NMR complements this by confirming the number of unique carbons and their chemical environment.

  • Trustworthiness: The self-validating nature of NMR lies in the consistency between ¹H and ¹³C data. The number of proton environments should correspond to the number of carbon environments, and advanced techniques like HSQC can directly correlate specific protons to their attached carbons, leaving little room for structural ambiguity.

CompoundTechniqueKey Chemical Shifts (δ, ppm)
This compound ¹H NMR~4.4 (q, 1H, -CHCl), ~3.8 (s, 3H, -OCH₃), ~1.7 (d, 3H, -CH₃)
¹³C NMR~170 (-C=O), ~55 (-OCH₃), ~53 (-CHCl), ~21 (-CH₃)
(R)-methyl 2-hydroxypropanoate ¹H NMR~4.2 (q, 1H, -CHOH), ~3.7 (s, 3H, -OCH₃), ~1.4 (d, 3H, -CH₃)
¹³C NMR~175 (-C=O), ~67 (-CHOH), ~52 (-OCH₃), ~20 (-CH₃)
(R)-methyl 2-aminopropanoate ¹H NMR~3.6 (q, 1H, -CHNH₂), ~3.7 (s, 3H, -OCH₃), ~1.3 (d, 3H, -CH₃)
¹³C NMR~176 (-C=O), ~52 (-OCH₃), ~50 (-CHNH₂), ~20 (-CH₃)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

While standard NMR confirms the constitution, it is inherently achiral and cannot distinguish between enantiomers. However, by using Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs), NMR can become a powerful tool for determining enantiomeric excess (ee).[][5] The principle involves converting the enantiomers into diastereomers (with a CDA) or forming transient diastereomeric complexes (with a CSA), which will have distinct NMR signals.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for analyzing volatile reaction mixtures, offering both separation and identification capabilities.[6]

  • Expertise & Experience: The choice of GC column is paramount. A standard non-polar column (e.g., DB-5) is excellent for assessing purity and identifying components based on their boiling points and mass spectra. The molecular ion peak (M+) and fragmentation pattern in the mass spectrum serve as a fingerprint for each compound. For example, methyl 2-chloropropanoate often shows characteristic peaks corresponding to the loss of -OCH₃ or Cl.[7]

  • Trustworthiness: To determine enantiomeric excess, a chiral GC column is non-negotiable.[8] These columns contain a chiral stationary phase (e.g., a cyclodextrin derivative) that interacts differently with each enantiomer, resulting in different retention times. A successful chiral separation will show two distinct, baseline-resolved peaks for the R and S enantiomers. The ratio of their peak areas gives a highly accurate and precise measure of the ee.

TechniqueProCon
GC-MS (Standard Column) High sensitivity, excellent for purity analysis and byproduct identification.Cannot separate enantiomers.
GC-MS (Chiral Column) Provides quantitative enantiomeric excess (ee) and purity in a single run.Chiral columns are expensive and can be sensitive to high temperatures and certain solvents.
Polarimetry

Polarimetry is the classical method for analyzing chiral substances. It measures the rotation of plane-polarized light by a solution of the chiral compound.

  • Expertise & Experience: The measured optical rotation is compared to the literature value for the pure enantiomer to calculate the optical purity, which is often used as a proxy for enantiomeric excess.[9] For example, a sample of methyl 2-hydroxypropanoate that rotates light half as much as the pure (R)-enantiomer under the same conditions would be considered to have a 50% ee.

  • Trustworthiness: While simple and rapid, polarimetry's reliability is contingent on several factors. The measurement is highly sensitive to concentration, solvent, temperature, and the wavelength of light used.[9] Crucially, it is a bulk property measurement; an observed rotation of zero could mean a racemic mixture or the complete absence of the product. Furthermore, the presence of other chiral impurities can confound the results. Therefore, polarimetry is best used as a rapid, qualitative check and should always be validated by a chromatographic or NMR-based method.[10]

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Enantiomeric Excess

This protocol describes a general method for analyzing a reaction mixture to determine the conversion of this compound and the enantiomeric excess of the product.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column Selection:

    • For Purity/Conversion: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • For Enantiomeric Excess: A chiral column, such as one based on a cyclodextrin derivative (e.g., Lipodex-E).[8]

  • GC Parameters (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.

    • Injection Volume: 1 µL, split ratio 50:1.

  • MS Parameters (Typical):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to known standards or libraries.

    • Calculate purity/conversion based on the relative peak areas (assuming similar response factors).

    • On the chiral chromatogram, calculate enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 2: NMR Analysis with a Chiral Solvating Agent (CSA)

This protocol is for determining the enantiomeric excess of a purified product, such as (R)-methyl 2-hydroxypropanoate.

  • Sample Preparation: Dissolve ~10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum to confirm the structure and purity.

  • Addition of CSA: Add a sub-stoichiometric amount (e.g., 0.2 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The CSA will form transient diastereomeric complexes with the enantiomers of the analyte, causing a chemical shift difference (Δδ) between corresponding protons of the two enantiomers.

  • Data Analysis:

    • Identify a well-resolved proton signal that has been split into two distinct peaks (one for each diastereomeric complex).

    • Integrate the two peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100.

Conclusion and Recommendations

The characterization of reaction products from this compound demands a synergistic analytical strategy. While NMR spectroscopy is unparalleled for initial structural verification, it is the combination with chiral chromatography that provides the most robust and reliable data for both purity and stereochemical integrity.

  • For Routine Screening: A rapid GC-MS analysis on a standard column can efficiently determine reaction conversion and identify major byproducts.

  • For Definitive Stereochemical Analysis: Chiral GC or HPLC is the gold standard for accurate and precise determination of enantiomeric excess.[3][11]

  • For Orthogonal Validation: NMR with a chiral solvating agent serves as an excellent independent method to confirm the ee obtained from chromatography. Polarimetry should be considered a preliminary, qualitative tool rather than a definitive quantitative method.

By judiciously selecting and combining these techniques, researchers can build a comprehensive and validated dataset, ensuring the quality and integrity of the chiral molecules they synthesize, which is a non-negotiable requirement in the path of drug discovery and development.

References

  • PubChem. (n.d.). Methyl 2-chloropropanoate, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Note: While a direct link isn't possible for a book, this is a foundational reference for the principles of polarimetry and enantiomeric excess.) A relevant discussion can be found in various online resources summarizing these principles.
  • Ye, Y., Bektas, S., & Wirth, M. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta, 44(8), 1353-1363. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-aminopropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloropropanoate, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloropropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-Methyl 2-aminopropanoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl lactate. Retrieved from [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of (S)-methyl (1-aminopropan-2-yl)carbamate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl lactate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tang, L., et al. (2022). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Cogent Chemistry, 8(1). Retrieved from [Link]

  • SpectraBase. (n.d.). (+)-methyl (R)-2-chloropropionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • ResearchGate. (n.d.). Separation of Enantiomers by Inclusion Gas Chromatography.... Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2023). Ch. 12, Chiral Liquid Chromatography.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantifying the Optical Rotation of (S)-methyl 2-chloropropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of biological activity and safety. (S)-methyl 2-chloropropanoate is a key chiral building block where such stereochemical integrity is paramount. This guide provides an in-depth, experience-driven comparison of methodologies for quantifying its optical rotation, focusing on the foundational technique of polarimetry and contrasting it with modern chromatographic approaches.

The Principle of Chirality and Optical Rotation

Chiral molecules, like this compound, are non-superimposable on their mirror images, known as enantiomers.[1][2] This structural "handedness" gives rise to a unique physical property: optical activity. When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of that light is rotated.[3][4] The direction and magnitude of this rotation are characteristic of the molecule's structure and concentration.

  • Dextrorotatory (+): Rotation to the right (clockwise).

  • Levorotatory (-): Rotation to the left (counter-clockwise).[5]

The quantitative measure of this property is the specific rotation [α] , a standardized value calculated using Biot's formula:[3]

[α]Tλ = α / (l × c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in Celsius.

  • λ is the wavelength of light used (commonly the D-line of a sodium lamp, 589 nm).

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in g/mL (for solutions) or the density in g/mL for a neat (pure) liquid.[3]

The following diagram illustrates the fundamental principle of a polarimeter.

polarimeter_principle cluster_setup Polarimeter Schematic Light_Source Light Source (e.g., Sodium Lamp) Polarizer Fixed Polarizer Light_Source->Polarizer Unpolarized Light Sample_Tube Sample Tube (Contains Chiral Sample) Polarizer->Sample_Tube Plane-Polarized Light Analyzer Analyzer (Rotatable Polarizer) Sample_Tube->Analyzer Rotated Plane-Polarized Light Detector Detector Analyzer->Detector Analyzed Light

Caption: Basic components of a polarimeter.

Standard Protocol: Measuring the Optical Rotation of this compound

This protocol describes a self-validating system for obtaining a reliable optical rotation measurement. The causality behind each step is critical for ensuring accuracy and reproducibility.

polarimetry_workflow cluster_workflow Polarimetry Measurement Workflow start Start instrument_prep Instrument Warm-up Verify calibration with quartz standard start->instrument_prep blank_prep Prepare Blank Fill clean polarimeter tube with solvent (if applicable) or prepare for neat measurement instrument_prep->blank_prep zeroing Zero Instrument Place blank tube in polarimeter and establish zero point (0° rotation) blank_prep->zeroing sample_prep Prepare Sample Accurately weigh sample or use neat liquid. If creating a solution, record mass and final volume precisely. zeroing->sample_prep measurement Measure Sample Rinse and fill tube with sample solution/neat liquid, ensuring no air bubbles. Record observed rotation (α) and temperature. sample_prep->measurement calculation Calculate Specific Rotation Use Biot's formula: [α] = α / (l × c) measurement->calculation end End calculation->end chiral_hplc cluster_hplc Chiral HPLC Separation Principle racemic_mixture Racemic Mixture (50% R, 50% S) injected into column chiral_column {Chiral Stationary Phase | Enantiomers interact diastereomerically with the chiral phase} racemic_mixture->chiral_column separation Separated Enantiomers Emerge at Different Times chiral_column->separation detector Detector Output (Chromatogram) separation->detector chromatogram Two distinct peaks Area 1 = % S-enantiomer Area 2 = % R-enantiomer detector->chromatogram

Sources

A Researcher's Guide to Cross-Referencing CAS Numbers for Methyl 2-Chloropropanoate Isomers: Chiral Separation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the accurate identification and characterization of chiral molecules are paramount. The biological activity of a compound can be intrinsically linked to its stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1] This guide provides an in-depth technical comparison of the isomers of methyl 2-chloropropanoate, a key chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[2] We will delve into the distinct Chemical Abstracts Service (CAS) numbers for the racemic mixture and its constituent enantiomers, and provide detailed experimental protocols for their differentiation using chiral gas chromatography and polarimetry.

The Importance of Stereoisomer Differentiation

Methyl 2-chloropropanoate possesses a single stereocenter, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. A mixture containing equal amounts of both is known as a racemic mixture. Each of these forms has a unique CAS number, which is a critical piece of information for procurement, regulatory documentation, and experimental reproducibility.

The significance of separating and identifying these enantiomers lies in their differential interactions within chiral environments, such as the human body.[1] For instance, the herbicidal activity of phenoxypropionic acid derivatives is often enantiomer-specific, a trait derived from their chiral precursors like methyl 2-chloropropanoate.[3]

Isomer Identification: A Comparative Overview

A crucial first step in working with methyl 2-chloropropanoate is to correctly identify the specific isomer or mixture being used. The following table cross-references the CAS numbers for each form.

Compound Name Synonyms CAS Number Key Identifying Properties
(±)-Methyl 2-chloropropanoateRacemic methyl 2-chloropropionate, Methyl DL-α-chloropropionate17639-93-9[4][5]A 1:1 mixture of (S) and (R) enantiomers; optically inactive.
(S)-(-)-Methyl 2-chloropropanoate(S)-(-)-2-Chloropropionic acid methyl ester73246-45-4Levorotatory: exhibits a negative optical rotation.
(R)-(+)-Methyl 2-chloropropanoate(R)-(+)-2-Chloropropionic acid methyl ester77287-29-7Dextrorotatory: exhibits a positive optical rotation.

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a typical workflow for the complete characterization of a methyl 2-chloropropanoate sample, from initial analysis to the determination of enantiomeric excess.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation prep Sample Dilution in Appropriate Solvent gc Chiral Gas Chromatography (GC) prep->gc Inject polarimetry Polarimetry prep->polarimetry Fill Cell retention Retention Time Analysis gc->retention Obtain Chromatogram rotation Optical Rotation Measurement polarimetry->rotation Measure Angle ee_calc Enantiomeric Excess (ee) Calculation retention->ee_calc Peak Area Integration rotation->ee_calc Specific Rotation Comparison

Caption: Workflow for the chiral analysis of methyl 2-chloropropanoate.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP) in gas chromatography. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to differential retention times.[4] For methyl 2-chloropropanoate, modified cyclodextrins, such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E), have proven to be highly effective chiral selectors.[6][7]

Causality Behind Experimental Choices

The choice of a cyclodextrin-based CSP is deliberate. The hydrophobic cavity of the cyclodextrin can include the methyl 2-chloropropanoate molecule, while the chiral substituents on the rim of the cyclodextrin interact stereoselectively with the analyte. This "three-point interaction" model is key to resolving the enantiomers. The temperature of the analysis is also a critical parameter; lower temperatures generally lead to better separation but longer analysis times.[8]

Experimental Protocol
  • Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a Lipodex-E chiral capillary column (e.g., 25 m x 0.25 mm ID).

  • Sample Preparation: Prepare a dilute solution of the methyl 2-chloropropanoate sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Temperature Program: Hold at 60 °C for 2 minutes, then ramp to 120 °C at 2 °C/min.

    • Injection Volume: 1 µL with a high split ratio (e.g., 100:1) to prevent column overload.[8]

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers. Based on published literature, the (R)-enantiomer typically elutes first, followed by the (S)-enantiomer on a Lipodex-E column.[6][7]

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Representative Chromatogram

G Figure 2: Representative Chiral GC Chromatogram 10,0 10,0 0,5 0,5 0,0 0,0 0,0->10,0 Retention Time (min) 0,0->0,5 Intensity p1 p1_top (R)-enantiomer p2 p2_top (S)-enantiomer 0,0.2 0,0.2 3.5,0.2 3.5,0.2 0,0.2->3.5,0.2 4,4 4,4 3.5,0.2->4,4 4.5,0.2 4.5,0.2 4,4->4.5,0.2 4.7,0.2 4.7,0.2 4.5,0.2->4.7,0.2 5,4.5 5,4.5 4.7,0.2->5,4.5 5.5,0.2 5.5,0.2 5,4.5->5.5,0.2 10,0.2 10,0.2 5.5,0.2->10,0.2

Caption: Idealized chromatogram of methyl 2-chloropropanoate enantiomers.

Polarimetry for Determining Optical Rotation

Polarimetry is a classical technique used to measure the rotation of plane-polarized light by a chiral compound in solution.[9] This method allows for the determination of the specific rotation, a characteristic physical property of an enantiomer, and can be used to calculate the enantiomeric excess of a mixture.[10]

Causality Behind Experimental Choices

The specific rotation of a compound is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration.[11] Therefore, it is crucial to control these parameters to obtain reproducible and accurate results. The choice of a "neat" sample (undiluted liquid) for the measurement, when possible, eliminates solvent effects.

Experimental Protocol
  • Instrument: A polarimeter with a sodium lamp (589 nm).

  • Sample Preparation:

    • For a neat measurement, carefully fill the polarimeter cell (of a known path length, e.g., 1 dm) with the pure methyl 2-chloropropanoate enantiomer.

    • For a solution, accurately weigh a known amount of the sample, dissolve it in a specific volume of a suitable solvent (e.g., ethanol), and record the concentration (g/mL).

  • Measurement:

    • Calibrate the instrument with a blank (the pure solvent if a solution is used).

    • Place the sample cell in the polarimeter and measure the observed optical rotation (α).

    • Record the temperature.

  • Data Analysis:

    • Calculate the specific rotation [α] using the formula: [α]_D^T = α / (l x c) where:

      • T is the temperature in °C.

      • D refers to the sodium D-line.

      • α is the observed rotation.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/mL (for neat liquids, c is the density).

    • Compare the measured specific rotation to the known values for the pure enantiomers to determine the enantiomeric excess.

Comparative Data
Isomer CAS Number Specific Rotation [α]²⁰_D (neat)
(S)-(-)-Methyl 2-chloropropanoate73246-45-4-26°[6]
(R)-(+)-Methyl 2-chloropropanoate77287-29-7+28°[9][12]

Conclusion

The accurate cross-referencing of CAS numbers and the ability to experimentally differentiate the isomers of methyl 2-chloropropanoate are fundamental skills for researchers in the pharmaceutical and chemical industries. Chiral gas chromatography provides a robust method for the separation and quantification of the enantiomers, while polarimetry offers a reliable technique for confirming the bulk enantiomeric composition. By understanding the principles behind these techniques and following detailed protocols, scientists can ensure the quality and stereochemical integrity of their chiral building blocks, leading to more effective and safer end products.

References

  • Mandoli, A., & Schurig, V. (2016). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Chirality, 28(2), 124-131. [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). EP0163435A2 - Preparation of 2-chloropropionic acid esters.
  • Multichem. (n.d.). Methyl-2-chloropropionate Dealer and Distributor. Retrieved January 11, 2026, from [Link]

  • Blogs@NTU. (2018, October 26). Polarisability of Enantiomers: Making light of the situation. Retrieved January 11, 2026, from [Link]

  • Sorbent Technologies, Inc. (2020, December 7). CHIRAL GC (PART 2 OF 2). Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 16). 5.5: Polarimetry. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 16). 5.5: Polarimetry. Retrieved January 11, 2026, from [Link]

  • Global Research Online. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved January 11, 2026, from [Link]

  • PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Propanoic acid, 2-chloro-, methyl ester. Retrieved January 11, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-methyl 2-chloropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-methyl 2-chloropropanoate. It is designed for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Immediate Safety & Hazard Profile

This compound is a flammable liquid and vapor that is harmful if swallowed and causes serious eye and skin irritation.[1][2] Understanding its chemical personality is the first step in safe handling and disposal. The primary hazards stem from its flammability, corrosivity upon hydrolysis, and potential for harmful reactions.

Causality of Hazards:

  • Flammability: The compound has a flash point of 32-38°C, meaning it can be easily ignited by heat, sparks, or flames at typical ambient temperatures.[1][2]

  • Reactivity: As a halogenated ester, it can react exothermically with acids and bases.[3][4][5] Contact with strong oxidizing acids can cause vigorous, potentially ignitable reactions, while contact with alkali metals or hydrides can generate flammable hydrogen gas.[3][4][5]

  • Hydrolysis: Contact with water or moisture can lead to slow hydrolysis, forming hydrochloric acid (HCl) and methyl lactate. The resulting acidity is corrosive to metals and tissue.

Table 1: Chemical & Physical Properties

Property Value Source
CAS Number 73246-45-4 [1]
Molecular Formula C₄H₇ClO₂ [2]
Molecular Weight 122.55 g/mol [6]
Appearance Colorless Liquid [2][3][5]
Flash Point 32 - 38°C (100.4°F) [1][2]
Boiling Point 132 - 133°C [2]

| Solubility | Insoluble in water |[3][5] |

Table 2: GHS Hazard Identification

Pictogram Signal Word Hazard Statement
🔥 Warning H226: Flammable liquid and vapor[1][7]
Warning H302: Harmful if swallowed[1]
Warning H315: Causes skin irritation[8]
Warning H319: Causes serious eye irritation[1][7]

| ❗ | Warning | H335: May cause respiratory irritation[8] |

Core Disposal Principle: Professional Management

The overriding principle for the disposal of this compound, as with most hazardous laboratory chemicals, is that it must be managed as hazardous waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[9][11][12] The only federally and environmentally compliant method for disposing of bulk quantities and contaminated materials is through a licensed hazardous waste disposal company.[8]

These professional services have the necessary permits, equipment (including high-temperature incinerators with scrubbers), and expertise to handle and destroy chlorinated organic compounds in an environmentally sound manner.[8][13]

Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste streams containing this compound.

DisposalWorkflow cluster_start Waste Generation Point cluster_assessment Waste Assessment cluster_pathways Disposal & Decontamination Pathways cluster_actions Actionable Steps Start Identify Waste Stream This compound AssessType Determine Waste Type Start->AssessType BulkWaste Pathway A: Bulk Liquid Waste (Unused reagent, reaction mixtures) AssessType->BulkWaste  Bulk Liquid ContaminatedSolid Pathway B: Contaminated Solids (Gloves, absorbent, glassware) AssessType->ContaminatedSolid Contaminated Solid   EmptyContainer Pathway C: 'Empty' Original Container AssessType->EmptyContainer  Empty Container CollectA 1. Collect in a dedicated, compatible, labeled waste container (Halogenated Organic Waste). BulkWaste->CollectA CollectB 1. Collect solids in a sealed, labeled waste bag or container. ContaminatedSolid->CollectB RinseC 1. Perform Triple Rinse Procedure (See Protocol 3). EmptyContainer->RinseC Store 2. Store in Satellite Accumulation Area (SAA). Ensure segregation from incompatibles (acids, bases). CollectA->Store CollectB->Store RinsateWaste 2. Collect all rinsate as liquid hazardous waste (Pathway A). RinseC->RinsateWaste ContainerDisposal 3. Deface label. Dispose of rinsed container per institutional policy. RinseC->ContainerDisposal Pickup 3. Arrange for pickup by a licensed hazardous waste disposal service. Store->Pickup RinsateWaste->CollectA

Caption: Decision workflow for proper disposal of this compound waste.

Detailed Disposal & Decontamination Protocols

Protocol 1: Managing Bulk Liquid Waste

This protocol applies to unused this compound, reaction mixtures, and solvent extractions containing the compound.

  • Container Selection: Designate a specific, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable. The container must have a secure, vapor-tight lid.

  • Waste Segregation: This waste must be collected in a container labeled "Halogenated Organic Waste".[14] Do not mix with non-halogenated solvents, as this complicates and increases the cost of disposal.[15] Crucially, ensure incompatible materials like strong acids, bases, or reactive metals are not added to the same container.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Irritant").

  • Accumulation: Keep the waste container closed at all times except when adding waste.[9][10] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[10][16]

  • Disposal: Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed waste disposal service.[9][16]

Protocol 2: Managing Contaminated Solids

This protocol applies to personal protective equipment (PPE), absorbent materials from spills, and disposable labware.

  • Collection: Place all contaminated solid waste (e.g., gloves, absorbent pads, weighing papers) into a designated, durable, and leak-proof plastic bag or container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant, "this compound."

  • Storage: Keep the solid waste container sealed to prevent vapor release. Store it in the SAA alongside the liquid waste.

  • Disposal: Dispose of the sealed container through your institution's hazardous waste program. Do not place this waste in regular or biomedical trash.

Protocol 3: Decontamination of "Empty" Containers

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste or recycled. Federal regulations have specific definitions for an "empty" container.[15]

  • Initial Draining: Invert the container over a suitable collection vessel (e.g., a beaker that will be emptied into the halogenated waste stream) and allow it to drain for at least 60 seconds until only drips remain.

  • Triple Rinse Procedure:

    • Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, ensuring the solvent amount is approximately 10% of the container's volume.

    • Securely cap the container and swirl vigorously to rinse all interior surfaces.

    • Drain the rinsate completely into your "Halogenated Organic Waste" container (Protocol 1).

    • Repeat this rinsing process two more times for a total of three rinses.

  • Final Disposal: After the triple rinse, the container can be considered decontaminated. Deface or remove the original chemical label.[9] The container can now be disposed of according to your institution's policy for non-hazardous lab glass or plastic.

Emergency Procedures: Spills and Exposure

Small Spill ( <100 mL in a Fume Hood):

  • Alert & Restrict: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile may have limited resistance; butyl or Viton rubber are preferred for prolonged contact).

  • Contain & Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed container for hazardous waste disposal (Follow Protocol 2).[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cloth as contaminated solid waste.

  • Ventilate: Allow the fume hood to run to ventilate any residual vapors.

Large Spill ( >100 mL or outside a Fume Hood):

  • EVACUATE IMMEDIATELY.

  • Activate the nearest fire alarm and alert your institution's emergency response team or EH&S office.

  • Provide emergency responders with the chemical name and a copy of the Safety Data Sheet (SDS).

  • Do not attempt to clean up a large spill yourself.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania, Environmental Health & Radiation Safety. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press (US); 2011. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . Euro Chlor. [Link]

  • Methyl 2-chloropropionate, (R)- PubChem Entry . National Center for Biotechnology Information. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling (S)-methyl 2-chloropropanoate: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling reactive chemical intermediates like (S)-methyl 2-chloropropanoate requires a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for its safe management in the laboratory.

Hazard Profile Analysis: Understanding the "Why"

This compound (CAS No: 73246-45-4) is a halogenated ester commonly used as a chiral building block. While invaluable in synthesis, its chemical nature presents several distinct hazards that dictate our safety protocols. According to the Globally Harmonized System (GHS), its primary classifications demand our full attention.[1][2]

  • Flammable Liquid and Vapor (H226): The compound has a flash point of approximately 32-38°C, meaning it can form an ignitable mixture with air at temperatures commonly found in a laboratory.[3] This necessitates strict control of ignition sources.

  • Causes Serious Eye Irritation (H319): Direct contact with the liquid or its vapor can lead to significant eye irritation.[1] It is also identified as a lachrymator, a substance that triggers the flow of tears.[3][4]

  • Causes Skin Irritation (H315): The compound can cause irritation upon skin contact.[2][5]

  • May Cause Respiratory Irritation (H335): Inhalation of vapors may irritate the respiratory system.[2][5]

  • May Cause Damage to Organs Through Prolonged or Repeated Exposure (H373): This is a significant long-term health consideration, underscoring the importance of minimizing chronic, low-level exposure.[1][6]

These hazards are not independent; for instance, the flammability risk is compounded by its volatility, which also increases the risk of inhalation and eye exposure. Our protective strategy must therefore be multi-layered.

The Multi-Layered Defense: Core PPE and Engineering Controls

A robust safety plan relies on a combination of engineering controls (your first line of defense) and Personal Protective Equipment (PPE). The selection of PPE is directly informed by the potential routes of exposure—inhalation, dermal, and ocular.

Eye and Face Protection

Given its classification as a serious eye irritant (H319) and a lachrymator, robust eye protection is non-negotiable.[4]

  • Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] These provide a seal around the eyes, protecting against splashes and vapors.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield must be worn in addition to safety goggles.[5] The face shield protects the entire face from direct contact.

Hand and Body Protection

To prevent skin irritation (H315) and absorption, appropriate gloves and clothing are essential.[7][8]

  • Gloves: Standard disposable nitrile gloves are often used for incidental contact, but for prolonged handling or immersion, a more robust glove is necessary. Always inspect gloves for tears or pinholes before use.[5] After handling, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them as contaminated waste.[5] Wash hands thoroughly after glove removal.[9]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. This provides a removable barrier in case of a splash.

  • Protective Clothing: For larger-scale operations, consider wearing chemical-resistant aprons and arm sleeves made from materials like neoprene or PVC.[10] Contaminated clothing must be removed immediately and decontaminated or disposed of properly.[10]

Respiratory Protection

The risk of respiratory irritation (H335) and systemic effects from inhalation must be managed, primarily through engineering controls.[2][5]

  • Primary Control (Fume Hood): All handling of this compound that may generate vapors—including weighing, transferring, and running reactions—must be conducted inside a certified chemical fume hood.[10][11] This is the most critical step in preventing inhalation exposure.

  • Secondary Control (Respirator): In situations where engineering controls are insufficient or during emergency situations (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge may be required.[12] Respirator use must be part of a formal respiratory protection program that includes fit-testing and training.

The following table summarizes the minimum PPE and control requirements for common laboratory tasks.

Task/ScenarioRequired Engineering ControlsMinimum PPE Ensemble
Storage Inspection Well-ventilated storage area for flammables.Safety glasses.
Weighing/Aliquotting Certified Chemical Fume Hood.Chemical safety goggles, nitrile gloves, lab coat.
Solution Transfer Certified Chemical Fume Hood.Chemical safety goggles, nitrile gloves, lab coat.
Reaction Setup/Monitoring Certified Chemical Fume Hood, grounded equipment.[13]Chemical safety goggles, face shield, nitrile gloves, lab coat.
Spill Cleanup (>10 mL) Maximum ventilation, restricted access.Full-face shield over goggles, chemical-resistant gloves, lab coat/apron, respirator (if required).

Operational Protocol: A Workflow for Safe Handling

Adherence to a strict, sequential protocol minimizes risk at every stage. The following workflow illustrates the critical decision points and actions from preparation to disposal.

SafeHandlingWorkflow prep 1. Pre-Use Preparation setup 2. Area & Equipment Setup prep->setup Verify SDS & PPE ppe_don 3. Don Full PPE setup->ppe_don Work in Fume Hood handling 4. Chemical Handling (Transfer/Reaction) ppe_don->handling Use Grounded Equipment decon 5. Decontamination (Glassware/Surfaces) handling->decon Procedure Complete spill Spill Occurs! handling->spill waste 6. Waste Segregation decon->waste ppe_doff 7. Doff PPE waste->ppe_doff Seal Waste Container end_op 8. End Operation (Wash Hands) ppe_doff->end_op spill->ppe_don Evacuate & Re-assess PPE for Emergency Response

Caption: Safe handling workflow for this compound.

Step-by-Step Guidance
  • Pre-Use Preparation: Before entering the lab, review the Safety Data Sheet (SDS). Ensure all required PPE is available and in good condition.[9]

  • Area & Equipment Setup: Perform all work in a chemical fume hood.[10] Ensure a safety shower and eyewash station are accessible. Because the material is flammable, remove all potential ignition sources (hot plates, open flames, etc.) and use only non-sparking tools and explosion-proof equipment.[13] Ensure all containers and receiving equipment are grounded to prevent static discharge.[12]

  • Don PPE: Put on your lab coat, followed by chemical safety goggles, and finally, gloves.

  • Chemical Handling: Perform all transfers and manipulations slowly and carefully to avoid splashes or aerosol generation. Keep containers tightly closed when not in use.

  • Decontamination: After the procedure, decontaminate any reusable glassware and work surfaces.

  • Waste Segregation and Disposal: this compound is a chlorinated organic compound and must be disposed of as hazardous waste.

    • NEVER pour it down the drain.[4]

    • Collect all waste (excess reagent, contaminated solvents, and contaminated disposable materials like gloves and paper towels) in a dedicated, clearly labeled "Chlorinated Organic Waste" container.[14]

    • Keep the waste container sealed and store it in a designated satellite accumulation area away from incompatible materials like strong acids, bases, or reducing agents.[4]

    • Final disposal must be handled by a licensed facility, typically via high-temperature incineration with subsequent scrubbing of acidic gases like HCl.[14][15]

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Gloves should be removed last.

  • End Operation: Wash hands thoroughly with soap and water.

Emergency Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill: Evacuate the immediate area. For small spills, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[13] Use non-sparking tools for cleanup.[13] For large spills, evacuate the lab and contact your institution's environmental health and safety office.

By understanding the specific hazards of this compound and rigorously applying these layered engineering and personal protective controls, researchers can handle this valuable reagent with confidence and safety.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Taylor & Francis Online.
  • Process for Disposal of Chlorinated Organic Residues. (2012, March 16). Taylor & Francis Online.
  • Methyl 2-chloropropanoate, (S)-. (n.d.). PubChem.
  • Methyl (S)-(-)-2-Chloropropionate | 73246-45-4. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Methyl 2-chloropropionate - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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  • Methyl 2-chloropropionate. (n.d.). PubChem.
  • METHYL-2-CHLOROPROPIONATE CAS No 17639-93-9. (n.d.). CDH Fine Chemical.
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  • Methyl 2-chloropropanoate, (R)-. (n.d.). PubChem.
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  • (-)-Methyl 2-chloropropionate SDS, 73246-45-4 Safety Data Sheets. (n.d.). ECHEMI.
  • METHYL 2-CHLOROPROPIONATE. (n.d.). CAMEO Chemicals - NOAA.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
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  • Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.
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(S)-methyl 2-chloropropanoate

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